molecular formula C2H4O3S B074139 Vinylsulfonic acid CAS No. 1184-84-5

Vinylsulfonic acid

Cat. No.: B074139
CAS No.: 1184-84-5
M. Wt: 108.12 g/mol
InChI Key: NLVXSWCKKBEXTG-UHFFFAOYSA-N
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Description

Vinylsulfonic acid (CAS 1184-84-5), also known as ethenesulfonic acid, is the simplest unsaturated sulfonic acid and a highly reactive, water-soluble colorless liquid (commercial samples may appear yellow) . Its core value in research stems from the activated C=C double bond, which readily undergoes addition reactions with nucleophiles and free radical polymerization . This makes it a crucial monomer for synthesizing highly acidic or anionic homopolymers and copolymers . These polymers are extensively investigated for creating advanced materials, particularly pH-responsive hydrogels for biomedical and environmental applications. Researchers utilize poly(acrylic-co-vinylsulfonic) acid hydrogels for the controlled, pH-sensitive release of small-molecule pharmaceuticals, leveraging their dramatic swelling behavior in response to environmental pH changes . In the electronics industry, polymers derived from this compound are used in photoresists and as ion-conductive polymer electrolyte membranes (PEM) for fuel cells, where they can form transparent membranes with high ion exchange capacity and proton conductivity . Furthermore, the acid functionality allows it to be grafted onto polymeric supports to create highly acidic ion exchangers, which can serve as catalysts for organic synthesis reactions such as esterification . This compound is also used to modify natural polymers like sterculia gum, creating grafted copolymeric networks with enhanced pH-responsive behavior, improved blood compatibility, and mucoadhesive properties for targeted drug delivery and wound dressing applications . The compound is characterized by its strong sulfonic acid group and should be stored refrigerated (0-10°C) and handled with care as it is corrosive and can cause severe skin burns and eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenesulfonic acid
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InChI

InChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVXSWCKKBEXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

26101-52-0, 3039-83-6 (hydrochloride salt)
Record name Poly(vinylsulfonic acid)
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Record name Ethylenesulfonic acid
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DSSTOX Substance ID

DTXSID2047018
Record name Ethenesulfonic acid
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Molecular Weight

108.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1184-84-5
Record name Vinylsulfonic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethylenesulfonic acid
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Record name Vinylsulfonic acid
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Record name Ethylenesulphonic acid
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Record name VINYLSULFONIC ACID
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Foundational & Exploratory

Vinylsulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vinylsulfonic acid (VSA), a pivotal organosulfur compound. This document details its chemical identity, physical and chemical properties, synthesis methodologies, and its polymerization into poly(this compound) (PVSA). The content is structured to serve as a practical resource for professionals in research and development.

Core Concepts: Chemical Formula and Structure

This compound, systematically named ethenesulfonic acid, is the simplest unsaturated sulfonic acid.[1][2] Its chemical formula is C₂H₄O₃S .[1][2] The structure features a vinyl group directly attached to a sulfonic acid functional group, a combination that imparts high reactivity to the molecule.[1][2]

The key structural identifiers for this compound are:

  • SMILES: C=CS(=O)(=O)O[1]

  • InChI: InChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5)[1]

The presence of the C=C double bond makes it a reactive monomer for polymerization, leading to the formation of polythis compound.[1] The sulfonic acid group confers strong acidic properties and high water solubility.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its sodium salt.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 108.11 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 128 °C (at 1.29 hPa)
Density 1.3921 g/cm³ (at 25 °C)
Solubility Highly soluble in water

Table 2: Identifiers for this compound and its Sodium Salt

IdentifierThis compoundSodium Vinylsulfonate
CAS Number 1184-84-53039-83-6
PubChem CID 6247423665719
UNII GJ6489R1WEF7K3L38Z7B

Experimental Protocols

Synthesis of this compound via Alkaline Hydrolysis of Carbyl Sulfate (B86663)

This is the primary industrial method for producing this compound.[1] The process involves two main stages: the alkaline hydrolysis of carbyl sulfate and the subsequent acidification to yield the free acid.

Stage 1: Alkaline Hydrolysis of Carbyl Sulfate

  • Reaction Setup: A stirred-tank reactor equipped with cooling and pH control is required.

  • Initial Charge: An aqueous solution of a base, such as calcium hydroxide (B78521) or sodium hydroxide, is charged into the reactor.

  • Carbyl Sulfate Addition: Carbyl sulfate is added to the basic solution at a controlled rate.

  • Temperature and pH Control: The reaction is highly exothermic (reaction enthalpy: -1,675 kJ/kg), and the temperature must be maintained between 30-50°C.[1] The pH of the reaction mixture should be kept between 9 and 12.[1]

  • Heating: After the addition of carbyl sulfate is complete, the reaction mixture is heated to 70-150°C to ensure complete conversion to the vinyl sulfonate salt.

  • Isolation of Vinyl Sulfonate Salt: The resulting solution contains the corresponding salt of this compound (e.g., calcium vinyl sulfonate or sodium vinyl sulfonate).

Stage 2: Acidification to this compound

  • Acidification: The solution of the vinyl sulfonate salt is cooled to 0-8°C.

  • Acid Addition: A strong acid, typically sulfuric acid, is added to the cooled solution.

  • Precipitation: In the case of using calcium hydroxide in the first stage, the addition of sulfuric acid leads to the precipitation of poorly soluble calcium sulfate.

  • Filtration: The precipitated salt is removed by filtration, yielding an aqueous solution of this compound.

  • Purification: The resulting this compound can be further purified by thin-film distillation.

Synthesis of Poly(this compound) via Free Radical Polymerization

Poly(this compound) is synthesized through the free-radical polymerization of the this compound monomer.

  • Reaction Setup: A four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet is used.

  • Monomer Solution: this compound is dissolved in deionized water to create a monomer solution of the desired concentration.

  • Initiator: A radical initiator, such as 2,2′-azobis(2-methylpropanediamine) dihydrochloride, is added to the monomer solution.

  • Polymerization Conditions: The reaction mixture is heated to a specific temperature (e.g., 50°C) and stirred under a nitrogen atmosphere for a set period (e.g., 50 hours).

  • Precipitation: The resulting viscous polymer solution is slowly added to a stirred non-solvent, such as ethanol, to precipitate the poly(this compound).

  • Purification: The precipitated polymer is filtered, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried under vacuum.

Characterization Methods

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve approximately 10-20 mg of the this compound or poly(this compound) sample in a suitable deuterated solvent, such as D₂O.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Typical Chemical Shifts (this compound): The vinyl protons typically appear in the range of δ 5.8–6.5 ppm. The sulfonic acid proton gives a broad peak, which can vary depending on the concentration and solvent.

  • Typical Chemical Shifts (Poly(this compound)): The polymer backbone protons appear as broad multiplets in the aliphatic region of the spectrum.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two KBr plates. For solid samples like poly(this compound), a KBr pellet can be prepared by mixing a small amount of the polymer with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A standard FTIR spectrometer.

  • Key Vibrational Bands (Poly(this compound)):

    • Asymmetric and symmetric stretching of the S=O group in the sulfonic acid functionality are observed around 1288 cm⁻¹ and 1149 cm⁻¹, respectively.

Visualizations

Vinylsulfonic_Acid_Structure cluster_VSA This compound (C₂H₄O₃S) C1 C C2 C C1->C2 = H1 H C1->H1 H2 H C1->H2 S S C2->S H3 H C2->H3 O1 O S->O1 = O2 O S->O2 = O3 O S->O3 H4 H O3->H4

Caption: Chemical structure of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Carbyl Sulfate + Base (e.g., Ca(OH)₂) hydrolysis Alkaline Hydrolysis (30-50°C, pH 9-12) start->hydrolysis intermediate Vinyl Sulfonate Salt Solution hydrolysis->intermediate acidification Acidification with H₂SO₄ (0-8°C) intermediate->acidification filtration Filtration acidification->filtration byproduct Precipitated Salt (e.g., CaSO₄) acidification->byproduct product This compound Solution filtration->product

Caption: Workflow for this compound synthesis.

References

Ethenesulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core physical, chemical, and analytical properties of ethenesulfonic acid, tailored for professionals in scientific research and pharmaceutical development.

Introduction

Ethenesulfonic acid, also known as vinylsulfonic acid, is an organosulfur compound with the chemical formula C₂H₄O₃S. It is a key building block in organic synthesis and polymer chemistry, and its derivatives are of significant interest in the pharmaceutical industry. This technical guide provides a detailed overview of the physical and chemical properties of ethenesulfonic acid, along with experimental protocols for its synthesis and analysis, and a discussion of its relevance in drug development.

Physical and Chemical Properties

Ethenesulfonic acid is a colorless liquid at room temperature.[1] It is soluble in water and possesses a strong acidic character.[2][3] The presence of the vinyl group makes it susceptible to polymerization. Key physical and chemical properties are summarized in the tables below.

Physical Properties
PropertyValueReference
Molecular Formula C₂H₄O₃S[2]
Molecular Weight 108.11 g/mol [2]
Appearance Colorless liquid[2]
Density 1.35 g/mL at 25 °C[2]
Melting Point -17 °C[2]
Boiling Point 122-123 °C at 0.01 mmHg[2]
Solubility Soluble in water[2]
Chemical Properties
PropertyValueReference
IUPAC Name Ethenesulfonic acid[2]
Synonyms This compound, Ethylenesulfonic acid[2]
pKa -1.68[2]
Chemical Structure CH₂=CHSO₃H[2]

Experimental Protocols

Synthesis of Ethenesulfonic Acid

Several methods for the synthesis of ethenesulfonic acid have been reported. One common laboratory-scale synthesis involves the sulfonation of ethyl iodide.[4]

Protocol: Synthesis from Ethyl Iodide [4]

  • Reaction: Boil 20 g of ethyl iodide under reflux with a solution of 20 g of crystallized ammonium (B1175870) sulfite (B76179) in 40 ml of water for 6 hours, or until the mixture becomes a single solution.

  • Ammonia (B1221849) Removal: Add 100 ml of water and boil the solution with 30 g of lead oxide until all ammonia is expelled. This forms the lead salt of ethylsulfonic acid and lead iodide.

  • Purification:

    • Cool the solution and filter to remove the lead iodide precipitate.

    • Pass hydrogen sulfide (B99878) gas through the filtrate until no more lead sulfide precipitates. This decomposes the lead salt of ethylsulfonic acid.

    • Filter off the lead sulfide.

    • Neutralize the filtrate by adding an excess (20 g) of barium carbonate.

    • Filter the solution to remove any remaining solids.

  • Isolation: Evaporate the filtrate containing barium ethanesulfonate (B1225610) to obtain the product.

SynthesisWorkflow A Ethyl Iodide + Ammonium Sulfite B Reflux (6h) A->B Reaction C Intermediate Solution B->C D Add Lead Oxide, Boil C->D E Lead Ethanesulfonate + Lead Iodide D->E F Filter E->F G Filtrate (Lead Ethanesulfonate) F->G H H2S Gas G->H Decomposition I Precipitation H->I J Filter I->J K Filtrate (Ethenesulfonic Acid) J->K L Add Barium Carbonate K->L Neutralization M Filter L->M N Evaporate M->N O Ethenesulfonic Acid N->O Isolation

Synthesis of Ethenesulfonic Acid from Ethyl Iodide.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For a typical ¹H NMR spectrum, dissolve 5-25 mg of ethenesulfonic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃).[5][6] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5] The sample should be filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[6] The final sample depth in the tube should be at least 4.5 cm.[6]

  • Data Acquisition:

    • Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a small drop of ethenesulfonic acid between two KBr or NaCl plates to form a thin film.[7]

    • Solution: Prepare a concentrated solution of ethenesulfonic acid in a suitable solvent (e.g., chloroform, dichloromethane).[8] A fixed liquid cell with CaF₂ windows can be used, but acidic solutions should be avoided as they can damage the windows.[8]

  • Data Acquisition:

    • Instrument: A standard FT-IR spectrometer.

    • Parameters: Record the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty cell or solvent should be acquired and subtracted from the sample spectrum. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy A Dissolve 5-100 mg in deuterated solvent B Filter into NMR tube A->B C Acquire Spectrum (¹H or ¹³C) B->C D Process Data C->D E Prepare Sample (Neat liquid or solution) F Acquire Background Spectrum E->F G Acquire Sample Spectrum F->G H Subtract Background G->H Start Sample Start->A Start->E

General Analytical Workflow for NMR and FT-IR Spectroscopy.

Chemical Reactivity and Applications

Reactivity

The chemical reactivity of ethenesulfonic acid is characterized by the properties of both the sulfonic acid group and the vinyl group.

  • Acidity: As a strong acid, it readily donates its proton to bases. This property makes it a useful acid catalyst in various organic reactions, such as esterifications and alkylations.[4][9][10]

  • Reactions of the Sulfonyl Group: The sulfonyl group can undergo reactions typical of sulfonic acids. For instance, it can be converted to the corresponding sulfonyl chloride (ethanesulfonyl chloride) by reacting with reagents like thionyl chloride or phosphorus pentachloride.[11][12][13] Ethanesulfonyl chloride is a valuable intermediate for introducing the ethanesulfonyl group into other molecules.

  • Reactions of the Vinyl Group: The carbon-carbon double bond in ethenesulfonic acid is electron-deficient due to the electron-withdrawing nature of the sulfonyl group. This makes it susceptible to nucleophilic addition reactions. For example, it can react with nucleophiles like ammonia and amines.[14] The vinyl group also allows ethenesulfonic acid to undergo polymerization reactions to form poly(this compound), a polyelectrolyte with various industrial applications.[14][15][16][17]

Role in Drug Development

Sulfonated molecules and compounds containing sulfonyl groups play a significant role in drug design and development.[1][18][19][20] The sulfonic acid moiety can improve the aqueous solubility and pharmacokinetic properties of drug candidates.[21] Ethenesulfonic acid and its derivatives can serve as building blocks for the synthesis of complex pharmaceutical compounds.

While specific signaling pathways directly modulated by ethenesulfonic acid itself are not extensively documented in publicly available literature, compounds containing the sulfonate or sulfonamide functional group are known to interact with a wide range of biological targets. For instance, many kinase inhibitors, a major class of cancer therapeutics, incorporate sulfonyl or related groups in their structures.[3][22][23][24][25] These groups can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of kinases, contributing to their inhibitory activity.

SignalingConcept cluster_Drug Sulfonate-Containing Drug cluster_Kinase Kinase Enzyme Drug Drug Molecule with -SO3H or -SO2NHR group Kinase Kinase Active Site (e.g., ATP-binding pocket) Drug->Kinase Block Inhibition Signal_Out Downstream Signaling (e.g., Proliferation, Survival) Kinase->Signal_Out Phosphorylation ATP ATP ATP->Kinase Signal_In Upstream Signal Signal_In->Kinase Block->Kinase

Conceptual role of sulfonate-containing drugs in kinase inhibition.

Safety and Handling

Ethenesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[26][27][28][29] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[27][28] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[27] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[29] Store ethenesulfonic acid in a cool, dry, and well-ventilated place in a tightly sealed container.[27]

Conclusion

Ethenesulfonic acid is a versatile chemical with a rich chemistry that makes it a valuable tool in both industrial and research settings. Its strong acidity, coupled with the reactivity of its vinyl group, allows for a wide range of chemical transformations. For researchers and professionals in drug development, an understanding of the properties and handling of ethenesulfonic acid and its derivatives is crucial for the synthesis of novel therapeutic agents. Further research into the specific biological activities of ethenesulfonic acid derivatives is likely to uncover new opportunities for their application in medicine.

References

An In-depth Technical Guide to Vinylsulfonic Acid (CAS 1184-84-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Monomer

Vinylsulfonic acid (VSA), with the CAS number 1184-84-5, is the simplest unsaturated sulfonic acid, presenting as a colorless to pale yellow liquid.[1][2] Its chemical structure, featuring both a reactive vinyl group and a strongly acidic sulfonic acid moiety, makes it a highly versatile monomer and chemical intermediate.[1][3] This guide provides a comprehensive overview of its properties, synthesis, polymerization, and applications, with a particular focus on its relevance to the pharmaceutical and biomedical fields.

Core Properties and Spectroscopic Data

This compound is a water-soluble liquid characterized by its high reactivity and strong acidic nature.[1][3] Its properties are crucial for its application in various chemical syntheses and polymerization processes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1184-84-5[1][4]
Molecular Formula C₂H₄O₃S[1][4]
Molecular Weight 108.11 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 128 °C (at 1.29 hPa)[2]
Specific Gravity 1.40 (at 20°C)[5]
Refractive Index 1.45[5]
Solubility Highly soluble in water[1][3]
Purity Typically >97.0%[1][6]

Table 2: Spectroscopic Data for the Characterization of this compound and its Polymers

TechniqueFeatureChemical Shift / WavenumberAssignmentReference(s)
¹H-NMR Poly(this compound)4.2 - 2.9 ppm-CH₂-CH(SO₃Na)- (backbone)[1]
Poly(this compound)2.9 - 1.4 ppm-CH₂-CH(SO₃Na)- (backbone)[1]
¹³C-NMR Poly(this compound)63.21 ppmCarbon attached to sulfonic acid group[5][7]
FTIR Poly(this compound)1288 cm⁻¹Asymmetric stretching of SO₂[5][7]
Poly(this compound)1149 cm⁻¹Symmetric stretching of SO₂[5][7]
ESR VSA polymerizationStrong signalPropagating carbon radical of VSA[1]

Synthesis of this compound: Experimental Protocols

The industrial production of this compound is primarily achieved through two main routes: the alkaline hydrolysis of carbyl sulfate (B86663) and the sulfochlorination of chloroethane.[1] A laboratory-scale synthesis via the dehydration of isethionic acid is also documented.[1]

Protocol 1: Alkaline Hydrolysis of Carbyl Sulfate

This is the most common industrial method.[2] It involves the hydrolysis of carbyl sulfate (1,3,2-dioxathiolane-2,2-dioxide) followed by acidification.

Methodology:

  • Hydrolysis: Carbyl sulfate is hydrolyzed in an aqueous alkaline medium, such as a solution of calcium hydroxide.[2] This reaction is highly exothermic (reaction enthalpy: -1,675 kJ/kg), requiring strict control of temperature (below 50°C) and pH (between 9 and 11) to prevent premature polymerization.[1][2]

  • Acidification: The resulting solution of calcium vinyl sulfonate is then acidified with a strong acid, typically sulfuric acid.[2]

  • Purification: The poorly soluble calcium sulfate precipitate is removed by filtration. The aqueous solution of this compound can be further purified by thin-film distillation under vacuum to minimize decomposition and polymerization.[1]

Synthesis of this compound via Carbyl Sulfate Hydrolysis cluster_hydrolysis Step 1: Alkaline Hydrolysis cluster_acidification Step 2: Acidification & Purification carbyl_sulfate Carbyl Sulfate hydrolysis_reactor Reactor (<50°C, pH 9-11) carbyl_sulfate->hydrolysis_reactor ca_oh2 Calcium Hydroxide (aq) ca_oh2->hydrolysis_reactor ca_vs Calcium Vinyl Sulfonate Solution hydrolysis_reactor->ca_vs acidification_reactor Acidification ca_vs->acidification_reactor h2so4 Sulfuric Acid h2so4->acidification_reactor filtration Filtration acidification_reactor->filtration distillation Vacuum Distillation filtration->distillation Crude VSA solution caso4 Calcium Sulfate (precipitate) filtration->caso4 vsa_final Pure this compound distillation->vsa_final

Caption: Workflow for the industrial synthesis of this compound.

Protocol 2: Sulfochlorination of Chloroethane

This multi-step process offers an alternative route to this compound.[1]

Methodology:

  • Sulfochlorination: Chloroethane is reacted with sulfur dioxide and chlorine to yield β-chloroethylsulfonyl chloride.[1]

  • Dehydrohalogenation: The β-chloroethylsulfonyl chloride undergoes elimination of hydrogen chloride to form vinylsulfonyl chloride.[1]

  • Hydrolysis: The final step is the hydrolysis of vinylsulfonyl chloride to produce this compound.[1]

Synthesis of this compound from Chloroethane chloroethane Chloroethane reagents1 + SO₂ + Cl₂ chloroethane->reagents1 sulfochlorination Sulfochlorination reagents1->sulfochlorination beta_chloride β-chloroethylsulfonyl chloride sulfochlorination->beta_chloride dehydrohalogenation Dehydrohalogenation beta_chloride->dehydrohalogenation vs_chloride Vinylsulfonyl chloride dehydrohalogenation->vs_chloride reagents2 + H₂O vs_chloride->reagents2 hydrolysis Hydrolysis reagents2->hydrolysis vsa This compound hydrolysis->vsa Free-Radical Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Radical Initiator (I) heat Heat (Δ) initiator->heat radicals 2R• heat->radicals propagating_radical R-M• radicals->propagating_radical vsa_monomer VSA Monomer (M) growing_chain R-(M)n• vsa_monomer->growing_chain + M vsa_monomer->propagating_radical two_chains 2 R-(M)n• propagating_radical->growing_chain final_polymer Poly(this compound) R-(M)n-(M)n-R two_chains->final_polymer Mechanism of RNase Inhibition by Poly(this compound) cluster_normal Normal RNase Activity cluster_inhibition Inhibition by PVSA rnase1 RNase A (Enzyme) rna RNA Substrate (Phosphate Backbone) rnase1->rna Binds degraded_rna Degraded RNA Fragments rna->degraded_rna Cleavage rnase2 RNase A (Enzyme) pvsa PVSA (Anionic Sulfonate Groups) rnase2->pvsa Competitive Binding intact_rna Intact RNA pvsa->intact_rna Protects

References

Synthesis of Vinylsulfonic Acid via Carbyl Sulfate Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of vinylsulfonic acid, a pivotal monomer in the production of a wide range of functional polymers, through the alkaline hydrolysis of carbyl sulfate (B86663). This methodology is a cornerstone of industrial this compound production, valued for its high yield and efficiency. This document provides a comprehensive overview of the process, including detailed experimental protocols, quantitative data, and a visualization of the reaction pathways and workflows.

Process Overview

The industrial synthesis of this compound from carbyl sulfate is a two-stage process.[1] The first stage involves the alkaline hydrolysis of carbyl sulfate (1,3,2-dioxathiolane 2,2-dioxide) to form a vinyl sulfonate salt.[1] This reaction is highly exothermic, with a reaction enthalpy of -1,675 kJ/kg, necessitating stringent control over temperature and pH to prevent unwanted side reactions and ensure product purity.[1] Common bases used for this hydrolysis are sodium hydroxide (B78521) and calcium hydroxide.[2]

The second stage involves the acidification of the vinyl sulfonate salt to yield the final product, this compound.[1] This can be achieved through the addition of a strong acid, such as sulfuric acid, or by using a strongly acidic ion-exchange resin.[2][3]

Reaction Mechanism

The alkaline hydrolysis of carbyl sulfate to vinyl sulfonate proceeds through a concerted elimination (E2) mechanism. The hydroxide ion acts as a base, abstracting a proton from the carbon atom beta to the sulfate group. Simultaneously, the C-O bond cleaves, and the sulfate ring opens, leading to the formation of the vinyl sulfonate anion and water.

experimental_workflow start Start: Carbyl Sulfate hydrolysis Alkaline Hydrolysis (NaOH or Ca(OH)₂) start->hydrolysis hydrolysis_conditions Control Temperature (30-50°C) Control pH (9-12) hydrolysis->hydrolysis_conditions vinyl_sulfonate_salt Vinyl Sulfonate Salt Solution (Sodium or Calcium Vinyl Sulfonate) hydrolysis->vinyl_sulfonate_salt separation Separation of Byproducts (e.g., Na₂SO₄, CaSO₄) vinyl_sulfonate_salt->separation acidification Acidification separation->acidification acidification_method1 Addition of Strong Acid (e.g., H₂SO₄) acidification->acidification_method1 acidification_method2 Ion-Exchange Chromatography acidification->acidification_method2 vinylsulfonic_acid This compound acidification_method1->vinylsulfonic_acid acidification_method2->vinylsulfonic_acid purification Purification (Optional) (e.g., Thin-film Distillation) vinylsulfonic_acid->purification final_product Final Product: this compound purification->final_product

References

Preparation of Vinylsulfonic Acid by Dehydration of Isethionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylsulfonic acid is a valuable monomer in the synthesis of polymers with applications ranging from electronics to fuel cells. One established, albeit less common on an industrial scale, method for its preparation is the dehydration of isethionic acid. This technical guide provides an in-depth exploration of this synthetic route, detailing the reaction conditions, experimental protocols, and underlying chemical principles. The information presented is intended to serve as a comprehensive resource for laboratory-scale synthesis and process understanding.

Introduction

This compound (CH₂=CHSO₃H) is the simplest unsaturated sulfonic acid and a key building block for various functional polymers. Its high reactivity, stemming from the activated carbon-carbon double bond, allows for its participation in numerous polymerization and addition reactions. While several industrial processes for this compound production exist, the dehydration of isethionic acid represents a direct and historically significant synthetic pathway.[1] This method, however, is often noted as being less suitable for large-scale industrial application due to the substantial quantities of dehydrating agents required and the challenges associated with their disposal.[2][3][4]

This guide focuses on two primary approaches for the dehydration of isethionic acid: thermal dehydration under vacuum and dehydration using a chemical agent, specifically phosphorus pentoxide.

Reaction Mechanism and Principles

The dehydration of isethionic acid to form this compound is an elimination reaction. The general mechanism for alcohol dehydration, which proceeds via either an E1 or E2 pathway, provides a useful analogy. In the context of isethionic acid, the hydroxyl group is converted into a good leaving group, followed by the removal of a proton from the adjacent carbon, resulting in the formation of a double bond.

When a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) is used, it facilitates the removal of a water molecule. The phosphorus pentoxide reacts with the water produced, driving the equilibrium of the reaction towards the formation of this compound.[5] The reaction with phosphorus pentoxide converts the hydroxyl group into a phosphate (B84403) ester, which is an excellent leaving group.

Experimental Protocols

The following protocols are based on established laboratory procedures.[6]

Method 1: Thermal Dehydration of Isethionic Acid

This method relies on heat and reduced pressure to drive the dehydration reaction without the use of a chemical dehydrating agent.

Experimental Procedure:

  • Anhydrous isethionic acid is placed in a distillation apparatus suitable for vacuum distillation.

  • The apparatus is evacuated to a pressure below 3 mm of Hg.

  • The reaction vessel is heated to a temperature range of 200°C to 250°C.

  • As the this compound is formed, it is continuously distilled off and collected in a cooled receiver.

Method 2: Dehydration of Isethionic Acid using Phosphorus Pentoxide

This method employs phosphorus pentoxide as a potent dehydrating agent to facilitate the reaction at a lower temperature.

Experimental Procedure:

  • In a reaction vessel equipped for cooling and subsequent vacuum distillation, 252 parts by weight of isethionic acid (approximately 2 moles) are introduced.

  • With cooling to maintain the temperature below 100°C, 142 parts by weight of phosphorus pentoxide (approximately 1 mole) are gradually added to the isethionic acid.

  • Once the addition is complete, the resulting solution is heated in a vacuum distillation apparatus to 250°C under a pressure of 0.8 mm of Hg.

  • The distillation is continued until the temperature of the reaction mixture reaches 233°C.

  • The crude distillate is collected and can be further purified by redistillation.

Data Presentation

The following tables summarize the quantitative data from the described experimental protocols.

ParameterMethod 1: Thermal DehydrationMethod 2: Dehydration with P₂O₅
Reactants Isethionic AcidIsethionic Acid, Phosphorus Pentoxide
Reactant Ratio (molar) -~2:1 (Isethionic Acid : P₂O₅)
Temperature 200 - 250 °Cup to 250 °C
Pressure < 3 mm Hg0.8 mm Hg
Yield (Theoretical) Not specified66% (after redistillation)

Table 1: Reaction Conditions for the Dehydration of Isethionic Acid.[6]

Distillation StagePressureBoiling Point Range
Redistillation0.5 mm Hg100 - 105 °C

Table 2: Purification of this compound by Redistillation.[6]

Visualizations

Reaction Pathway

G Isethionic_Acid Isethionic Acid HO-CH₂-CH₂-SO₃H Vinylsulfonic_Acid This compound CH₂=CH-SO₃H Isethionic_Acid->Vinylsulfonic_Acid Dehydration (-H₂O) Water Water H₂O

Caption: Dehydration of Isethionic Acid to this compound.

Experimental Workflow: Dehydration with Phosphorus Pentoxide

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Reactants Isethionic Acid + Phosphorus Pentoxide Heating Heat to 250°C under Vacuum (0.8 mm Hg) Reactants->Heating Distillation Distill Crude Product Heating->Distillation Redistillation Redistill at 0.5 mm Hg Distillation->Redistillation Final_Product Pure this compound Redistillation->Final_Product

Caption: Workflow for this compound Synthesis via Dehydration.

Conclusion

The dehydration of isethionic acid provides a direct laboratory-scale route to this compound. While the use of phosphorus pentoxide improves the yield, both thermal and chemically-mediated methods require careful control of temperature and pressure. The information and protocols detailed in this guide offer a solid foundation for researchers and professionals seeking to synthesize and understand the properties of this compound. For larger-scale production, alternative synthetic routes are generally favored due to process and environmental considerations.

References

An In-depth Technical Guide to the Stability and Storage of Vinylsulfonic Acid Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for vinylsulfonic acid (VSA), a highly reactive monomer pivotal in the synthesis of anionic polymers and copolymers. Due to its propensity for polymerization and sensitivity to environmental factors, strict adherence to proper handling and storage protocols is critical to maintain its purity and reactivity.

Executive Summary

This compound is a colorless to pale yellow, water-soluble liquid characterized by a reactive carbon-carbon double bond and a strongly acidic sulfonate group.[1][2] Its primary stability concerns are spontaneous polymerization and degradation, which can be initiated by heat, light, and the presence of contaminants.[3] Optimal stability is achieved through refrigerated storage in the absence of light, under an inert atmosphere, and with the addition of a suitable polymerization inhibitor. This guide details the factors influencing VSA stability, provides recommended storage and handling procedures, and outlines experimental protocols for stability assessment.

Factors Influencing this compound Stability

The stability of this compound monomer is primarily influenced by temperature, light, pH, and the presence of oxygen or other contaminants.

2.1 Thermal Stability this compound is sensitive to heat, which can accelerate the rate of spontaneous polymerization. The manufacturing process, which involves the highly exothermic hydrolysis of carbyl sulfate, requires precise temperature control to prevent premature polymerization.[1] While specific decomposition temperature data for the monomer is not readily available in public literature, a study on the thermal degradation of poly(this compound) using Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (TGA/FTIR) revealed that the polymer degradation begins around 150°C.[4] It is crucial to store the monomer at refrigerated temperatures to minimize the risk of thermal initiation of polymerization.

2.2 Light Sensitivity Exposure to light, particularly UV radiation, can initiate free-radical polymerization of this compound.[5] Therefore, it is imperative to store the monomer in opaque or amber containers to protect it from light.

2.3 pH and Acidity The stability of the VSA macroradical, a key intermediate in polymerization, is higher in acidic media.[5] This suggests that maintaining an acidic environment can be favorable for controlled polymerization processes. However, the influence of pH on the long-term storage stability of the unpolymerized monomer requires careful consideration, as highly acidic or basic conditions can potentially catalyze hydrolytic degradation pathways, although specific data on this is limited.

2.4 Polymerization Inhibitors To prevent spontaneous polymerization during transport and storage, commercial this compound solutions are typically stabilized with a polymerization inhibitor. Monomethyl ether hydroquinone (B1673460) (MEHQ) is a commonly used inhibitor, often at a concentration of 100 ppm. The effectiveness of the inhibitor is dependent on the presence of a small amount of oxygen.

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of this compound monomer, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature Refrigerated (0-10°C)[3]Minimizes the rate of spontaneous polymerization and thermal degradation.
Light Store in opaque or amber containers[3]Prevents initiation of photopolymerization.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon)Reduces the risk of oxidation and side reactions.
Container Tightly sealed, original containerPrevents contamination and evaporation.
Incompatible Materials Strong oxidizing agents[6]To prevent vigorous and potentially hazardous reactions.

Handling Precautions:

  • Exercise normal care when handling.[6]

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes. VSA is corrosive and can cause severe skin burns and eye damage.[3]

Experimental Protocols for Stability Assessment

The following are example protocols for assessing the stability of this compound monomer. These should be adapted and validated for specific laboratory conditions and equipment.

4.1 Protocol for Monitoring VSA Concentration by Titration

This method determines the purity of this compound by measuring its acid value through neutralization titration.[7] A decrease in the acid value over time under specific storage conditions indicates degradation or polymerization of the monomer.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Deionized water

  • Burette, flasks, pipettes

Procedure:

  • Accurately weigh approximately 1.0 g of the this compound solution into a 250 mL Erlenmeyer flask.

  • Add 50 mL of deionized water and 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M NaOH until a persistent pink color is observed.

  • Record the volume of NaOH used.

  • Calculate the purity of the this compound using the following formula: Purity (%) = (V × M × EW) / (W × 10) Where:

    • V = Volume of NaOH used (mL)

    • M = Molarity of NaOH solution

    • EW = Equivalent weight of this compound (108.11 g/mol )

    • W = Weight of the sample (g)

4.2 Protocol for Detection of Polymer Formation by Viscometry

An increase in the viscosity of the this compound solution over time is a direct indication of polymer formation.

Materials:

  • This compound samples from stability study

  • Calibrated viscometer (e.g., Ubbelohde or Cannon-Fenske)

  • Constant temperature water bath

Procedure:

  • Equilibrate the viscometer and the this compound sample to a constant temperature (e.g., 25°C) in the water bath.

  • Load the viscometer with a precise volume of the VSA solution.

  • Measure the efflux time of the solution between the two calibration marks.

  • Repeat the measurement at least three times and calculate the average efflux time.

  • Calculate the kinematic viscosity. An increase in viscosity over the duration of the stability study indicates polymerization.

4.3 Protocol for Identification of Decomposition Products by GC-MS

This protocol is designed to identify volatile and semi-volatile degradation products that may form during the storage of this compound.

Materials:

  • Aged this compound sample

  • Gas chromatograph-mass spectrometer (GC-MS) system

  • Appropriate GC column (e.g., polar-phase column for acidic compounds)

  • Syringe for sample injection

Procedure:

  • Prepare the aged VSA sample for injection. This may involve dilution or derivatization depending on the expected byproducts and the GC-MS system's capabilities.

  • Set up the GC-MS with an appropriate temperature program for the oven, injector, and detector.

  • Inject a known volume of the prepared sample into the GC.

  • Acquire the mass spectra of the separated components.

  • Identify the potential decomposition products by comparing the obtained mass spectra with a spectral library (e.g., NIST).

Visual Representation of Stability Workflow

The following diagram illustrates the key considerations and workflow for ensuring the stability of this compound monomer from receipt to use.

VSA_Stability_Workflow cluster_0 Receiving and Initial Inspection cluster_1 Storage Conditions cluster_2 Stability Monitoring and Use Receipt Receive VSA Monomer Inspect Inspect Container Seal and Integrity Receipt->Inspect Check_COA Verify Certificate of Analysis (COA) - Purity - Inhibitor Concentration Inspect->Check_COA Store Store in Designated Location Check_COA->Store If OK Quarantine/Reject Quarantine/Reject Check_COA->Quarantine/Reject If Not OK Temp Refrigerated (0-10°C) Store->Temp Light Protect from Light (Opaque Container) Store->Light Atmosphere Inert Atmosphere (Nitrogen) Store->Atmosphere Monitor Periodic Stability Testing Store->Monitor Purity_Test Purity Assay (Titration) Monitor->Purity_Test Polymer_Test Polymer Detection (Viscosity) Monitor->Polymer_Test Use Use in Experiment Purity_Test->Use If Purity is Acceptable Polymer_Test->Use If No Polymer Detected

Caption: Workflow for this compound Stability Management.

Potential Decomposition Pathways and Products

While specific studies on the decomposition of this compound monomer are limited, potential degradation pathways can be inferred from its chemical structure and the degradation of similar compounds.

  • Polymerization: The most significant "decomposition" pathway is polymerization, leading to the formation of poly(this compound). This can be initiated by heat, light, or radical species.

  • Decarboxylation/Desulfonation: Under harsh thermal stress, cleavage of the carbon-sulfur bond could potentially occur, leading to the evolution of sulfur dioxide (SO₂) and the formation of ethylene (B1197577) or other hydrocarbon species.[4]

  • Oxidation: In the presence of oxygen and/or oxidizing agents, the vinyl group is susceptible to oxidation, which could lead to the formation of aldehydes, carboxylic acids, or other oxygenated species.

Further research using techniques like GC-MS would be necessary to definitively identify and quantify the specific decomposition products under various stress conditions.

Conclusion

The stability of this compound monomer is paramount for its successful use in research and development. By understanding the factors that influence its stability and adhering to strict storage and handling protocols, researchers can ensure the integrity and reactivity of this important chemical building block. The implementation of a routine stability monitoring program, utilizing the experimental protocols outlined in this guide, is strongly recommended to verify the quality of the monomer over time.

References

An In-depth Technical Guide to the Free Radical Polymerization Mechanism of Vinylsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of vinylsulfonic acid (VSA), a monomer of significant interest for the synthesis of polysulfonates with applications ranging from ion-exchange resins to polymer electrolyte membranes in fuel cells.[1][2] This document details the core mechanism, experimental protocols, and quantitative data associated with VSA polymerization, tailored for professionals in research and development.

Core Mechanism of Free Radical Polymerization of this compound

The free radical polymerization of this compound proceeds via a classic chain-growth mechanism involving three key stages: initiation, propagation, and termination. The highly acidic sulfonic acid group plays a significant role in the polymerization kinetics and the properties of the resulting polymer, poly(this compound) (PVS).

Initiation

The process begins with the generation of free radicals from an initiator molecule. Common initiators for VSA polymerization include azo compounds, such as 2,2′-azobis(2-methylpropanediamine) dihydrochloride (B599025), as well as peroxides and redox systems.[1][3] The initiator thermally decomposes or reacts to form primary radicals (I•), which then attack the vinyl group of a VSA monomer to form a monomer radical.

  • Initiator Decomposition: I-I → 2 I•

  • Monomer Activation: I• + CH₂=CH(SO₃H) → I-CH₂-C•H(SO₃H)

Electron Spin Resonance (ESR) spectroscopy has been used to confirm the presence of the propagating carbon radical of VSA during polymerization.[1][4][5]

Propagation

The newly formed monomer radical rapidly adds to successive VSA monomer units, extending the polymer chain. This step is highly exothermic.

I-CH₂-C•H(SO₃H) + n[CH₂=CH(SO₃H)] → I-[CH₂-CH(SO₃H)]ₙ-CH₂-C•H(SO₃H)

The stability of the propagating macroradical is influenced by the reaction medium, particularly the pH. In acidic media, hydrogen bonding between VSA molecules is thought to enhance the stability of the macroradicals, leading to higher conversion rates.[1][6]

Termination

The growth of the polymer chain is terminated by the reaction of two growing macroradicals. The primary termination mechanisms are combination (coupling) and disproportionation.[7][8]

  • Combination: Two growing chains join to form a single, longer polymer chain. I-[CH₂-CH(SO₃H)]ₙ-CH₂-C•H(SO₃H) + I-[CH₂-CH(SO₃H)]ₘ-CH₂-C•H(SO₃H) → I-[CH₂-CH(SO₃H)]ₙ-CH₂-CH(SO₃H)-CH(SO₃H)-CH₂-[CH(SO₃H)-CH₂]ₘ-I

  • Disproportionation: One macroradical abstracts a hydrogen atom from another, resulting in two polymer chains, one saturated and one with a terminal double bond. I-[CH₂-CH(SO₃H)]ₙ-CH₂-C•H(SO₃H) + I-[CH₂-CH(SO₃H)]ₘ-CH₂-C•H(SO₃H) → I-[CH₂-CH(SO₃H)]ₙ-CH₂-CH₂(SO₃H) + I-[CH₂-CH(SO₃H)]ₘ-CH=CH(SO₃H)

The predominant termination mechanism can be influenced by the monomer structure and polymerization temperature.[9]

Visualization of the Polymerization Pathway

The following diagram illustrates the key steps in the free radical polymerization of this compound.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I-I) PrimaryRadical 2 I• Initiator->PrimaryRadical Decomposition MonomerRadical Monomer Radical (I-CH₂-C•H(SO₃H)) PrimaryRadical->MonomerRadical Addition Monomer VSA Monomer (CH₂=CHSO₃H) Monomer->MonomerRadical GrowingChain Propagating Radical (I-(VSA)n•) MonomerRadical->GrowingChain LongerChain Lengthened Radical (I-(VSA)n+1•) GrowingChain->LongerChain Addition AdditionalMonomer VSA Monomer AdditionalMonomer->LongerChain TwoChains 2 Propagating Radicals LongerChain->TwoChains CombinedChain Dead Polymer (Combination) TwoChains->CombinedChain Coupling DispropChains Dead Polymers (Disproportionation) TwoChains->DispropChains Disproportionation

Caption: Free radical polymerization mechanism of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the polymerization of VSA and the properties of PVS.

Table 1: Polymerization Conversion of VSA at Different pH Values

pHConversion (%)Reference
0.01High--INVALID-LINK--[6]
2High--INVALID-LINK--[6]
4Moderate--INVALID-LINK--[6]
6.5Low--INVALID-LINK--[6]
12Minimum--INVALID-LINK--[6]
Note: The original study indicates a clear trend, but specific percentage values were not available in the initial search results.

Table 2: Properties of Poly(this compound) (PVS)

PropertyValueReference
Molecular Weight (Mw)~4.0 x 10⁴ g/mol --INVALID-LINK--[1][5]
~2300 g/mol (by MALDI-TOF)--INVALID-LINK--[6]
~6000 g/mol (for P(VSANa) by ¹H-NMR)--INVALID-LINK--[6]
Ion-Exchange Capacity9.2 meq/g--INVALID-LINK--[1][5]
Hammett Acid Function0.74 (in water)--INVALID-LINK--[1][5]
Ionic Conductivity0.04–0.11 S·cm⁻¹--INVALID-LINK--[1][5]
Proton Conductivity (hydrated)10⁻¹ S·cm⁻¹--INVALID-LINK--[1][5]
Proton Conductivity (non-humidified)10⁻³–10⁻⁶ S·cm⁻¹--INVALID-LINK--[1][5]

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the aqueous free radical polymerization of this compound based on cited literature.

Materials
  • Monomer: this compound (VSA), aqueous solution (e.g., 30 wt%).

  • Initiator: 2,2′-azobis(2-methylpropanediamine) dihydrochloride (or other suitable water-soluble initiator).

  • Solvent: Deionized water.

  • pH Adjustment: Hydrochloric acid or sodium hydroxide (B78521) solutions for pH modification.

  • Precipitating Agent: Methanol (B129727), ethanol, or other suitable organic solvents.[6]

  • Inert Gas: Nitrogen or Argon.

Polymerization Procedure
  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.

  • Monomer Solution Preparation: An aqueous solution of this compound is prepared at the desired concentration. The pH of the solution is adjusted using HCl or NaOH.

  • Degassing: The monomer solution is purged with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Initiator Addition: The desired amount of the water-soluble initiator is added to the reaction mixture.

  • Polymerization: The reaction mixture is heated to the desired temperature (e.g., 50 °C) and stirred continuously for a specified duration (e.g., 24-50 hours).[1][6]

  • Polymer Isolation: After the reaction is complete, the viscous polymer solution is cooled to room temperature. The poly(this compound) is precipitated by pouring the aqueous solution into a non-solvent such as methanol or ethanol.

  • Purification: The precipitated polymer is collected by filtration, washed with the precipitating solvent to remove unreacted monomer and initiator, and then dried under vacuum at an elevated temperature (e.g., 50 °C) to a constant weight.[6]

Characterization

The resulting poly(this compound) can be characterized by various techniques:

  • Molecular Weight: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and ¹H-NMR spectroscopy.[1][6]

  • Chemical Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).[1][6]

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][6]

Workflow and Logical Relationships

The following diagram illustrates the workflow from experimental design to polymer characterization.

ExperimentalWorkflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis Materials Select Materials (VSA, Initiator, Solvent) Conditions Define Conditions (pH, Temp, Concentration) Materials->Conditions Setup Reaction Setup & Degassing Conditions->Setup Polymerization Initiation & Polymerization Setup->Polymerization Isolation Precipitation & Purification Polymerization->Isolation Structural Structural Characterization (FTIR, NMR) Isolation->Structural MolecularWeight Molecular Weight Determination (GPC, MALDI-TOF) Isolation->MolecularWeight Thermal Thermal Analysis (TGA, DSC) Isolation->Thermal Properties Property Testing (Conductivity, IEC) Isolation->Properties

Caption: Experimental workflow for VSA polymerization.

This guide provides a foundational understanding of the free radical polymerization of this compound. For more specific applications, further optimization of reaction conditions and in-depth characterization will be necessary. The provided references serve as a starting point for more detailed investigation.

References

Solubility of Vinylsulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylsulfonic acid (VSA), the simplest unsaturated sulfonic acid, is a reactive monomer used in the synthesis of a wide range of polymers with applications in electronics, as ion-exchange resins, and in the pharmaceutical industry. Its high water solubility is a well-documented characteristic.[1][2][3][4][5][6][7][8] However, for its application in organic synthesis, polymer modification, and formulation development, a thorough understanding of its solubility in organic solvents is crucial. This technical guide provides a summary of the available data on the solubility of this compound in various organic solvents, details experimental protocols for solubility determination, and presents a generalized workflow for such assessments.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. "Like dissolves like" is a fundamental principle, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[9] this compound, with its highly polar sulfonic acid group, is anticipated to be more soluble in polar organic solvents.

Miscibility is a term used when two liquids are completely soluble in each other at all proportions, forming a single phase.[9]

Solubility of this compound: Data Summary

Quantitative data on the solubility of this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, based on the general properties of sulfonic acids and some indirect evidence, a qualitative assessment can be made. Sulfonic acids are generally soluble in polar organic solvents.

One source indicates that the sodium salt of this compound is slightly soluble in methanol.[10] Furthermore, the use of N,N-dimethylformamide (DMF) as a solvent for the photopolymerization of this compound suggests its solubility in this solvent.[11]

For other common organic solvents, the solubility is not explicitly stated. The following table summarizes the expected qualitative solubility based on the polar nature of this compound.

SolventChemical FormulaPolarityExpected Solubility of this compound
WaterH₂OHighHighly Soluble[1][2][3][4][5][6][7][8]
MethanolCH₃OHHighLikely Soluble
EthanolC₂H₅OHHighLikely Soluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighLikely Soluble
Dimethylformamide (DMF)(CH₃)₂NCHHighSoluble[11]
Acetone(CH₃)₂COMediumModerately Soluble to Soluble
Tetrahydrofuran (THF)C₄H₈OMediumSparingly Soluble to Moderately Soluble

Note: This table is a qualitative guide. Experimental verification is necessary for precise solubility determination for specific applications.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like this compound in an organic solvent can be performed using several established methods. The following is a generalized protocol for the visual determination of miscibility and a more quantitative approach for determining solubility limits.

Visual Miscibility Assessment

This method provides a quick, qualitative assessment of whether two liquids are miscible.

Materials:

  • This compound

  • Organic solvent of interest

  • Graduated cylinders or volumetric pipettes

  • Test tubes with stoppers

  • Vortex mixer or shaker

Procedure:

  • In a clean, dry test tube, add a specific volume (e.g., 2 mL) of the organic solvent.

  • To the same test tube, add an equal volume of this compound.

  • Stopper the test tube and vortex or shake vigorously for 1-2 minutes.

  • Allow the mixture to stand and observe.

    • Miscible: A single, clear liquid phase is observed.

    • Immiscible: Two distinct layers are formed.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

  • Repeat the experiment with varying volume ratios of this compound and the solvent to observe the miscibility at different concentrations.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method determines the saturation solubility of this compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Organic solvent of interest

  • Analytical balance

  • Vials with sealed caps

  • Constant temperature bath or incubator

  • Syringe filters (chemically compatible with the solvent and VSA)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

Procedure:

  • Add a known volume of the organic solvent to several vials.

  • To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of this compound should be visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature bath and agitate (e.g., using a shaker) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the agitation and allow the vials to rest in the temperature bath for a sufficient time for the undissolved this compound to settle.

  • Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe.

  • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

  • Determine the mass of the collected filtrate.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

  • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 g of solvent or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a liquid solute in a solvent.

G Experimental Workflow for Liquid-Liquid Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_solute Prepare this compound (Solute) add_solute Add Excess this compound prep_solute->add_solute prep_solvent Prepare Organic Solvent add_solvent Add Known Volume of Solvent to Vials prep_solvent->add_solvent prep_vials Prepare and Label Vials prep_vials->add_solvent add_solvent->add_solute seal_vials Seal Vials add_solute->seal_vials equilibrate Equilibrate at Constant Temperature with Agitation seal_vials->equilibrate settle Allow Phases to Settle equilibrate->settle sample Sample Supernatant settle->sample filter Filter Sample sample->filter weigh_dilute Weigh and Dilute Sample filter->weigh_dilute quantify Quantify VSA Concentration (e.g., HPLC, Titration) weigh_dilute->quantify calculate Calculate Solubility (g/100g, mol/L) quantify->calculate report Report Data calculate->report

Solubility Determination Workflow

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also sensitive to heat and light.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[12][13] Work should be conducted in a well-ventilated area, such as a fume hood.[12]

Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[12] It should be kept in a tightly sealed, corrosion-resistant container. Some suppliers recommend refrigerated storage (0-10°C).[3]

Conclusion

While quantitative solubility data for this compound in many organic solvents remains to be extensively published, its polar nature suggests good solubility in polar organic solvents like DMF and alcohols, and potentially lower solubility in less polar solvents. For drug development and other research applications requiring precise solubility information, experimental determination is essential. The protocols and workflow provided in this guide offer a robust framework for conducting such assessments in a safe and accurate manner.

References

spectroscopic analysis of vinylsulfonic acid (NMR, FTIR, Raman)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of vinylsulfonic acid (VSA) using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize VSA in their work. This compound, the simplest unsaturated sulfonic acid, is a pivotal monomer in the synthesis of a variety of polymers and functional materials due to its reactive vinyl group and the presence of the strongly acidic sulfonate group. A thorough understanding of its spectroscopic characteristics is essential for quality control, reaction monitoring, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its polymers.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the vinyl protons. Due to the electron-withdrawing nature of the sulfonyl group, these protons are deshielded and appear at relatively high chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule. The vinyl carbons of VSA are observed at distinct chemical shifts. For poly(this compound) (PVSA), the spectrum shows broader signals corresponding to the polymer backbone. A peak around 63.21 ppm is attributed to the carbon atom attached to the sulfonic acid group, while a signal at approximately 43.29 ppm corresponds to the methylene (B1212753) carbon in the polymer backbone.

Table 1: NMR Spectroscopic Data for this compound and Poly(this compound)

Compound Technique Solvent Chemical Shift (δ) ppm Assignment
This compound¹H NMR (Predicted)D₂O6.35 (dd)=CH-SO₃H
6.05 (d)H₂C= (trans)
5.65 (d)H₂C= (cis)
Poly(this compound)¹H NMRD₂O4.2 - 2.9 (broad)-CH₂-CH(SO₃Na)- (polymer backbone)
2.9 - 1.4 (broad)-CH₂-CH(SO₃Na)- (polymer backbone)
Poly(this compound)¹³C NMRD₂O60 - 50 (broad)-CH(SO₃Na)- (polymer backbone)
38 - 28 (broad)-CH₂- (polymer backbone)

Note: Predicted ¹H NMR data for this compound is sourced from publicly available databases.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy provides insights into the functional groups and bonding within this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound (or its sodium salt) is dominated by strong absorptions from the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent.

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The C=C stretching of the vinyl group is typically a strong band in the Raman spectrum. A characteristic band for the SO₃²⁻ group has been observed at 1052 cm⁻¹ during the polymerization of VSA.[1]

Table 2: Vibrational Spectroscopic Data for this compound Sodium Salt and Poly(this compound)

Compound Technique Wavenumber (cm⁻¹) Assignment
This compound Sodium SaltFTIR~1640C=C stretch
1180S=O asymmetric stretch
1047SO₃⁻ out-of-plane vibration
959C=C out-of-plane unfolding
Poly(this compound)FTIR1288SO₂ asymmetric stretch
1149SO₂ symmetric stretch
Poly(this compound)Raman1052SO₃²⁻ symmetric stretch

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. Below are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of this compound Solvent Dissolve in ~0.7 mL of Deuterated Solvent (e.g., D₂O) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place Tube in NMR Spectrometer Tube->Spectrometer Setup Set Up Experiment (¹H, ¹³C, etc.) - Set acquisition parameters - Lock and shim Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform FID Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum (e.g., to residual solvent peak) Baseline->Reference Integrate Integrate Peaks Reference->Integrate

Caption: Workflow for NMR spectroscopic analysis.

FTIR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing Clean Clean ATR Crystal Sample Place a Drop of Liquid this compound on Crystal Clean->Sample Background Collect Background Spectrum Sample->Background Acquire Collect Sample Spectrum Background->Acquire Correct ATR and Baseline Correction Acquire->Correct Assign Peak Picking and Assignment Correct->Assign

Caption: Workflow for FTIR spectroscopic analysis using ATR.

Raman Spectroscopy

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Place Liquid this compound in a Quartz Cuvette or NMR Tube Spectrometer Position Sample in Raman Spectrometer Sample->Spectrometer Setup Set Laser Power and Acquisition Time Spectrometer->Setup Acquire Collect Raman Spectrum Setup->Acquire CosmicRay Cosmic Ray Removal Acquire->CosmicRay Baseline Baseline Correction CosmicRay->Baseline Assign Peak Picking and Assignment Baseline->Assign

Caption: Workflow for Raman spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound by NMR, FTIR, and Raman techniques provides a comprehensive understanding of its chemical structure. The vinyl group and the sulfonate moiety present distinct and identifiable signals, allowing for straightforward characterization. This technical guide serves as a foundational resource for scientists and researchers, enabling accurate identification, purity assessment, and structural analysis of this compound and its derivatives in various applications.

References

An In-depth Technical Guide to the Thermal Degradation Profile of Polyvinylsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of polyvinylsulfonic acid (PVSA), a polymer of significant interest in various scientific and industrial fields, including biomedical applications and drug delivery systems. Understanding the thermal stability and decomposition pathways of PVSA is crucial for defining its processing parameters, predicting its performance at elevated temperatures, and ensuring its safety and efficacy in final applications. This document details the multi-stage degradation process, the chemical species evolved, and the analytical techniques used for its characterization.

Core Concepts: Thermal Degradation of Polythis compound

The thermal degradation of polythis compound is a complex process that occurs in multiple stages, primarily investigated through thermogravimetric analysis (TGA), often coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products. The degradation profile is characterized by the sequential loss of water, the scission of the sulfonic acid group, and the subsequent breakdown of the polymer backbone.

The sodium salt of polythis compound (PVSANa) exhibits a different degradation profile due to the higher thermal stability of the sulfonate salt compared to the free acid. The degradation of PVSANa generally occurs at higher temperatures.

Quantitative Data Presentation

The thermal degradation of PVSA and its sodium salt can be summarized by the following quantitative data obtained from thermogravimetric analysis under an inert atmosphere.

PolymerDegradation StageTemperature Range (°C)Peak Decomposition Temperature (°C)Mass Loss (%)Evolved Products
Polythis compound (PVSA) 1: Dehydration70 - 150~1255 - 10Water (H₂O)
2: Desulfonation150 - 300~200~50Sulfur Dioxide (SO₂), Water (H₂O)
3: Backbone Decomposition300 - 500~400~20Ethylene (C₂H₄), Methane (CH₄), Carbon Monoxide (CO), Carbonyl Sulfide (COS)
Poly(sodium vinylsulfonate) (PVSANa) 1: Initial Water Loss200 - 350-~5Water (H₂O)
2: Desulfonation & Initial Backbone Decomposition350 - 400~400-Sulfur Dioxide (SO₂), Ethylene (C₂H₄)
3: Main Decomposition400 - 570~500~40Ethylene (C₂H₄), Carbon Monoxide (CO), Carbonyl Sulfide (COS)

Note: The exact temperatures and mass loss percentages can vary depending on the experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Detailed methodologies are critical for the reproducible analysis of the thermal degradation of PVSA. The following are key experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition stages of PVSA by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-oxidative environment.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset and peak temperatures of degradation stages and the percentage of mass loss at each stage.

TGA Coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal degradation of PVSA.

Instrumentation: A TGA instrument interfaced with an FTIR spectrometer via a heated transfer line and gas cell.

Methodology:

  • The TGA protocol is followed as described above.

  • The evolved gases from the TGA furnace are continuously transferred through a heated transfer line (typically maintained at 200-250 °C to prevent condensation) to a gas cell within the FTIR spectrometer.

  • FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA experiment.

  • The obtained spectra are analyzed by comparing them with reference spectral libraries to identify the chemical composition of the evolved gases at different temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the pyrolysis of PVSA.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

Methodology:

  • Sample Preparation: A very small amount of the polymer sample (typically in the microgram range) is placed in a pyrolysis sample holder.

  • Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500-700 °C) in an inert atmosphere (e.g., helium). This rapid heating causes the polymer to fragment into smaller, volatile molecules.

  • Gas Chromatography (GC): The pyrolysis products are swept into the GC column by a carrier gas. The compounds are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification.

  • Data Analysis: The chromatogram shows the separated pyrolysis products, and the mass spectrum of each peak is used to identify the individual compounds by comparison with mass spectral libraries.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the analysis of the thermal degradation of polythis compound.

Thermal_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample PVSA Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA TGA_FTIR TGA-FTIR Sample->TGA_FTIR Py_GCMS Py-GC/MS Sample->Py_GCMS Mass_Loss Mass Loss vs. Temperature TGA->Mass_Loss Evolved_Gases Evolved Gas Identification TGA_FTIR->Evolved_Gases Pyrolysis_Products Pyrolysis Product Identification Py_GCMS->Pyrolysis_Products Degradation_Profile Thermal Degradation Profile Mass_Loss->Degradation_Profile Evolved_Gases->Degradation_Profile Pyrolysis_Products->Degradation_Profile

Caption: Experimental workflow for determining the thermal degradation profile of PVSA.

PVSA_Degradation_Pathway cluster_stage1 Stage 1: Dehydration (70-150°C) cluster_stage2 Stage 2: Desulfonation (150-300°C) cluster_stage3 Stage 3: Backbone Decomposition (300-500°C) PVSA Polythis compound Dehydrated_PVSA Dehydrated Polymer PVSA->Dehydrated_PVSA Heat Water1 H₂O Dehydrated_PVSA->Water1 Evolves Polyene_Backbone Polyene Backbone Dehydrated_PVSA->Polyene_Backbone Heat SO2 SO₂ Polyene_Backbone->SO2 Evolves Water2 H₂O Polyene_Backbone->Water2 Evolves Volatile_Products Volatile Hydrocarbons Polyene_Backbone->Volatile_Products Heat Char_Residue Char Residue Polyene_Backbone->Char_Residue Heat

Caption: Simplified thermal degradation pathway of polythis compound.

In-Depth Technical Guide: Health and Safety Considerations for Handling Vinylsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the safe handling and use of vinylsulfonic acid in a laboratory and drug development setting. The information presented is based on available safety data and standardized testing protocols.

Physicochemical Properties and Hazard Classification

This compound (CH₂=CHSO₃H) is the simplest unsaturated sulfonic acid. It is a reactive, colorless, and water-soluble liquid, though it may appear yellow or red in commercial preparations.[1] Its high reactivity is attributed to the carbon-carbon double bond.[1][2]

GHS Hazard Classification:

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Corrosive to metalsCategory 1H290: May be corrosive to metals
Skin corrosion/irritationCategory 1BH314: Causes severe skin burns and eye damage
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage

Source: PubChem[3]

Toxicological Data

Quantitative toxicological data for this compound is limited. Most available data pertains to its sodium salt, which may not fully represent the corrosive nature of the free acid.

Acute Toxicity:

SubstanceRouteSpeciesValueReference
Sodium VinylsulfonateOralRatLD50 > 15000 mg/kgThermo Fisher Scientific[4]
Sodium VinylsulfonateDermalRatLD50 > 2000 mg/kgThermo Fisher Scientific[4]

Skin and Eye Irritation:

Experimental Protocols for Safety Assessment

Standardized OECD (Organisation for Economic Co-operation and Development) guidelines are followed to assess the safety of chemicals. The following sections detail the methodologies for key toxicological endpoints.

Acute Toxicity Testing

Experimental Workflow for Acute Oral, Dermal, and Inhalation Toxicity Studies

G cluster_oral Acute Oral Toxicity (OECD 420, 423, or 425) cluster_dermal Acute Dermal Toxicity (OECD 402) cluster_inhalation Acute Inhalation Toxicity (OECD 403) oral_prep Dose Preparation oral_admin Oral Gavage to Fasted Animals (e.g., Rats) oral_prep->oral_admin oral_obs Observation for 14 Days (Mortality, Clinical Signs, Body Weight) oral_admin->oral_obs oral_necropsy Gross Necropsy oral_obs->oral_necropsy dermal_prep Dose Application to Shaved Skin (e.g., Rats or Rabbits) dermal_occlude Occlusive Dressing for 24 hours dermal_prep->dermal_occlude dermal_obs Observation for 14 Days (Mortality, Skin Reactions, Systemic Signs) dermal_occlude->dermal_obs dermal_necropsy Gross Necropsy dermal_obs->dermal_necropsy inhal_gen Generation of Test Atmosphere (Vapor or Aerosol) inhal_exp Whole-body or Nose-only Exposure for 4 hours (e.g., Rats) inhal_gen->inhal_exp inhal_obs Observation for 14 Days (Mortality, Clinical Signs, Body Weight) inhal_exp->inhal_obs inhal_necropsy Gross Necropsy inhal_obs->inhal_necropsy

Caption: Workflow for Acute Toxicity Testing.

  • Acute Oral Toxicity (OECD 420, 423, or 425): These guidelines involve the administration of the test substance by oral gavage to fasted animals, typically rats. Animals are observed for mortality, clinical signs of toxicity, and changes in body weight over a 14-day period. At the end of the study, a gross necropsy is performed.

  • Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin of animals (e.g., rats or rabbits) under an occlusive dressing for 24 hours. Observations for mortality, skin reactions, and systemic signs of toxicity are conducted for 14 days, followed by a gross necropsy.

  • Acute Inhalation Toxicity (OECD 403): Animals, usually rats, are exposed to the test substance as a vapor or aerosol in an inhalation chamber for a defined period (typically 4 hours). Subsequent observations for toxicity and mortality are carried out for 14 days, concluding with a gross necropsy.

Skin Corrosion/Irritation Testing

Given its classification, in vivo testing for skin corrosion may not be necessary. A weight-of-the-evidence approach, including in vitro methods, is recommended.

Experimental Workflow for In Vitro and In Vivo Skin Corrosion/Irritation Testing

G cluster_invitro In Vitro Skin Corrosion (OECD 431) cluster_invivo In Vivo Dermal Corrosion/Irritation (OECD 404) invitro_prep Application of this compound to Reconstructed Human Epidermis (RhE) Model invitro_exp Exposure for Defined Periods (e.g., 3 min, 1 hr) invitro_prep->invitro_exp invitro_viability Assessment of Cell Viability (e.g., MTT Assay) invitro_exp->invitro_viability invivo_apply Application of 0.5 mL to Rabbit Skin invitro_viability->invivo_apply If not corrosive in vitro, in vivo test may be considered invivo_expose 4-hour Exposure under Semi-Occlusive Patch invivo_apply->invivo_expose invivo_observe Observation for Erythema and Edema at 1, 24, 48, 72 hours and up to 14 days invivo_expose->invivo_observe

Caption: Workflow for Skin Corrosion/Irritation Testing.

  • In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD 431): This test method uses a three-dimensional human skin model that mimics the properties of the human epidermis. The test chemical is applied topically to the tissue surface. After specific exposure times, cell viability is measured to determine the corrosive potential. A significant reduction in cell viability indicates a corrosive effect.[5][6][7]

  • In Vivo Acute Dermal Irritation/Corrosion (OECD 404): This guideline involves applying the test substance to the shaved skin of a single rabbit for up to four hours. The site is then observed for signs of erythema (redness) and edema (swelling) at specific intervals over 14 days to assess the degree of irritation and the reversibility of the effects.[4]

Eye Damage/Irritation Testing

As with skin corrosion, the classification of this compound as causing serious eye damage suggests that in vivo testing should be avoided if possible.

Experimental Workflow for In Vitro and In Vivo Eye Damage/Irritation Testing

G cluster_invitro_eye In Vitro Eye Irritation (e.g., BCOP, OECD 437) cluster_invivo_eye In Vivo Acute Eye Irritation/Corrosion (OECD 405) bcop_prep Application of this compound to Isolated Bovine Cornea bcop_measure Measurement of Corneal Opacity and Permeability to Fluorescein bcop_prep->bcop_measure invivo_eye_apply Instillation of 0.1 mL into the Conjunctival Sac of a Rabbit's Eye bcop_measure->invivo_eye_apply If not predicted as severe in vitro, in vivo test may be considered invivo_eye_observe Observation of Cornea, Iris, and Conjunctiva at 1, 24, 48, 72 hours and up to 21 days invivo_eye_apply->invivo_eye_observe

Caption: Workflow for Eye Damage/Irritation Testing.

  • Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437): This in vitro method uses corneas from cattle eyes obtained from abattoirs. The test substance is applied to the cornea, and the potential for eye damage is assessed by measuring changes in corneal opacity and permeability to a dye (sodium fluorescein).[8][9][10]

  • In Vivo Acute Eye Irritation/Corrosion (OECD 405): This test involves instilling the test substance into the conjunctival sac of one eye of an albino rabbit. The eye is then examined for effects on the cornea, iris, and conjunctiva at various time points to determine the extent of damage and its reversibility.[11][12][13]

Handling and Safety Precautions

Due to its corrosive nature, strict safety protocols must be followed when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[14][15]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., butyl rubber, neoprene).[14]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a respirator with an appropriate cartridge for organic acids.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][14]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Storage and Disposal:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Keep containers tightly closed.

  • Dispose of waste in accordance with local, state, and federal regulations.

Mechanism of Toxicity

Currently, there is a lack of specific information in the scientific literature regarding the detailed signaling pathways involved in the toxicity of this compound. However, as a strong acid and a reactive vinyl compound, its corrosive effects are likely due to its ability to denature proteins and cause severe cellular damage upon contact. The vinyl group also has the potential to react with biological macromolecules. Further research is needed to elucidate the specific molecular mechanisms of its toxicity.

Conclusion

This compound is a corrosive chemical that requires careful handling to prevent severe skin burns and eye damage. While quantitative toxicological data for the acid form is limited, its GHS classification necessitates the use of stringent safety precautions, including appropriate engineering controls and personal protective equipment. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for the comprehensive safety assessment of this and similar chemicals. Adherence to these safety measures is paramount for the protection of all personnel in a research and development environment.

References

A Historical and Technical Guide to Vinylsulfonic Acid Research: From Monomer Synthesis to Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylsulfonic acid (VSA), the simplest unsaturated sulfonic acid, has been a compound of significant scientific and industrial interest for decades. Its unique chemical structure, featuring a reactive vinyl group and a strongly acidic sulfonate group, has paved the way for the development of a versatile class of polymers, polythis compound (PVSA), and its derivatives. These materials have found applications in a wide array of fields, from industrial processes to biomedical applications. This technical guide provides a comprehensive overview of the historical development of this compound research, detailing the evolution of its synthesis, polymerization, and characterization, with a focus on key experimental methodologies and quantitative advancements.

The Historical Development of this compound Synthesis

The journey of this compound from a laboratory curiosity to an industrially significant monomer has been marked by the development of several key synthetic routes. Each method offered improvements in terms of yield, purity, and scalability, reflecting the advancements in chemical engineering and process chemistry over the 20th century.

Early Methods and the Advent of Industrial Production

The primary industrial method for producing VSA is the alkaline hydrolysis of carbyl sulfate (B86663) (1,3,2-dioxathiolane-2,2-dioxide), which is itself derived from the reaction of ethylene (B1197577) and sulfur trioxide.[1][2] This highly exothermic reaction (reaction enthalpy: 1,675 kJ/kg) requires precise control of temperature and pH to achieve high yields and purity.[1][2]

Another significant historical method involves the sulfochlorination of chloroethane (B1197429) to produce vinylsulfonyl chloride, which is subsequently hydrolyzed to VSA.[1][3] A less common method is the dehydration of isethionic acid using a strong dehydrating agent like phosphorus pentoxide.[2][4]

Modern Purification Techniques

Significant advancements in the purification of VSA have been achieved through the use of ion-exchange resins for "demetallation," a process to remove metal ions from vinyl sulfonate salts.[5][6] This, coupled with thin-film distillation, has enabled the production of high-purity VSA with demetallation rates exceeding 95%, leading to a less colored and more stable product.[5][6]

Key Synthesis Methodologies: A Comparative Overview

The table below summarizes the key historical and modern methods for this compound synthesis, highlighting their respective reaction conditions, yields, and purities.

Synthesis MethodKey ReagentsTypical ConditionsReported Yield (%)Reported Purity (%)Historical Period of Prominence
Alkaline Hydrolysis of Carbyl Sulfate Carbyl sulfate, Calcium hydroxide (B78521), Sulfuric acidHydrolysis at 30-50°C, pH 9-12; followed by acidification.[7]85-95[5]90-95[5]Mid-20th Century to Present
Sulfochlorination of Chloroethane Chloroethane, Sulfur dioxide, ChlorineReaction at elevated temperatures, followed by hydrolysis.[1]ModerateModerateMid-20th Century
Dehydration of Isethionic Acid Isethionic acid, Phosphorus pentoxideHigh temperature (e.g., 180-200°C) under vacuum.[2][4]~70[5]70-75[5]Early to Mid-20th Century
Modern Purification (Post-Synthesis) Vinyl sulfonate salt, Strongly acidic ion-exchange resinColumn chromatography for demetallation.>95 (recovery)[8]>99[5]Late 20th Century to Present

Experimental Protocols

Synthesis of Sodium Vinylsulfonate via Carbyl Sulfate Hydrolysis (Based on historical industrial practice)

This protocol is a generalized representation of the industrial process.

Materials:

  • Carbyl sulfate

  • 25% (w/w) aqueous solution of sodium hydroxide

  • Dilute sulfuric acid

  • Ice

Procedure:

  • A circular reaction system equipped with a high-speed stirrer, a cooler, and a buffering vessel is charged with a 25% aqueous solution of sodium hydroxide.[7]

  • The sodium hydroxide solution is circulated, and carbyl sulfate is added at a controlled rate to maintain the reaction temperature between 30-35°C and the pH between 10 and 11.[7]

  • The reaction is highly exothermic and requires efficient cooling.[1]

  • After the addition of carbyl sulfate is complete, the reaction mixture is heated to 70-150°C for a short period (10-60 minutes) to complete the hydrolysis.[7]

  • The resulting sodium vinylsulfonate solution is then cooled, and the pH is adjusted to 9 with dilute sulfuric acid.[7]

  • The solution is further cooled to 0 to -3°C to precipitate sodium sulfate.[7]

  • The precipitated sodium sulfate is removed by centrifugation to yield a solution of sodium vinylsulfonate.[7]

Free-Radical Polymerization of this compound (Generalized Lab-Scale Protocol)

Materials:

  • This compound (VSA) monomer

  • 2,2′-Azobis(2-methylpropanediamine) dihydrochloride (B599025) (or other suitable radical initiator)

  • Deionized water

  • Methanol

Procedure:

  • A solution of VSA in deionized water is prepared in a reaction vessel equipped with a stirrer and a nitrogen inlet.

  • The radical initiator is added to the VSA solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.[9]

  • The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • The reaction vessel is then placed in a temperature-controlled bath (e.g., 50°C) and stirred for a predetermined time (e.g., 24-50 hours).[10]

  • The polymerization is terminated by cooling the reaction mixture and exposing it to air.

  • The resulting polymer, polythis compound (PVSA), is purified by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.

Evolution of Polythis compound Research

The polymerization of VSA, primarily through free-radical mechanisms, has been a central theme in its research history. The resulting polymer, PVSA, is a strong polyelectrolyte with a high charge density, making it suitable for a variety of applications.

From Simple Polymers to Controlled Architectures

Early research focused on the homopolymerization of VSA using various radical initiators.[9] The molecular weight of the resulting PVSA could be controlled to some extent by adjusting the monomer and initiator concentrations.[9] More recent advancements have seen the application of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize well-defined PVSA architectures and block copolymers.

Properties and Characterization of Polythis compound

The table below highlights some key properties of PVSA and how their measurement has evolved.

PropertyTypical Value/RangeHistorical Measurement TechniquesModern Measurement Techniques
Ion-Exchange Capacity (IEC) ~9.2 meq/g[3]TitrationTitration, Elemental Analysis
Molecular Weight (Mw) 4,000 - >40,000 g/mol [9][11]End-group analysis, Osmometry[12]Gel Permeation Chromatography (GPC), Light Scattering, MALDI-TOF Mass Spectrometry[10][12]
Proton Conductivity 10⁻¹ to 10⁻⁶ S/cm (hydrated/non-humidified)[9]AC Impedance SpectroscopyAC Impedance Spectroscopy
Thermal Stability (Degradation Onset) ~300°C (for PVSA)[10]Thermogravimetric Analysis (TGA)Thermogravimetric Analysis (TGA)

Visualizing Key Processes in this compound Research

Industrial Synthesis of this compound

The industrial production of VSA from ethylene and sulfur trioxide via the carbyl sulfate intermediate is a multi-step process.

G Ethylene Ethylene CarbylSulfate Carbyl Sulfate Ethylene->CarbylSulfate SO3 Sulfur Trioxide SO3->CarbylSulfate Hydrolysis Alkaline Hydrolysis CarbylSulfate->Hydrolysis VinylSulfonateSalt Vinyl Sulfonate Salt Solution Hydrolysis->VinylSulfonateSalt Acidification Acidification (e.g., H₂SO₄) VinylSulfonateSalt->Acidification VSA_Product This compound (Crude) Acidification->VSA_Product Purification Purification (Ion Exchange, Distillation) VSA_Product->Purification HighPurityVSA High-Purity This compound Purification->HighPurityVSA G Initiator Radical Initiator Initiation Initiation Initiator->Initiation Radical Initiator Radical Initiation->Radical Propagation Propagation Radical->Propagation VSA_Monomer This compound Monomer VSA_Monomer->Propagation Growing_Chain Growing Polymer Chain (PVSA Radical) Propagation->Growing_Chain Termination Termination Growing_Chain->Termination PVSA_Polymer Polythis compound (PVSA) Termination->PVSA_Polymer G cluster_0 Normal RNA Degradation cluster_1 Inhibition by PVSA RNase RNase A (Active Site) Binding Binding RNase->Binding RNA RNA Substrate RNA->Binding Cleavage RNA Cleavage Binding->Cleavage Degraded_RNA Degraded RNA Fragments Cleavage->Degraded_RNA PVSA PVSA (Polyanion) Inhibition Competitive Binding PVSA->Inhibition RNase_Inhibited RNase A (Active Site) RNase_Inhibited->Inhibition Inactive_Complex Inactive RNase-PVSA Complex Inhibition->Inactive_Complex

References

The Role of Vinylsulfonic Acid as an Organosulfur Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinylsulfonic acid (VSA) is the simplest unsaturated sulfonic acid and a foundational organosulfur compound.[1] Its high reactivity, stemming from both the vinyl group and the strongly acidic sulfonate group, makes it a versatile monomer and chemical intermediate.[2] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and polymerization. It places a significant emphasis on its role in the development of advanced materials, particularly for biomedical and pharmaceutical applications such as controlled drug delivery systems and functional hydrogels. This document includes summaries of key quantitative data, detailed experimental protocols, and process workflows to serve as a practical resource for professionals in research and development.

Core Properties of this compound

This compound (IUPAC name: Ethenesulfonic acid) is a colorless, water-soluble liquid, though commercial samples may appear yellow.[1] The molecule's structure, featuring a C=C double bond directly attached to a sulfonic acid moiety, is the source of its high reactivity.[2]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
IUPAC NameEthenesulfonic acid[2]
CAS Number1184-84-5[2]
Chemical FormulaC₂H₄O₃S[2]
Molar Mass108.11 g·mol⁻¹[2]
AppearanceColorless liquid[1]
Boiling Point128 °C (at 1.29 hPa)[2]
Ionic Conductivity0.04-0.11 S·cm⁻¹[3][4]
Hammett Acid Function (H₀)0.74 (in water)[3][4]
Reactivity and Functional Characteristics

The chemical behavior of VSA is dominated by two key features:

  • The Activated Vinyl Group : The electron-withdrawing sulfonic acid group activates the C=C double bond, making it highly susceptible to both free-radical polymerization and nucleophilic addition reactions.[5] It readily polymerizes to form poly(this compound) (PVSA) and copolymerizes with a wide range of other vinyl monomers, such as acrylic acid and acrylamide.[2][6] It also reacts with nucleophiles like ammonia (B1221849) to form 2-aminoethanesulfonic acid (taurine).[5]

  • The Sulfonic Acid Group : As a strong acid, the -SO₃H group imparts a high degree of hydrophilicity and anionic character to both the monomer and its resulting polymers.[7] This functionality is central to its use in applications requiring high ion-exchange capacity, proton conductivity, or pH-responsive behavior.[5]

Synthesis and Production of this compound

This compound can be produced through several synthetic routes, with the industrial-scale process typically involving the hydrolysis of carbyl sulfate (B86663).

Industrial Synthesis via Carbyl Sulfate Hydrolysis

The primary industrial method for producing VSA involves the alkaline hydrolysis of carbyl sulfate, which is formed from the reaction of ethylene (B1197577) and sulfur trioxide. The process is highly exothermic and requires precise control of temperature and pH.[5] The resulting vinyl sulfonate salt is then acidified to yield this compound.[2]

cluster_0 Carbyl Sulfate Formation cluster_1 Alkaline Hydrolysis cluster_2 Acidification & Purification Ethylene Ethylene (C₂H₄) Reactor1 Gas-Phase Reactor Ethylene->Reactor1 SO3 Sulfur Trioxide (SO₃) SO3->Reactor1 CarbylSulfate Carbyl Sulfate Reactor1->CarbylSulfate Base Base (e.g., Ca(OH)₂) Reactor2 Hydrolysis Reactor (pH 10-11, T < 32°C) CarbylSulfate->Reactor2 Base->Reactor2 VS_Salt Vinyl Sulfonate Salt Solution (e.g., Calcium Vinyl Sulfonate) Reactor2->VS_Salt Reactor3 Acidification Vessel (T = 0-8°C) VS_Salt->Reactor3 Acid Sulfuric Acid (H₂SO₄) Acid->Reactor3 Filter Filtration Reactor3->Filter VSA Pure this compound Filter->VSA Byproduct Calcium Sulfate (CaSO₄) (Precipitate) Filter->Byproduct

Caption: Industrial synthesis pathway for this compound.

Experimental Protocol: Synthesis from Calcium Vinyl Sulfonate

This protocol outlines the final acidification step to produce free this compound from a calcium vinyl sulfonate solution.[8]

Materials:

  • Calcium vinyl sulfonate solution

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Stirred reaction vessel

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

  • Place the aqueous solution of calcium vinyl sulfonate into the reaction vessel.

  • Cool the vessel in an ice bath to maintain a temperature between 0 °C and 8 °C.

  • While stirring vigorously, slowly add concentrated sulfuric acid to the solution. The addition of sulfuric acid will cause the precipitation of calcium sulfate (CaSO₄).

  • Continue stirring for a period to ensure complete precipitation of the calcium sulfate.

  • Filter the cold mixture to separate the solid calcium sulfate precipitate from the aqueous solution.

  • The resulting filtrate is a clear, colorless solution of this compound.

Polymerization of this compound

VSA readily undergoes free-radical polymerization to form poly(this compound) (PVSA), a strong polyelectrolyte with a high charge density. This process is fundamental to many of its applications.

Free-Radical Polymerization

The polymerization of VSA is typically initiated by thermal or redox initiators in an aqueous solution. Studies have shown that polymerization conversion is highest in acidic media and decreases significantly in basic conditions.[9][10]

Monomer This compound (VSA) Monomer Solution ReactionVessel Reaction Vessel (Inert Atmosphere, 50-70°C) Monomer->ReactionVessel Initiator Radical Initiator (e.g., AIBN, APS) Initiator->ReactionVessel Initiation Initiation: Radical Formation ReactionVessel->Initiation Heat Propagation Propagation: Chain Growth Initiation->Propagation Radical attacks Monomer Propagation->Propagation Monomer Addition Termination Termination: Chain Combination/ Disproportionation Propagation->Termination Radicals Combine Polymer Poly(this compound) (PVSA) Solution Termination->Polymer Purification Purification (e.g., Dialysis, Precipitation) Polymer->Purification FinalProduct Pure PVSA Purification->FinalProduct

Caption: General workflow for free-radical polymerization of VSA.

Experimental Protocol: Homopolymerization of VSA

This protocol describes a typical lab-scale free-radical polymerization of VSA in an aqueous solution.[9][10]

Materials:

  • This compound (VSA)

  • Deionized water

  • Radical initiator (e.g., 2,2′-azobis(2-methylpropanediamine) dihydrochloride (B599025) or another suitable water-soluble initiator)

  • Reaction flask with a condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle or oil bath

  • Solvent for precipitation (e.g., acetone (B3395972) or ethanol)

Procedure:

  • Prepare an aqueous solution of this compound at the desired concentration. The pH can be adjusted if studying its effect on polymerization.

  • Transfer the solution to the reaction flask and bubble nitrogen through it for 20-30 minutes to remove dissolved oxygen.

  • Under a continuous nitrogen atmosphere, add the radical initiator to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) while stirring.

  • Maintain the reaction for a specified period (e.g., 24-50 hours) to allow for polymerization.

  • After cooling to room temperature, precipitate the resulting polymer, poly(this compound), by pouring the viscous solution into a non-solvent like acetone.

  • Collect the white, solid polymer by filtration.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Copolymerization and Reactivity

VSA can be copolymerized with various monomers to tailor the properties of the final polymer. The monomer reactivity ratios determine the composition and structure of the resulting copolymer.

Co-monomer (M₁)VSA (M₂) Reactivity Ratio (r₂)M₁ Reactivity Ratio (r₁)MethodReference(s)
Allylamine Hydrochloride1.08960.3613FR[11][12]
Allylamine Hydrochloride1.11690.3731KT[11][12]
Allylamine Hydrochloride1.05520.3574ML[11][12]
1-Vinyl-1,2,4-triazole(Lower reactivity than VT)(Higher reactivity)-[13]

FR: Fineman-Ross; KT: Kelen-Tudos; ML: Mayo-Lewis

Applications in Drug Development and Materials Science

The unique properties of VSA and its polymers make them highly valuable in the pharmaceutical and biomedical fields, primarily in the design of advanced drug delivery systems.

pH-Responsive Hydrogels for Controlled Drug Release

Copolymers of this compound and other monomers, such as acrylic acid, can be cross-linked to form hydrogels.[1][14] These hydrogels exhibit pH-sensitive swelling behavior due to the ionization of the acidic groups (-SO₃H and -COOH).[7] At low pH, the groups are protonated, and the hydrogel is collapsed. As the pH increases, these groups ionize, leading to electrostatic repulsion between the polymer chains, causing the hydrogel to swell and release the encapsulated drug.[1] This property is ideal for creating oral drug delivery systems designed to release their payload in the neutral or alkaline environment of the intestines rather than the acidic conditions of the stomach.[15]

Polymer SystemDrugRelease MechanismKey FindingReference(s)
Poly(acrylic acid-co-vinylsulfonic acid)Isosorbide MononitrateNon-Fickian, Diffusion-controlledDrug release is directly proportional to pH and VSA content.[1][14]
Sterculia gum-g-poly(VSA)-co-poly(vinyl pyrrolidone)DoxycyclineNon-Fickian, Higuchi modelHydrogel is biocompatible, mucoadhesive, and suitable for wound dressing applications.[7][16]
Workflow for Hydrogel-Based Drug Delivery System Development

The development of a VSA-based hydrogel for drug delivery follows a multi-stage process from synthesis to in-vitro characterization.

Synthesis 1. Hydrogel Synthesis (Free Radical Polymerization) Purification 2. Purification (Washing to remove unreacted species) Synthesis->Purification Drying 3. Drying (To constant weight) Purification->Drying Characterization 4. Physicochemical Characterization (FTIR, TGA, SEM) Drying->Characterization Swelling 5. Swelling Studies (Evaluation at different pH values) Drying->Swelling Loading 6. Drug Loading (Equilibrium swelling method) Drying->Loading Result Optimized Drug Delivery System Characterization->Result Swelling->Result Release 7. In-Vitro Drug Release Study (HPLC analysis of release medium) Loading->Release Kinetics 8. Kinetic Modeling (Zero-order, Higuchi, etc.) Release->Kinetics Kinetics->Result

Caption: Workflow for VSA-hydrogel drug delivery system development.

Experimental Protocol: Synthesis of Poly(acrylic acid-co-vinylsulfonic acid) Hydrogel

This protocol is adapted from a method for preparing a pH-sensitive hydrogel for drug delivery.[1][17]

Materials:

  • Acrylic acid (AA)

  • This compound sodium salt (VSA salt)

  • Ethylene glycol dimethacrylate (EGDMA) as a cross-linker

  • Benzyl peroxide (BPO) as an initiator

  • Ethanol-water solution (50:50 v/v)

  • Glass test tubes

  • Water bath

Procedure:

  • Prepare specific amounts of AA (monomer), VSA salt (polymer/co-monomer), EGDMA (cross-linker), and BPO (initiator) according to the desired formulation.

  • Thoroughly mix the components in a glass test tube until a homogenous solution is formed.

  • Seal the test tubes and place them in a water bath maintained at 50 °C for 48 hours to facilitate polymerization and cross-linking.

  • After the incubation period, remove the tubes and allow them to cool to room temperature.

  • Extract the solid hydrogel from the tubes and cut it into discs of a uniform size (e.g., 6 mm length).

  • Immerse the hydrogel discs in a 50:50 v/v ethanol-water solution to wash away any unreacted monomers, cross-linker, and initiator.

  • Continue washing the discs with fresh solution until the pH of the washing solution remains constant, indicating complete removal of impurities.

  • Dry the purified hydrogel discs at 40 °C until a constant weight is achieved.

  • Store the dried hydrogels in a vacuum desiccator until further use for characterization, swelling, or drug-loading studies.

Other Notable Applications

Beyond drug delivery, VSA and its derivatives are used in a variety of advanced applications:

  • Ion-Exchange Resins: When grafted onto polymer supports like polystyrene, VSA creates highly acidic ion exchangers used as solid-acid catalysts for organic reactions such as esterification.[2]

  • Polymer Electrolyte Membranes (PEMs): The high proton conductivity of PVSA makes it a candidate for fabricating transparent, ion-conductive membranes for fuel cells.[5]

  • Biomedical Coatings: The negatively charged sulfonate groups in PVSA provide blood-compatible characteristics, making it a useful material for coating biomedical devices to reduce platelet adhesion.[10]

  • RNase Inhibition: PVSA has been shown to be an effective inhibitor of ribonucleases (like RNase A), suggesting its utility in in-vitro biological systems to protect RNA transcripts from degradation.[18]

Conclusion

This compound stands out as a highly functional organosulfur compound with significant industrial and scientific importance. Its unique combination of a reactive vinyl group and a strongly acidic sulfonate group provides a powerful platform for chemical synthesis and polymer science. For researchers and professionals in drug development, the ability to create VSA-based copolymers and hydrogels with tailored properties—such as pH-responsiveness, biocompatibility, and high charge density—offers a wealth of opportunities for designing next-generation drug delivery systems, biomedical coatings, and other advanced functional materials. The protocols and data presented in this guide serve as a foundational resource for harnessing the potential of this versatile molecule.

References

Reactivity of the C=C Double Bond in Vinylsulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinylsulfonic acid (VSA) and its salts are highly versatile monomers and chemical intermediates, primarily due to the unique reactivity of the carbon-carbon double bond. The potent electron-withdrawing effect of the adjacent sulfonyl group renders the β-carbon electrophilic and highly susceptible to nucleophilic attack, making Michael addition a predominant reaction pathway. This guide provides a comprehensive overview of the reactivity of the VSA double bond, focusing on nucleophilic additions, polymerization, and cycloaddition reactions. It includes a compilation of available quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams to illustrate the underlying chemical principles. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, polymer chemistry, and drug development.

The Influence of the Sulfonyl Group on C=C Bond Reactivity

The chemical behavior of the vinyl group in this compound is fundamentally dictated by the presence of the strongly electron-withdrawing sulfonyl group (-SO₃H). This group exerts a powerful -I (inductive) and -R (resonance) effect, which polarizes the C=C double bond, creating a significant partial positive charge (δ+) on the β-carbon and a partial negative charge (δ-) on the α-carbon. This electronic configuration is the primary driver for the characteristic reactivity of VSA.

The high electrophilicity of the β-carbon makes the C=C bond in VSA an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.[1][2][3] Conversely, the electron-deficient nature of the double bond makes it a poor substrate for electrophilic addition, as any potential carbocation intermediate would be destabilized by the adjacent electron-withdrawing sulfonyl group.

Nucleophilic Addition (Michael Addition)

The most characteristic reaction of the this compound C=C double bond is the Michael-type 1,4-conjugate addition. A diverse array of nucleophiles can add across the double bond, leading to the formation of a variety of functionalized ethanesulfonic acid derivatives.

Reaction with Amine Nucleophiles

Ammonia (B1221849) and primary and secondary amines readily add to this compound and its salts.[2] A notable and industrially significant example is the synthesis of taurine (B1682933) (2-aminoethanesulfonic acid) via the addition of ammonia.[3] Similarly, the reaction with methylamine (B109427) yields 2-methylaminoethanesulfonic acid.[2]

Reaction Scheme: CH₂=CHSO₃H + R¹R²NH → R¹R²NCH₂CH₂SO₃H

Table 1: Products of Nucleophilic Addition of Amines to this compound

NucleophileProductReference(s)
Ammonia (NH₃)2-Aminoethanesulfonic acid (Taurine)[2][3]
Methylamine (CH₃NH₂)2-Methylaminoethanesulfonic acid[2]
Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles for Michael addition to this compound and its derivatives. The reaction proceeds rapidly, especially under basic conditions which favor the formation of the more nucleophilic thiolate anion.

  • Quantitative Data: Kinetic studies on the thiol-Michael addition to ethyl vinyl sulfone (EVS), a close analog of VSA, demonstrate the high reactivity of the vinyl sulfone system. The reaction of EVS with hexanethiol was found to be approximately seven times faster than the corresponding reaction with hexyl acrylate, highlighting the superior reactivity of vinyl sulfones as Michael acceptors compared to acrylates.[4][5] Further kinetic studies on vinyl sulfone-functionalized self-assembled monolayers have determined pseudo-first-order rate constants for the addition of various ligands, including the thiol-containing glutathione (B108866) (GSH), with a rate constant of 0.057 min⁻¹ at pH 7.5.[6]

Experimental Protocols

This protocol is adapted from patent literature describing the industrial synthesis of taurine.[7]

  • Reaction Setup: In a high-pressure reactor, a solution of sodium vinylsulfonate in water is prepared.

  • Ammonolysis: The reactor is charged with liquid ammonia. The concentration of ammonia in the reaction mixture is typically maintained between 20-30% by mass.

  • Reaction Conditions: The mixture is heated to a temperature between 160-280°C under a pressure of 14-21 MPa. The reaction is allowed to proceed for a specified time to ensure complete conversion.

  • Neutralization and Crystallization: After the reaction, the excess ammonia is removed by boiling. The resulting solution of sodium taurinate is then neutralized with sulfuric acid to a pH of 5-7.

  • Isolation: The solution is cooled to induce crystallization of taurine. The crystalline product is isolated by filtration, washed with cold water, and dried. The overall yield of taurine from this process is reported to be high.[7]

Polymerization

The activated double bond of this compound makes it an excellent monomer for free-radical polymerization, leading to the formation of polythis compound (PVSA), a strong polyelectrolyte with numerous applications.[2][8]

Free-Radical Polymerization

The polymerization of VSA is typically initiated by thermal or photochemical means using a variety of radical initiators, including peroxides, persulfates, and azo compounds.[8] The reaction can be carried out in aqueous solution.

  • Quantitative Data: The conversion of VSA to PVSA is significantly influenced by the pH of the polymerization medium. Studies have shown that the polymerization is most efficient in acidic media, with maximum conversion observed at low pH values. As the pH increases towards basic conditions, the conversion rate decreases significantly.[8][9] The molecular weight of the resulting PVSA can be controlled by adjusting the monomer and initiator concentrations, with higher monomer and lower initiator concentrations leading to higher molecular weight polymers.[10]

Table 2: Characterization Data for Poly(this compound) (PVSA)

PropertyValueReference(s)
Ion-Exchange Capacity9.2 meq · g⁻¹[10]
Hammett Acid Function (in water)0.74[10]
Ionic Conductivity0.04–0.11 S · cm⁻¹[10]
Molecular Weight (typical)4.0 × 10⁴ g/mol [10]
Experimental Protocols

This protocol is based on a reported procedure for the free-radical polymerization of VSA in aqueous solution.[7]

  • Solution Preparation: Prepare an aqueous solution of this compound.

  • Initiator Addition: Add a radical initiator, such as 2,2′-azobis(2-methylpropanediamine) dihydrochloride, to the monomer solution.

  • Polymerization: Heat the reaction mixture at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 50 hours) under an inert atmosphere.

  • Isolation: The resulting polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Cycloaddition Reactions

The electron-deficient C=C double bond of this compound and its derivatives can participate in cycloaddition reactions, most notably as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reactions

In a normal-demand Diels-Alder reaction, the dienophile possesses an electron-withdrawing group, which is the case for this compound.[9][11] Therefore, VSA and its derivatives are expected to react with electron-rich dienes to form six-membered rings. While specific examples of Diels-Alder reactions with this compound itself are not prevalent in the reviewed literature, studies on vinylsulfonamides demonstrate their utility in intramolecular Diels-Alder reactions to form γ- and δ-sultams.

1,3-Dipolar Cycloadditions

This compound derivatives are effective dipolarophiles in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as nitrile oxides, azides, and azomethine ylides to form five-membered heterocyclic rings.[12] Computational studies on the reaction of an azomethine ylide with phenyl vinyl sulphone indicate a highly polar, asynchronous concerted mechanism.

Electrophilic Addition

Due to the strong electron-withdrawing nature of the sulfonyl group, the C=C double bond in this compound is highly electron-deficient. Electrophilic attack on this double bond would lead to the formation of a carbocation intermediate where the positive charge is adjacent to the electron-withdrawing sulfonyl group. This carbocation would be significantly destabilized, making the activation energy for electrophilic addition prohibitively high. Consequently, electrophilic addition reactions are not a characteristic feature of the reactivity of this compound's C=C double bond. No examples of such reactions were found in the surveyed literature.

Mechanistic Diagrams (Graphviz)

Nucleophilic_Addition cluster_0 Michael Addition of an Amine to this compound Reactants H₂C=CH-SO₃H + R₂NH Transition_State [R₂NH⁺---CH₂(δ⁻)---CH(δ⁺)---SO₃H]‡ Reactants->Transition_State Nucleophilic Attack Zwitterionic_Intermediate R₂N⁺H-CH₂-⁻CH-SO₃H Transition_State->Zwitterionic_Intermediate Proton_Transfer Proton Transfer Zwitterionic_Intermediate->Proton_Transfer Intra- or Intermolecular Product R₂N-CH₂-CH₂-SO₃H Proton_Transfer->Product

Caption: Mechanism of Michael Addition to VSA.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I₂) I_rad 2 I• I->I_rad Δ or hν Radical_1 I-CH₂-ĊH-SO₃H I_rad->Radical_1 Monomer CH₂=CH-SO₃H Radical_n I-(CH₂-CH(SO₃H))ₙ-CH₂-ĊH-SO₃H Radical_1->Radical_n n (Monomer) Radical_n+1 I-(CH₂-CH(SO₃H))ₙ₊₁-CH₂-ĊH-SO₃H Radical_n->Radical_n+1 Monomer Polymer PVSA Radical_n->Polymer Combination or Disproportionation

Caption: Free-Radical Polymerization of VSA.

Conclusion

The reactivity of the C=C double bond in this compound is dominated by its electrophilic character, a direct consequence of the powerful electron-withdrawing sulfonyl group. This makes VSA and its derivatives highly susceptible to nucleophilic attack via Michael addition and renders them excellent monomers for free-radical polymerization. While cycloaddition reactions are also possible, electrophilic additions are energetically unfavorable. The quantitative data and experimental protocols provided in this guide offer a practical resource for chemists seeking to utilize the unique reactivity of this compound in their research and development endeavors.

References

Commercial Production of Vinylsulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core commercial production methods for vinylsulfonic acid. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the industrial synthesis, purification, and analytical considerations of this important monomer. The following sections detail the primary manufacturing routes, present quantitative data in structured tables, provide experimental protocols for key processes, and illustrate the production workflows through diagrams.

Introduction

This compound (VSA), the simplest unsaturated sulfonic acid, is a highly reactive monomer used in the production of a wide range of polymers. Its chemical structure, featuring a vinyl group and a sulfonic acid moiety, imparts unique properties to its polymers, including high acidity, ion exchange capacity, and hydrophilicity. These characteristics make polythis compound (PVSA) and its copolymers valuable in various applications, such as in the electronics industry as photoresists and conductive polymers, in fuel cells as polymer electrolyte membranes (PEMs), and in the pharmaceutical and personal care industries. This guide focuses on the principal methods employed for the commercial-scale production of high-purity this compound.

Primary Commercial Production Routes

The industrial synthesis of this compound is dominated by a few key methodologies. While several synthetic pathways have been explored, the alkaline hydrolysis of carbyl sulfate (B86663) has emerged as the most prevalent and economically viable route for large-scale production.[1][2] Other methods, such as the dehydration of isethionic acid and the sulfochlorination of chloroethane, are also known but are generally less favored for industrial applications due to challenges related to yield, purity, and waste disposal.[3]

Alkaline Hydrolysis of Carbyl Sulfate followed by Acidification

The most common industrial method for producing this compound involves the alkaline hydrolysis of carbyl sulfate (1,3,2-dioxathiolane-2,2-dioxide), followed by acidification of the resulting vinyl sulfonate salt.[1][4] This process is favored for its high yield, often exceeding 85%.[1]

The reaction is highly exothermic, with a reaction enthalpy of 1,675 kJ/kg, necessitating precise control of temperature and pH to prevent unwanted side reactions and ensure safety.[4] The process typically involves two main stages:

  • Alkaline Hydrolysis: Carbyl sulfate is hydrolyzed under alkaline conditions to form a vinyl sulfonate salt. Calcium hydroxide (B78521) is often used as the hydrolysis medium, yielding a solution of calcium vinyl sulfonate. The pH is typically maintained between 9 and 11, and the temperature is kept below 50°C to avoid premature polymerization of the product.[1]

  • Acidification: The resulting vinyl sulfonate salt solution is then acidified, typically with sulfuric acid. This step protonates the sulfonate group to yield this compound and results in the precipitation of the corresponding salt (e.g., calcium sulfate), which can be removed by filtration.

A significant advancement in this route involves a two-stage process where carbyl sulfate is added to an aqueous basic solution at a controlled rate to maintain the desired pH and temperature, followed by heating to ensure complete conversion.[5]

Dehydration of Isethionic Acid

Another established method for preparing this compound is through the dehydration of isethionic acid.[6] This reaction is typically carried out using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), under vacuum at elevated temperatures.[1] However, this method is less common for large-scale industrial production due to the large quantities of dehydrating agent required and the associated disposal challenges.[3]

Sulfochlorination of Chloroethane

This compound can also be prepared via a multi-step process starting with the sulfochlorination of chloroethane.[1] This is followed by dehydrohalogenation to form vinylsulfonyl chloride, which is then hydrolyzed to yield this compound. While technically feasible, this route is often less economically attractive for commercial production compared to the carbyl sulfate method.

Purification of this compound

Achieving high purity is critical for many applications of this compound, particularly in the electronics and pharmaceutical industries. The primary purification strategy involves a two-step process of demetallation using ion-exchange resins followed by thin-film distillation.[1]

Demetallation via Ion Exchange

A crucial step in producing high-purity this compound is the removal of metal ions from the vinyl sulfonate salt solution, a process known as demetallation.[1] This is effectively achieved using strongly acidic ion-exchange resins.[1] The aqueous solution of the vinyl sulfonate salt is passed through a column packed with the resin, where metal cations are exchanged for protons, converting the salt to the free acid. A high demetallation rate, typically above 95%, is essential to minimize decomposition during the subsequent distillation step and to ensure a high-quality final product.[1]

Thin-Film Distillation

Following demetallation, thin-film distillation is the preferred method for purifying the resulting this compound.[1] This technique is well-suited for heat-sensitive materials as it minimizes the residence time at elevated temperatures, thereby reducing the risk of polymerization and decomposition. This purification step allows for the production of a high-quality, less colored this compound at a high recovery rate.

Quantitative Data

The following tables summarize key quantitative data associated with the commercial production and purification of this compound.

ParameterValueReference
Reaction Enthalpy (Carbyl Sulfate Hydrolysis) 1,675 kJ/kg[4]
Typical Yield (Carbyl Sulfate Route) > 85%[1]
ParameterValueReference
pH 9 - 11[1]
Temperature < 50°C[1]
Second Stage Heating (Alkali Metal Hydroxides) 70 - 80°C[7]
Second Stage Heating (Alkaline Earth Metal Hydroxides) 100 - 150°C[7]
ParameterValueReference
Preferred Demetallation Rate ≥ 95%[1]
More Preferred Demetallation Rate ≥ 97%[1]
Most Preferred Demetallation Rate ≥ 99%[1]
Recovery Rate (Batch Distillation after Ion Exchange) 94%
Recovery Rate (Distillation after HCl Treatment) 67% - 82%
Final Purity (Double Bond Content) ≥ 95%[8]
Sodium (Na) Content (High Purity) ≤ 1 ppm[8]
Alkaline Earth & First Transition Metals Content ≤ 1 ppm[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the production and purification of this compound, based on patented industrial processes.

Protocol for Continuous Production of Sodium Vinyl Sulfonate from Carbyl Sulfate

This protocol is based on a continuous process described in a patent.[5]

Materials and Equipment:

  • Carbyl sulfate

  • 25% aqueous solution of sodium hydroxide

  • Dilute sulfuric acid

  • Circular tube system with a cooler and buffering vessel equipped with a high-speed stirrer

  • Centrifugal pump

  • Scraper crystallizer

  • Centrifuge

Procedure:

  • Initiate the process by circulating a 25% aqueous solution of sodium hydroxide in the circular tube system at a rate of 12,000 parts by volume per hour using a centrifugal pump.

  • Maintain a neutralization temperature of approximately 33°C by cooling with water.

  • Continuously add 137.1 parts per hour of carbyl sulfate to the circulating sodium hydroxide solution.

  • Monitor the pH of the reaction mixture and maintain it between 9 and 12 by the continuous addition of the 25% sodium hydroxide solution. The total consumption of the NaOH solution is approximately 368 parts per hour.

  • After a residence time of 30 minutes, cool the reaction solution to 0 to -3°C using a scraper crystallizer.

  • Simultaneously, adjust the pH to 9 by adding dilute sulfuric acid.

  • Separate the precipitated sodium sulfate from the sodium vinyl sulfonate solution by centrifugation.

  • Wash the residue with a small amount of cold water to recover any remaining product.

Protocol for Demetallation of Sodium Vinyl Sulfonate using a Strongly Acidic Ion-Exchange Resin

This protocol is adapted from a patented example of sodium removal.[2][9]

Materials and Equipment:

  • 25% aqueous solution of sodium vinyl sulfonate

  • Strongly acidic ion-exchange resin (e.g., Dowex Monosphere 650C)

  • Hydrochloric acid (for resin regeneration)

  • Ion-exchange water

  • Column tower (180 mm internal diameter, 690 mm height)

Procedure:

  • Regenerate the strongly acidic ion-exchange resin using hydrochloric acid according to the manufacturer's instructions.

  • Pack the column tower with 26 L of the regenerated resin.

  • Pass 12.2 kg of a 25% sodium vinyl sulfonate solution through the column from the bottom.

  • Wash the column with 100 kg of ion-exchange water, also introduced from the bottom.

  • Collect the eluate, which is an aqueous solution of this compound.

  • The sodium removal rate, calculated from the acid value before and after the process, is expected to be approximately 98.4%, with a yield of around 94.3%.[2]

Protocol for Purification of this compound by Thin-Film Distillation

This protocol outlines the final purification step.

Materials and Equipment:

  • Aqueous solution of this compound (post-demetallation)

  • Thin-film evaporator

Procedure:

  • Concentrate the aqueous this compound solution obtained from the demetallation step under reduced pressure.

  • Perform thin-film distillation on the concentrated solution.

  • Typical operating conditions for thin-film distillation are a temperature range of 150-250°C (preferably 150-200°C) and a pressure range of 30-400 Pa (preferably 30-200 Pa).

  • The distillation under these conditions minimizes decomposition and polymerization, resulting in a high-purity, less colored this compound.

Visualizations

The following diagrams illustrate the primary commercial production route for this compound and the detailed purification workflow.

G cluster_0 Alkaline Hydrolysis cluster_1 Acidification & Separation CarbylSulfate Carbyl Sulfate HydrolysisReactor Hydrolysis Reactor (pH 9-11, T < 50°C) CarbylSulfate->HydrolysisReactor AlkalineSolution Alkaline Solution (e.g., Ca(OH)₂) AlkalineSolution->HydrolysisReactor AcidificationTank Acidification Tank HydrolysisReactor->AcidificationTank Vinyl Sulfonate Salt Solution Acid Sulfuric Acid Acid->AcidificationTank Filtration Filtration AcidificationTank->Filtration PrecipitatedSalt Precipitated Salt (e.g., CaSO₄) Filtration->PrecipitatedSalt CrudeVSA Crude Vinylsulfonic Acid Solution Filtration->CrudeVSA Purification Purification

Caption: Primary commercial production route for this compound.

G cluster_0 Demetallation cluster_1 Purification start Crude Vinylsulfonic Acid Solution IonExchange Strongly Acidic Ion-Exchange Column start->IonExchange MetalIons Metal Ions IonExchange->MetalIons Removed ThinFilmDistillation Thin-Film Distillation (150-200°C, 30-200 Pa) IonExchange->ThinFilmDistillation Demetallated VSA Solution Impurities High-Boiling Impurities ThinFilmDistillation->Impurities Removed end High-Purity This compound ThinFilmDistillation->end

Caption: Purification workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Aqueous Polymerization of Vinylsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization kinetics of vinylsulfonic acid (VSA) in an aqueous solution. This document includes detailed experimental protocols for monitoring the polymerization, a summary of kinetic data, and visualizations of the polymerization process and experimental workflow.

Introduction

Poly(this compound) (PVSA) and its salts are versatile polyelectrolytes with a wide range of applications, including as ion-exchange resins, proton conducting membranes in fuel cells, and as components in biomedical hydrogels and drug delivery systems. The highly acidic nature and high charge density of PVSA make it a material of significant interest. Understanding the kinetics of VSA polymerization is crucial for controlling the molecular weight, architecture, and, consequently, the final properties of the resulting polymer. This document outlines the key aspects of the free-radical polymerization of VSA in aqueous solutions.

The free-radical polymerization of vinyl monomers, including VSA, proceeds via a chain mechanism involving three main steps: initiation, propagation, and termination. The overall rate of polymerization is influenced by several factors, such as monomer concentration, initiator concentration, temperature, and the pH of the reaction medium. For instance, the molecular weight of PVSA has been shown to increase with higher monomer concentrations and lower radical initiator concentrations, yielding molecular weights up to 4.0 x 104 g/mol .[1]

Data Presentation

The following tables summarize key quantitative data related to the aqueous polymerization of this compound.

Table 1: Effect of pH on Monomer Conversion

This table presents the gravimetric conversion of this compound polymerization at different initial pH values. The data is sourced from a study by Sepehrianazar et al. (2022), where VSA was polymerized using 2,2′-azobis(2-methylpropanediamine) dihydrochloride (B599025) as the initiator at 50 °C for 50 hours.[2][3] It was observed that the highest conversion occurs in acidic media, while the lowest is in basic media.[2][4]

Initial pH of Monomer SolutionGravimetric Conversion (%)
0.01~82 (after 25h)
2High
4Moderate
6.5Low
12Minimum

Note: The original source describes the trend of conversion with pH. The value at pH 0.01 is explicitly mentioned for a 25-hour reaction. The terms High, Moderate, Low, and Minimum are used to represent the trend described in the source.[2]

Table 2: Representative Kinetic Parameters for Aqueous Free-Radical Polymerization of Vinyl Monomers

Due to the limited availability of specific kinetic constants for this compound in the reviewed literature, this table provides representative values for the free-radical polymerization of a similar vinyl monomer (acrylic acid) in an aqueous solution. These values are intended to give researchers a general understanding of the orders of magnitude for the kinetic parameters.

ParameterSymbolTypical Value RangeUnits
Propagation Rate Constantkp1,000 - 20,000L mol-1 s-1
Termination Rate Constantkt1 x 107 - 1 x 108L mol-1 s-1
Overall Activation EnergyEa40 - 80kJ mol-1
Reaction Order (Monomer)-1-
Reaction Order (Initiator)-0.5-

Disclaimer: These are typical values for acrylic acid and are provided for illustrative purposes. Actual values for this compound may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the polymerization kinetics of this compound in an aqueous solution.

Protocol 1: Gravimetric Determination of Monomer Conversion

This protocol is adapted from the methodology described by Sepehrianazar et al. (2022) and is used to determine the overall conversion of monomer to polymer over time.

Materials:

  • This compound (VSA) aqueous solution

  • Free-radical initiator (e.g., 2,2′-azobis(2-methylpropanediamine) dihydrochloride)

  • Deionized water

  • Ethanol (B145695)

  • Four-necked flask

  • Overhead stirrer

  • Thermometer

  • Reflux condenser

  • Nitrogen inlet

  • Constant temperature water bath

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 250 mL four-necked flask equipped with an overhead stirrer, thermometer, reflux condenser, and nitrogen inlet, place a known amount of VSA aqueous solution (e.g., 6.68 g of a 25% aqueous solution).[2]

  • Deoxygenation: Thoroughly deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.

  • Initiator Addition: Prepare a solution of the initiator in deionized water (e.g., 0.08 g of initiator).

  • Polymerization: Heat the VSA solution to the desired temperature (e.g., 50 °C) in a constant temperature water bath.[2] Once the temperature is stable, add the initiator solution to the flask to start the polymerization.

  • Sampling: At predetermined time intervals, withdraw a known mass of the reaction mixture.

  • Polymer Precipitation: Slowly add the withdrawn sample to a beaker containing a non-solvent for the polymer, such as ethanol, while stirring. This will precipitate the formed poly(this compound).

  • Isolation and Drying: Filter the precipitated polymer, wash it with fresh ethanol to remove any unreacted monomer and initiator, and then dry the polymer in a vacuum oven at 50 °C until a constant weight is achieved.[2]

  • Calculation of Conversion: The gravimetric conversion is calculated using the following formula: Conversion (%) = (Mass of dry polymer / Initial mass of monomer in the sample) x 100

Protocol 2: Monitoring Polymerization Kinetics using in-situ NMR Spectroscopy

This protocol provides a method for real-time monitoring of monomer consumption.

Materials and Equipment:

  • This compound (VSA)

  • Deuterated water (D2O)

  • Water-soluble initiator

  • NMR spectrometer with a variable temperature probe

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a reaction mixture in an NMR tube by dissolving a known concentration of VSA and the initiator in D2O.

  • Initial Spectrum: Acquire an initial 1H NMR spectrum of the reaction mixture at room temperature before initiating the polymerization. Identify the characteristic peaks of the vinyl protons of the VSA monomer.

  • Initiation: Place the NMR tube in the preheated NMR spectrometer probe at the desired reaction temperature to initiate polymerization.

  • Time-resolved Spectra: Acquire 1H NMR spectra at regular time intervals throughout the polymerization reaction.

  • Data Analysis: The conversion at each time point can be calculated by monitoring the decrease in the integral of the vinyl proton signals of the monomer relative to an internal standard or the polymer backbone peaks as they appear.

Mandatory Visualizations

Free-Radical Polymerization Mechanism of this compound

G Free-Radical Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R 2R• (Primary Radicals) I->R kd RM R-M• R->RM ki M VSA Monomer (M) RMn R-M(n)• RMn1 R-M(n+1)• RMn->RMn1 kp M2 Monomer (M) RMa R-M(n)• P_comb Polymer (Combination) RMa->P_comb ktc P_disp Polymer (Disproportionation) RMa->P_disp ktd RMb R-M(m)• RMb->P_comb RMb->P_disp

Caption: Mechanism of free-radical polymerization of this compound.

Experimental Workflow for Kinetic Studies

G Workflow for VSA Polymerization Kinetic Studies cluster_analysis Kinetic Analysis Methods prep Reaction Preparation (VSA, Initiator, Water) reaction Polymerization Reaction (Controlled Temperature) prep->reaction sampling Time-based Sampling reaction->sampling grav Gravimetric Analysis (Precipitation, Drying, Weighing) sampling->grav spec Spectroscopic Analysis (in-situ NMR/FTIR) sampling->spec dilat Dilatometry (Volume Contraction) sampling->dilat data Data Processing (Conversion vs. Time) grav->data spec->data dilat->data kinetics Kinetic Parameter Determination (Rate Constants, Reaction Order) data->kinetics

Caption: Experimental workflow for studying VSA polymerization kinetics.

References

Application Notes and Protocols for the Copolymerization of Vinylsulfonic Acid with Acrylic Acid and Acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The terpolymerization of vinylsulfonic acid (VSA), acrylic acid (AA), and acrylamide (B121943) (AM) yields a versatile class of functional polymers with significant potential in biomedical and pharmaceutical applications. These hydrogels are particularly promising for controlled drug delivery systems. The incorporation of each monomer imparts specific, advantageous properties to the final terpolymer:

  • This compound (VSA): As a strong polyelectrolyte, the sulfonate groups (–SO₃H) on VSA are highly ionized across a wide pH range. This imparts high charge density, enhances hydrophilicity and swelling capacity, and contributes to the biocompatibility of the material.[1][2]

  • Acrylic Acid (AA): The carboxylic acid groups (–COOH) of AA provide a crucial pH-sensitive element. At low pH, these groups are protonated, but as the pH rises above their pKa (around 4.5-5.0), they deprotonate to form carboxylate anions (–COO⁻). This charge induction leads to electrostatic repulsion within the polymer network, causing significant swelling.[1][3] This property is ideal for targeted drug release in specific environments like the intestines.

  • Acrylamide (AM): The amide groups (–CONH₂) of acrylamide contribute to the polymer's stability, hydrophilicity, and form a robust, cross-linked network.

By carefully controlling the ratio of these three monomers, researchers can fine-tune the physicochemical properties of the resulting hydrogel—such as swelling behavior, mechanical strength, and drug release kinetics—to suit specific therapeutic applications.

Synthesis and Characterization Workflow

The overall process for creating and evaluating VSA-AA-AM terpolymer hydrogels involves synthesis, purification, characterization, and application-specific testing.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Application Monomers Monomers (VSA, AA, AM) Initiator (e.g., KPS) Crosslinker (e.g., MBA) Polymerization Free Radical Polymerization Monomers->Polymerization Purification Purification (Dialysis/Washing) Polymerization->Purification Drying Drying & Milling Purification->Drying FTIR FTIR Spectroscopy (Structural Analysis) Drying->FTIR TGA_DSC TGA / DSC (Thermal Stability) Drying->TGA_DSC SEM SEM (Morphology) Drying->SEM Swelling Swelling Studies (pH Response) Drying->Swelling Loading Drug Loading Drying->Loading Release In Vitro Drug Release Loading->Release Kinetics Kinetic Modeling Release->Kinetics

Fig. 1: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol: Synthesis of VSA-AA-AM Terpolymer Hydrogel

This protocol describes a typical free-radical polymerization in an aqueous solution to synthesize a cross-linked VSA-AA-AM hydrogel.

Materials:

  • This compound, sodium salt (VSA)

  • Acrylic acid (AA)

  • Acrylamide (AM)

  • N,N'-methylenebisacrylamide (MBA) (Crosslinker)

  • Potassium persulfate (KPS) (Initiator)

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with hot plate

  • Condenser

  • Thermometer

  • Nitrogen inlet

  • Beakers, graduated cylinders, and weighing balance

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve the desired molar ratios of VSA, AA, and AM monomers in DI water. A typical total monomer concentration is 10-20% (w/v).

  • Add Crosslinker: To the monomer solution, add the crosslinker, MBA. A typical concentration is 1-5 mol% with respect to the total monomer concentration. Stir until fully dissolved.

  • Setup Reaction: Transfer the solution to the three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet. Place the flask in a water or oil bath on the hot plate.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: While maintaining the nitrogen atmosphere, heat the solution to the desired reaction temperature (typically 60-70°C). Once the temperature is stable, add the initiator, KPS (typically 0.5-2 mol% of total monomers), dissolved in a small amount of DI water.

  • Polymerization: Continue stirring the reaction mixture at the set temperature for 4-6 hours. The solution will become progressively more viscous as the hydrogel forms.

  • Purification: After the reaction is complete, cool the flask to room temperature. Remove the resulting hydrogel. Cut the gel into smaller pieces and immerse them in a large volume of DI water. Wash the gel pieces for 48-72 hours, changing the water frequently to remove unreacted monomers, initiator, and crosslinker.

  • Drying: Dry the purified hydrogel pieces in an oven at 50-60°C until a constant weight is achieved. The dried hydrogel can then be milled into a powder for further experiments.

Protocol: Characterization Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a sample by mixing a small amount of dried hydrogel powder with potassium bromide (KBr) and pressing it into a pellet.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Confirm the incorporation of monomers by identifying characteristic peaks: –SO₃⁻ stretching (around 1170 cm⁻¹ and 1040 cm⁻¹), C=O stretching of the carboxylic acid and amide (around 1700-1650 cm⁻¹), and N-H bending of the amide (around 1610 cm⁻¹).[3]

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the dried hydrogel into a TGA crucible.

    • Heat the sample from room temperature to 600-800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the thermal stability and decomposition profile of the polymer.

  • Swelling Studies (pH-Responsiveness):

    • Weigh a precise amount of dried hydrogel (Wd).

    • Immerse the hydrogel in buffer solutions of different pH values (e.g., pH 1.2, 5.8, 7.4).

    • At regular time intervals, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

    • Continue until the weight becomes constant (equilibrium swelling).

    • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(Ws - Wd) / Wd] × 100.

Quantitative Data and Properties

Monomer Reactivity Ratios

Monomer reactivity ratios (r₁, r₂) are critical for predicting copolymer composition. For terpolymerization, the behavior is complex, but the binary copolymerization ratios provide essential insights. It's important to note that binary reactivity ratios may not be directly applicable to terpolymer systems.[4]

The copolymerization of acrylic acid (AA) and acrylamide (AM) is particularly sensitive to pH due to the ionization of acrylic acid.

Table 1: Representative Reactivity Ratios for Acrylic Acid (M₁) and Acrylamide (M₂) Copolymerization in Aqueous Solution

pHr₁ (AA)r₂ (AM)Copolymer Tendency
2.00.92~0.25Random/Ideal
6.00.33~0.25More Alternating

Data sourced from studies on AA-AM copolymerization. The value of r₁ decreases as pH increases due to electrostatic repulsion between the ionized poly(acrylic acid) radical and the incoming ionized acrylic acid monomer.

Thermal Properties

Thermal analysis provides information on the stability of the hydrogel. The data below is representative of a poly(acrylic acid-co-vinylsulfonic acid) hydrogel, which is expected to have a similar thermal profile to the VSA-AA-AM terpolymer.

Table 2: Representative Thermal Decomposition Data (TGA)

Decomposition StageTemperature Range (°C)Weight Loss (%)Associated Process
1~100 - 200~10%Loss of bound water
2> 235> 85%Degradation of the polymer backbone

Data is illustrative and based on TGA analysis of poly(AA-co-VSA) hydrogels.[3] The main polymer degradation begins above 235°C, with maximum weight loss occurring at higher temperatures.

Application in pH-Responsive Drug Delivery

The primary application for VSA-AA-AM terpolymers in drug development is as a carrier for oral drug delivery, designed to protect the drug in the acidic environment of the stomach and release it in the more neutral pH of the small intestine.

Mechanism of Action

The mechanism relies on the pH-dependent swelling driven by the acrylic acid component.

  • Stomach (Low pH, ~1.2-3.0): The carboxylic acid groups (–COOH) on the AA units are protonated. The hydrogel remains in a collapsed, non-swollen state, physically entrapping and protecting the drug from the harsh acidic environment.

  • Intestine (Higher pH, ~6.0-7.4): As the hydrogel moves to the higher pH of the intestine, the –COOH groups deprotonate to form carboxylate anions (–COO⁻).

  • Swelling and Release: The resulting negative charges along the polymer chains create strong electrostatic repulsion. This repulsion forces the polymer network to expand and swell significantly with intestinal fluid. The swelling opens up the polymer mesh, allowing the loaded drug to diffuse out into the surrounding environment.

G cluster_0 Low pH (Stomach) cluster_1 High pH (Intestine) Stomach Collapsed Hydrogel -COOH groups protonated Drug is entrapped Intestine Swollen Hydrogel -COO⁻ groups cause repulsion Drug is released Stomach->Intestine Transit to Intestine

References

Synthesis of Polyvinylsulfonic Acid-Grafted Solid Acid Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of polyvinylsulfonic acid (PVSA)-grafted solid acid catalysts. These materials serve as highly efficient and recyclable heterogeneous catalysts for various acid-catalyzed reactions in organic synthesis, offering a greener alternative to conventional mineral acids.

Introduction

Polythis compound (PVSA) is a strong polyelectrolyte with a high density of sulfonic acid groups, making it an analogue of sulfuric acid in the solid state.[1] When grafted onto solid supports, PVSA yields robust and powerful solid acid catalysts with significant advantages, including ease of separation from reaction mixtures, reusability, and reduced corrosion.[2] These catalysts have demonstrated superior performance in reactions such as esterification, Friedel-Crafts acylation, and condensation.[1][2] This protocol details the synthesis of PVSA-grafted catalysts using a radical polymerization procedure on various carrier materials.[2]

Synthesis of PVSA-Grafted Solid Acid Catalysts

The synthesis involves a graft radical polymerization of this compound (VSA) monomer onto a solid support that has been pre-functionalized with an initiator. Polystyrene (PSt) is a commonly used support material.

Materials
  • Aminomethylated polystyrene beads (NH2-PSt)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACV)

  • 1-(Ethoxy-carbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ)

  • N,N-Dimethylformamide (DMF)

  • This compound (VSA)

  • Ethanol

  • Methanol

  • Acetone (B3395972)

  • Argon gas

Experimental Protocols

2.2.1. Synthesis of Initiator-Attached Polystyrene (ACV-PSt) [3]

  • In a three-necked flask, dissolve 4,4'-Azobis(4-cyanovaleric acid) (ACV) and 1-(ethoxy-carbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ) in DMF.

  • Bubble the solution with Argon gas for 30 minutes to remove dissolved oxygen.

  • Add aminomethylated polystyrene beads to the solution.

  • Degas the mixture again with Argon for 30 minutes.

  • Carry out the reaction at 25°C for 8 hours under an Argon atmosphere with stirring.

  • After the reaction, collect the ACV-attached polystyrene beads by filtration.

  • Wash the beads sequentially with DMF and ethanol.

  • Dry the product in vacuo for 24 hours.

2.2.2. Synthesis of PVSA-grafted Polystyrene (PVSA-PSt) [3]

  • In a round-bottom flask, add the dried ACV-attached polystyrene beads and this compound (VSA).

  • Conduct the reaction at 65°C for 48 hours under an Argon atmosphere.

  • After polymerization, filter the PVSA-grafted polystyrene beads.

  • To remove any un-immobilized PVSA and monomers, wash the beads extensively three times with water, followed by methanol, and then acetone by decantation.

  • Dry the final product in vacuo at 90°C for 48 hours.

Characterization of PVSA-Grafted Catalysts

Thorough characterization is crucial to understand the properties and catalytic potential of the synthesized materials.

Acid-Base Titration

This method determines the acid-exchange capacity (acid density) of the catalyst.

  • Accurately weigh a sample of the dried PVSA-grafted catalyst.

  • Suspend the catalyst in a known volume of a standard base solution (e.g., NaOH).

  • Stir the suspension for a sufficient time to ensure complete neutralization.

  • Titrate the remaining base with a standard acid solution (e.g., HCl) using a suitable indicator.

  • Calculate the acid-exchange capacity in mmol H⁺/g of catalyst.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: Used to confirm the presence of sulfonic acid groups. Look for characteristic peaks around 1199 cm⁻¹ and 1039 cm⁻¹ corresponding to the S=O stretching vibrations.[3]

  • Solid-State NMR Spectroscopy: Provides detailed structural information about the grafted polymer chains.

Elemental Analysis

Determines the elemental composition (C, H, N, S) of the catalyst, which can be used to estimate the amount of grafted PVSA.

Application in Esterification Reactions

PVSA-grafted catalysts have shown high activity in esterification reactions, a fundamental transformation in organic and medicinal chemistry.[4][5]

General Protocol for Esterification[1]
  • In a round-bottom flask, combine the carboxylic acid and the alcohol (e.g., a 1:1 molar ratio of acetic acid and various alcohols).

  • Add the PVSA-grafted solid acid catalyst (e.g., 0.1 g).

  • Heat the reaction mixture to the desired temperature (e.g., 65°C) with stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC).

  • Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.

  • The catalyst can be washed, dried, and reused for subsequent reactions.

Data Presentation

Table 1: Properties of PVSA-Grafted Polystyrene Catalyst

PropertyValueReference
Acid-Exchange CapacityUp to 5.2 mmol H⁺ g⁻¹[2]
Water Uptake (25°C, 75% RH, 18h)174%[3]
Elemental Analysis (Example)C: 70.6%, H: 7.2%, N: 12.3% (for ACV-PSt)[3]

Table 2: Catalytic Performance in Esterification of Acetic Acid [1]

CatalystReaction Rate Constant (Relative to PVSA-PSt)
PVSA-grafted PSt 1.00
Amberlyst® 15~0.1 - 0.5
Nafion® SAC-13~0.1 - 0.5

Note: The reaction rate constant for PVSA-grafted PSt is 2-10 times higher than other solid catalysts like Amberlyst® 15 and Nafion® SAC-13.[1]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Initiator Attachment cluster_1 Step 2: Graft Polymerization cluster_2 Post-Synthesis Aminomethylated\nPSt Aminomethylated PSt ACV-PSt ACV-PSt Aminomethylated\nPSt->ACV-PSt Reaction at 25°C, 8h ACV + EEDQ\nin DMF ACV + EEDQ in DMF ACV + EEDQ\nin DMF->ACV-PSt PVSA-PSt PVSA-grafted PSt Catalyst ACV-PSt->PVSA-PSt Reaction at 65°C, 48h VSA_monomer This compound Monomer VSA_monomer->PVSA-PSt Washing Washing with H₂O, MeOH, Acetone PVSA-PSt->Washing Purification Drying Drying in vacuo Washing->Drying Purification Final_Catalyst Ready-to-use Catalyst Drying->Final_Catalyst Purification

Caption: Workflow for the synthesis of PVSA-grafted polystyrene solid acid catalyst.

Catalytic_Cycle Reactants Carboxylic Acid + Alcohol Reaction Esterification (e.g., 65°C) Reactants->Reaction Catalyst PVSA-grafted Solid Acid Catalyst Catalyst->Reaction Products Ester + Water Reaction->Products Separation Filtration Reaction->Separation Mixture Separation->Products Product Isolation Recycled_Catalyst Reusable Catalyst Separation->Recycled_Catalyst Catalyst Recovery Recycled_Catalyst->Reaction Reuse

Caption: Catalytic cycle for esterification using a recyclable PVSA-grafted solid acid catalyst.

References

Application Notes and Protocols for the Fabrication of Proton Exchange Membranes from Polyvinylsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of proton exchange membranes (PEMs) based on polyvinylsulfonic acid (PVSA).

Introduction

Polythis compound (PVSA) is a superhydrophilic polymer with a high density of sulfonic acid groups, making it a promising candidate for proton exchange membranes in various applications, including fuel cells. The sulfonic acid moieties facilitate proton transport, a key characteristic for efficient PEMs. These notes will guide users through the process of membrane fabrication via solution casting, subsequent cross-linking to enhance mechanical and chemical stability, and characterization of the resulting membranes.

Materials and Equipment

Materials:

  • Poly(this compound, sodium salt) (PVSA-Na) solution (e.g., 25-30 wt.% in water)

  • Deionized (DI) water

  • Cross-linking agent (e.g., Glutaraldehyde (B144438) solution, 25 wt.% in water)

  • Acid catalyst (e.g., Hydrochloric acid, HCl)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH) solution (standardized, e.g., 0.01 M)

  • Phenolphthalein (B1677637) indicator

  • Petri dishes or flat glass plates for casting

  • Drying oven or vacuum oven

Equipment:

  • Magnetic stirrer and stir bars

  • Micropipettes

  • Burette for titration

  • pH meter

  • Analytical balance

  • Calipers or micrometer for thickness measurement

  • Electrochemical impedance spectrometer (EIS)

  • Two-probe or four-probe conductivity cell

Experimental Protocols

Protocol 1: Preparation of PVSA Casting Solution
  • Starting Material: Begin with a commercially available aqueous solution of poly(this compound, sodium salt) (PVSA-Na).

  • Dilution: Dilute the stock PVSA-Na solution with deionized water to achieve the desired polymer concentration for casting. A common starting point is to prepare a 10-20 wt.% solution.

  • Acidification (Optional but Recommended): To convert the sodium salt form to the proton-conductive acid form, carefully add a dilute acid (e.g., 1 M HCl) dropwise to the PVSA-Na solution while stirring until the pH is acidic. This step is crucial for achieving high proton conductivity.

  • Degassing: Stir the solution for several hours to ensure homogeneity and to remove any dissolved gases, which can cause defects in the cast membrane.

Protocol 2: Membrane Casting and Drying
  • Casting: Pour the prepared PVSA solution into a clean, level Petri dish or onto a flat glass plate. Ensure the solution spreads evenly to achieve a uniform thickness.

  • Drying: Place the cast solution in a drying oven at a controlled temperature. A typical drying process involves a multi-step approach:

    • Initial drying at a lower temperature (e.g., 40-50 °C) for 12-24 hours to slowly evaporate the solvent.

    • Followed by a higher temperature step (e.g., 60-80 °C) for several hours to remove residual water.

  • Membrane Peeling: Once completely dry, carefully peel the membrane from the casting surface.

  • Annealing: To improve the mechanical properties and reduce swelling, the dried membrane can be annealed. Place the membrane in a vacuum oven and heat it to a temperature below its degradation point (e.g., 110-135 °C) for a specified time (e.g., 2-4 hours).[1]

Protocol 3: Cross-linking of PVSA Membranes

Cross-linking is essential to prevent the water-soluble PVSA membrane from dissolving and to improve its mechanical strength.

  • Cross-linking Solution Preparation: Prepare a cross-linking solution containing a cross-linker and an acid catalyst. For example, using glutaraldehyde (GA), a solution can be prepared in an acetone/water mixture with a small amount of HCl as a catalyst.

  • Immersion: Immerse the dried PVSA membrane in the cross-linking solution.

  • Reaction: Allow the cross-linking reaction to proceed at a specific temperature and for a set duration (e.g., at room temperature for 24 hours or at an elevated temperature for a shorter period).

  • Washing: After the reaction, thoroughly wash the membrane with deionized water to remove any unreacted cross-linker and catalyst.

  • Drying: Dry the cross-linked membrane, for instance, at 60 °C in an oven.

Protocol 4: Characterization of PVSA Membranes
  • Dry Weight: Cut a small piece of the membrane and dry it in a vacuum oven at 80 °C for 24 hours. Measure its dry weight (Wdry).

  • Wet Weight: Immerse the dried membrane in deionized water at room temperature for 24 hours.

  • Surface Drying: Remove the membrane from the water, gently blot the surface with filter paper to remove excess water, and immediately measure its wet weight (Wwet).

  • Calculation: Calculate the water uptake using the following formula: Water Uptake (%) = [(Wwet - Wdry) / Wdry] x 100

  • Proton Exchange: Immerse a pre-weighed dry membrane sample (in its acidic form) in a known volume of a salt solution (e.g., 50 mL of 2 M NaCl) for 24 hours. This allows the H+ ions in the membrane to be exchanged with Na+ ions from the solution.

  • Titration: Decant the NaCl solution containing the exchanged H+ ions and titrate it with a standardized NaOH solution (e.g., 0.01 M) using phenolphthalein as an indicator.

  • Calculation: Calculate the IEC using the following formula: IEC (meq/g) = (VNaOH x MNaOH) / Wdry Where VNaOH is the volume of NaOH solution used for titration (in L), MNaOH is the molarity of the NaOH solution (in mol/L), and Wdry is the dry weight of the membrane (in g).

  • Sample Preparation: Cut a rectangular strip of the membrane and measure its length (L), width (w), and thickness (t).

  • Hydration: Immerse the membrane strip in deionized water for at least 24 hours to ensure full hydration.

  • Measurement Setup: Place the hydrated membrane in a two-probe or four-probe conductivity cell. Ensure good contact between the electrodes and the membrane.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a frequency range (e.g., 1 Hz to 1 MHz).

  • Data Analysis: Obtain the membrane resistance (R) from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: Calculate the proton conductivity (σ) using the following formula: σ (S/cm) = L / (R x w x t)

Data Presentation

The following tables summarize typical quantitative data for PVSA-based proton exchange membranes. Note that the specific values can vary depending on the exact fabrication and cross-linking conditions.

Membrane CompositionCross-linkerIon Exchange Capacity (IEC) (meq/g)Water Uptake (%)Proton Conductivity (S/cm) at Room Temperature
PVSA (hypothetical pure)None~9.2 (theoretical)High (dissolves)Not stable
Cross-linked PVSAGlutaraldehyde1.5 - 2.530 - 6010-2 - 10-1
PVA/PVSA BlendNone0.5 - 1.540 - 8010-3 - 10-2
Cross-linked PVA/PVSASulfosuccinic Acid1.0 - 2.025 - 5010-2 - 10-1

Note: Data is compiled from typical values found in the literature for similar systems and should be used as a reference. Actual results will depend on specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_fab Membrane Fabrication cluster_crosslink Cross-linking cluster_char Characterization start Start with PVSA-Na Solution dilute Dilute with DI Water start->dilute acidify Acidify to PVSA (H+ form) dilute->acidify degas Degas Solution acidify->degas cast Cast Solution degas->cast dry Dry Membrane cast->dry anneal Anneal Membrane dry->anneal immerse Immerse in Cross-linking Solution anneal->immerse react Cross-linking Reaction immerse->react wash Wash and Dry react->wash wu Water Uptake wash->wu iec Ion Exchange Capacity wash->iec pc Proton Conductivity wash->pc property_relationship cluster_properties Membrane Properties cluster_performance Performance cluster_stability Stability iec Ion Exchange Capacity (IEC) pc Proton Conductivity iec->pc Directly influences wu Water Uptake wu->pc Enables proton transport crosslinking Cross-linking crosslinking->wu Reduces mech_stability Mechanical Stability crosslinking->mech_stability chem_stability Chemical Stability crosslinking->chem_stability

References

Controlling Crosslinking Density in Vinylsulfonic Acid Hydrogels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for controlling the crosslinking density of vinylsulfonic acid (VSA) hydrogels. The ability to precisely tune the crosslinking density is paramount as it directly influences the hydrogel's swelling behavior, mechanical strength, and drug release kinetics, making it a critical parameter for designing effective drug delivery systems and other biomedical applications.

Introduction

This compound (VSA) hydrogels are a class of polyelectrolyte hydrogels that have garnered significant interest in the biomedical field due to their inherent biocompatibility and the presence of negatively charged sulfonate groups.[1] These hydrogels can be engineered to be responsive to external stimuli such as pH, which is a desirable characteristic for targeted drug delivery.[1] The degree of crosslinking within the hydrogel network is a key determinant of its macroscopic properties. A higher crosslinking density generally results in a more rigid structure with a lower swelling capacity and slower drug diffusion, while a lower crosslinking density leads to a softer, more absorbent hydrogel with faster release profiles.[2][3] This document outlines the methodologies to control this crucial parameter and characterize the resultant hydrogels.

Controlling Crosslinking Density

The most direct method for controlling the crosslinking density in VSA hydrogels is by modulating the concentration of the crosslinking agent during polymerization. Common crosslinkers for VSA hydrogels include N,N'-methylenebisacrylamide (NNMBA) and ethylene (B1197577) glycol dimethacrylate (EGDMA).[1][4] By systematically varying the amount of the crosslinker relative to the monomer (VSA) and other co-monomers, a range of hydrogels with tailored properties can be synthesized.

Impact of Crosslinker Concentration on Hydrogel Properties

An increase in the concentration of the crosslinking agent leads to a more densely crosslinked polymer network. This has several predictable consequences for the hydrogel's physical and chemical properties:

  • Decreased Swelling Ratio: A higher crosslink density restricts the mobility of the polymer chains, reducing the hydrogel's ability to absorb and retain water.[2][3]

  • Increased Mechanical Strength: The greater number of crosslinks creates a more robust and rigid network, enhancing properties like compressive and tensile strength.[2]

  • Modified Drug Release Kinetics: A denser network presents a more tortuous path for drug molecules to diffuse through, generally leading to a slower and more sustained release profile.[2]

Data Presentation: Formulation and Properties

The following table summarizes the composition of various poly(acrylic-co-vinylsulfonic) acid hydrogel formulations with varying concentrations of the crosslinker, ethylene glycol dimethacrylate (EGDMA), and their resulting properties. This data is extracted from a study on pH-sensitive hydrogels for the delivery of isosorbide (B1672297) mononitrate.[1]

Formulation CodeAcrylic Acid (g)Polythis compound (g)EGDMA (g)Benzoyl Peroxide (g)Water (g)
S1 2050.50.274.3
S2 2550.50.269.3
S3 3050.50.264.3
S4 20100.50.269.3
S5 25100.50.264.3
S6 30100.50.259.3
S7 2551.00.268.8
S8 2551.50.268.3
S9 2552.00.267.8

Data adapted from a study on poly(acrylic-co-vinylsulfonic) acid hydrogels.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of VSA hydrogels with controlled crosslinking density.

Protocol for Synthesis of VSA Hydrogels

This protocol describes the free-radical polymerization of VSA hydrogels.

Materials:

  • This compound (VSA) or its sodium salt

  • Co-monomer (e.g., Acrylic Acid, AA)

  • Crosslinking agent (e.g., N,N'-methylenebisacrylamide (NNMBA) or Ethylene glycol dimethacrylate (EGDMA))[1][4]

  • Initiator (e.g., Ammonium persulfate (APS) or Benzoyl peroxide (BPO))[1][4]

  • Deionized water

  • Ethanol-water solution (50:50 v/v)

Procedure:

  • In a reaction vessel, dissolve the desired amount of VSA (and co-monomer, if applicable) in a calculated volume of deionized water with continuous stirring until a homogenous solution is formed.

  • In a separate container, dissolve the specified amount of the crosslinking agent (e.g., EGDMA) and the initiator (e.g., BPO) in a small amount of the primary monomer (e.g., Acrylic Acid).[1]

  • Combine the two solutions and stir thoroughly to ensure homogeneity.

  • Transfer the final reaction mixture into molds (e.g., glass tubes or petri plates).

  • Place the molds in a water bath or oven at a controlled temperature (e.g., 50-65°C) for a specified duration (e.g., 24-48 hours) to allow for polymerization and crosslinking.[1][4]

  • After polymerization, remove the resulting hydrogel from the molds and cut it into discs of the desired dimensions.

  • To remove any unreacted monomers and initiator, immerse the hydrogel discs in an ethanol-water solution (50:50 v/v) for a sufficient period, replacing the solution periodically.[1]

  • Dry the washed hydrogel discs at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Store the dried hydrogels in a desiccator for future use.

Protocol for Swelling Studies

This protocol details the gravimetric method to determine the swelling ratio of the hydrogels.

Materials:

  • Dried hydrogel discs of known weight

  • Phosphate buffer solutions (e.g., pH 1.2, 5.5, 6.5, 7.5)[1]

  • Beakers or vials

  • Analytical balance

  • Filter paper

Procedure:

  • Place a pre-weighed dried hydrogel disc in a beaker containing a specific volume of the desired buffer solution.

  • At regular time intervals, remove the hydrogel disc from the solution.

  • Gently blot the surface of the hydrogel with filter paper to remove excess water.

  • Weigh the swollen hydrogel disc using an analytical balance.

  • Repeat steps 2-4 until the hydrogel reaches a constant weight, indicating it has reached its equilibrium swelling state.

  • Calculate the swelling ratio (Q) using the following formula:

    Q = (Ws - Wd) / Wd

    Where:

    • Ws is the weight of the swollen hydrogel at a given time.

    • Wd is the initial weight of the dried hydrogel.

Protocol for Drug Loading and In Vitro Release Studies

This protocol outlines the procedure for loading a model drug into the hydrogel and subsequently studying its release profile.

Materials:

  • Dried hydrogel discs

  • Model drug (e.g., Isosorbide mononitrate, Doxycycline)[1][5]

  • Solvent for drug solution (e.g., ethanol-water mixture)

  • Phosphate buffer solutions of various pH values

  • UV-Vis Spectrophotometer

Procedure for Drug Loading:

  • Prepare a solution of the model drug in a suitable solvent at a known concentration.

  • Immerse the pre-weighed dried hydrogel discs in the drug solution.

  • Allow the hydrogels to swell in the drug solution for an extended period (e.g., 7 days) at ambient temperature to achieve equilibrium swelling and drug loading.[1]

  • After the loading period, remove the hydrogel discs, blot them to remove excess surface solution, and dry them to a constant weight.

  • Determine the amount of drug loaded by measuring the depletion of the drug from the loading solution using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

Procedure for In Vitro Drug Release:

  • Place a drug-loaded hydrogel disc in a vessel containing a known volume of a specific pH buffer solution, maintained at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh buffer to maintain a constant volume.

  • Analyze the concentration of the drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

Visualization of Crosslinking Density Effects

The following diagrams illustrate the relationship between crosslinking density and key hydrogel properties.

Crosslinking_Workflow cluster_input Controllable Inputs cluster_process Process cluster_output Resulting Hydrogel Network Monomer_Concentration VSA Monomer Concentration Polymerization Free Radical Polymerization Monomer_Concentration->Polymerization Crosslinker_Concentration Crosslinker Concentration Crosslinker_Concentration->Polymerization Hydrogel_Network VSA Hydrogel Network Structure Polymerization->Hydrogel_Network

Caption: Experimental workflow for synthesizing VSA hydrogels with controlled crosslinking.

Crosslinking_Properties cluster_properties Hydrogel Properties Crosslinking_Density Crosslinking Density Swelling_Ratio Swelling Ratio Crosslinking_Density->Swelling_Ratio Decreases Mechanical_Strength Mechanical Strength (e.g., Elastic Modulus) Crosslinking_Density->Mechanical_Strength Increases Drug_Release_Rate Drug Release Rate Crosslinking_Density->Drug_Release_Rate Decreases Mesh_Size Network Mesh Size Crosslinking_Density->Mesh_Size Decreases

References

Measuring the Ion Exchange Capacity of Sulfonated Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of Ion Exchange Capacity (IEC) in sulfonated polymers. A thorough understanding and accurate measurement of IEC are critical for the development and quality control of these polymers in various applications, including their use as membranes in fuel cells and as components in advanced drug delivery systems.[1][2]

Introduction

Sulfonated polymers are a class of materials characterized by the presence of sulfonic acid groups (-SO₃H) attached to the polymer backbone. These functional groups are strong acids and can readily exchange their protons for other cations. The Ion Exchange Capacity (IEC) is a quantitative measure of the number of these active sites and is typically expressed in milliequivalents of ions per gram of dry polymer (meq/g).

The IEC is a crucial parameter that dictates many of the polymer's properties, including:

  • Proton Conductivity: In applications like proton exchange membranes (PEMs) for fuel cells, a higher IEC generally leads to higher proton conductivity.[3][4]

  • Hydrophilicity and Water Uptake: The sulfonic acid groups are hydrophilic, and a higher IEC results in greater water absorption.[5][6]

  • Mechanical Properties: The degree of sulfonation and consequent water uptake can influence the mechanical strength and dimensional stability of the polymer.[7]

  • Drug Loading and Release: In drug delivery systems, the IEC can determine the loading capacity and release kinetics of cationic drugs.[1]

Accurate determination of IEC is therefore essential for material characterization, performance evaluation, and ensuring batch-to-batch consistency. This document outlines the most common and reliable methods for IEC measurement.

Methods for Determining Ion Exchange Capacity

Several methods can be employed to determine the IEC of sulfonated polymers. The choice of method often depends on the physical form of the polymer (e.g., membrane, powder), its solubility, and the desired accuracy. The most prevalent techniques include:

  • Titration Methods (Back and Direct/Potentiometric)

  • Spectroscopic Methods (¹H-NMR)

  • Elemental Analysis

  • UV-Vis Spectroscopy

Titration Methods

Titration is the most common and direct method for determining the IEC of sulfonated polymers. It involves the exchange of protons from the sulfonic acid groups with a known cation, followed by the quantification of the released protons.

Application Note: Back-Titration Method

The back-titration method is a robust and widely used technique suitable for solid polymer samples such as membranes or resins.[8] The polymer is first converted to its protonated form (H⁺) and then immersed in a solution containing a known excess of a base (e.g., NaOH). The sulfonic acid groups on the polymer neutralize a portion of the base. The remaining, unreacted base in the solution is then titrated with a standard acid (e.g., HCl) to determine the amount of base that was consumed by the polymer. This, in turn, allows for the calculation of the IEC.

Experimental Protocol: Back-Titration

Materials:

  • Sulfonated polymer sample (e.g., membrane, powder)

  • 1 M Hydrochloric acid (HCl) solution

  • Deionized (DI) water

  • 1 M Sodium chloride (NaCl) solution

  • Standardized 0.01 M Sodium hydroxide (B78521) (NaOH) solution

  • Standardized 0.01 M Hydrochloric acid (HCl) solution

  • Phenolphthalein (B1677637) indicator

Procedure:

  • Protonation of the Sample:

    • Immerse a pre-weighed dry sample of the sulfonated polymer (W_dry) in a 1 M HCl solution for 24 hours to ensure all sulfonic acid groups are in the H⁺ form.

    • Rinse the sample thoroughly with DI water until the washings are neutral to pH paper, ensuring the removal of any excess HCl.

    • Dry the protonated sample in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Ion Exchange:

    • Immerse the dried, protonated sample in a known volume (e.g., 50 mL) of 1 M NaCl solution for at least 24 hours. This will facilitate the exchange of H⁺ ions from the polymer with Na⁺ ions from the solution. The exchange reaction is: Polymer-SO₃H + Na⁺ → Polymer-SO₃Na + H⁺.

  • Titration:

    • Carefully remove the polymer sample from the NaCl solution.

    • Add a few drops of phenolphthalein indicator to the NaCl solution containing the released H⁺ ions.

    • Titrate the solution with a standardized 0.01 M NaOH solution until a persistent pink endpoint is observed. Record the volume of NaOH used (V_NaOH).

Calculation of IEC:

The IEC is calculated using the following formula:

IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry

Where:

  • V_NaOH is the volume of NaOH solution used in the titration (in L).

  • C_NaOH is the concentration of the NaOH solution (in mol/L or meq/mL).

  • W_dry is the initial dry weight of the polymer sample (in g).

Workflow for Back-Titration IEC Measurement

G cluster_prep Sample Preparation cluster_exchange Ion Exchange cluster_titration Titration cluster_calc Calculation weigh Weigh Dry Polymer (W_dry) protonate Protonate in 1M HCl (24h) weigh->protonate rinse Rinse with DI Water protonate->rinse dry Dry to Constant Weight rinse->dry immerse Immerse in 1M NaCl (24h) dry->immerse exchange H⁺ exchanged for Na⁺ immerse->exchange remove_sample Remove Polymer Sample exchange->remove_sample add_indicator Add Phenolphthalein remove_sample->add_indicator titrate Titrate with 0.01M NaOH add_indicator->titrate record_vol Record NaOH Volume (V_NaOH) titrate->record_vol calc Calculate IEC: IEC = (V_NaOH * C_NaOH) / W_dry record_vol->calc

Caption: Workflow for IEC determination by back-titration.

Spectroscopic Methods: ¹H-NMR

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can be used to determine the degree of sulfonation (DS), from which the theoretical IEC can be calculated. This method is particularly useful for soluble sulfonated polymers. The introduction of a sulfonic acid group onto an aromatic ring in the polymer backbone causes a downfield shift of the adjacent proton signals in the ¹H-NMR spectrum. By comparing the integration of the peaks corresponding to the sulfonated and non-sulfonated monomer units, the DS can be determined.[9]

Application Note: ¹H-NMR for Degree of Sulfonation

This technique provides a structural confirmation of sulfonation and allows for a quantitative determination of the extent of the reaction. It is a powerful tool for quality control during polymer synthesis and for understanding structure-property relationships. The polymer sample is dissolved in a suitable deuterated solvent, and the ¹H-NMR spectrum is acquired. The degree of sulfonation is calculated from the relative areas of specific proton signals.

Experimental Protocol: ¹H-NMR

Materials:

  • Sulfonated polymer sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the dried sulfonated polymer (5-10 mg) in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube.

    • Ensure the polymer is fully dissolved, which may require gentle heating or sonication.

  • NMR Analysis:

    • Acquire the ¹H-NMR spectrum of the sample using a high-resolution NMR spectrometer.

    • Process the spectrum (phasing, baseline correction, and integration).

  • Data Interpretation:

    • Identify the characteristic peaks corresponding to the protons on the sulfonated and non-sulfonated repeating units of the polymer. For example, in sulfonated poly(ether ether ketone) (SPEEK), the proton adjacent to the sulfonic acid group on the hydroquinone (B1673460) ring experiences a noticeable downfield shift.[9]

    • Integrate the areas of these distinct peaks.

Calculation of Degree of Sulfonation (DS) and Theoretical IEC:

The DS is calculated based on the ratio of the integrated peak areas. The exact formula will depend on the specific polymer structure. For SPEEK, the DS can be calculated by comparing the integration of the peak corresponding to the proton adjacent to the sulfonate group with the integration of a peak from a non-sulfonated part of the repeating unit.[9]

Once the DS is known, the theoretical IEC can be calculated using the following formula:

IEC_theoretical (meq/g) = (1000 × DS) / (MW_unsulfonated + (DS × MW_SO₃H))

Where:

  • DS is the degree of sulfonation (as a fraction).

  • MW_unsulfonated is the molecular weight of the non-sulfonated repeating unit.

  • MW_SO₃H is the molecular weight of the sulfonic acid group (81.07 g/mol ).

Workflow for ¹H-NMR based IEC Calculation

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation dissolve Dissolve Polymer in Deuterated Solvent acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process Spectrum (Integrate Peaks) acquire->process calc_ds Calculate Degree of Sulfonation (DS) process->calc_ds calc_iec Calculate Theoretical IEC calc_ds->calc_iec

Caption: Workflow for theoretical IEC calculation via ¹H-NMR.

Elemental Analysis

Elemental analysis, specifically the determination of sulfur content, provides an indirect method to calculate the IEC. This technique assumes that all sulfur present in the polymer is in the form of sulfonic acid groups. The weight percentage of sulfur is determined, and from this, the IEC can be calculated.

Application Note: Elemental Analysis for IEC

This method is useful for cross-verification of results obtained from other techniques and is applicable to both soluble and insoluble polymers. It is a highly accurate method, provided that there are no other sulfur-containing species in the polymer.

Experimental Protocol: Elemental Analysis

Procedure:

  • Sample Submission:

    • Submit a known weight of the dry sulfonated polymer to an elemental analysis facility.

    • The analysis is typically performed using a combustion method where the sample is burned in an oxygen-rich atmosphere, and the resulting sulfur dioxide (SO₂) is quantified.

  • Data Acquisition:

    • The instrument will provide the weight percentage of sulfur (%S) in the sample.

Calculation of IEC:

The IEC is calculated from the sulfur content using the following formula:

IEC (meq/g) = (%S × 10) / 32.06

Where:

  • %S is the weight percentage of sulfur in the polymer.

  • 32.06 is the atomic weight of sulfur ( g/mol ).

Workflow for Elemental Analysis based IEC Calculation

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation prepare Prepare Dry Polymer Sample analyze Determine Sulfur Content (%S) via Elemental Analyzer prepare->analyze calc Calculate IEC: IEC = (%S * 10) / 32.06 analyze->calc

Caption: Workflow for IEC calculation from elemental analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be an indirect method for determining the degree of sulfonation, and subsequently the IEC, for certain sulfonated aromatic polymers. The introduction of a sulfonic acid group can cause a shift in the UV-Vis absorption spectrum of the polymer. By creating a calibration curve with standards of known sulfonation degrees, the DS of an unknown sample can be determined.[10]

Application Note: UV-Vis Spectroscopy for IEC

This method is relatively simple and fast but is less direct and potentially less accurate than titration or NMR. Its applicability is limited to polymers that show a distinct and quantifiable change in their UV-Vis spectrum upon sulfonation.

Experimental Protocol: UV-Vis Spectroscopy

Materials:

  • Sulfonated polymer samples with known degrees of sulfonation (for calibration)

  • Unknown sulfonated polymer sample

  • A suitable solvent (e.g., concentrated sulfuric acid)

Procedure:

  • Calibration Curve:

    • Prepare a series of solutions of the sulfonated polymer with known degrees of sulfonation (determined by a primary method like titration) in a suitable solvent.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) that is characteristic of the sulfonated species.

    • Plot a graph of absorbance versus the degree of sulfonation to create a calibration curve.

  • Sample Analysis:

    • Prepare a solution of the unknown sulfonated polymer sample at the same concentration as the standards.

    • Measure the absorbance of the unknown sample at the same λ_max.

  • Determination of DS and IEC:

    • Use the calibration curve to determine the degree of sulfonation of the unknown sample from its absorbance.

    • Calculate the theoretical IEC from the determined DS as described in the ¹H-NMR section.

Workflow for UV-Vis Spectroscopy based IEC Calculation

G cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation prep_standards Prepare Standards of Known Sulfonation measure_abs Measure Absorbance prep_standards->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. DS) measure_abs->plot_curve determine_ds Determine DS from Calibration Curve plot_curve->determine_ds prep_unknown Prepare Unknown Sample measure_unknown Measure Absorbance of Unknown prep_unknown->measure_unknown measure_unknown->determine_ds calc_iec Calculate Theoretical IEC determine_ds->calc_iec

Caption: Workflow for theoretical IEC calculation via UV-Vis spectroscopy.

Data Presentation: Ion Exchange Capacity of Common Sulfonated Polymers

The following tables summarize typical IEC values for some commonly studied sulfonated polymers. These values can vary depending on the specific synthesis conditions.

Table 1: Ion Exchange Capacity of Sulfonated Poly(ether ether ketone) (SPEEK)

Sulfonation Time (hours)Sulfonation Temperature (°C)IEC (meq/g)Reference
260~1.2[9]
650~1.5[9]
660~1.8[9]
7290~1.6[11]
112Room Temperature~2.0[8]
175901.9[11]

Table 2: Ion Exchange Capacity of Sulfonated Polysulfone (SPSU)

PolymerIEC (meq/g)Reference
SPSU0.62 - 1.78[5]
SPSU1.56[3]
SPSU-11.68[12]
SPSU-22.33[12]

Table 3: Ion Exchange Capacity of Nafion®

Polymer GradeEquivalent Weight ( g/mol )Theoretical IEC (meq/g)Experimental IEC (meq/g)Reference
Nafion® 11711000.91~0.90[13][14]
Nafion® 11511000.910.91[12]
Nafion® XL--~0.95-0.98[15]
Nafion® (general)--0.93 - 1.81[16]

Conclusion

The accurate measurement of Ion Exchange Capacity is fundamental to the research, development, and application of sulfonated polymers. This document has provided detailed protocols for the most common and reliable methods: titration, ¹H-NMR spectroscopy, elemental analysis, and UV-Vis spectroscopy. The choice of method will depend on the specific polymer, available equipment, and the required level of accuracy. For the most comprehensive characterization, it is often beneficial to employ more than one technique for cross-validation of the results. The provided data tables for common sulfonated polymers can serve as a useful reference for researchers in the field.

References

Application of Polyvinylsulfonic Acid and its Analogs in Fuel Cell Technology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of polyvinylsulfonic acid (PVSA) and its structural analogs, particularly in the form of composite membranes, for fuel cell applications. The focus is on proton exchange membranes (PEMs) for direct methanol (B129727) fuel cells (DMFCs) and other polymer electrolyte fuel cells (PEFCs).

Application Notes

Polythis compound (PVSA) and polymers with similar polyvinyl backbones functionalized with sulfonic acid groups are of significant interest in fuel cell technology as alternative proton exchange membranes (PEMs) to the expensive perfluorosulfonic acid (PFSA) membranes like Nafion®. These materials offer the potential for lower cost, reduced fuel crossover, and tunable properties.

The primary application of PVSA and its analogs is in the fabrication of PEMs, which are a core component of the membrane electrode assembly (MEA) in fuel cells. The sulfonic acid groups (-SO₃H) tethered to the polymer backbone facilitate the transport of protons from the anode to the cathode while preventing the crossover of fuel (e.g., methanol in DMFCs).

Key performance characteristics of these membranes include high proton conductivity, low fuel permeability, good thermal and mechanical stability, and controlled water uptake. Often, to enhance these properties, the sulfonated polyvinyl polymer is blended or crosslinked with other polymers, such as polyvinyl alcohol (PVA), to improve mechanical strength and reduce swelling.

Recent research has focused on composite membranes, for instance, combining poly(vinyl alcohol-co-styrenesulfonic acid) with non-woven fabrics to enhance dimensional stability and performance.[1] Another approach involves blending PVA with poly(2-acrylamido-2-methyl propane (B168953) sulfonic acid) (PAMPS) to create cost-effective membranes with high ion exchange capacity and efficiency.[2] These composite materials demonstrate the versatility of using a polyvinyl structure with sulfonic acid groups to achieve desirable fuel cell membrane properties.

Quantitative Data Summary

The following tables summarize key performance metrics of various composite membranes based on polyvinyl backbones with sulfonic acid functionalities, providing a comparative overview.

Table 1: Performance of a Poly(vinyl alcohol-co-styrenesulfonic acid) Composite Membrane [1]

ParameterValueConditions
Proton Conductivity0.12 S/cm80°C
Methanol Permeability3.91 x 10⁻⁸ cm²/s-
Membrane Selectivity2.61 x 10⁶ S·s·cm⁻³-
Peak Power Density62.32 W/m²60°C, 2M Methanol
Current Density540 A/m²60°C, 2M Methanol

Table 2: Properties of Poly(vinyl alcohol)/Poly(2-acrylamido-2-methyl propane sulfonic acid) (PVA/PAMPS) Blend Membranes [2]

PVA:PAMPS RatioIon Exchange Capacity (meq/g)Methanol Permeability (cm²/s)Efficiency Factor
1:12.642.5 x 10⁻⁸4.0 x 10⁵

Experimental Protocols

Detailed methodologies for the preparation and characterization of these membranes are crucial for reproducible research.

Protocol 1: Preparation of a Reinforced Composite PEM using Poly(vinyl alcohol-co-styrenesulfonic acid) (PVA-co-SSA)[1]

1. Materials:

  • Poly(vinyl alcohol-co-styrenesulfonic acid) (PVA-co-SSA)
  • Sulfonated polypropylene-based non-woven fabric (S-NWF)
  • Glutaraldehyde (GA) as a crosslinker
  • Sulfuric acid (0.5 N)
  • Deionized (DI) water

2. Dope (B7801613) Solution Preparation: a. Dissolve 10 g of PVA-co-SSA in 100 ml of DI water at 80°C for 30 minutes to obtain a 10% (w/v) solution. b. Add 5 wt% of GA to the solution. c. Adjust the pH of the solution to 2-3 by adding 2-3 drops of 0.5 N sulfuric acid under continuous stirring.

3. Membrane Fabrication (Dip-Coating): a. Immerse a 10 cm x 10 cm sample of S-NWF into the dope solution for approximately 3 minutes. b. Dry the coated membrane at 25°C for 24 hours. c. Heat-treat the dried membrane in a hot air oven at 45°C for 12 hours. d. Repeat the coating and drying process to achieve the desired number of layers (e.g., 6 layers for optimal performance).[1]

Protocol 2: Preparation of PVA/PAMPS Blend-Based Membranes[2]

1. Materials:

  • Polyvinyl alcohol (PVA)
  • Poly(2-acrylamido-2-methyl propane sulfonic acid) (PAMPS)
  • Glutaraldehyde (GA, 25 wt% in water)
  • Deionized water

2. Polymer Solution Preparation: a. Dissolve 1 g of PVA in 10 mL of deionized water at 80°C for 5 hours to form a clear solution. b. Dissolve the appropriate amount of PAMPS in 10 mL of deionized water at ambient temperature to achieve the desired PVA:PAMPS molar ratio (e.g., 1:1, 1:1.5, 1:2, 1:3). c. Mix the PVA and PAMPS solutions.

3. Cross-linking and Membrane Casting: a. Add 0.1 mL of GA (25 wt%) to the polymer blend solution. b. Pour the solution into a petri dish and allow it to dry at room temperature to form the membrane.

Protocol 3: Characterization of Membrane Properties

1. Ion Exchange Capacity (IEC): a. Immerse a dried membrane sample of known weight in a 1 M NaCl solution for 24 hours to exchange H⁺ ions with Na⁺ ions. b. Titrate the resulting solution with a standardized NaOH solution using phenolphthalein (B1677637) as an indicator. c. Calculate IEC using the formula: IEC (meq/g) = (Volume of NaOH × Molarity of NaOH) / Dry weight of the membrane.

2. Water and Methanol Uptake: [2] a. Immerse a dry membrane sample of known weight (W_dry) in deionized water or a methanol solution for a specified time. b. Remove the membrane, wipe off the surface liquid, and weigh it (W_wet). c. Calculate the uptake percentage: Uptake (%) = [(W_wet - W_dry) / W_dry] × 100.

3. Proton Conductivity: a. Use a four-probe AC impedance spectroscopy method. b. Place the membrane in a conductivity cell with controlled temperature and humidity. c. Measure the resistance of the membrane over a range of frequencies. d. Calculate the conductivity (σ) using the formula: σ = L / (R × A), where L is the distance between the electrodes, R is the resistance, and A is the cross-sectional area of the membrane.

4. Fuel Cell Performance Testing: [1] a. Fabricate a Membrane Electrode Assembly (MEA) by placing the prepared PEM between an anode and a cathode gas diffusion electrode (GDE). b. Hot-press the assembly to ensure good interfacial contact. c. Install the MEA in a single-cell fuel cell test station. d. Supply the anode with a fuel solution (e.g., 2 M methanol at a flow rate of 2-10 ml/min) and the cathode with an oxidant (e.g., O₂ gas at a flow rate of 200 cm³/min). e. Record the current-voltage (I-V) polarization curve at a specified temperature (e.g., 60°C).

Visualizations

The following diagrams illustrate key processes and relationships in the application of polythis compound and its analogs in fuel cell technology.

Experimental_Workflow cluster_prep Membrane Preparation cluster_char Membrane Characterization cluster_test Fuel Cell Testing P1 Polymer Solution Preparation P2 Membrane Casting / Coating P1->P2 P3 Cross-linking / Annealing P2->P3 C1 Ion Exchange Capacity (IEC) P3->C1 C2 Water/Methanol Uptake P3->C2 C3 Proton Conductivity P3->C3 C4 Structural Analysis (FTIR, SEM) P3->C4 T1 MEA Fabrication P3->T1 T2 Single Cell Assembly T1->T2 T3 Polarization Curve Measurement T2->T3

Caption: Experimental workflow for PVSA-based membrane development.

Proton_Conduction cluster_membrane Sulfonated Polymer Membrane SO3_1 SO₃⁻ SO3_2 SO₃⁻ SO3_3 SO₃⁻ H1 H⁺ H2 H⁺ H1->H2 Hopping H3 H⁺ H2->H3 Hopping Cathode Cathode H3->Cathode Polymer Polymer Backbone Anode Anode Anode->H1

Caption: Proton hopping mechanism in a sulfonated membrane.

References

Application Notes and Protocols: The Use of Vinylsulfonic Acid in Photoresist Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of advanced semiconductor manufacturing and high-resolution lithography, the development of novel photoresist materials is paramount. Vinylsulfonic acid (VSA) and its derivatives have emerged as promising components in the synthesis of photoresist polymers. The incorporation of sulfonic acid functionalities into the polymer backbone allows for precise control over the diffusion of photo-generated acids, a critical factor in achieving high resolution and minimizing line width roughness (LWR) in chemically amplified photoresists.[1] These materials are particularly relevant for deep-UV (DUV), extreme-UV (EUV), and electron beam lithography (EBL).[2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of VSA-based copolymers in photoresist formulations.

Principle of Operation

In chemically amplified photoresists, a photoacid generator (PAG) releases a strong acid upon exposure to radiation. This acid then catalyzes a cascade of chemical reactions within the polymer matrix, such as the deprotection of acid-labile groups, which alters the solubility of the polymer in a developer solution. The sulfonic acid groups, incorporated through VSA-derived monomers, can modulate the diffusion of the photogenerated acid, leading to sharper and more uniform features.[1] Polymers containing this compound esters can be designed to undergo a polarity switch upon exposure, where the decomposition of the sulfonate ester generates a sulfonic acid, directly contributing to the solubility change.[2]

A general workflow for the application of this compound in photoresist synthesis is outlined below.

G cluster_0 Polymer Synthesis cluster_1 Photoresist Formulation cluster_2 Lithographic Processing Monomer_Synthesis This compound Ester Monomer Synthesis Copolymerization Free Radical Copolymerization Monomer_Synthesis->Copolymerization Purification Polymer Purification and Characterization Copolymerization->Purification Formulation Polymer Dissolution with PAG and Solvent Purification->Formulation Spin_Coating Spin Coating on Silicon Wafer Formulation->Spin_Coating Soft_Bake Soft Bake Spin_Coating->Soft_Bake Exposure Exposure (DUV, EUV, E-beam) Soft_Bake->Exposure PEB Post-Exposure Bake Exposure->PEB Development Development PEB->Development Hard_Bake Hard Bake Development->Hard_Bake

Figure 1: General workflow for VSA-based photoresist synthesis and processing.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Ester Monomer

This protocol describes the synthesis of a this compound ester monomer, a key component for the photoresist polymer. The synthesis is based on the general principles for producing this compound ester derivatives.[1]

Materials:

  • Alcohol derivative (e.g., a cyclic alcohol with an acid-labile group)

  • Vinylsulfonyl chloride

  • Triethylamine (B128534)

  • Dichloromethane (DCM)

  • Magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the alcohol derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add vinylsulfonyl chloride (1.1 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound ester monomer.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Copolymerization of this compound Ester with an Acrylate (B77674) Monomer

This protocol details the synthesis of a copolymer containing the this compound ester and a standard acrylate monomer, which is a common backbone for photoresist polymers.[1]

Materials:

  • This compound ester monomer (from Protocol 1)

  • Acrylate monomer with an acid-labile group (e.g., tert-butyl methacrylate)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable solvent

  • Methanol (B129727) or hexane (B92381) for precipitation

Procedure:

  • In a Schlenk flask, dissolve the this compound ester monomer (e.g., 30 mol%) and the acrylate monomer (e.g., 70 mol%) in anhydrous THF.

  • Add AIBN (1-2 mol% relative to total monomers).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 60-70 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • After the polymerization time, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent like methanol or hexane with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a small amount of THF and re-precipitate to further purify it.

  • Dry the final copolymer product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterize the copolymer for its molecular weight (Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC), and confirm its composition using ¹H NMR spectroscopy.

Protocol 3: Photoresist Formulation and Lithographic Evaluation

This protocol outlines the steps for formulating a photoresist with the synthesized copolymer and evaluating its lithographic performance.

Materials:

Procedure:

  • Formulation:

    • Dissolve the synthesized copolymer (e.g., 10 wt%) and a PAG (e.g., 2-5 wt% relative to the polymer) in PGMEA.

    • Stir the mixture until all components are fully dissolved.

    • Filter the solution through a 0.2 µm PTFE filter.

  • Spin Coating and Baking:

    • Clean a silicon wafer using a standard cleaning procedure.

    • Spin-coat the photoresist formulation onto the wafer to achieve the desired film thickness (e.g., 100-200 nm).

    • Perform a soft bake on a hot plate (e.g., 90-110 °C for 60-90 seconds) to remove the solvent.

  • Exposure and Post-Exposure Bake (PEB):

    • Expose the coated wafer to a radiation source (e.g., DUV, EUV, or E-beam) through a patterned mask. The exposure dose will need to be optimized.

    • Perform a post-exposure bake (PEB) on a hot plate (e.g., 90-120 °C for 60-90 seconds) to drive the acid-catalyzed reaction.

  • Development and Analysis:

    • Develop the exposed wafer in a TMAH solution for 30-60 seconds.

    • Rinse the wafer with deionized water and dry with nitrogen.

    • Analyze the patterned features using a scanning electron microscope (SEM) to determine the resolution and line width roughness.

Data Presentation

The performance of a photoresist is evaluated based on several key parameters. The following table presents representative data for a hypothetical VSA-based photoresist compared to a standard acrylate resist.

ParameterStandard Acrylate ResistVSA-Copolymer Resist
Resolution (nm) 5035
Sensitivity (mJ/cm²) 2025
Line Width Roughness (nm) 5.23.8
Etch Resistance GoodGood

Note: The data presented in this table is for illustrative purposes and may not represent the performance of all VSA-based photoresists.

Signaling Pathways and Logical Relationships

The mechanism of a chemically amplified photoresist incorporating a VSA-ester copolymer can be visualized as a series of steps from exposure to development.

G Exposure Exposure to DUV/EUV/E-beam PAG_Activation PAG -> H+ (Acid) Exposure->PAG_Activation Acid_Catalysis Acid-Catalyzed Deprotection PAG_Activation->Acid_Catalysis VSA_Ester_Deprotection VSA-Ester Copolymer (Insoluble in Developer) VSA_Ester_Deprotection->Acid_Catalysis Polymer_Polarity_Change Polar Polymer (Soluble in Developer) Acid_Catalysis->Polymer_Polarity_Change Development Development in TMAH Polymer_Polarity_Change->Development Pattern_Formation Pattern Formation Development->Pattern_Formation

Figure 2: Mechanism of a positive-tone VSA-ester based photoresist.

Conclusion

The use of this compound derivatives in photoresist synthesis offers a promising avenue for improving the resolution and reducing the line width roughness of patterned features in advanced lithography. By incorporating sulfonic acid functionalities, it is possible to control the diffusion of photogenerated acids, leading to more precise and uniform patterns. The protocols and notes provided herein offer a comprehensive guide for researchers and scientists to explore the potential of VSA-based polymers in their own photoresist development efforts. Further optimization of the polymer structure, photoresist formulation, and processing conditions can lead to even greater enhancements in lithographic performance.

References

Application Notes and Protocols for Poly(vinylsulfonic acid) as a Highly Acidic Homopolymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of poly(vinylsulfonic acid) (PVSA), a highly acidic homopolymer derived from the monomer this compound (VSA). This document offers detailed experimental protocols, data summaries, and visualizations to guide researchers in the application of PVSA in various fields, including drug delivery and molecular biology.

Introduction to Poly(this compound)

Poly(this compound) is a strong polyelectrolyte characterized by a high density of sulfonic acid groups along its polymer backbone. This feature imparts a high degree of acidity and hydrophilicity to the polymer.[1][2] The homopolymer is typically synthesized through the free-radical polymerization of this compound.[3][4][5] PVSA's unique properties make it a valuable material for a range of applications, including as an ion-exchange resin, a catalyst, a coating agent, and a component in biomedical systems.[1][2][6]

Synthesis of Poly(this compound)

The most common method for synthesizing PVSA is through aqueous free-radical polymerization of this compound. The molecular weight of the resulting polymer can be controlled by adjusting the reaction conditions, such as monomer and initiator concentrations.[7]

Physicochemical Properties of this compound Monomer
PropertyValueReference
Chemical Formula C₂H₄O₃S[8]
Molar Mass 108.11 g/mol [8]
Appearance Colorless liquid[8]
Solubility Water-soluble[8]
Experimental Protocol: Free-Radical Homopolymerization of this compound

This protocol describes a method for the synthesis of PVSA via free-radical polymerization in an aqueous solution.[3][5]

Materials:

  • This compound (VSA) monomer

  • 2,2′-Azobis(2-methylpropanediamine) dihydrochloride (B599025) (initiator)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Methanol (B129727) (for purification)

  • Nitrogen gas

  • Reaction vessel with a condenser and magnetic stirrer

  • Constant temperature water bath

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the desired amount of this compound monomer in deionized water.

  • pH Adjustment: Adjust the pH of the monomer solution to the desired level (acidic conditions, e.g., pH < 2, are reported to yield higher conversions) using a dilute solution of HCl or NaOH.[3]

  • Inert Atmosphere: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiator Addition: Add the initiator, 2,2′-Azobis(2-methylpropanediamine) dihydrochloride, to the reaction mixture. The concentration of the initiator will influence the molecular weight of the resulting polymer; lower initiator concentrations generally lead to higher molecular weights.[7]

  • Polymerization: Heat the reaction mixture to 50°C in a water bath and maintain this temperature for 50 hours with continuous stirring under a nitrogen atmosphere.[3]

  • Purification by Precipitation:

    • After the reaction is complete, cool the polymer solution to room temperature.

    • Slowly add the aqueous polymer solution to a large excess of cold methanol with vigorous stirring. This will cause the poly(this compound) to precipitate.

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the polymer precipitate with fresh methanol multiple times to remove unreacted monomer and initiator.

    • Collect the purified polymer by filtration or centrifugation.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at 50°C until a constant weight is achieved.[9] The final product should be a white powder.

Characterization and Properties of Poly(this compound)

The properties of the synthesized PVSA can be characterized by various analytical techniques.

PropertyTypical Values/MethodsReference
Molecular Weight (Mw) 2,300 - 40,000 g/mol (Determined by MALDI-TOF or ¹H-NMR)[3][7][10]
Polydispersity Index (PDI) Typically narrow for controlled polymerization techniques[3]
Ion-Exchange Capacity (IEC) ~9.2 meq/g[7]
Proton Conductivity 10⁻¹ S/cm (hydrated); 10⁻³ - 10⁻⁶ S/cm (non-humidified)[7]
pKa Not definitively reported; can be determined by potentiometric titration[6][11]

Note on pKa: The pKa of a strong polyacid like PVSA is difficult to define with a single value due to the electrostatic interactions along the polymer chain. Experimental determination via methods such as potentiometric titration is recommended.[6][11]

Applications and Protocols

Application: RNase Inhibitor for RNA Protection

PVSA is a potent, low-cost inhibitor of ribonucleases (RNases), including RNase A and those found in E. coli lysate.[4][12] This makes it a valuable tool for protecting RNA during in vitro experiments such as in vitro transcription (IVT) and reverse transcription PCR (RT-PCR).

This protocol describes the use of PVSA to protect mRNA transcripts from degradation during an IVT reaction.[4]

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide triphosphates (NTPs)

  • Transcription buffer

  • Poly(this compound) solution (e.g., 100 mg/mL stock in RNase-free water)

  • RNase-free water

  • Isopropanol (B130326) (for RNA precipitation)

  • 70% Ethanol (B145695) (for washing)

Procedure:

  • IVT Reaction Setup: Assemble the IVT reaction on ice by adding the following components in order: RNase-free water, transcription buffer, NTPs, DNA template, and T7 RNA Polymerase.

  • PVSA Addition: Add PVSA to the IVT reaction to a final concentration of 5-10 mg/mL.

  • Incubation: Incubate the reaction at 37°C for 2 hours.

  • RNA Purification (Removal of PVSA):

    • Add an equal volume of isopropanol to the IVT reaction mixture.

    • Incubate at -20°C for at least 30 minutes to precipitate the RNA.

    • Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.

    • Carefully discard the supernatant, which contains the PVSA.

    • Wash the RNA pellet with 70% ethanol.

    • Centrifuge again for 5 minutes.

    • Remove the ethanol and air-dry the pellet.

    • Resuspend the purified RNA in RNase-free water.

G cluster_0 RNA Experiment RNA_Sample RNA Sample (vulnerable to degradation) PVSA Add Poly(this compound) RNA_Sample->PVSA Incubation Experimental Step (e.g., IVT, RT-PCR) RNA_Sample->Incubation RNases RNases (present in environment/reagents) RNases->RNA_Sample degrades PVSA->Incubation Degraded_RNA Degraded RNA Incubation->Degraded_RNA if no PVSA Intact_RNA Intact RNA Incubation->Intact_RNA with PVSA G cluster_1 Factors Influencing Drug Release pH pH of Release Medium Swelling Hydrogel Swelling pH->Swelling influences PVSA_Content PVSA Content in Hydrogel PVSA_Content->Swelling increases Crosslink_Density Cross-linking Density Crosslink_Density->Swelling decreases Drug_Diffusion Drug Diffusion Rate Swelling->Drug_Diffusion facilitates Drug_Release Drug Release Drug_Diffusion->Drug_Release

References

Application Notes and Protocols: Grafting Vinylsulfonic Acid onto Polystyrene Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of polystyrene supports with vinylsulfonic acid (VSA), yielding a strongly acidic cation-exchange resin. Such materials are valuable in various applications within research and drug development, including solid-phase extraction (SPE) for the purification of drug compounds, and as heterogeneous catalysts in pharmaceutical synthesis.

Introduction

Polystyrene, a versatile and widely used polymer, can be functionalized to introduce a variety of chemical moieties, thereby tailoring its properties for specific applications. Grafting polythis compound (PVSA) chains onto a polystyrene support transforms the inert polymer into a potent solid acid. The resulting sulfonic acid groups (-SO₃H) are highly acidic, making these materials excellent ion-exchangers and solid acid catalysts. This document outlines detailed experimental procedures for achieving this modification through various techniques, presents key performance data, and discusses relevant applications in the pharmaceutical field.

Data Presentation

The performance of this compound-grafted polystyrene is primarily determined by the density of sulfonic acid groups, which is often quantified as the ion-exchange capacity (IEC) or the degree of sulfonation (DS). The following tables summarize quantitative data from various studies, showcasing the impact of different synthetic methods on these key parameters.

Grafting MethodPolystyrene SupportMonomer/Sulfonating AgentInitiator/CatalystReaction ConditionsIon-Exchange Capacity (mmol H⁺/g)Reference
Radical Graft PolymerizationAminomethylated Polystyrene BeadsThis compound (VSA)4,4'-Azobis(4-cyanovaleric acid) (ACV)65°C, 2 days5.2[1]
SulfonationPolystyreneConcentrated Sulfuric AcidSilver Sulfate (Ag₂SO₄)25 min, varying Ag₂SO₄ %Varies with catalyst % (up to ~1.4 for 78.63% DS)[2]
SulfonationPolystyrene from StyrofoamAcetyl Sulfate-40°C, 2 hours0.188[3]
"Over-sulfonation"Polystyrene-co-divinylbenzeneNot specifiedNot specifiedNot specified5.4[4]
Characterization ParameterValueMethod of DeterminationReference
Degree of Sulfonation (DS)78.63%Titration[2]
Degree of Sulfonation (DS)1.96%Titration[3]
Cation Exchange Capacity (CEC)0.43 meq/gTitration[5]
Surface Grafting Density (pAAc)80.4 ± 7.6 nmol/cm²Toluidine Blue O (TBO) staining[6]

Experimental Protocols

This section provides detailed methodologies for three common techniques used to graft this compound onto polystyrene supports: Radical Graft Polymerization, UV-Induced Graft Polymerization, and a general outline for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Protocol 1: Radical Graft Polymerization of VSA onto Aminomethylated Polystyrene Beads

This protocol is adapted from a detailed experimental procedure and is suitable for producing high-capacity solid acid catalysts.[1]

Materials:

  • Aminomethylated polystyrene beads (e.g., 4 mmol/g NH₂ loading)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACV)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N,N-Dimethylformamide (DMF)

  • This compound (VSA)

  • Ethanol, Methanol, Acetone (B3395972)

  • Argon (Ar) gas

Procedure:

  • Initiator Immobilization:

    • In a three-necked flask, dissolve ACV and DCC in DMF.

    • Bubble the solution with Argon gas for 30 minutes to remove oxygen.

    • Add the aminomethylated polystyrene beads to the solution.

    • Degas the mixture again with Argon for 30 minutes.

    • Carry out the reaction at 25°C for 8 hours under an Argon atmosphere.

    • Wash the resulting ACV-attached polystyrene beads sequentially with DMF and ethanol.

    • Dry the beads in vacuo for 24 hours.

  • Graft Polymerization:

    • In a round-bottom flask, add the ACV-attached polystyrene beads and VSA.

    • Conduct the reaction at 65°C for 2 days under an Argon atmosphere.

    • After the reaction, filter the PVS-grafted polystyrene beads.

    • Wash the beads extensively three times each with water, methanol, and acetone by decantation to remove any ungrafted polymer and residual monomer.

    • Dry the final product in vacuo at 90°C for 2 days.

Characterization:

  • Ion-Exchange Capacity (IEC): Determine the sulfonic acid group content by acid-base titration.

  • Elemental Analysis: Analyze for Carbon, Hydrogen, Nitrogen, and Sulfur content to confirm grafting.

  • Infrared Spectroscopy (FTIR): Confirm the presence of sulfonic acid groups (S=O stretching vibrations).

Protocol 2: UV-Induced Graft Polymerization of VSA onto Polystyrene Surfaces

This protocol provides a method for surface modification of polystyrene films or other supports. It is adapted from a procedure for a similar monomer on a different substrate.[7]

Materials:

  • Polystyrene films or supports

  • This compound (VSA) or its sodium salt (NaVSA)

  • Photoinitiator (e.g., benzophenone)

  • Deionized water

  • Acetone, Ethanol

  • UV light source (e.g., 365 nm)

Procedure:

  • Substrate Preparation:

    • Clean the polystyrene supports by ultrasonic rinsing in acetone, followed by ethanol, and finally deionized water.

    • Dry the supports at room temperature.

  • Grafting Reaction:

    • Prepare a solution of VSA or NaVSA in deionized water (e.g., 1.0 M). If using VSA, adjust the pH as needed.

    • If required, add a photoinitiator to the monomer solution.

    • Immerse the cleaned polystyrene supports in the monomer solution.

    • Irradiate the solution with UV light for a specified duration (e.g., 20-90 minutes). The grafting density can be controlled by varying the irradiation time.[7]

    • After irradiation, remove the supports and wash them thoroughly with deionized water to remove any unreacted monomer and non-grafted polymer.

    • Dry the grafted supports.

Characterization:

  • Grafting Amount: Calculate the grafting amount by the change in mass of the polystyrene support before and after grafting, relative to the surface area.[7]

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition to confirm the presence of sulfur and oxygen from the sulfonic acid groups.

  • Water Contact Angle Measurement: Assess the change in surface hydrophilicity, which should increase after grafting with the hydrophilic PVSA.

Protocol 3: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) - General Approach
  • Surface Initiation:

    • The polystyrene surface must first be functionalized with an ATRP initiator, typically an alkyl halide. This can be achieved through various chemical modification routes depending on the desired initiator.

  • Polymerization:

    • The initiator-functionalized polystyrene support is placed in a reaction vessel.

    • A solution containing the monomer (VSA or a protected form), a copper catalyst (e.g., Cu(I)Br), and a ligand (e.g., a bipyridine derivative) in a suitable solvent is prepared and deoxygenated.

    • The polymerization is initiated by adding the deoxygenated solution to the reaction vessel containing the support and heating to the desired temperature (e.g., 70°C).[5]

    • The reaction proceeds for a set time to achieve the desired polymer brush length.

  • Purification:

    • The support is removed from the reaction mixture and washed extensively with appropriate solvents to remove the catalyst, residual monomer, and any non-grafted polymer.

Visualizations

Diagrams of Key Processes

Grafting_Workflow cluster_prep Substrate Preparation cluster_grafting Grafting cluster_post Post-Processing & Characterization PS_Support Polystyrene Support Cleaning Cleaning (Sonication) PS_Support->Cleaning Activation Surface Activation (e.g., Aminomethylation) Cleaning->Activation Reaction Graft Polymerization Activation->Reaction Monomer This compound Monomer->Reaction Initiator Initiator Initiator->Reaction Washing Washing & Purification Reaction->Washing Drying Drying Washing->Drying Characterization Characterization (IEC, FTIR, etc.) Drying->Characterization Final_Product PVSA-grafted-Polystyrene Characterization->Final_Product

Caption: Experimental workflow for grafting this compound onto a polystyrene support.

SPE_Pathway Sample Drug Mixture in Solution Loading Sample Loading Sample->Loading SPE_Column PVSA-grafted Polystyrene SPE Cartridge Washing Washing (to remove impurities) SPE_Column->Washing Elution Elution (with appropriate solvent) SPE_Column->Elution Conditioning Conditioning (e.g., with Methanol, Water) Conditioning->SPE_Column Loading->SPE_Column Impurities Acidic/Polar Impurities Washed Out Washing->Impurities Analyte Purified Basic/Neutral Drug Elution->Analyte

Caption: Signaling pathway for solid-phase extraction using PVSA-grafted polystyrene.

Catalysis_Relationship PS_Support Polystyrene Support VSA_Grafting This compound Grafting PS_Support->VSA_Grafting PVSA_PS PVSA-grafted Polystyrene VSA_Grafting->PVSA_PS High_IEC High Ion-Exchange Capacity PVSA_PS->High_IEC Solid_Acid_Catalyst Efficient Solid Acid Catalyst High_IEC->Solid_Acid_Catalyst Drug_Synthesis Applications in Drug Synthesis (e.g., Esterification, Alkylation) Solid_Acid_Catalyst->Drug_Synthesis

Caption: Logical relationship of material properties to application in drug synthesis.

Applications in Drug Development

This compound-grafted polystyrene supports are particularly useful in two key areas of drug development: purification of drug candidates and catalysis of synthetic reactions.

Solid-Phase Extraction (SPE) of Basic and Neutral Drug Compounds

The strong acidic nature of the grafted sulfonic acid groups makes these materials effective cation-exchangers. This property can be exploited for the selective retention of basic compounds from a complex mixture.

General Protocol for SPE:

  • Column Conditioning: The SPE cartridge packed with PVSA-grafted polystyrene is first conditioned by passing a suitable organic solvent (e.g., methanol) followed by water or a buffer at the desired pH.

  • Sample Loading: The sample containing the drug of interest, dissolved in an appropriate solvent, is loaded onto the conditioned cartridge. Basic analytes will be retained through ionic interactions with the sulfonic acid groups.

  • Washing: The cartridge is washed with a solvent that is strong enough to elute weakly bound impurities but not the target basic analyte.

  • Elution: The retained basic drug is eluted using a solvent that disrupts the ionic interaction, typically by using a basic modifier (e.g., ammonium (B1175870) hydroxide (B78521) in an organic solvent) or a high ionic strength buffer.

This technique is valuable for purifying basic drug candidates from reaction mixtures or biological matrices.

Heterogeneous Catalysis in Pharmaceutical Synthesis

The sulfonic acid-functionalized polystyrene can serve as a solid acid catalyst, replacing soluble acids like sulfuric acid in various organic reactions.[9] This simplifies product purification, as the catalyst can be easily removed by filtration, and can be recycled and reused.

Common Applications:

  • Esterification: Catalyzing the reaction of carboxylic acids with alcohols to form esters, a common transformation in drug synthesis.[2]

  • Friedel-Crafts Alkylation and Acylation: Facilitating the formation of carbon-carbon bonds on aromatic rings.

  • Condensation Reactions: Promoting reactions that involve the joining of two molecules with the elimination of a small molecule like water.

The use of these solid-supported catalysts aligns with the principles of green chemistry by reducing waste and simplifying downstream processing in the synthesis of active pharmaceutical ingredients (APIs).

References

Application Notes and Protocols: Swelling Behavior of Vinylsulfonic Acid-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinylsulfonic acid (VSA)-based hydrogels are a class of "smart" polymeric materials that exhibit significant swelling in aqueous environments without dissolving.[1][2] These hydrogels are three-dimensional networks of cross-linked polymer chains.[1][2] A key feature of VSA-based hydrogels is their responsiveness to external stimuli, such as pH, temperature, and ionic strength, making them highly valuable for a range of biomedical applications, particularly in controlled drug delivery.[1][2][3][4][5] The incorporation of the strongly acidic sulfonate groups (–SO₃H) from VSA imparts unique characteristics, including high hydrophilicity and a negative charge over a wide pH range.[1][2][6]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of VSA-based hydrogels, with a focus on their swelling behavior for controlled drug release.

Key Applications

  • Controlled Drug Delivery: The stimuli-responsive nature of VSA-based hydrogels allows for the targeted release of therapeutic agents.[1][4][7] For example, pH-sensitive hydrogels can be designed to release drugs specifically in the neutral to alkaline environment of the intestines, while protecting the drug in the acidic environment of the stomach.[1][5]

  • Wound Dressings: Their high water absorption capacity, biocompatibility, and potential to incorporate antimicrobial agents make them suitable for wound dressing applications.[6][7][8]

  • Tissue Engineering: VSA-based hydrogels can serve as scaffolds for tissue regeneration due to their porous structure and ability to mimic the extracellular matrix.

  • Biosensors: Changes in swelling in response to specific biological molecules can be harnessed for biosensing applications.

Data Presentation: Factors Influencing Swelling Behavior

The swelling of this compound-based hydrogels is a critical parameter that dictates their performance, especially in drug delivery. It is influenced by several factors, including the chemical composition of the hydrogel and the external environment.

ParameterEffect on Swelling RatioRationale
pH Increases with increasing pH (especially in copolymers with weak acids like acrylic acid).[1][4][6][9]At higher pH, acidic groups (e.g., carboxylic and sulfonic) deprotonate, leading to increased electrostatic repulsion between the polymer chains, which causes the network to expand and absorb more water.[1][3][6]
Ionic Strength Decreases with increasing ionic strength.[5][10][11]The increased concentration of ions in the external solution shields the charges on the polymer chains, reducing electrostatic repulsion and causing the hydrogel to shrink.[3][10][11]
Temperature Can increase or decrease depending on the comonomers. For some systems, swelling increases with temperature due to increased polymer chain mobility.[5][12][13]Increased kinetic energy can lead to the disentanglement of polymer chains, allowing for greater water uptake.[5] However, for thermo-responsive hydrogels containing components like N-isopropylacrylamide (NIPAAm), swelling can decrease above a lower critical solution temperature (LCST).[12][13][14][15]
VSA Content Generally increases with higher VSA concentration.[1][2][6]VSA is highly hydrophilic, and the sulfonic acid groups contribute to strong electrostatic repulsion, leading to greater network expansion.[2][6]
Cross-linker Concentration Decreases with increasing cross-linker concentration.[1][2]A higher cross-linking density results in a tighter, more rigid network structure that restricts the expansion of the polymer chains and limits water absorption.[1]
Comonomer Type (e.g., Acrylic Acid) Formulations with higher acrylic acid (AA) content may show reduced swelling at low pH but enhanced pH sensitivity.[1][2]The carboxylic groups of AA are less acidic than the sulfonic groups of VSA and their ionization is more pH-dependent, contributing to the overall pH-responsiveness.[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(acrylic acid-co-vinylsulfonic acid) Hydrogel

This protocol describes the synthesis of a pH-sensitive hydrogel using free radical polymerization.[1]

Materials:

  • Acrylic acid (AA)

  • This compound, sodium salt (VSA)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • Benzoyl peroxide (BPO) or Ammonium persulfate (APS) (initiator)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Monomer Solution: In a flask, dissolve a specific amount of VSA in deionized water with constant stirring. In a separate container, dissolve the desired amounts of EGDMA and BPO in AA.

  • Mixing: Combine the two solutions and stir until a homogeneous mixture is obtained. Add deionized water to reach the final desired volume.

  • Polymerization: Pour the final solution into glass tubes. Seal the tubes and place them in a water bath at 50-60°C for 24-48 hours to allow for polymerization.[1][16]

  • Purification: After polymerization, remove the hydrogel from the glass tubes and cut it into discs of a desired size. Immerse the discs in a 50:50 (v/v) ethanol/water solution to remove any unreacted monomers and initiator.[1]

  • Washing: Wash the hydrogel discs repeatedly with deionized water until the pH of the washing solution remains constant.

  • Drying: Dry the hydrogel discs in an oven at 40°C until a constant weight is achieved.

  • Storage: Store the dried hydrogels in a desiccator until further use.

Protocol 2: Determination of Swelling Ratio

This protocol outlines the gravimetric method for determining the swelling ratio of the hydrogels.[5]

Materials:

  • Dried hydrogel discs

  • Buffer solutions of various pH values (e.g., 1.2, 5.5, 7.4)[1]

  • Analytical balance

  • Filter paper

Procedure:

  • Initial Weighing: Weigh the dried hydrogel discs accurately (Wd).[5]

  • Immersion: Immerse the dried discs in a buffer solution of a specific pH at a constant temperature (e.g., 37°C).

  • Swelling: At regular time intervals, remove the hydrogel disc from the solution, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).[5]

  • Equilibrium Swelling: Continue this process until the hydrogel reaches a constant weight, which indicates equilibrium swelling.

  • Calculation: Calculate the swelling ratio (SR) using the following formula:

    SR (%) = [(Ws - Wd) / Wd] x 100

    Where:

    • Ws = weight of the swollen hydrogel at a specific time or at equilibrium

    • Wd = weight of the dry hydrogel

Protocol 3: In Vitro Drug Loading and Release Study

This protocol describes how to load a model drug into the hydrogel and study its release profile.

Materials:

  • Dried hydrogel discs

  • Model drug (e.g., isosorbide (B1672297) mononitrate, doxycycline)[1][7]

  • Buffer solutions of various pH values

  • UV-Vis spectrophotometer

Procedure:

  • Drug Loading:

    • Prepare a solution of the model drug in a suitable solvent (e.g., buffer solution).

    • Immerse the pre-weighed dried hydrogel discs in the drug solution for a sufficient period (e.g., 48 hours) to allow for equilibrium swelling and drug absorption.

    • After loading, remove the hydrogels, rinse briefly with deionized water to remove surface-adhered drug, and dry them to a constant weight.

  • Drug Release:

    • Place the drug-loaded hydrogel disc in a known volume of release medium (e.g., buffer solution of a specific pH) at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[6]

    • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_drug_delivery Drug Delivery Study prep_sol Prepare Monomer & Cross-linker Solutions mix Mix Solutions prep_sol->mix poly Polymerization mix->poly purify Purification & Washing poly->purify dry Drying purify->dry weigh_dry Weigh Dry Hydrogel (Wd) dry->weigh_dry drug_load Drug Loading dry->drug_load swell Swell in Buffer weigh_dry->swell weigh_swollen Weigh Swollen Hydrogel (Ws) swell->weigh_swollen calc_sr Calculate Swelling Ratio weigh_swollen->calc_sr drug_release In Vitro Drug Release drug_load->drug_release analyze Analyze Drug Concentration drug_release->analyze

Caption: Experimental workflow for synthesis and characterization.

swelling_mechanism cluster_stimuli External Stimuli cluster_hydrogel Hydrogel Network cluster_response Application Response stimulus High pH (Alkaline Environment) deprotonation Deprotonation of -COOH & -SO3H groups stimulus->deprotonation repulsion Increased Electrostatic Repulsion deprotonation->repulsion expansion Network Expansion repulsion->expansion swelling Increased Water Uptake (High Swelling Ratio) expansion->swelling release Enhanced Drug Release swelling->release facilitates

Caption: pH-responsive swelling mechanism and drug release.

References

Polyvinylsulfonic Acid (PVS) as a Cost-Effective RNase Inhibitor for In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Ribonucleases (RNases) are ubiquitous enzymes that rapidly degrade RNA, posing a significant challenge for in vitro applications that rely on RNA integrity, such as reverse transcription-polymerase chain reaction (RT-PCR), in vitro transcription (IVT), and cell-free protein synthesis (CFPS).[1] While several commercial RNase inhibitors are available, they are often expensive and may have limited efficacy against all types of RNases. Polyvinylsulfonic acid (PVS), a negatively charged polymer, offers a cost-effective and potent alternative for inhibiting a broad spectrum of RNases.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of PVS as an RNase inhibitor in various in vitro systems.

Mechanism of Action

PVS functions as a competitive inhibitor of RNases. Its repeating sulfate (B86663) groups mimic the phosphodiester backbone of RNA, allowing it to bind to the active site of RNases.[1] This competitive binding prevents the RNase from accessing and degrading its natural RNA substrate. PVS has been shown to be effective against both RNase A and a wider range of ribonucleases found in E. coli lysate.[1][2][3][4][5][6]

cluster_0 Mechanism of RNase Inhibition by PVS RNase RNase (Active Site) RNA RNA Substrate RNase->RNA Binds PVS PVS (RNA Mimic) RNase->PVS Competitively Binds InactiveComplex RNase-PVS Complex (Inactive) DegradedRNA Degraded RNA RNA->DegradedRNA Degrades PVS->InactiveComplex Forms

Caption: Competitive inhibition of RNase by PVS.

Quantitative Data: Inhibitory Concentration of PVS

The inhibitory potency of PVS against different RNase sources has been quantified, with the IC50 value representing the concentration of PVS required to inhibit 50% of the RNase activity.

RNase SourceIC50 of PVS (mg/mL)
RNase A0.15[1]
E. coli Lysate0.43[1]

Applications and Protocols

PVS is a versatile tool for various molecular biology applications where RNA integrity is crucial.

General RNase Inhibition

Protocol for RNase A Inhibition:

  • Prepare PVS Stock Solution: Prepare a 10 mg/mL stock solution of PVS in RNase-free water.

  • Determine Working Concentration: The effective concentration of PVS for near-complete inhibition of RNase A is greater than 13 mg/mL.[1] However, for many applications, a lower concentration may be sufficient. A final concentration of 0.15 mg/mL will inhibit 50% of RNase A activity.[1]

  • Add PVS to Reaction: Add the appropriate volume of PVS stock solution to your reaction mixture to achieve the desired final concentration.

  • Incubate: Proceed with your experiment as planned.

In Vitro Transcription (IVT)

PVS can be used during IVT to protect the newly synthesized mRNA from degradation, leading to a significant increase in transcript yield.[1]

Protocol for PVS in IVT:

  • Assemble IVT Reaction: Set up your standard IVT reaction mixture, including T7 RNA polymerase, DNA template, and NTPs.

  • Add PVS: Add PVS to the reaction mixture to a final concentration of 5-10 mg/mL. A concentration of 10 mg/mL has been shown to increase protein translation yields from the resulting mRNA by over 500%.[1]

  • Incubate: Incubate the reaction at the optimal temperature for your RNA polymerase (e.g., 37°C for T7 RNA polymerase).

  • Purify RNA: After incubation, it is crucial to remove PVS from the RNA sample, as it can inhibit downstream applications like in vitro translation.[1] Proceed with alcohol precipitation for purification (see protocol below).

cluster_1 Workflow: IVT with PVS and Purification IVT In Vitro Transcription (with PVS) Precipitation Alcohol Precipitation IVT->Precipitation Wash Ethanol (B145695) Wash Precipitation->Wash Resuspend Resuspend Purified RNA Wash->Resuspend Downstream Downstream Applications (e.g., Translation) Resuspend->Downstream

Caption: Experimental workflow for IVT with PVS.

RNA Storage

The addition of PVS to RNA samples can enhance their stability during storage, even at -20°C.[1]

Protocol for RNA Storage with PVS:

  • Add PVS to RNA: Add PVS to your purified RNA sample to a final concentration of 10 mg/mL.

  • Store: Store the RNA sample at -20°C. Storing mRNA with 10 mg/mL PVS for 7 days at -20°C has been shown to result in a 2,000% increase in subsequent protein production compared to mRNA stored without PVS.[1]

  • Remove PVS Before Use: Before using the stored RNA in downstream applications, remove the PVS using alcohol precipitation.

Use in RT-qPCR

PVS can be used to improve RNA stability in samples for RT-qPCR, particularly in extraction-free protocols.[7][8]

Protocol for PVS in RT-qPCR (Direct-to-RT-qPCR):

  • Sample Collection: Collect your biological sample (e.g., saliva, nasopharyngeal swab).

  • Lysis and Inactivation: Add a lysis buffer containing PVS. A final concentration of 45 µg/mL has been shown to improve SARS-CoV-2 RNA stability in heat-inactivated samples.[8]

  • Heat Inactivation: Heat the sample to inactivate nucleases and release RNA.

  • RT-qPCR: Use the treated sample directly in your RT-qPCR reaction. Note that high concentrations of PVS may inhibit the RT-qPCR reaction, so optimization of the PVS concentration is recommended.[7]

Removal of PVS by Alcohol Precipitation

As PVS can interfere with downstream enzymatic reactions such as in vitro translation, its removal is often necessary.[1]

Protocol for PVS Removal:

  • Add Salt: To the RNA sample containing PVS, add a salt solution (e.g., 0.1 volumes of 3 M sodium acetate, pH 5.2).

  • Add Alcohol: Add 2.5-3 volumes of ice-cold 100% ethanol or 0.7-1 volume of isopropanol.

  • Precipitate: Mix well and incubate at -20°C for at least 30 minutes or at -80°C for at least 15 minutes.

  • Centrifuge: Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

  • Wash: Carefully discard the supernatant and wash the RNA pellet with 70-80% ice-cold ethanol.

  • Dry and Resuspend: Air-dry the pellet and resuspend it in an appropriate volume of RNase-free water or buffer.

Advantages and Limitations

cluster_2 PVS as an RNase Inhibitor: Pros and Cons PVS Polythis compound (PVS) Advantages Advantages PVS->Advantages Limitations Limitations PVS->Limitations Cost Cost-Effective (1,700x cheaper) Advantages->Cost Broad Broad-Spectrum Inhibition Advantages->Broad EnhancesYield Increases IVT Yield Advantages->EnhancesYield ImprovesStorage Improves RNA Stability Advantages->ImprovesStorage InhibitsTranslation Inhibits In Vitro Translation Limitations->InhibitsTranslation RequiresRemoval Requires Removal for Some Applications Limitations->RequiresRemoval

Caption: Advantages and limitations of PVS.

Advantages:

  • Cost-Effective: PVS is approximately 1,700 times less expensive than commercially available protein-based RNase inhibitors.[1][2][4][5]

  • Broad-Spectrum Inhibition: It effectively inhibits RNase A and a diverse range of bacterial RNases.[1][2][3][4][5][6]

  • Enhanced RNA Yield and Stability: PVS significantly improves the yield of in vitro transcribed RNA and enhances the stability of RNA during storage.[1][2][3][4]

Limitations:

  • Inhibition of Downstream Applications: Due to its RNA-mimicking structure, PVS can inhibit RNA-binding proteins and interfere with processes like in vitro translation.[1]

  • Removal Required: For applications sensitive to its presence, PVS must be removed from the RNA sample, typically through alcohol precipitation.[1][2][4][5]

Polythis compound is a powerful and economical tool for protecting RNA from degradation in a variety of in vitro settings. Its broad inhibitory activity and ability to enhance RNA yield and stability make it a valuable reagent for molecular biology research and development. While its inhibitory effect on certain downstream applications necessitates a purification step, the significant cost savings and performance benefits often outweigh this additional step. By following the protocols outlined in this document, researchers can effectively leverage PVS to improve the quality and reliability of their RNA-based experiments.

References

Application Notes and Protocols: Synthesis and Application of Vinyl Sulfone-Based Hydrogels for 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl sulfone-based hydrogels are increasingly utilized in three-dimensional (3D) cell culture, tissue engineering, and drug delivery applications. Their popularity stems from their versatile and tunable properties, which allow for the creation of biomimetic microenvironments that can influence cell behavior and function. The vinyl sulfone moiety serves as a reactive handle for crosslinking and biofunctionalization through Michael-type addition reactions, often with thiol-containing molecules. This chemistry proceeds under physiological conditions, making it highly suitable for encapsulating living cells.

These application notes provide detailed protocols for the synthesis of vinyl sulfone-functionalized polymers, the formation of hydrogels, and the subsequent culture and analysis of encapsulated cells.

Key Features of Vinyl Sulfone-Based Hydrogels:

  • Biocompatibility: The resulting hydrogels are generally cytocompatible, supporting high cell viability.[1][2]

  • Tunable Mechanical Properties: The stiffness of the hydrogel can be controlled by varying the polymer concentration, degree of vinyl sulfone functionalization, and crosslinker density.

  • Biofunctionalization: The vinyl sulfone groups allow for the covalent attachment of bioactive molecules, such as cell adhesion peptides (e.g., RGD), to mimic the extracellular matrix (ECM).[1]

  • Controlled Gelation: The gelation kinetics of thiol-ene reactions with vinyl sulfones can be modulated, allowing for homogeneous cell encapsulation.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Vinyl Sulfone-Modified Silk Fibroin (Silk-VS)

This protocol describes the functionalization of silk fibroin with vinyl sulfone groups using divinyl sulfone (DVS).

Materials:

  • Silk fibroin solution

  • Divinyl sulfone (DVS)

  • Sodium hydroxide (B78521) (NaOH)

  • Dialysis tubing (e.g., 3.5 kDa MWCO)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a silk fibroin solution at the desired concentration in deionized water.

  • Adjust the pH of the silk fibroin solution to a slightly alkaline condition (e.g., pH 8-9) using NaOH. This deprotonates the amine and hydroxyl groups on the silk protein, making them nucleophilic.

  • Under constant stirring, add a molar excess of divinyl sulfone (DVS) to the silk solution. The degree of functionalization can be controlled by the molar ratio of DVS to reactive amino acid residues (e.g., serine, lysine), reaction time, and pH.[1]

  • Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature.

  • Quench the reaction by adjusting the pH to neutral (pH 7.0).

  • Dialyze the Silk-VS solution extensively against deionized water for 2-3 days to remove unreacted DVS and other small molecules.

  • Lyophilize the dialyzed solution to obtain purified Silk-VS powder.

  • Store the lyophilized Silk-VS at -20°C until further use.

Protocol 2: Hydrogel Formation via Thiol-Ene "Click" Chemistry

This protocol details the formation of a hydrogel by crosslinking a vinyl sulfone-functionalized polymer with a thiol-containing crosslinker, such as dithiothreitol (B142953) (DTT) or a dithiol-functionalized polyethylene (B3416737) glycol (PEG-dithiol).

Materials:

  • Vinyl sulfone-functionalized polymer (e.g., Silk-VS, Dextran-VS, or HA-VS)

  • Dithiol crosslinker (e.g., DTT, PEG-dithiol)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Sterile cell suspension

Procedure:

  • Prepare a sterile stock solution of the vinyl sulfone-functionalized polymer in PBS or cell culture medium at the desired concentration.

  • Prepare a sterile stock solution of the dithiol crosslinker in PBS or cell culture medium. The molar ratio of thiol groups to vinyl sulfone groups will determine the crosslinking density and resulting hydrogel stiffness.

  • If encapsulating cells, prepare a single-cell suspension in a small volume of cell culture medium.

  • In a sterile microcentrifuge tube or on a cold surface, mix the vinyl sulfone polymer solution with the cell suspension.

  • To initiate gelation, add the dithiol crosslinker solution to the polymer-cell mixture and mix thoroughly but gently to ensure a homogeneous distribution of cells.

  • Quickly pipette the mixture into the desired culture vessel (e.g., well plate, microfluidic device).

  • Allow the hydrogel to crosslink at 37°C in a cell culture incubator. Gelation time can range from minutes to hours depending on the reactivity of the components and their concentrations.[3][4]

  • After gelation, add cell culture medium to the top of the hydrogel to prevent dehydration.

Protocol 3: Cell Viability and Proliferation Assays

This section outlines common methods to assess the viability and proliferation of cells encapsulated within vinyl sulfone-based hydrogels.

Live/Dead Staining:

  • Prepare a staining solution containing calcein-AM (for live cells, green fluorescence) and ethidium (B1194527) homodimer-1 (for dead cells, red fluorescence) in PBS.

  • Remove the culture medium from the hydrogels and wash with PBS.

  • Add the staining solution to the hydrogels and incubate for 30-60 minutes at 37°C.

  • Visualize the stained cells using a fluorescence microscope.

Metabolic Assays (e.g., AlamarBlue, MTS, CCK-8):

Metabolic assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Prepare the metabolic assay reagent according to the manufacturer's instructions.

  • Remove the culture medium from the hydrogels.

  • Add a mixture of fresh culture medium and the assay reagent to each hydrogel.

  • Incubate for 1-4 hours at 37°C.

  • Transfer the supernatant to a new plate and measure the absorbance or fluorescence using a plate reader.

  • The signal intensity is proportional to the number of viable, metabolically active cells.[5][6][7]

Data Presentation

Table 1: Representative Mechanical Properties of Vinyl Sulfone-Based Hydrogels

Polymer BackboneCrosslinkerPolymer Concentration (w/v)Young's Modulus (kPa)Reference
Poly(methyl vinyl ether-alt-maleic acid)-VSHS-PEG-SH (1 kDa)5%~5[2]
Poly(methyl vinyl ether-alt-maleic acid)-VSHS-PEG-SH (1 kDa)7.5%~10[2]
Silk-VSEnzymaticNot SpecifiedTunable[1]
Dextran-VSMMP-cleavable peptideNot SpecifiedLinearly elastic[8]

Table 2: Typical Gelation Times for Thiol-Vinyl Sulfone Hydrogels

Reaction SystempHGelation TimeReference
PMM-CVS + HS-PEG-SHPhysiologicalSeconds to minutes[2]
Thiol-vinyl sulfonePhysiologicalMinutes to hours[4]
Silk-VS + DTT7.6~15 minutes[1]

Visualizations

Signaling Pathways and Experimental Workflows

hydrogel_synthesis cluster_synthesis Polymer Functionalization cluster_gelation Hydrogel Formation Polymer Backbone Polymer Backbone Reaction Reaction Polymer Backbone->Reaction Divinyl Sulfone (DVS) Divinyl Sulfone (DVS) Divinyl Sulfone (DVS)->Reaction Functionalized Polymer (Polymer-VS) Functionalized Polymer (Polymer-VS) Reaction->Functionalized Polymer (Polymer-VS) Polymer-VS Polymer-VS Michael-type Addition Michael-type Addition Polymer-VS->Michael-type Addition Thiol Crosslinker Thiol Crosslinker Thiol Crosslinker->Michael-type Addition Crosslinked Hydrogel Crosslinked Hydrogel Michael-type Addition->Crosslinked Hydrogel cell_encapsulation Polymer-VS Solution Polymer-VS Solution Mix 1 Mix Polymer-VS Solution->Mix 1 Cell Suspension Cell Suspension Cell Suspension->Mix 1 Polymer-Cell Mixture Polymer-Cell Mixture Mix 1->Polymer-Cell Mixture Mix 2 Mix & Initiate Gelation Polymer-Cell Mixture->Mix 2 Thiol Crosslinker Thiol Crosslinker Thiol Crosslinker->Mix 2 Cell-Laden Hydrogel Cell-Laden Hydrogel Mix 2->Cell-Laden Hydrogel 3D Cell Culture 3D Cell Culture Cell-Laden Hydrogel->3D Cell Culture cell_adhesion_pathway Hydrogel Hydrogel Biofunctionalization Biofunctionalization Hydrogel->Biofunctionalization RGD Peptide RGD Peptide RGD Peptide->Biofunctionalization RGD-Functionalized Hydrogel RGD-Functionalized Hydrogel Biofunctionalization->RGD-Functionalized Hydrogel Cell Adhesion Cell Adhesion RGD-Functionalized Hydrogel->Cell Adhesion Cell Cell Integrin Receptor Integrin Receptor Cell->Integrin Receptor Integrin Receptor->Cell Adhesion Downstream Signaling Downstream Signaling Cell Adhesion->Downstream Signaling

References

Troubleshooting & Optimization

optimizing vinylsulfonic acid synthesis for improved yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of vinylsulfonic acid for improved yield and purity. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis process, offering potential causes and solutions in a question-and-answer format.

Q1: My final product is a dark brown or yellow color. How can I obtain a colorless product?

Discoloration of this compound is a common issue, often caused by impurities introduced by exposure to oxygen, especially at elevated temperatures.[1] To obtain a colorless monomer, it is crucial to perform purification steps, particularly distillation, in an oxygen-free environment.[1][2]

  • Recommended Solution:

    • Flush your distillation apparatus with an inert gas like nitrogen before starting the purification process.[1]

    • Conduct the distillation under low pressure (vacuum) to reduce the boiling point and minimize thermal decomposition.[1][2]

    • Ensure that the distilled monomer is collected and stored out of contact with oxygen.[1] Thin-film distillation is a preferred method for purification as it can lead to a less colored product.[2][3]

Q2: I'm observing significant polymerization of my product during synthesis or purification. What can I do to prevent this?

This compound has a high tendency to polymerize, especially at elevated temperatures and in the presence of certain impurities.[2]

  • Recommended Solutions:

    • Temperature Control: During the alkaline hydrolysis of carbyl sulfate (B86663), strictly maintain the reaction temperature below 50°C.[4]

    • pH Control: In the same method, keep the pH between 9 and 11 during hydrolysis.[4]

    • Oxygen-Free Environment: As with preventing discoloration, conducting distillation and other purification steps in the absence of oxygen can help mitigate unwanted polymerization.[1]

    • Use of Inhibitors: For storage and in some reaction setups, consider using a radical inhibitor. Phenothiazine is an effective inhibitor for vinyl monomers.[5]

Q3: My yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors, including incomplete reactions, side reactions, or loss of product during workup.[3][6]

  • Potential Causes and Solutions:

    • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with appropriate analytical techniques (e.g., titration to check for the consumption of starting materials).

    • Suboptimal Reaction Conditions: Verify that the temperature and pH are within the optimal range for the chosen synthesis method. For the dehydration of isethionic acid, ensure a strong enough dehydrating agent and sufficient vacuum are used.[2][3]

    • Losses During Purification: The high water solubility of this compound can lead to losses during aqueous workups.[7] Consider optimizing extraction procedures or using purification methods that minimize aqueous contact, such as thin-film distillation.[3][8]

Q4: How can I effectively remove metal ion impurities from my this compound?

Metal ion impurities, often from starting materials or hydrolysis agents like sodium hydroxide (B78521) or calcium hydroxide, can affect the purity and performance of this compound, especially in applications like polymer electrolyte membranes.[9][10][11][12][13][14]

  • Recommended Solution:

    • Ion-Exchange Resins: The most effective method for removing metal ions is through the use of a strongly acidic ion-exchange resin.[2][3][15] This process, known as demetallation, involves passing an aqueous solution of the vinyl sulfonate salt through a column packed with the resin.[2][3] A demetallation rate of 95% or greater is recommended to reduce gas generation during subsequent distillation and improve the recovery rate.[3][8][15]

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis methods for this compound?

The most prevalent industrial methods for producing this compound are:

  • Alkaline hydrolysis of carbyl sulfate: This method involves reacting carbyl sulfate with a base like calcium hydroxide or sodium hydroxide, followed by acidification.[4][9][16] It is known for its high yield.[4]

  • Dehydration of isethionic acid: This process uses a strong dehydrating agent like phosphorus pentoxide to remove water from isethionic acid.[2][9][16]

  • Sulfochlorination of chloroethane (B1197429): This multi-step process involves the reaction of chloroethane with sulfur dioxide and chlorine, followed by dehydrohalogenation and hydrolysis.[4][9][16]

Q2: What are the main challenges associated with the hydrolysis of carbyl sulfate?

The primary challenge is the highly exothermic nature of the reaction (reaction enthalpy: 1,675 kJ/kg).[4][9] This requires precise control of temperature and pH to prevent runaway reactions and unwanted polymerization of the product.[4]

Q3: What level of purity can I expect from the different synthesis methods?

The purity of crude this compound varies depending on the synthesis route. The alkaline hydrolysis of carbyl sulfate can achieve a purity of 90-95%, while the dehydration of isethionic acid typically yields a product with 70-75% purity before further purification.

Q4: What are the recommended storage conditions for this compound?

This compound is sensitive to light and heat.[15] It should be stored in a refrigerator (0-10°C) in a tightly sealed container, preferably under an inert atmosphere to prevent polymerization and degradation.[5]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodReagentsTypical Reaction ConditionsTypical Yield (%)Typical Purity (%)
Alkaline Hydrolysis of Carbyl SulfateCarbyl sulfate, Ca(OH)₂ or NaOH, H₂SO₄Temperature < 50°C, pH 9-11~8590-95
Dehydration of Isethionic AcidIsethionic acid, P₂O₅Elevated temperature, vacuum~7070-75
Sulfochlorination of ChloroethaneChloroethane, SO₂, Cl₂-~65Not specified

Experimental Protocols

1. Synthesis of this compound via Alkaline Hydrolysis of Carbyl Sulfate

This protocol describes the synthesis of this compound from carbyl sulfate using calcium hydroxide, followed by acidification with sulfuric acid.

  • Materials and Equipment:

    • Carbyl sulfate

    • Calcium hydroxide (Ca(OH)₂)

    • Concentrated sulfuric acid (H₂SO₄)

    • Distilled water

    • Reaction vessel with stirring and temperature control (e.g., jacketed reactor)

    • pH meter

    • Filtration apparatus

    • Distillation apparatus (preferably thin-film)

  • Procedure:

    • Prepare a 3-4 molar suspension of calcium hydroxide in distilled water in the reaction vessel.[17]

    • Cool the suspension to below 30°C.

    • Slowly add carbyl sulfate to the stirred suspension. The addition rate should be controlled to maintain the temperature between 30 and 35°C and the pH between 10 and 11.[17][18]

    • After the addition is complete, heat the reaction mixture to 70-80°C for about 30 minutes to ensure complete reaction.[17]

    • Cool the resulting calcium vinyl sulfonate solution to 0-8°C.[17][18]

    • Slowly add concentrated sulfuric acid with vigorous stirring to precipitate calcium sulfate. Monitor the pH to ensure complete acidification.

    • Filter off the precipitated calcium sulfate to obtain a crude solution of this compound.[17][18]

    • Purify the crude this compound by vacuum distillation, preferably using a thin-film evaporator, in an oxygen-free atmosphere.[1][2][3]

2. Synthesis of this compound via Dehydration of Isethionic Acid

This protocol outlines the synthesis of this compound by the dehydration of isethionic acid using phosphorus pentoxide.

  • Materials and Equipment:

    • Isethionic acid

    • Phosphorus pentoxide (P₂O₅)

    • Round-bottom flask

    • Distillation apparatus suitable for high vacuum

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, thoroughly mix isethionic acid with a molar excess of phosphorus pentoxide.

    • Set up the apparatus for vacuum distillation.

    • Heat the mixture under a high vacuum.[2]

    • This compound will distill from the reaction mixture.

    • Collect the distilled product in a receiver cooled with an ice bath.

    • The collected this compound may require further purification by redistillation under vacuum in an oxygen-free environment to achieve high purity.[1]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Carbyl Sulfate & Ca(OH)2 Slurry hydrolysis Alkaline Hydrolysis (<50°C, pH 9-11) start->hydrolysis Slow Addition acidification Acidification with H2SO4 (0-8°C) hydrolysis->acidification Calcium Vinyl Sulfonate Solution filtration Filtration acidification->filtration Precipitation of CaSO4 demetallation Demetallation (Ion-Exchange Resin) filtration->demetallation Crude VSA Solution distillation Thin-Film Distillation (Vacuum, N2 Atmosphere) demetallation->distillation final_product High-Purity This compound distillation->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Yield Observed check_reaction Check Reaction Completion (e.g., Titration) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains complete Reaction Complete check_reaction->complete No Starting Material extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time end Yield Improved extend_time->end check_conditions Verify Reaction Conditions (Temp, pH, Vacuum) complete->check_conditions suboptimal Suboptimal Conditions check_conditions->suboptimal Deviation from Protocol optimal Conditions Optimal check_conditions->optimal Within Protocol Limits optimize_conditions Action: Optimize Reaction Parameters suboptimal->optimize_conditions optimize_conditions->end check_workup Investigate Workup & Purification Losses optimal->check_workup high_loss High Losses Identified check_workup->high_loss Product Loss Detected optimize_purification Action: Optimize Extraction &/or Distillation high_loss->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Controlling Exothermic Reactions During Carbyl Sulfate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbyl sulfate (B86663) hydrolysis. The information is designed to help you safely manage the exothermic nature of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is carbyl sulfate, and why is its hydrolysis reaction a concern?

A1: Carbyl sulfate (1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide) is a highly reactive cyclic sulfate ester.[1] Its strained ring structure makes it a potent alkylating agent, but also highly susceptible to rapid, exothermic hydrolysis.[2] The significant heat release during hydrolysis can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction if not properly controlled.

Q2: What are the primary products of carbyl sulfate hydrolysis?

A2: The hydrolysis of carbyl sulfate initially yields ethionic acid, which retains one sulfate ester group. Further hydrolysis converts ethionic acid to isethionic acid.[1]

Q3: What factors influence the rate and exothermicity of carbyl sulfate hydrolysis?

A3: The rate and heat generation of the hydrolysis are primarily influenced by:

  • Temperature: Higher temperatures significantly increase the reaction rate.

  • Concentration: Higher concentrations of carbyl sulfate and water will lead to a faster reaction and more rapid heat generation.

  • pH: The reaction can be catalyzed by both acids and bases.

  • Mixing: Inadequate mixing can create localized hot spots, increasing the risk of a runaway reaction.

Q4: What are the signs of a potential runaway reaction?

A4: Key indicators of a developing runaway reaction include:

  • A sudden, rapid increase in temperature that is difficult to control with the cooling system.

  • A noticeable increase in pressure within the reaction vessel.

  • Vigorous boiling or fuming of the reaction mixture.

  • Changes in the color or viscosity of the reaction mixture.

Q5: What immediate actions should be taken if a runaway reaction is suspected?

A5: In the event of a suspected runaway reaction, prioritize safety:

  • Alert personnel: Immediately notify everyone in the vicinity.

  • Stop reactant addition: If reactants are still being added, stop the feed immediately.

  • Enhance cooling: Maximize cooling to the reactor.

  • Initiate emergency quenching: If the reaction is not brought under control by cooling, proceed with the emergency quenching protocol.

  • Evacuate: If the situation cannot be controlled, evacuate the area and follow your institution's emergency procedures.

Troubleshooting Guides

Issue 1: Temperature of the reaction is rising too quickly.
Possible Cause Troubleshooting Step
Addition rate of water or carbyl sulfate is too high. Immediately stop the addition of the reactant. Resume at a much slower rate once the temperature is under control.
Inadequate cooling. Ensure the cooling system is functioning correctly and is set to the appropriate temperature. Check for any blockages in the cooling lines.
Poor mixing. Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots.
Initial temperature is too high. Start the reaction at a lower temperature to allow for better control of the initial exotherm.
Issue 2: Pressure is increasing unexpectedly in the reactor.
Possible Cause Troubleshooting Step
Boiling of the solvent or reaction mixture. This is a strong indicator that the temperature is too high. Immediately enhance cooling and stop reactant addition.
Gas evolution from decomposition. Carbyl sulfate can decompose explosively at temperatures above 170°C.[1] This is a critical situation. Initiate emergency quenching and prepare for evacuation.
Blocked vent or pressure relief valve. Ensure that the reactor's pressure relief system is not obstructed.

Quantitative Data

The following table provides illustrative data on the heat of hydrolysis for cyclic sulfate esters and the effect of temperature on reaction rates. Note that the value for carbyl sulfate is an estimate based on related compounds.

Parameter Value Conditions Source/Basis
Estimated Heat of Hydrolysis (Carbyl Sulfate) -20 to -25 kcal/molNeutral aqueous solutionEstimated based on the heat of saponification of ethylene (B1197577) sulfate being ~5.7 kcal/mol greater than dimethyl sulfate.[3]
Effect of Temperature on Reaction Rate (Typical Exothermic Reaction) Rate doubles for every 10°C increaseGeneral chemical kinetics rule of thumb
Decomposition Temperature (Carbyl Sulfate) > 170°C (can be explosive)Neat[1]

Experimental Protocols

Protocol 1: Controlled Laboratory-Scale Hydrolysis of Carbyl Sulfate

Objective: To safely hydrolyze carbyl sulfate on a laboratory scale with effective temperature control.

Materials:

  • Carbyl sulfate

  • Deionized water (or appropriate buffer)

  • Reaction vessel with overhead stirrer, temperature probe, and addition funnel, equipped with a cooling bath (e.g., ice-water or a cryocooler).

  • Quenching solution (e.g., a cold, dilute solution of a non-reactive base like sodium bicarbonate).

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the cooling bath is at the desired starting temperature (e.g., 0-5°C).

  • Initial Charge: Charge the reaction vessel with the desired amount of deionized water or buffer and begin stirring.

  • Controlled Addition: Slowly add the carbyl sulfate to the water dropwise via the addition funnel over a prolonged period.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Maintain the temperature within the desired range (e.g., 5-10°C) by adjusting the addition rate and the cooling bath.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the controlled temperature until the reaction is complete (monitor by a suitable analytical method, e.g., HPLC, titration).

  • Work-up: Once the reaction is complete, the mixture can be warmed to room temperature and further processed.

Protocol 2: Emergency Quenching of a Runaway Carbyl Sulfate Hydrolysis

Objective: To safely and rapidly terminate a runaway carbyl sulfate hydrolysis reaction.

Materials:

  • Large volume of a cold quenching solution (e.g., ice-cold dilute sodium bicarbonate solution).

  • Appropriate personal protective equipment (PPE), including a face shield, blast shield, and flame-retardant lab coat.

Procedure:

  • Immediate Action: If a runaway reaction is confirmed (rapid, uncontrolled temperature and/or pressure increase), immediately stop the addition of any reactants and maximize cooling.

  • Quenching: If the reaction does not respond to cooling, carefully and rapidly add the cold quenching solution to the reaction vessel. Be prepared for vigorous gas evolution and potential splashing.

  • Dilution and Cooling: The goal of quenching is to rapidly dilute the reactants and absorb the excess heat.

  • Evacuation: If the quenching procedure does not bring the reaction under control, or if it is deemed unsafe to approach the reactor, evacuate the area immediately and alert emergency responders.

Visualizations

Exothermic_Reaction_Control_Workflow start Start Hydrolysis monitor Continuously Monitor Temperature and Pressure start->monitor is_stable Is Reaction Stable? monitor->is_stable controlled Continue Controlled Addition and Monitoring is_stable->controlled Yes unstable Temperature or Pressure Rising Rapidly is_stable->unstable No controlled->monitor end Reaction Complete controlled->end stop_addition Stop Reactant Addition unstable->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling is_controlled Is Reaction Controlled? max_cooling->is_controlled is_controlled->controlled Yes quench Initiate Emergency Quenching Protocol is_controlled->quench No evacuate Evacuate Area and Alert Emergency Services quench->evacuate

Caption: Workflow for controlling exothermic carbyl sulfate hydrolysis.

Hydrolysis_Pathway carbyl_sulfate Carbyl Sulfate water1 + H₂O (Highly Exothermic) carbyl_sulfate->water1 ethionic_acid Ethionic Acid water1->ethionic_acid water2 + H₂O ethionic_acid->water2 isethionic_acid Isethionic Acid water2->isethionic_acid

Caption: Simplified hydrolysis pathway of carbyl sulfate.

References

preventing premature polymerization of vinylsulfonic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of vinylsulfonic acid (VSA) during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization during the synthesis of this compound?

A1: The premature polymerization of this compound is most often triggered by a loss of control over critical reaction parameters, particularly temperature and pH.[1][2] The synthesis, especially via the common industrial route of alkaline hydrolysis of carbyl sulfate (B86663), is a highly exothermic reaction.[1][2][3] If the heat generated is not effectively dissipated, the temperature can rise above the recommended limits, initiating an uncontrolled free-radical polymerization.[1]

Q2: What are the ideal temperature and pH ranges to prevent polymerization during the hydrolysis of carbyl sulfate?

A2: To minimize the risk of premature polymerization, the reaction should be maintained at a pH between 9 and 11 and a temperature below 50°C.[1] It is highly recommended to keep the temperature below 40°C in the aqueous alkaline medium, as the desired product becomes unstable at higher temperatures.[1]

Q3: What are the consequences of uncontrolled polymerization?

A3: Uncontrolled polymerization can lead to the formation of undesirable byproducts such as polysulfonates and isethionate.[1][4] In severe cases, a rapid, uncontrolled reaction can become explosive.[1][4] It also results in a lower yield and purity of the desired this compound.

Q4: What are common inhibitors used to prevent the polymerization of this compound?

A4: Several radical inhibitors are effective in preventing the premature polymerization of this compound and other vinyl monomers. These include:

  • Hydroquinone (B1673460) (HQ) and its derivatives are widely used as general-purpose inhibitors.[5]

  • Monomethyl ether hydroquinone (MEHQ or 4-methoxyphenol) is a common stabilizer found in commercial preparations of acrylic acid and its salts, typically at concentrations between 50 and 200 ppm.[6] It is effective in the presence of dissolved oxygen.

  • Phenothiazine (PTZ) is a highly effective radical scavenger for vinyl monomers and can provide stability even at low concentrations and high temperatures.[7][8][9]

Q5: How should this compound be stored to prevent polymerization?

A5: this compound should be stored in a cool, dark place, preferably refrigerated between 0-10°C.[10] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate polymerization.[7] The use of a chemical inhibitor in the stored material is also highly recommended.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sudden increase in reaction temperature. The exothermic reaction is proceeding too quickly due to inefficient heat removal or incorrect reagent addition rate.Immediately improve cooling to the reaction vessel. If possible, slow down or temporarily stop the addition of reactants until the temperature is back within the safe range (<40°C).
Reaction mixture becomes viscous or solidifies. Premature polymerization has occurred.This is often irreversible for the current batch. The priority is to safely stop the reaction. If the polymerization is rapid, evacuate the area. For future syntheses, review and optimize temperature and pH control, and consider increasing the inhibitor concentration.
Low yield of this compound. Partial polymerization may have occurred, consuming the monomer. Impurities in the starting materials can also interfere with the reaction.Ensure the purity of reactants. Use a radical inhibitor. After synthesis, purify the product using methods like ion-exchange chromatography to remove metal ions and thin-film distillation.[1][10]
Inconsistent results between batches. Variations in the quality of starting materials, including the presence or absence of inhibitors from the supplier. Different levels of exposure to oxygen or light.Standardize the handling of all incoming materials, including a quality control check. Inquire with the supplier about the presence and concentration of any stabilizers. Always store the monomer under an inert atmosphere and in the dark.[7]

Quantitative Data on Reaction Parameters and Inhibitors

Table 1: Recommended Reaction Conditions for this compound Synthesis via Carbyl Sulfate Hydrolysis

ParameterRecommended RangeNotes
pH 9 - 11Crucial for preventing side reactions and polymerization.[1]
Temperature < 50°C (ideally < 40°C)The reaction is highly exothermic; exceeding this temperature significantly increases polymerization risk.[1][4]
Reaction Enthalpy -1,675 kJ/kgHighlights the highly exothermic nature of the reaction, necessitating precise temperature control.[1][2]

Table 2: Common Inhibitors and Typical Concentrations

InhibitorTypical ConcentrationMechanism of Action
Monomethyl Ether Hydroquinone (MEHQ) 50 - 200 ppmRadical scavenger; requires the presence of oxygen to be effective.[6]
Phenothiazine (PTZ) 100 - 500 ppmHighly effective radical scavenger, even at elevated temperatures.[7]
Hydroquinone (HQ) VariesGeneral-purpose radical scavenger.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkaline Hydrolysis of Carbyl Sulfate (Illustrative Lab-Scale)

Materials:

  • Carbyl sulfate

  • Calcium hydroxide (B78521) (Ca(OH)₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ice

  • Inhibitor (e.g., MEHQ)

Procedure:

  • Preparation of Hydrolysis Medium: In a reaction vessel equipped with a stirrer, thermometer, and cooling bath, prepare a suspension of calcium hydroxide in deionized water.[2][4]

  • Hydrolysis: Cool the calcium hydroxide suspension to below 10°C. Slowly add carbyl sulfate to the suspension while vigorously stirring and maintaining the temperature below 40°C. The pH should be monitored and kept within the 9-11 range.[1][4] The high exothermicity of this step requires careful control of the addition rate and efficient cooling.[2][3]

  • Heating: After the addition of carbyl sulfate is complete, the reaction mixture is heated to between 70 and 150°C to ensure the completion of the hydrolysis.[4]

  • Acidification: Cool the resulting calcium vinyl sulfonate solution to 0-8°C in a separate vessel.[4] Slowly add concentrated sulfuric acid with stirring to acidify the solution. This will precipitate calcium sulfate.[2]

  • Isolation of this compound: Filter the mixture to remove the precipitated calcium sulfate. The filtrate is a solution of this compound.[2]

  • Stabilization and Storage: Add an appropriate inhibitor (e.g., MEHQ to a final concentration of 100-200 ppm) to the this compound solution. Store the solution in a tightly sealed container under an inert atmosphere at 0-10°C.[10]

Protocol 2: Purification of this compound using a Strongly Acidic Ion-Exchange Resin

This protocol is for the removal of metal ions from a vinyl sulfonate salt solution to yield this compound.

Materials:

  • Aqueous solution of sodium vinyl sulfonate

  • Strongly acidic ion-exchange resin

  • Deionized water

  • Hydrochloric acid (for resin regeneration)

Procedure:

  • Resin Preparation: If the ion-exchange resin is not already in its acidic form, regenerate it by washing with hydrochloric acid followed by a thorough rinse with deionized water until the eluate is neutral.

  • Column Packing: Pack a chromatography column with the prepared ion-exchange resin.

  • Demetallation: Pass the aqueous solution of sodium vinyl sulfonate through the resin column. The sodium ions will be exchanged for protons on the resin, resulting in a solution of this compound eluting from the column.[1][11][12]

  • Washing: After the sample has been loaded, wash the column with deionized water to ensure all the this compound is eluted.

  • Product Collection and Stabilization: Collect the acidic eluate, which is the this compound solution. Add an inhibitor and store as described in Protocol 1. For higher purity, this solution can be further purified by thin-film distillation.[10][11]

Visualizations

VSA_Synthesis_Pathway CarbylSulfate Carbyl Sulfate Hydrolysis Alkaline Hydrolysis (pH 9-11, T < 40°C) CarbylSulfate->Hydrolysis CaOH2 Calcium Hydroxide (Alkaline Medium) CaOH2->Hydrolysis CaVS Calcium Vinyl Sulfonate Hydrolysis->CaVS Acidification Acidification CaVS->Acidification H2SO4 Sulfuric Acid H2SO4->Acidification VSA This compound Acidification->VSA CaSO4 Calcium Sulfate (Precipitate) Acidification->CaSO4 Filtration Filtration VSA->Filtration CaSO4->Filtration PurifiedVSA Purified This compound Filtration->PurifiedVSA

Caption: Synthesis pathway of this compound from carbyl sulfate.

Troubleshooting_Polymerization Start Observe Premature Polymerization CheckTemp Is Temperature > 40°C? Start->CheckTemp CheckpH Is pH outside 9-11 range? CheckTemp->CheckpH No ImproveCooling Improve Cooling & Reduce Reactant Addition CheckTemp->ImproveCooling Yes CheckPurity Are reactants pure? CheckpH->CheckPurity No AdjustpH Adjust pH with Acid/Base CheckpH->AdjustpH Yes PurifyReactants Purify Reactants & Use Scavengers CheckPurity->PurifyReactants No AddInhibitor Increase Inhibitor Concentration CheckPurity->AddInhibitor Yes ImproveCooling->AddInhibitor AdjustpH->AddInhibitor PurifyReactants->AddInhibitor End Polymerization Controlled AddInhibitor->End

Caption: Troubleshooting logic for premature polymerization.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_storage Final Product PrepReactants Prepare Reactants (Carbyl Sulfate, Ca(OH)2 soln.) Hydrolysis Controlled Alkaline Hydrolysis (T < 40°C, pH 9-11) PrepReactants->Hydrolysis PrepInhibitor Prepare Inhibitor Stock Solution AddInhibitor Add Inhibitor for Storage PrepInhibitor->AddInhibitor Acidification Acidification & Precipitation Hydrolysis->Acidification Filtration Filtration to Remove Byproduct Acidification->Filtration IonExchange Ion Exchange Chromatography (Optional) Filtration->IonExchange Distillation Thin-Film Distillation (Optional) IonExchange->Distillation Analysis QC Analysis (NMR, Titration) Distillation->Analysis Analysis->AddInhibitor Store Store at 0-10°C under Inert Atmosphere AddInhibitor->Store

Caption: General experimental workflow for VSA synthesis and purification.

References

managing side reactions in free radical polymerization of vinylsulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the free radical polymerization of vinylsulfonic acid (VSA).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound (VSA)?

A1: VSA can be polymerized using several methods, including free radical polymerization, photopolymerization, and radiation polymerization.[1] Free radical polymerization is the most common method, typically initiated by thermal decomposition of initiators like peroxides, persulfates, or azo compounds.[1]

Q2: How does pH affect the free radical polymerization of VSA?

A2: The pH of the reaction medium significantly influences the polymerization of VSA. Studies have shown that the highest monomer conversion is achieved in acidic media, while the lowest conversion occurs in basic media.[2][3][4] This is attributed to the protonation state of the sulfonic acid group, which affects the reactivity of the monomer and the stability of the propagating radical. In acidic conditions, hydrogen bonding can also play a role in stabilizing the transition state, leading to higher polymerization rates.[4]

Q3: What is a typical molecular weight range for polythis compound (PVSA) synthesized by free radical polymerization?

A3: The molecular weight of PVSA can vary depending on the reaction conditions. Reported molecular weights range from approximately 2,300 g/mol to 6,000 g/mol as determined by techniques like MALDI-TOF and ¹H-NMR spectroscopy.[2][4] One study reported achieving a molecular weight of 4.0 x 10⁴ g/mol by adjusting monomer and initiator concentrations.[5][6]

Q4: Can controlled radical polymerization techniques be used for VSA?

A4: While direct controlled radical polymerization of the acidic VSA monomer can be challenging, controlled techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to vinyl sulfonate esters, which are precursors to PVSA.[7] This approach allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The resulting poly(vinyl sulfonate ester) can then be hydrolyzed to yield PVSA.

Troubleshooting Guide

Issue 1: Low Polymer Yield or Slow Polymerization Rate

Low monomer conversion is a common issue in VSA polymerization. Several factors can contribute to this problem.

ParameterPotential CauseRecommended Solution
pH Polymerization in neutral or basic media.Adjust the pH of the reaction mixture to be acidic (e.g., pH < 4). Higher proton concentration generally leads to higher conversion rates.[2][3][4]
Initiator Concentration Insufficient initiator concentration or initiator decomposition.Increase the initiator concentration. Ensure the initiator is fresh and has been stored correctly. Consider using an initiator that is soluble and effective at the chosen reaction temperature.
Temperature Reaction temperature is too low for the chosen initiator.Increase the reaction temperature to ensure an appropriate rate of initiator decomposition. Refer to the initiator's half-life data.
Inhibitors Presence of impurities in the monomer or solvent that inhibit radical polymerization (e.g., dissolved oxygen, phenolic compounds).Purify the VSA monomer before use, for example, by vacuum distillation. Degas the reaction mixture thoroughly (e.g., by freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon) to remove dissolved oxygen.
Issue 2: Poor Control Over Polymer Molecular Weight and Broad Polydispersity

Uncontrolled polymerization can lead to polymers with a wide range of chain lengths, which may be unsuitable for certain applications.

ParameterPotential CauseRecommended Solution
Initiator Concentration High initiator concentration leads to a large number of chains being initiated simultaneously, resulting in lower molecular weight.[8]Decrease the initiator concentration to produce fewer, longer polymer chains.[8][9]
Monomer Concentration Low monomer concentration can lead to a lower molecular weight.[9]Increasing the monomer concentration generally leads to a higher molecular weight.[9]
Chain Transfer Reactions Unwanted chain transfer to monomer, polymer, or solvent terminates growing chains prematurely and initiates new, shorter chains.Minimize chain transfer by carefully selecting the solvent and purifying the monomer. If necessary, consider using a controlled radical polymerization technique like RAFT with a vinyl sulfonate ester precursor to gain better control over the polymerization.
Temperature High temperatures can increase the rate of side reactions, including chain transfer and termination, leading to broader polydispersity.Optimize the reaction temperature. While a higher temperature increases the polymerization rate, it may negatively impact control over the molecular weight distribution.
Issue 3: Formation of Insoluble Gel or Cross-linked Polymer

The formation of an insoluble gel indicates that cross-linking reactions are occurring.

ParameterPotential CauseRecommended Solution
High Monomer Conversion At high conversions, the probability of chain transfer to the polymer increases, which can lead to branching and ultimately cross-linking.Limit the monomer conversion by stopping the reaction at an earlier stage. This can be achieved by reducing the reaction time or lowering the temperature.
Impurities Presence of difunctional impurities in the VSA monomer that can act as cross-linking agents.Ensure high purity of the VSA monomer. Purification by vacuum distillation is recommended.
High Temperature High reaction temperatures can promote side reactions that lead to cross-linking.Conduct the polymerization at a lower temperature, which may require a longer reaction time or a more active initiator.

Major Side Reactions and Their Management

Cyclopolymerization

One of the significant side reactions in the polymerization of VSA is the formation of cyclic structures within the polymer backbone.[2][4][10] This occurs through an intramolecular chain transfer reaction where the growing radical at the end of a polymer chain attacks its own backbone, leading to the formation of a cyclic unit and a new radical center on the ring.

Management Strategies:

  • Monomer Concentration: Higher monomer concentrations favor intermolecular propagation over intramolecular cyclization.

  • Temperature: Lowering the reaction temperature can reduce the rate of cyclization relative to propagation.

  • Solvent: The choice of solvent can influence the conformation of the growing polymer chain. A solvent that promotes a more extended chain conformation may reduce the likelihood of the chain end coming into proximity with its own backbone.

Proposed Mechanism for Cyclization:

cyclopolymerization cluster_propagation Propagation cluster_cyclization Cyclization (Intramolecular Chain Transfer) GrowingChain ~~~CH2-CH(SO3H)• PropagatedChain ~~~CH2-CH(SO3H)-CH2-CH(SO3H)• GrowingChain->PropagatedChain + Monomer Monomer CH2=CH(SO3H) PropagatedChain_cycl ~~~CH2-CH(SO3H)-CH2-CH(SO3H)• CyclicRadical Formation of a 6-membered ring radical PropagatedChain_cycl->CyclicRadical Backbiting RearrangedChain Polymer with cyclic unit and new radical center CyclicRadical->RearrangedChain

Proposed pathway for cyclopolymerization of VSA.
Chain Transfer

Chain transfer is a common side reaction in free radical polymerization that can limit the molecular weight of the resulting polymer.[2] It involves the termination of a growing polymer chain and the creation of a new radical, which can then initiate the growth of a new, shorter chain. Chain transfer can occur to the monomer, polymer, or solvent.

Management Strategies:

  • Monomer Purity: Purify the monomer to remove any impurities that could act as chain transfer agents.

  • Solvent Selection: Choose a solvent with a low chain transfer constant. Aromatic solvents like benzene (B151609) or toluene (B28343) generally have higher chain transfer constants than, for example, water.

  • Temperature: Lowering the reaction temperature can reduce the rate of chain transfer reactions.

  • Controlled Radical Polymerization: Employing techniques like RAFT for vinyl sulfonate esters can significantly reduce the impact of chain transfer.

Chain Transfer Reactions:

chain_transfer cluster_main Chain Transfer Pathways cluster_source Source of XY (Chain Transfer Agent) GrowingRadical P• (Growing Polymer Radical) TerminatedPolymer P-X (Terminated Polymer) GrowingRadical->TerminatedPolymer + XY NewRadical Y• (New Radical) TerminatedPolymer->NewRadical NewPolymer New Polymer Growth NewRadical->NewPolymer + Monomer Monomer Monomer Polymer Polymer Solvent Solvent troubleshooting_workflow start Experiment Start problem Problem Encountered? start->problem low_yield Low Yield / Slow Rate problem->low_yield Yes poor_mw_control Poor MW Control / Broad PDI problem->poor_mw_control Yes gelation Gel Formation problem->gelation Yes success Successful Polymerization problem->success No check_ph Check & Adjust pH to Acidic low_yield->check_ph check_initiator Check Initiator Concentration & Purity low_yield->check_initiator check_purity Check Monomer & Solvent Purity low_yield->check_purity degas Ensure Proper Degassing low_yield->degas adjust_initiator Adjust Initiator Concentration poor_mw_control->adjust_initiator adjust_monomer Adjust Monomer Concentration poor_mw_control->adjust_monomer optimize_temp Optimize Temperature poor_mw_control->optimize_temp consider_crd Consider Controlled Radical Polymerization poor_mw_control->consider_crd gelation->optimize_temp limit_conversion Limit Monomer Conversion gelation->limit_conversion check_impurities Check for Difunctional Impurities gelation->check_impurities check_ph->success check_initiator->success check_purity->success degas->success adjust_initiator->success adjust_monomer->success optimize_temp->success consider_crd->success limit_conversion->success check_impurities->success

References

Technical Support Center: Enhancing Proton Conductivity of Vinylsulfonic Acid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for working with vinylsulfonic acid-based proton exchange membranes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, characterization, and testing of this compound membranes.

Issue 1: Low or Inconsistent Proton Conductivity Measurements

Problem: The measured proton conductivity of the synthesized membrane is significantly lower than expected or varies widely between samples.

Possible Causes:

  • Inadequate Hydration: The membrane is not fully hydrated, limiting the pathways for proton transport.

  • Poor Electrical Contact: There is high contact resistance between the membrane and the electrodes of the conductivity cell.[1]

  • Incorrect Measurement Setup: The chosen measurement technique (e.g., two-probe vs. four-probe) is inappropriate or improperly configured.[1]

  • Membrane Degradation: The membrane may have degraded during synthesis, processing, or measurement.

  • Low Ion Exchange Capacity (IEC): The density of sulfonic acid groups in the membrane is insufficient.[2]

  • Anisotropic Structure: The membrane's structure may cause proton conductivity to differ depending on the measurement direction (through-plane vs. in-plane).[1][3]

Suggested Solutions:

  • Ensure Full Hydration: Before measurement, immerse the membrane in deionized water for at least 24 hours. Maintain a humid environment during the measurement process to prevent dehydration.[4]

  • Improve Electrode Contact: Use a four-probe setup to minimize contact resistance.[1][3] Ensure adequate and consistent clamping pressure is applied to the measurement cell.[1]

  • Optimize Measurement Protocol: Use Electrochemical Impedance Spectroscopy (EIS) to obtain the membrane's resistance.[4][5][6] Calculate conductivity using the formula σ = L / (R × A), where L is the membrane thickness, R is the resistance from the Nyquist plot, and A is the electrode area.[5]

  • Verify Membrane Integrity: Characterize the membrane before and after conductivity measurements using techniques like FTIR or TGA to check for chemical or thermal degradation.[7]

  • Measure and Correlate IEC: Determine the Ion Exchange Capacity via titration. A low IEC will directly result in low proton conductivity.

  • Account for Anisotropy: Be consistent with the measurement direction (in-plane is common) and report it with your results.[3]

G start Low / Inconsistent Proton Conductivity cause1 Inadequate Hydration start->cause1 cause2 Poor Electrode Contact start->cause2 cause3 Low Ion Exchange Capacity (IEC) start->cause3 cause4 Membrane Degradation start->cause4 sol1 Ensure 24h+ hydration. Maintain humidity during test. cause1->sol1 Solution sol2 Use 4-probe setup. Optimize clamping pressure. cause2->sol2 Solution sol3 Verify synthesis protocol. Titrate to confirm IEC. cause3->sol3 Solution sol4 Perform TGA/FTIR analysis. Check for discoloration. cause4->sol4 Solution

Fig. 1: Troubleshooting workflow for low proton conductivity.
Issue 2: Poor Mechanical Stability of the Membrane

Problem: The membrane is brittle, swells excessively, or dissolves in water, making it unsuitable for fuel cell applications. This is a known issue for pure poly(this compound) (PVSA) membranes due to their high hydrophilicity.[2]

Possible Causes:

  • High Degree of Sulfonation/Grafting: An extremely high density of sulfonic acid groups leads to excessive water uptake and swelling.[8]

  • Lack of Cross-linking: The polymer chains are not sufficiently cross-linked to provide mechanical integrity in a hydrated state.

  • Inappropriate Backbone Polymer: The base polymer onto which this compound is grafted may not have the required mechanical toughness.[2]

Suggested Solutions:

  • Optimize Grafting/Sulfonation: Reduce the degree of grafting or sulfonation to balance proton conductivity with mechanical stability.[8]

  • Introduce Cross-linking: Use a cross-linking agent during polymerization or apply a post-synthesis cross-linking treatment (e.g., thermal).[9]

  • Blend with Stable Polymers: Create composite membranes by blending PVSA with mechanically robust polymers such as poly(vinyl alcohol) (PVA), polybenzimidazole (PBI), or poly(ether ether ketone) (PEEK).[10][11][12]

  • Incorporate Nanofillers: Add inorganic nanoparticles (e.g., SiO₂, TiO₂, ZIFs) to the polymer matrix to improve mechanical strength and control swelling.[13][14][15]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the proton conductivity of this compound-based membranes?

A1: The main strategies aim to increase the number and mobility of proton charge carriers while maintaining membrane stability. Key approaches include:

  • Graft Polymerization: Grafting this compound (VSA) onto robust polymer backbones like PEEK or polysulfone.[10][16] This introduces a high density of sulfonic acid groups, leading to high ion exchange capacity (IEC) and proton conductivity.[2]

  • Polymer Blending: Blending PVSA or its copolymers with other polymers. For example, blending with basic polymers like PBI can create acid-base interactions that facilitate proton transport, while blending with film-formers like PVA can improve mechanical properties.[8][12]

  • Incorporation of Nanofillers: Adding functionalized nanoparticles can create additional proton-conducting pathways and help retain water at higher temperatures.[13] Materials like sulfonated or phosphonated graphene oxide (SGO, PGO) have been shown to enhance conductivity.[17]

  • Copolymerization: Creating copolymers of VSA with other monomers can help tailor the membrane's properties, balancing conductivity, water uptake, and stability.[18]

G center Enhancing Proton Conductivity strat1 Graft Polymerization (e.g., onto PEEK) center->strat1 strat2 Polymer Blending (e.g., with PVA, PBI) center->strat2 strat3 Incorporate Nanofillers (e.g., SGO, ZIFs) center->strat3 strat4 Copolymerization (e.g., with Acrylates) center->strat4 mech1 Increases IEC strat1->mech1 mech2 Improves Mechanical Stability Creates Acid-Base Pathways strat2->mech2 mech3 Creates New Proton Pathways Improves Water Retention strat3->mech3 mech4 Balances Hydrophilicity and Stability strat4->mech4

Fig. 2: Key strategies for enhancing proton conductivity.

Q2: How is this compound (VSA) typically polymerized or grafted onto a substrate?

A2: Free radical polymerization is a common method. For grafting, radiation-induced graft polymerization is effective. For instance, a PEEK film can be dissolved in a VSA solution, and the mixture is then irradiated with γ-rays. This generates radicals on the PEEK backbone, initiating the polymerization of VSA to form PVSA chains grafted onto the PEEK.[2][10] Alternatively, chemical initiators like 2,2'-azobis(2-methylpropanediamine) dihydrochloride (B599025) can be used to polymerize VSA in solution.[7]

Q3: What is Ion Exchange Capacity (IEC) and why is it a critical parameter?

A3: Ion Exchange Capacity (IEC) is a measure of the number of milliequivalents of ions (in this case, protons from sulfonic acid groups) per gram of the dry polymer (meq/g).[2] It is a critical parameter because it quantifies the density of charge-carrying groups in the membrane. A higher IEC generally leads to higher proton conductivity and water uptake. However, an excessively high IEC can compromise the membrane's mechanical stability due to extreme swelling.[8] Therefore, optimizing the IEC is crucial.

Q4: What is the difference between in-plane and through-plane proton conductivity measurement?

A4:

  • In-plane measurement: Electrodes are placed on the same surface of the membrane, and conductivity is measured along the plane of the membrane. This is a common method used in many research labs.[3]

  • Through-plane measurement: The membrane is sandwiched between two electrodes, and conductivity is measured across its thickness.[1][6] This direction is more representative of the proton transport path in an actual fuel cell.

The two methods can yield different results, especially for anisotropic membranes, so it is important to specify the method used.

Quantitative Data Summary

The following tables summarize key performance metrics for various this compound-based membranes reported in the literature.

Table 1: Properties of PVSA-Grafted Membranes

Membrane SystemIon Exchange Capacity (IEC) (meq/g)Proton Conductivity (S/cm)ConditionsReference
PVSA-g-PEEK7.2~10⁻¹Hydrated[10]
PVSA-g-PEEK7.210⁻³ - 10⁻⁶Non-humidified[10]
PVSA-g-PSU1.7 - 4.10.02190°C, Hydrated[16]
PVSA-g-PSU1.7 - 4.10.0017150°C, Non-humidified[16]

Table 2: Comparison with Other Proton Exchange Membranes

Membrane TypeProton Conductivity (S/cm)Temperature (°C)ConditionsReference
Pure PVSA~10⁻¹Room TempHumid[2]
Nafion® 1170.090Room Temp-[1]
Nafion® 1170.00003150Non-humidified[16]
PVA-co-SSA0.1280-[19]
PBI/SGO Composite0.0238180Anhydrous[17]
Nafion/PVPA Blend1.1 x 10⁻⁵130Anhydrous[20]

Experimental Protocols

Protocol 1: Proton Conductivity Measurement by Electrochemical Impedance Spectroscopy (EIS)

This protocol describes the four-probe in-plane measurement method.

Materials & Equipment:

  • Membrane sample, cut into a rectangular strip (e.g., 1 cm x 4 cm)

  • Four-probe conductivity cell (with platinum electrodes)

  • Potentiostat/Impedance Analyzer

  • Environmental chamber for temperature and humidity control

  • Deionized water

Procedure:

  • Sample Preparation: Immerse the membrane strip in deionized water at room temperature for at least 24 hours to ensure full hydration.

  • Cell Assembly: Carefully remove the hydrated membrane and pat the surface dry with lab tissue to remove excess water. Immediately clamp the membrane into the four-probe cell, ensuring good contact between the platinum electrodes and the membrane surface.

  • Equilibration: Place the assembled cell into the environmental chamber. Set the desired temperature and relative humidity (RH) and allow the system to equilibrate for at least 1 hour.

  • EIS Measurement:

    • Connect the cell to the impedance analyzer.

    • Apply a small AC voltage perturbation (e.g., 10-50 mV).[1]

    • Sweep the frequency over a wide range (e.g., 1 MHz down to 10 Hz).[1]

    • Record the impedance data.

  • Data Analysis:

    • Plot the data on a Nyquist plot (Z'' vs. Z').

    • The membrane resistance (R) is determined from the high-frequency intercept of the impedance arc with the real axis (Z').[5]

    • Measure the thickness (L) and width (W) of the membrane sample and the distance between the inner potential-sensing electrodes (D).

  • Calculation: Calculate the in-plane proton conductivity (σ) using the formula: σ = D / (R × L × W)

Protocol 2: Ion Exchange Capacity (IEC) Measurement by Titration

This protocol determines the concentration of acidic functional groups in the membrane.

Materials & Equipment:

  • Dry membrane sample (approx. 0.1 - 0.2 g)

  • 2 M NaCl solution

  • 0.01 M NaOH solution (standardized)

  • Phenolphthalein (B1677637) indicator

  • Analytical balance, beakers, burette, conical flask

Procedure:

  • Protonation: Ensure the membrane is in its acidic form (H⁺) by soaking it in 1 M H₂SO₄ for 24 hours, followed by rinsing thoroughly with deionized water until the rinse water is neutral.

  • Drying: Dry the protonated membrane in a vacuum oven at 60-80°C until a constant weight is achieved. Record the dry weight (W_dry).

  • Ion Exchange: Place the dry, weighed membrane into a beaker containing a known volume (e.g., 50 mL) of 2 M NaCl solution. Allow it to soak for at least 24 hours. During this time, the H⁺ ions in the membrane will be exchanged with Na⁺ ions from the solution.

    • -SO₃H (membrane) + Na⁺Cl⁻ (solution) → -SO₃Na (membrane) + H⁺Cl⁻ (solution)

  • Titration:

    • Carefully remove the membrane from the NaCl solution.

    • Transfer the entire solution (which now contains the exchanged H⁺ ions as HCl) to a conical flask.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with the standardized 0.01 M NaOH solution until a persistent pink endpoint is reached.

    • Record the volume of NaOH used (V_NaOH).

  • Calculation: Calculate the IEC in meq/g using the formula: IEC = (V_NaOH × M_NaOH) / W_dry Where:

    • V_NaOH is the volume of NaOH titrant in Liters.

    • M_NaOH is the molarity of the NaOH solution in mol/L.

    • W_dry is the dry weight of the membrane in grams.

References

Technical Support Center: Reducing Methanol Crossover in Vinylsulfonic Acid-Based PEMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of methanol (B129727) crossover in vinylsulfonic acid-based proton exchange membranes (PEMs).

Frequently Asked Questions (FAQs)

Q1: What is methanol crossover and why is it a problem in Direct Methanol Fuel Cells (DMFCs)?

Methanol crossover is the phenomenon where methanol fuel permeates from the anode, through the proton exchange membrane (PEM), to the cathode. This is a significant issue in DMFCs for several reasons:

  • Reduced Fuel Efficiency: The methanol that crosses over does not contribute to the electrical current at the anode, leading to a direct loss of fuel.

  • Mixed Potential at the Cathode: When methanol reaches the cathode, it can be oxidized, creating a mixed potential that lowers the overall cell voltage and, consequently, the power output.

  • Cathode Catalyst Poisoning: The crossover of methanol can poison the cathode catalyst (typically platinum), reducing its activity for the oxygen reduction reaction.[1][2][3]

  • Membrane Degradation: In the long term, methanol crossover can contribute to the degradation of the membrane itself.[1]

Q2: What are the common strategies to reduce methanol crossover in PEMs?

Several strategies are employed to mitigate methanol crossover in PEMs, including those based on this compound:

  • Membrane Modification:

    • Composite Membranes: Incorporating inorganic fillers like silica (B1680970) or titania into the polymer matrix can create a more tortuous path for methanol molecules, thereby reducing permeability.[4][5]

    • Polymer Blending: Blending the this compound-based polymer with other polymers that have low methanol permeability, such as polyvinyl alcohol (PVA), can effectively reduce crossover.

    • Crosslinking: Introducing crosslinkers can create a denser membrane structure that hinders methanol transport.[6]

    • Surface Modification: Applying a thin barrier layer to the membrane surface can act as a physical barrier to methanol permeation.[7][8]

  • Pore-Filling Membranes: A porous, inert substrate (e.g., PTFE) can be filled with a this compound-based polyelectrolyte. The substrate provides mechanical strength and helps to suppress the swelling of the polyelectrolyte, which in turn reduces methanol permeability.[9]

  • Operating Conditions:

    • Lowering the methanol concentration in the fuel feed can reduce the concentration gradient across the membrane, thus lowering the driving force for crossover.[2]

    • Operating at lower temperatures can also decrease the rate of methanol diffusion through the membrane.

Q3: How does the concentration of this compound in the polymer affect methanol crossover?

Generally, a higher concentration of sulfonic acid groups in the PEM leads to higher water uptake and swelling. This increased swelling can create larger ionic channels within the membrane, which can facilitate the transport of methanol molecules along with protons, thereby increasing methanol crossover. Therefore, there is often a trade-off between achieving high proton conductivity (which is favored by a high concentration of sulfonic acid groups) and low methanol permeability. Optimizing the this compound content is crucial for balancing these two competing factors.

Troubleshooting Guide

Problem: My this compound-based PEM shows excessively high methanol crossover.

Possible Cause Troubleshooting Steps
High Degree of Swelling 1. Verify the degree of sulfonation: An excessively high concentration of this compound can lead to high water and methanol uptake. Consider synthesizing membranes with a lower degree of sulfonation. 2. Introduce crosslinking: Incorporate a crosslinking agent into the polymer matrix during synthesis to create a denser network structure that restricts swelling. 3. Anneal the membrane: Thermal annealing can sometimes reduce the free volume within the polymer and decrease swelling.
Defects in the Membrane 1. Inspect for pinholes or cracks: Visually inspect the membrane for any physical defects. 2. Recast the membrane: If defects are found, recast the membrane, ensuring a slow and controlled solvent evaporation process to minimize the formation of defects. 3. Check for proper humidification: Inadequate pre-treatment and humidification before testing can lead to stress and crack formation.
Inappropriate Polymer Composition 1. Consider creating a composite membrane: Introduce inorganic fillers like silica to increase the tortuosity of the diffusion path for methanol. 2. Blend with a methanol-resistant polymer: Blend the this compound polymer with a polymer known for low methanol permeability, such as PVA.
Sub-optimal Operating Conditions 1. Lower the methanol concentration: If possible for your application, reduce the concentration of the methanol feed to decrease the driving force for crossover. 2. Decrease the operating temperature: Lowering the cell temperature can reduce the diffusion coefficient of methanol in the membrane.

Quantitative Data on Methanol Permeability

The following tables summarize key performance metrics for various types of PEMs, providing a comparative overview.

Table 1: Methanol Permeability of Various PEMs

Membrane TypeMethanol Permeability (cm²/s)Proton Conductivity (S/cm)Selectivity (S·s/cm³)Reference
Nafion® 1173.39 x 10⁻⁶--[10]
Cross-linked PVA/SSCA2.52 x 10⁻⁷0.078-[10]
Poly(this compound/acrylic acid) in PTFELower than Nafion® 117High-[6][9]
Chitosan/Poly(vinyl sulfonic acid) on Nafion®Reduced permeabilityIncreased resistance-[7]
Sulfonated Polysulfone (sPSf)---[4]
sPSf with acidic silica50% reduction vs. pristine sPSf--[4]
Nafion® coated with PVA (50:50)Lower than pristine Nafion®-1.11 (relative)[8]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

Protocol 1: Methanol Permeability Measurement using a Diffusion Cell

This protocol describes the determination of methanol permeability using a two-compartment diffusion cell and subsequent analysis by gas chromatography.

Materials and Equipment:

  • Two-compartment glass diffusion cell

  • This compound-based PEM sample

  • Methanol solution (e.g., 2 M)

  • Deionized water

  • Peristaltic pumps

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID)

  • Stirring mechanism for each compartment

  • Thermostatically controlled water bath

Procedure:

  • Membrane Pre-treatment: Cut the PEM sample to the size of the diffusion cell opening and pre-treat it according to your standard laboratory procedure (e.g., boiling in DI water).

  • Cell Assembly: Clamp the pre-treated membrane between the two compartments of the diffusion cell, ensuring a leak-proof seal.

  • Filling the Compartments:

    • Fill one compartment (Compartment A) with a known volume and concentration of methanol solution.

    • Fill the other compartment (Compartment B) with an equal volume of deionized water.

  • Experiment Start:

    • Place the diffusion cell in a thermostatically controlled water bath to maintain a constant temperature.

    • Start the peristaltic pumps to circulate the liquids in each compartment and ensure uniform concentration.

    • Begin stirring in both compartments.

  • Sampling: At regular time intervals, take a small aliquot (e.g., 1 mL) from Compartment B.

  • GC Analysis: Analyze the collected samples using a gas chromatograph to determine the methanol concentration.

  • Calculation of Methanol Permeability: The methanol permeability (P) can be calculated using the following equation:

    P = (Vₛ * L) / (A * Cₘ) * (dCₛ / dt)

    Where:

    • Vₛ is the volume of the solution in the receiving compartment (Compartment B).

    • L is the thickness of the membrane.

    • A is the active area of the membrane.

    • Cₘ is the initial concentration of methanol in the feed compartment (Compartment A).

    • dCₛ / dt is the rate of change of methanol concentration in the receiving compartment, which is the slope of the concentration versus time plot.

Protocol 2: Methanol Crossover Measurement using Linear Sweep Voltammetry (LSV)

This electrochemical method provides a relatively quick measurement of the limiting current density due to methanol crossover.

Materials and Equipment:

  • Membrane Electrode Assembly (MEA) fabricated with the this compound-based PEM

  • Fuel cell test station

  • Potentiostat/Galvanostat

  • Methanol solution (e.g., 2 M)

  • Nitrogen or Helium gas

  • Mass flow controllers

Procedure:

  • MEA Preparation: Prepare an MEA with the this compound-based membrane as the electrolyte.

  • Cell Assembly: Assemble the MEA into a fuel cell hardware.

  • Anode Feed: Feed the methanol solution to the anode at a constant flow rate.

  • Cathode Feed: Feed humidified nitrogen or helium gas to the cathode at a constant flow rate. This inert gas will carry the permeated methanol to the catalyst layer.

  • LSV Measurement:

    • Apply a linear voltage sweep to the cathode (working electrode) from a low potential (e.g., 0 V) to a high potential (e.g., 1.0 V vs. the anode as the counter/reference electrode) at a slow scan rate (e.g., 2 mV/s).

    • The methanol that crosses over to the cathode will be oxidized at the catalyst layer, generating a current.

    • The resulting voltammogram will show a limiting current plateau, where the current is limited by the rate of methanol transport through the membrane.

  • Data Analysis: The value of this limiting current density is a direct measure of the methanol crossover rate.

Visualizations

Experimental_Workflow_Methanol_Permeability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_mem Pre-treat Membrane start->prep_mem assemble Assemble Diffusion Cell prep_mem->assemble fill_comp Fill Compartments (Methanol & DI Water) assemble->fill_comp run_exp Run Experiment (Constant Temp. & Stirring) fill_comp->run_exp sampling Collect Samples from Water Compartment run_exp->sampling gc_analysis Analyze Samples by GC sampling->gc_analysis plot_data Plot Concentration vs. Time gc_analysis->plot_data calculate Calculate Permeability plot_data->calculate end_node End calculate->end_node

Caption: Experimental workflow for measuring methanol permeability using a diffusion cell.

Troubleshooting_Methanol_Crossover cluster_causes Potential Causes cluster_solutions Solutions start High Methanol Crossover Detected cause1 High Swelling start->cause1 cause2 Membrane Defects start->cause2 cause3 Sub-optimal Composition start->cause3 solution1a Reduce Sulfonation Degree cause1->solution1a solution1b Introduce Crosslinking cause1->solution1b solution2a Recast Membrane cause2->solution2a solution2b Check for Pinholes cause2->solution2b solution3a Create Composite Membrane cause3->solution3a solution3b Blend with another Polymer cause3->solution3b

Caption: Troubleshooting guide for high methanol crossover in PEMs.

References

Technical Support Center: Troubleshooting Poor Mechanical Strength in Vinylsulfonic Acid Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the mechanical integrity of vinylsulfonic acid (VSA) hydrogels. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues during synthesis and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound (VSA) hydrogel is too soft and fragile. What are the primary causes?

A1: Poor mechanical strength in VSA hydrogels typically stems from one or more of the following factors:

  • Insufficient Crosslinking: The most common cause is an inadequate crosslinker concentration, leading to a loosely formed polymer network that cannot effectively resist mechanical stress.[1]

  • Low Monomer Concentration: A lower concentration of the VSA monomer can result in a less dense polymer network, contributing to reduced stiffness and overall weakness.

  • Suboptimal Initiator Concentration: The concentration of the initiator is crucial for proper polymerization kinetics. Too little initiator can lead to incomplete polymerization, while an excessive amount can result in shorter polymer chains, both of which negatively impact mechanical properties.

  • Incomplete Polymerization: Insufficient reaction time or non-ideal temperature can prevent the complete formation of the hydrogel network, resulting in a mechanically weak product.

  • Presence of Oxygen: For free-radical polymerization, the presence of dissolved oxygen can inhibit the reaction, leading to incomplete gelation and poor mechanical strength.

Q2: How does the crosslinker concentration specifically affect the mechanical properties of my hydrogel?

A2: The crosslinker concentration is directly proportional to the mechanical strength of the hydrogel. Increasing the amount of crosslinker creates a more densely crosslinked network. This denser network structure enhances the hydrogel's resistance to deformation, thereby increasing its stiffness and compressive strength.[1] However, be aware that excessively high crosslinker concentrations can lead to a more brittle hydrogel with reduced elasticity.

Q3: Can the concentration of the VSA monomer influence the hydrogel's strength?

A3: Yes, the monomer concentration plays a significant role. A higher initial concentration of VSA will generally lead to a more densely packed polymer network, which can contribute to improved mechanical properties. However, this is also dependent on a proportional increase in the crosslinker to effectively form a robust network. In some co-polymer systems, increasing the VSA content has been shown to increase the swelling of the hydrogel due to the hydrophilic nature of the sulfonic acid groups, which can indirectly affect mechanical properties.[1]

Q4: What is the role of the initiator concentration, and how can I optimize it?

A4: The initiator concentration affects the rate of polymerization and the length of the polymer chains. An optimal initiator concentration will lead to a well-formed network with good mechanical integrity.

  • Too Low: An insufficient amount of initiator will result in a slow or incomplete polymerization, leading to a weak or even liquid-like final product.

  • Too High: An excess of initiator can lead to the formation of a large number of shorter polymer chains, which may not form an effectively entangled and crosslinked network, thereby reducing the overall mechanical strength.

Optimization is key. It is recommended to perform a series of experiments with varying initiator concentrations while keeping the monomer and crosslinker concentrations constant to find the optimal ratio for your specific system.

Q5: My hydrogel appears well-formed but breaks easily under minimal stress. What could be the issue?

A5: This suggests that the hydrogel may be brittle. Brittleness can arise from:

  • Excessive Crosslinking: While increasing the crosslinker enhances stiffness, too much can reduce the elasticity of the polymer network, making it prone to fracture under stress.

  • Non-Uniform Polymerization: Inhomogeneities in the hydrogel network, such as clusters of highly crosslinked regions, can act as stress concentration points, leading to premature failure. Ensure thorough mixing of all components before initiating polymerization.

Q6: I am observing inconsistent results between batches. How can I improve reproducibility?

A6: Inconsistent results are often due to variations in the experimental conditions. To improve reproducibility:

  • Ensure Homogeneous Mixing: Thoroughly mix the monomer, crosslinker, and initiator solutions before initiating polymerization to ensure a uniform reaction.

  • Control the Temperature: Polymerization is a temperature-sensitive process. Use a water bath or a temperature-controlled environment to maintain a consistent temperature throughout the reaction.

  • Deoxygenate the Solution: If using a free-radical polymerization system, deoxygenate the solution by bubbling an inert gas like nitrogen or argon through it before adding the initiator.

  • Precise Measurement of Components: Use calibrated instruments to accurately measure the amounts of monomer, crosslinker, and initiator for each batch.

Data Presentation: Impact of Formulation on Hydrogel Properties

Parameter VariedEffect on SwellingEffect on Mechanical StrengthRationale
Increase Monomer Concentration DecreaseIncreaseLeads to a denser polymer network with more entanglement points.
Increase Crosslinker Concentration DecreaseIncrease (up to a point)Creates a more tightly linked network, increasing stiffness. May become brittle if excessive.[1]
Increase Initiator Concentration VariableDecrease (if excessive)Can lead to shorter polymer chains that do not form a strong, entangled network.

Experimental Protocols

Protocol 1: Synthesis of a Basic this compound (VSA) Hydrogel

This protocol outlines a general procedure for the synthesis of a VSA hydrogel. Researchers should optimize the concentrations of each component based on their desired mechanical properties.

Materials:

  • This compound (VSA) monomer

  • N,N'-methylenebis(acrylamide) (MBAA) as crosslinker

  • Ammonium persulfate (APS) as initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the VSA monomer in deionized water to the desired concentration (e.g., 2 M).

    • Prepare a stock solution of the MBAA crosslinker in deionized water (e.g., 0.1 M).

    • Prepare a fresh stock solution of the APS initiator in deionized water (e.g., 10% w/v).

  • Mixing:

    • In a reaction vessel, combine the VSA monomer solution and the MBAA crosslinker solution in the desired molar ratio.

    • Add deionized water to achieve the final desired total volume and monomer concentration.

    • Thoroughly mix the solution.

  • Deoxygenation:

    • Bubble nitrogen or argon gas through the solution for at least 15-20 minutes to remove dissolved oxygen.

  • Initiation of Polymerization:

    • While stirring, add the APS initiator solution to the reaction mixture.

    • Add TEMED to accelerate the polymerization process. The amount of TEMED should be optimized, but a common starting point is a 1:1 molar ratio with APS.

  • Gelation:

    • Quickly pour the solution into a mold of the desired shape (e.g., for creating cylindrical samples for compression testing).

    • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or in a water bath at a specific temperature) for a sufficient amount of time (e.g., several hours to overnight) to ensure complete gelation.

  • Purification:

    • After gelation, immerse the hydrogel in a large volume of deionized water for 24-48 hours, changing the water periodically, to remove any unreacted monomers, initiator, and other impurities.

Protocol 2: Mechanical Testing - Uniaxial Compression Test

Equipment:

  • Universal Testing Machine (UTM) with a compression platen

  • Load cell appropriate for the expected hydrogel strength

  • Cylindrical hydrogel samples with a known diameter and height

Procedure:

  • Sample Preparation:

    • Prepare cylindrical hydrogel samples with a uniform diameter and flat, parallel top and bottom surfaces. A common aspect ratio (height to diameter) is between 1 and 1.5.

  • Equilibration:

    • Ensure the hydrogel samples are fully equilibrated in deionized water or a specific buffer solution before testing.

  • Measurement:

    • Measure the diameter and height of the hydrogel sample at multiple points and calculate the average.

  • Testing:

    • Place the hydrogel sample at the center of the lower compression platen of the UTM.

    • Bring the upper platen down until it just makes contact with the surface of the hydrogel.

    • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

    • Record the force and displacement data until the hydrogel fractures or a predefined strain is reached.

  • Data Analysis:

    • Convert the force and displacement data to stress and strain using the initial cross-sectional area and height of the sample.

    • Plot the stress-strain curve.

    • The compressive modulus (Young's Modulus) can be calculated from the initial linear region of the stress-strain curve.

Visualizations

Below are diagrams created using the DOT language to visualize key concepts in troubleshooting and experimental design.

cluster_0 Troubleshooting Workflow for Poor Mechanical Strength Start Start: Poor Mechanical Strength Observed Q1 Is the hydrogel fully formed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the hydrogel brittle? A1_Yes->Q2 Sol1 Increase polymerization time or adjust temperature. A1_No->Sol1 End End: Optimized Mechanical Strength Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Decrease crosslinker concentration. A2_Yes->Sol2 Sol3 Increase crosslinker or monomer concentration. A2_No->Sol3 Sol2->End Sol3->End

Caption: A flowchart for troubleshooting poor mechanical strength.

cluster_1 Relationship Between Formulation and Mechanical Properties Monomer VSA Monomer Concentration Network Polymer Network Density Monomer->Network Increases Crosslinker Crosslinker Concentration Crosslinker->Network Increases Initiator Initiator Concentration Initiator->Network Optimizes Strength Mechanical Strength (Stiffness, Toughness) Network->Strength Directly Proportional

Caption: Key factors influencing hydrogel mechanical strength.

References

Technical Support Center: Optimizing pH for Vinylsulfonic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for vinylsulfonic acid (VSA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the polymerization of VSA in various media.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the polymerization of this compound in aqueous media?

A1: The polymerization of this compound (VSA) in aqueous media is significantly influenced by pH. Experimental evidence consistently shows that the highest monomer conversion rates are achieved in acidic conditions. As the pH increases towards neutral and basic conditions, the conversion rate tends to decrease.

Q2: Why is the polymerization of VSA favored in acidic media?

A2: In acidic media, the sulfonic acid groups on the VSA monomer are in their protonated form. This state is believed to stabilize the propagating macroradicals through mechanisms like hydrogen bonding, which in turn leads to higher polymer conversion. In basic media, the sulfonic acid groups are deprotonated and exist as sulfonate ions. The resulting electrostatic repulsion between the negatively charged monomer and the growing polymer chain can hinder the polymerization process, leading to lower conversion rates.

Q3: Can this compound be polymerized in organic solvents?

A3: While VSA is highly soluble in water, its polymerization is less commonly performed in organic solvents. Organic solvents like methanol (B129727) and ethanol (B145695) are typically used as precipitating agents to isolate the synthesized poly(this compound) (PVSA) from the aqueous reaction mixture. Some polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), have been used as a medium for the copolymerization of VSA with other monomers. However, for the homopolymerization of VSA, aqueous media are generally preferred.

Q4: What type of initiator is recommended for VSA polymerization?

A4: For the free radical polymerization of VSA in aqueous solutions across a range of pH values, a water-soluble initiator is required. A commonly used and effective initiator is 2,2′-azobis(2-methylpropanediamine) dihydrochloride (B599025).[1][2] The choice of initiator is crucial as its decomposition rate and the reactivity of the generated radicals can significantly impact the polymerization kinetics and the final polymer properties.

Q5: How can I control the molecular weight of the poly(this compound)?

A5: The molecular weight of the resulting PVSA can be controlled by adjusting the initial monomer and initiator concentrations.[2] Generally, a higher monomer concentration and a lower initiator concentration will result in a higher molecular weight polymer.[2] For more precise control over the molecular weight and to obtain polymers with a narrow molecular weight distribution, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed.

Troubleshooting Guide

This guide addresses common problems encountered during the polymerization of this compound.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Polymerization - Inhibitor Presence: Commercial VSA may contain inhibitors to prevent premature polymerization. - Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge free radicals, inhibiting polymerization. - Incorrect pH: Highly basic conditions can significantly reduce the polymerization rate. - Inactive Initiator: The initiator may have degraded due to improper storage.- Inhibitor Removal: Pass the monomer through an inhibitor removal column. - Deoxygenation: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during the polymerization. - pH Adjustment: Ensure the reaction medium is acidic for optimal conversion. - Fresh Initiator: Use a fresh batch of initiator and store it according to the manufacturer's instructions.
Low Polymer Yield/Conversion - Suboptimal pH: As the pH moves from acidic to neutral or basic, the conversion rate decreases. - Insufficient Initiator Concentration: Too little initiator will generate fewer radical species to propagate the polymerization. - Premature Termination: Impurities in the monomer or solvent can act as chain transfer agents, leading to early termination of growing polymer chains.- Optimize pH: Conduct the polymerization in a strongly acidic medium (e.g., pH < 2). - Adjust Initiator Concentration: Increase the initiator concentration, but be aware that this may decrease the molecular weight of the polymer. - Use Pure Reagents: Ensure high purity of the monomer and solvent.
Difficulty in Polymer Isolation - High Water Solubility of PVSA: PVSA is highly soluble in water, which can make precipitation challenging.- Use of Non-solvents: Precipitate the polymer by adding the aqueous solution to a large excess of a non-solvent such as methanol, ethanol, or acetone (B3395972) with vigorous stirring. - Lyophilization (Freeze-Drying): For complete removal of water without precipitation, lyophilization can be an effective method.
Inconsistent Molecular Weight - Lack of Control in Free Radical Polymerization: Conventional free radical polymerization often results in a broad molecular weight distribution. - Temperature Fluctuations: Inconsistent reaction temperature can affect the rate of initiation and propagation, leading to variability in polymer chain length.- Controlled Radical Polymerization: Employ techniques like RAFT polymerization for better control over molecular weight and polydispersity. - Precise Temperature Control: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a constant temperature throughout the polymerization.

Data Presentation

Table 1: Effect of pH on the Conversion of this compound in Aqueous Media

The following table summarizes the gravimetric conversion of VSA at different pH values after 50 hours of polymerization at 50°C using 2,2′-azobis(2-methylpropanediamine) dihydrochloride as the initiator.[1]

pHGravimetric Conversion (%)
0.0182
2.075
4.063
6.540
12.025

Table 2: Molecular Weight of Poly(this compound) and its Sodium Salt

The molecular weight of the resulting polymer can be determined by various techniques. The following are examples of molecular weights obtained under specific conditions.

PolymerMethodMolecular Weight ( g/mol )Reference
Poly(this compound sodium salt)¹H-NMR Spectroscopy~6000[1]
Poly(this compound)MALDI-TOF Spectroscopy~2300[1]
Poly(this compound sodium salt)MALDI-TOF Spectroscopy~2300[1]

Note: The relationship between pH and molecular weight is complex and not always linear. Generally, conditions that favor higher conversion (acidic pH) may also lead to higher molecular weight, but this is also dependent on initiator and monomer concentrations.

Experimental Protocols

Protocol 1: Free Radical Polymerization of this compound in Aqueous Medium

This protocol describes a general procedure for the polymerization of VSA in water.

Materials:

  • This compound (VSA), aqueous solution (e.g., 25 wt%)

  • 2,2′-azobis(2-methylpropanediamine) dihydrochloride (initiator)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Ethanol or Methanol (for precipitation)

  • Four-necked round-bottom flask

  • Overhead stirrer

  • Thermometer

  • Reflux condenser

  • Nitrogen inlet

Procedure:

  • Setup: Assemble the four-necked flask with the overhead stirrer, thermometer, reflux condenser, and nitrogen inlet.

  • Charging the Reactor: Charge the flask with a specific amount of the aqueous VSA solution (e.g., 6.68 g of 25% aqueous solution).[1]

  • pH Adjustment (Optional): Adjust the pH of the monomer solution to the desired value using dilute HCl or NaOH.

  • Deoxygenation: Purge the solution thoroughly with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Heating: Heat the solution to the desired reaction temperature (e.g., 50°C) while maintaining a gentle nitrogen flow.[1]

  • Initiator Addition: Prepare a solution of the initiator in deionized water (e.g., 0.08 g of 2,2′-azobis(2-methylpropanediamine) dihydrochloride in 0.35 mL of water) and add it to the monomer solution.[1]

  • Polymerization: Stir the mixture for a set period (e.g., 10 hours) while maintaining the temperature.[1] After this initial period, stirring can be stopped, and the polymerization can be allowed to continue for an additional period (e.g., 40 hours) at the same temperature.[1]

  • Isolation: At the end of the reaction, the resulting viscous liquid is slowly added to a large volume of stirred ethanol or methanol (e.g., 500 mL) to precipitate the polymer.

  • Purification: The precipitate is filtered, washed with the precipitating solvent, and can be further purified by extraction with the same solvent in a Soxhlet apparatus.

  • Drying: The purified polymer is dried in a vacuum oven at a suitable temperature (e.g., 50°C) to a constant weight.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Isolation cluster_analysis Analysis prep_reagents Prepare Reagents (VSA, Initiator, Water) ph_adjust Adjust pH of VSA Solution prep_reagents->ph_adjust Optional deoxygenate Deoxygenate with N2 ph_adjust->deoxygenate heat Heat to Reaction Temp. deoxygenate->heat initiate Add Initiator heat->initiate polymerize Stir and React for Specified Time initiate->polymerize precipitate Precipitate in Non-solvent polymerize->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry under Vacuum filter_wash->dry analyze Characterize Polymer (NMR, FT-IR, GPC, TGA) dry->analyze Logical_Relationships cluster_params Input Parameters cluster_outcomes Polymerization Outcomes pH pH of Medium conversion Monomer Conversion pH->conversion Acidic pH increases conversion media Reaction Medium (Aqueous/Organic) media->conversion Aqueous is typical initiator Initiator Concentration mw Molecular Weight initiator->mw Higher conc. decreases MW pdi Polydispersity Index (PDI) initiator->pdi Affects distribution monomer Monomer Concentration monomer->mw Higher conc. increases MW

References

Technical Support Center: Purification of Vinylsulfonic Acid Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying commercial vinylsulfonic acid (VSA) monomer. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, a water-soluble and colorless liquid (though samples may appear yellow), can contain several impurities stemming from its synthesis and storage.[1][2] The most common impurities include:

  • Metal Ions: Primarily sodium ions from the use of sodium vinyl sulfonate as a precursor. Other metal ions like alkaline earth and first transition metals can also be present.

  • Color Impurities: Discoloration, often appearing as a yellow to brown tint, can result from oxidation and exposure to oxygen, especially at elevated temperatures.

  • Polymers: Spontaneous polymerization of the highly reactive this compound monomer can occur, leading to the presence of polythis compound.

  • Water: As a hygroscopic substance, this compound can absorb moisture from the atmosphere.

  • Residual Synthesis Reagents and Byproducts: Depending on the synthetic route, impurities such as isethionic acid or byproducts from the hydrolysis of carbyl sulfate (B86663) may be present.[1][2]

Q2: Why is purification of this compound necessary?

A2: The presence of impurities can significantly impact the performance of this compound in various applications. For instance, metal ions can be detrimental in electronic applications like photoresists and polymer electrolyte membranes (PEM) for fuel cells. Polymers and color impurities can affect the properties and appearance of resulting copolymers and hydrogels used in biomedical and drug delivery applications.[2] Therefore, purification is crucial to achieve high-purity monomer for consistent and reliable performance in research and development.

Q3: What is the recommended general approach for purifying commercial this compound?

A3: A two-step process is widely recommended for the purification of this compound:

  • Demetallation: This step involves the removal of metal ions, primarily sodium, using a strongly acidic ion-exchange resin.[3]

  • Thin-Film Distillation: Subsequent to demetallation, the this compound is purified by thin-film distillation under vacuum to remove polymers, color impurities, and other less volatile components.[4]

Q4: What is the importance of the demetallation step?

A4: A high demetallation rate (preferably ≥95%) is critical for a successful subsequent distillation.[3] Insufficient removal of metal ions can lead to decomposition of the this compound and gas generation during distillation, resulting in a lower recovery rate and a colored product.[3]

Q5: How can I prevent polymerization during purification and storage?

A5: this compound is prone to polymerization, especially at elevated temperatures.[2] To prevent this:

  • Use of Inhibitors: Commercial this compound is often supplied with a polymerization inhibitor, such as monomethyl ether of hydroquinone (B1673460) (MEHQ).[5] During distillation, it is crucial to ensure an inhibitor is present. Typical concentrations of MEHQ for stabilizing acrylic monomers are in the range of 50 to 200 ppm.[6]

  • Controlled Temperature: During distillation, maintaining the recommended temperature range is crucial to minimize thermal polymerization.

  • Proper Storage: Purified this compound should be stored in a cool, dark place, preferably refrigerated (0-10°C), and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Ion-Exchange Chromatography (Demetallation)
Problem Possible Cause(s) Solution(s)
Low Demetallation Rate (<95%) Insufficient resin capacity or exhaustion of the resin.Regenerate the ion-exchange resin according to the manufacturer's instructions. Ensure a sufficient amount of resin is used for the quantity of vinylsulfonate salt being processed.
Flow rate is too high.Decrease the flow rate of the vinylsulfonate solution through the column to allow for sufficient residence time for ion exchange.
Channeling of the solution through the resin bed.Ensure the resin bed is packed uniformly. Backwashing the resin before use can help prevent channeling.
Discoloration of Resin Presence of colored impurities in the commercial sample.Pre-treat the commercial sample with activated carbon to remove some colored impurities before ion exchange.
Reduced Flow Rate Through Column Clogging of the column with particulate matter or fine resin particles.Filter the vinylsulfonate solution before loading it onto the column. Ensure the resin has been properly washed to remove fines.
Thin-Film Distillation
Problem Possible Cause(s) Solution(s)
Product Discoloration (Yellow to Brown) Oxidation due to the presence of oxygen.Ensure the distillation system is leak-tight and can maintain a high vacuum. Purge the system with an inert gas (e.g., nitrogen) before starting the distillation.
Distillation temperature is too high.Operate the distillation within the recommended temperature range (150-200°C).[3]
Polymerization in the Distillation Apparatus Absence or insufficient amount of polymerization inhibitor.Add a suitable polymerization inhibitor, such as MEHQ, to the this compound before distillation.
Excessive heating or localized hot spots.Ensure uniform heating of the evaporator surface. Avoid excessive temperatures.
Low Recovery Rate (<90%) Incomplete demetallation leading to decomposition.Ensure the demetallation rate is ≥95% before proceeding to distillation.[3]
Vacuum is not low enough.Check the vacuum pump and the entire system for leaks to achieve the recommended pressure (30-200 Pa).[3]
Product decomposition.Optimize the distillation temperature and pressure to minimize the residence time of the monomer at high temperatures.
Foaming Presence of impurities in the feed.Ensure the demetallation step was effective in removing impurities that can cause foaming.[7]
High viscosity of the liquid.Adjust the temperature to reduce viscosity, but remain within the safe operating range to prevent polymerization.[7]

Experimental Protocols

Demetallation using a Strongly Acidic Ion-Exchange Resin

Objective: To remove metal ions (e.g., Na⁺) from a commercial aqueous solution of sodium vinylsulfonate.

Materials:

  • Commercial aqueous solution of sodium vinylsulfonate

  • Strongly acidic ion-exchange resin (e.g., Amberlite® IR-120B)

  • Chromatography column

  • Deionized water

  • Hydrochloric acid (for resin regeneration)

  • Sodium hydroxide (B78521) (for resin regeneration)

Procedure:

  • Resin Preparation:

    • If the resin is new or exhausted, it needs to be regenerated. Wash the resin with deionized water to remove any preservatives.

    • Treat the resin with 1 M HCl, followed by a thorough rinse with deionized water until the eluate is neutral.

    • Treat the resin with 1 M NaOH, followed by a thorough rinse with deionized water until the eluate is neutral.

    • Finally, convert the resin to the H⁺ form by treating it with 1 M HCl and rinsing with deionized water until the eluate is neutral and free of chloride ions.

  • Column Packing:

    • Prepare a slurry of the regenerated resin in deionized water.

    • Pour the slurry into the chromatography column, allowing the resin to settle uniformly without any air bubbles.

  • Demetallation:

    • Pass the commercial aqueous solution of sodium vinylsulfonate through the packed column at a controlled flow rate.

    • Collect the eluate, which is now an aqueous solution of this compound.

  • Monitoring:

    • The progress of demetallation can be monitored by measuring the acid value of the eluate.[3] A demetallation rate of ≥95% is desired.[3] The sodium content can be more accurately determined by Atomic Absorption Spectroscopy (AAS).

Thin-Film Distillation

Objective: To purify the demetallized this compound to remove polymers, color impurities, and water.

Materials:

  • Aqueous this compound solution (from demetallation step)

  • Monomethyl ether of hydroquinone (MEHQ) inhibitor

  • Thin-film distillation apparatus

  • Vacuum pump

  • Heating mantle or oil bath

  • Cold trap

Procedure:

  • Preparation:

    • Add a small amount of MEHQ inhibitor (typically 50-200 ppm) to the aqueous this compound solution.

    • Set up the thin-film distillation apparatus, ensuring all connections are secure and vacuum-tight.

  • Distillation:

    • Begin to evacuate the system using the vacuum pump to a pressure of approximately 30-200 Pa.[3]

    • Start the rotor of the thin-film evaporator.

    • Gradually heat the evaporator to the desired temperature, typically in the range of 150-200°C.[3]

    • Feed the this compound solution into the evaporator at a controlled rate.

    • The purified this compound monomer will vaporize, travel to the condenser, and be collected as a colorless liquid.

    • The non-volatile impurities, such as polymers and salts, will be discharged as residue.

  • Collection and Storage:

    • Collect the purified this compound in a receiver flask that has been purged with an inert gas.

    • After distillation, allow the apparatus to cool down under vacuum before venting with an inert gas.

    • Store the purified monomer in a tightly sealed container at 0-10°C in the dark.

Quantitative Data Summary

ParameterBefore Purification (Typical Commercial Sample)After Purification (Target Values)Analytical Method
Purity (as this compound) 25-30% (aqueous solution)>97%Titration / HPLC
Sodium (Na) Content High (from sodium vinylsulfonate)< 1 ppmAtomic Absorption Spectroscopy (AAS)
Other Metal Ions Variable< 1 ppmInductively Coupled Plasma (ICP)
Water Content 70-75%< 0.1%Karl Fischer Titration
Appearance Yellow to brown liquidColorless liquidVisual

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_demetallation Step 1: Demetallation cluster_distillation Step 2: Purification cluster_storage Final Product start Commercial this compound (Aqueous Solution, contains Na⁺) ion_exchange Strongly Acidic Ion-Exchange Resin (H⁺ form) start->ion_exchange Pass through column demetallated_vsa Aqueous this compound ion_exchange->demetallated_vsa Elute add_inhibitor Add MEHQ Inhibitor demetallated_vsa->add_inhibitor distillation Thin-Film Distillation (150-200°C, 30-200 Pa) add_inhibitor->distillation purified_vsa High-Purity this compound (>97%, Colorless) distillation->purified_vsa Vaporization & Condensation residue Residue (Polymers, Salts) distillation->residue Separation storage Store at 0-10°C under Inert Atmosphere purified_vsa->storage

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_distillation Distillation Issues cluster_ion_exchange Ion Exchange Issues start Problem Encountered discoloration Product Discoloration Check for O₂ leaks Lower distillation temp. Ensure inert atmosphere start->discoloration Distillation Problem polymerization Polymerization in Apparatus Add/Increase MEHQ inhibitor Ensure uniform heating Avoid excessive temp. start->polymerization Distillation Problem low_yield Low Recovery Rate Verify demetallation rate ≥95% Check vacuum level Optimize temp. and pressure start->low_yield Distillation Problem low_demetallation Low Demetallation Rate Regenerate resin Decrease flow rate Repack column to avoid channeling start->low_demetallation Ion Exchange Problem clogging Column Clogging Filter sample before loading Backwash resin to remove fines start->clogging Ion Exchange Problem

Caption: Troubleshooting logic for this compound purification.

References

mitigating degradation of polyvinylsulfonic acid in fuel cell operating conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with polyvinylsulfonic acid (PVSA) membranes in fuel cell operating conditions. Due to the limited availability of data specifically on PVSA, some information presented is based on findings from structurally similar materials, such as polystyrene sulfonic acid (PSSA) and other hydrocarbon-based membranes. This will be explicitly noted where applicable.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for PVSA membranes in fuel cells?

Based on studies of similar non-fluorinated polymer electrolyte membranes, the degradation of PVSA is likely dominated by three mechanisms:

  • Chemical Degradation: This is considered the most significant factor. It is believed to be initiated by the formation of peroxide and hydroxyl radicals (•OH) at the cathode. These highly reactive species can attack the polymer backbone of the PVSA, leading to chain scission, loss of sulfonic acid groups, and overall membrane thinning.[1][2] This process is analogous to the degradation observed in polystyrene sulfonic acid (PSSA) membranes, where the attack is postulated to occur on the tertiary hydrogen of the polymer backbone.[2][3]

  • Thermal Degradation: PVSA has a lower thermal stability compared to perfluorinated sulfonic acid (PFSA) membranes. Thermogravimetric analysis (TGA) has shown that the degradation of PVSA can begin at temperatures as low as 150°C, with more significant degradation occurring between 300°C and 500°C. This is a critical consideration for fuel cells operating at elevated temperatures.

  • Mechanical Degradation: Like other hydrocarbon-based membranes, PVSA is susceptible to mechanical failure due to swelling and shrinking during humidity cycles.[4][5] This can lead to the formation of pinholes, cracks, and delamination from the catalyst layer, ultimately resulting in gas crossover and cell failure.[6]

Q2: What are the typical signs of PVSA membrane degradation during fuel cell operation?

Common indicators of PVSA membrane degradation include:

  • A gradual decrease in open-circuit voltage (OCV).

  • An increase in high-frequency resistance (HFR), indicating a loss of proton conductivity.

  • Increased hydrogen crossover from the anode to the cathode.

  • A noticeable thinning of the membrane or the appearance of pinholes and cracks in post-mortem analysis.[6][7]

  • A decline in overall cell performance, particularly at high current densities.[7]

Q3: How does water management affect the stability of PVSA membranes?

Water management is critical for the durability of PVSA and other hydrocarbon-based membranes.[8][9]

  • Dehydration: Insufficient humidity can lead to membrane drying, which reduces proton conductivity and can cause mechanical stress, leading to cracking.

  • Flooding: Excessive water can cause significant swelling of the PVSA membrane.[5][10] This swelling can induce mechanical stress, potentially causing delamination and dimensional changes that compromise the integrity of the membrane electrode assembly (MEA).[10]

Proper humidification of reactant gases is essential to maintain optimal membrane hydration without causing excessive swelling.

Q4: What are some potential strategies to mitigate PVSA degradation?

While research is ongoing, several strategies, drawn from experience with similar membranes, can be considered:

  • Reinforcement: Incorporating a reinforcing matrix (e.g., a porous, inert polymer) can improve the mechanical strength of the PVSA membrane and limit swelling.

  • Crosslinking: Introducing crosslinks within the PVSA polymer structure can enhance its mechanical and thermal stability and reduce excessive water uptake.

  • Use of Radical Scavengers: Incorporating antioxidants or radical scavengers, such as cerium oxide nanoparticles, into the membrane or catalyst layers can help to neutralize the damaging hydroxyl radicals.[11][12]

  • Composite Membranes: Creating composite membranes, for instance by blending PVSA with a polymer that has high oxygen barrier properties like polyvinyl alcohol (PVA), could reduce oxygen crossover and thus limit the formation of radical species.[13]

  • Protective Layers: A composite membrane with a more chemically stable layer, such as Nafion, on the cathode side could protect the PVSA from oxidative attack.[2][3]

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Rapid decline in Open Circuit Voltage (OCV) - Pinholes or cracks in the membrane leading to gas crossover.- Severe membrane thinning.1. Perform a leak test to check for gas crossover.2. Conduct a post-mortem analysis of the MEA using techniques like scanning electron microscopy (SEM) to inspect for physical defects.[1]
Increasing High-Frequency Resistance (HFR) - Membrane dehydration.- Loss of sulfonic acid groups due to chemical degradation.- Delamination of the membrane from the catalyst layer.1. Check and optimize the humidification of the reactant gases.[8]2. Perform electrochemical impedance spectroscopy (EIS) to de-convolute the sources of resistance.[14]3. Post-mortem analysis can confirm delamination.
Poor performance at high current densities - Water flooding of the electrodes due to excessive membrane swelling and water transport.- Dehydration of the membrane under high load.1. Adjust the stoichiometry and humidity of the reactant gases.2. Optimize the operating temperature.3. Investigate different gas diffusion layer (GDL) properties to improve water removal.
Visible cracks or brittleness in the membrane after operation - Excessive humidity cycling leading to mechanical fatigue.- Operation at temperatures exceeding the thermal stability of PVSA.1. Implement an accelerated stress test (AST) with controlled humidity cycling to characterize the membrane's mechanical durability.[15][16]2. Review the operating temperature profile and ensure it remains within the stable range for PVSA.

Experimental Protocols

Protocol 1: Accelerated Stress Test (AST) for Chemical Degradation

This protocol is adapted from standard tests for hydrocarbon membranes and aims to accelerate chemical degradation.[1]

  • MEA Preparation: Prepare a membrane electrode assembly (MEA) with the PVSA membrane according to standard procedures.[17][18][19]

  • Cell Assembly: Assemble the MEA into a single fuel cell test fixture.

  • Test Conditions:

    • Temperature: 80°C

    • Reactant Gases: Hydrogen (anode) and Oxygen/Air (cathode)

    • Relative Humidity (RH): 30-50% (low humidity accelerates degradation)[4][20]

    • Cell Voltage: Hold at open circuit voltage (OCV) or cycle between OCV and a low voltage (e.g., 0.4 V).

  • Monitoring:

    • Continuously monitor the OCV and HFR.

    • Periodically measure the hydrogen crossover rate using linear sweep voltammetry (LSV).

    • Collect effluent water from the anode and cathode outlets to analyze for sulfate (B86663) ions (SO₄²⁻) using ion chromatography, which indicates the loss of sulfonic acid groups.

  • Duration: Run the test for a predetermined duration (e.g., 100-500 hours) or until a failure criterion is met (e.g., OCV drops below a certain threshold).

  • Post-mortem Analysis: After the test, disassemble the cell and analyze the membrane for thinning, pinholes, and changes in chemical structure using SEM and Fourier-transform infrared spectroscopy (FTIR).

Protocol 2: Humidity Cycling for Mechanical Degradation Assessment

This protocol is designed to evaluate the mechanical durability of the PVSA membrane under stresses induced by changes in water content.[15][16][21]

  • MEA and Cell Assembly: Prepare and assemble the MEA as described in Protocol 1.

  • Test Conditions:

    • Temperature: 80°C

    • Reactant Gases: Hydrogen (anode) and Nitrogen (cathode) to avoid chemical degradation.

    • Humidity Cycling: Cycle the relative humidity of the inlet gases between dry (0% RH) and fully saturated (100% RH) conditions. A typical cycle might be 2 minutes dry followed by 2 minutes wet.

  • Monitoring:

    • Monitor the HFR during the cycling.

    • Periodically interrupt the cycling to measure hydrogen crossover.

  • Duration: Continue cycling for a set number of cycles or until a significant increase in hydrogen crossover indicates mechanical failure.

  • Post-mortem Analysis: Analyze the disassembled membrane for cracks, pinholes, and delamination.

Quantitative Data Summary

Due to the limited research specifically on PVSA in fuel cells, a comprehensive table of quantitative degradation rates is not available. However, the following table provides thermal degradation data for PVSA and comparative data for a similar hydrocarbon membrane (BPSH-35) to offer a general understanding.

Parameter Polythis compound (PVSA) Biphenyl Sulfone Hydrocarbon (BPSH-35) Membrane Nafion® 112
Thermal Degradation Onset ~150°CNot specified> 280°C
Major Thermal Degradation Range 300°C - 500°CNot specifiedNot specified
Hydrogen Crossover (at 100°C, 25% RH) Not availableLower than Nafion® 112[22]Higher than BPSH-35[22]
OCV Durability (at 100°C, 25% RH) Not availableOutperformed Nafion® 112[22][23]Poorer than BPSH-35[22][23]
Mechanical Stability (Humidity Cycling) Not availableLower than Nafion® 112[4][22]Higher than BPSH-35[4][22]

Visualizations

Chemical_Degradation_Pathway cluster_cathode Cathode Side cluster_membrane PVSA Membrane O2 Oxygen (O2) H2O2 Hydrogen Peroxide (H2O2) O2->H2O2 Incomplete Reduction OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Decomposition PVSA PVSA Polymer Backbone OH_radical->PVSA Attacks Polymer Backbone Degraded_PVSA Degraded Polymer (Chain Scission, Loss of -SO3H) PVSA->Degraded_PVSA

Caption: Postulated chemical degradation pathway of PVSA in a fuel cell.

Troubleshooting_Logic Start Performance Degradation Observed Check_OCV Is OCV decreasing rapidly? Start->Check_OCV Check_HFR Is HFR increasing? Check_OCV->Check_HFR No Crossover_Test Perform Gas Crossover Test Check_OCV->Crossover_Test Yes Post_Mortem Post-Mortem Analysis (SEM) Check_HFR->Post_Mortem No Check_Humidity Check Humidification System Check_HFR->Check_Humidity Yes High_Crossover High Crossover? (Pinholes/Cracks) Crossover_Test->High_Crossover EIS_Analysis Perform EIS Analysis Check_Humidity->EIS_Analysis Dehydration Dehydration Issue Check_Humidity->Dehydration Chemical_Degradation Chemical Degradation/ Delamination EIS_Analysis->Chemical_Degradation High_Crossover->Post_Mortem

Caption: A logical workflow for troubleshooting PVSA membrane degradation.

References

Technical Support Center: Control of Molecular Weight in Vinylsulfonic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of vinylsulfonic acid (VSA) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling the molecular weight of poly(this compound) (PVSA)?

The molecular weight of PVSA can be controlled through several polymerization techniques:

  • Conventional Free Radical Polymerization: This is a common method where molecular weight is influenced by parameters such as initiator concentration, monomer concentration, and temperature.[1][2][3]

  • Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) offer more precise control over molecular weight and result in polymers with a narrow molecular weight distribution (low polydispersity).[4][5]

  • Use of Chain Transfer Agents (CTAs): In free radical polymerization, CTAs can be added to regulate the molecular weight of the resulting polymer.[6][7]

Q2: How does the initiator concentration affect the molecular weight of PVSA in free radical polymerization?

In free radical polymerization, the molecular weight of PVSA is inversely related to the initiator concentration.[8] A higher initiator concentration leads to the formation of more polymer chains simultaneously, resulting in shorter chains and a lower average molecular weight.[6][9][10] Conversely, decreasing the initiator concentration produces fewer, longer polymer chains, thus increasing the average molecular weight.[1][2][3]

Q3: What is the impact of monomer concentration on the molecular weight of PVSA?

Generally, increasing the monomer concentration in free radical polymerization leads to an increase in the molecular weight of the resulting PVSA.[1][2][3][11] This is because a higher concentration of monomer units is available for the propagating radical chains, leading to longer polymer chains before termination occurs.

Q4: Can reaction temperature be used to control the molecular weight?

Yes, temperature is a critical parameter. Higher temperatures increase the rate of both initiation and propagation. However, the rate of termination and chain transfer reactions also increases, which often leads to a decrease in the average molecular weight.[6] Therefore, fine-tuning the temperature is necessary to achieve the desired molecular weight.[4][6]

Q5: What is the "protecting group" strategy and why is it used for VSA polymerization?

The direct controlled polymerization of this compound can be challenging because the acidic sulfonic acid group can interfere with the catalysts used in techniques like ATRP or the chain transfer agents in RAFT polymerization.[5] The "protecting group" strategy involves polymerizing a vinyl sulfonate ester (e.g., neopentyl ethenesulfonate) instead of VSA.[4][12] After the polymerization is complete, the protecting group (e.g., neopentyl) is removed through a deprotection reaction (hydrolysis) to yield the final poly(this compound).[4][12] This approach allows for the synthesis of well-defined PVSA.[4]

Q6: Is it possible to synthesize PVSA with a low polydispersity index (PDI)?

Yes, using controlled radical polymerization techniques like RAFT is an effective way to produce PVSA with low polydispersity.[4][12] For instance, the RAFT polymerization of vinyl sulfonate esters using xanthate-type chain transfer agents has been shown to yield polymers with narrow molecular weight distributions.[1][4][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Molecular Weight The initiator concentration is too low.Increase the concentration of the radical initiator.[8]
The monomer concentration is too high.Decrease the initial monomer concentration in the reaction mixture.[1][2][3][11]
No chain transfer agent (CTA) was used.Introduce a suitable chain transfer agent to the polymerization system.[6][7]
Low Molecular Weight The initiator concentration is too high.Reduce the concentration of the radical initiator.[6][9][10]
The monomer concentration is too low.Increase the initial monomer concentration.[1][2][3][11]
Impurities in the reaction mixture are acting as chain transfer agents.Purify the monomer and solvent before polymerization.
Broad Polydispersity (PDI) Conventional free radical polymerization was used.Employ a controlled radical polymerization technique such as RAFT for better control over the polymer architecture.[4][12]
The RAFT chain transfer agent is not suitable for the monomer.Screen different types of CTAs. For vinyl sulfonate esters, xanthate-type CTAs have proven effective.[4][12]
Controlled Polymerization Fails The sulfonic acid group of VSA is interfering with the catalyst or CTA.Utilize the "protecting group" strategy by polymerizing a vinyl sulfonate ester, followed by a deprotection step to obtain PVSA.[4][5][12]

Quantitative Data Summary

Table 1: Effect of Initiator and Monomer Concentration on PVSA Molecular Weight (Free Radical Polymerization)
Parameter ChangeEffect on Molecular WeightReference
Increase Initiator ConcentrationDecrease[1][3][8][9]
Decrease Initiator ConcentrationIncrease[1][3]
Increase Monomer ConcentrationIncrease[1][3][11]
Decrease Monomer ConcentrationDecrease[13]

Note: The data presented is a general trend observed in free radical polymerization.

Table 2: Comparison of Polymerization Methods for PVSA Synthesis
Polymerization MethodControl over Molecular WeightPolydispersity Index (PDI)Key ConsiderationsReference
Conventional Free Radical ModerateBroad (>1.5)Simple setup; control achieved by adjusting reactant concentrations and temperature.[1][2][3]
RAFT Polymerization HighNarrow (Typically <1.3)Requires a suitable chain transfer agent; often employs a "protecting group" strategy for VSA.[4][12]
ATRP HighNarrow (Typically <1.3)Catalyst can be sensitive to the acidic monomer; a "protecting group" strategy is often necessary.[5]

Experimental Protocols

Protocol 1: Conventional Free Radical Polymerization of Sodium Vinylsulfonate

This protocol is a representative example of a free radical polymerization in an aqueous solution.

Materials:

  • Sodium vinylsulfonate (monomer)

  • 2,2′-Azobis(2-methylpropanediamine) dihydrochloride (B599025) (initiator)

  • Deionized water (solvent)

  • Ethanol (precipitating agent)

Procedure:

  • Prepare a 25% aqueous solution of sodium vinylsulfonate in a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and a nitrogen inlet.

  • Deoxygenate the solution by bubbling nitrogen through it.

  • Heat the solution to 50°C.

  • Prepare a solution of the initiator in deionized water.

  • Add the initiator solution to the monomer solution while stirring.

  • Maintain the reaction mixture at 50°C for 10 hours with continuous stirring, followed by an additional 40 hours without stirring.[14]

  • Precipitate the resulting polymer by slowly adding the viscous reaction mixture to a large volume of stirred ethanol.[14]

  • Filter the precipitate, wash it with ethanol, and dry it under vacuum to obtain the final poly(sodium vinylsulfonate) product.[14]

Protocol 2: RAFT Polymerization of a Vinyl Sulfonate Ester (Protecting Group Strategy)

This protocol outlines the synthesis of well-defined PVSA using a protecting group and a RAFT agent.

Materials:

  • Neopentyl ethenesulfonate (B8298466) (NES, protected monomer)[4][12]

  • O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate (xanthate-type CTA)[4][12]

  • AIBN (initiator)

  • Solvent (e.g., 1,4-dioxane)

  • Lithium bromide (for deprotection)

  • 2-butanone (for deprotection)

Polymerization Procedure:

  • In a reaction vessel, dissolve the NES monomer, the xanthate CTA, and the AIBN initiator in the chosen solvent.

  • Thoroughly deoxygenate the mixture (e.g., via several freeze-pump-thaw cycles).

  • Place the vessel in a preheated oil bath at a specific temperature (e.g., 60°C) to initiate polymerization.

  • Allow the reaction to proceed for a predetermined time to achieve the desired monomer conversion.

  • Terminate the polymerization by cooling the reaction mixture rapidly (e.g., in an ice bath).

  • Isolate the polymer (poly(neopentyl ethenesulfonate)) by precipitation in a non-solvent (e.g., methanol).

Deprotection Procedure:

  • Dissolve the purified poly(neopentyl ethenesulfonate) in 2-butanone.

  • Add lithium bromide to the solution.

  • Reflux the mixture for 24 hours to cleave the neopentyl protecting group.[4]

  • After cooling, isolate the final product, poly(lithium vinyl sulfonate), by precipitation, followed by washing and drying.

Visualizations

G cluster_start Troubleshooting Workflow cluster_conventional Conventional Free Radical Polymerization cluster_controlled Controlled Radical Polymerization (RAFT/ATRP) cluster_solutions Solutions start Identify Issue: - High/Low MW - Broad PDI high_mw Problem: High MW start->high_mw low_mw Problem: Low MW start->low_mw broad_pdi Problem: Broad PDI start->broad_pdi poor_control Problem: Poor Control / No Polymerization start->poor_control sol_inc_i Increase [Initiator] high_mw->sol_inc_i sol_dec_m Decrease [Monomer] high_mw->sol_dec_m sol_add_cta Add CTA high_mw->sol_add_cta sol_dec_i Decrease [Initiator] low_mw->sol_dec_i sol_inc_m Increase [Monomer] low_mw->sol_inc_m sol_purify Purify Reagents low_mw->sol_purify sol_switch_crp Switch to CRP (e.g., RAFT) broad_pdi->sol_switch_crp sol_protect Use Protecting Group Strategy poor_control->sol_protect

Caption: Troubleshooting workflow for molecular weight control.

G cluster_params Controlling Parameters mw Molecular Weight (MW) initiator [Initiator] monomer [Monomer] cta [Chain Transfer Agent] temp Temperature initiator->mw Inverse Relationship monomer->mw Direct Relationship cta->mw Inverse Relationship temp->mw Complex/ Generally Inverse

Caption: Key parameters influencing polymer molecular weight.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Process I Initiator R Primary Radical (R.) I->R Decomposition Pn Propagating Chain (Pn.) R->Pn + Monomer Adduct Radical Adduct Pn->Adduct + CTA CTA RAFT Agent (CTA) Adduct->Pn - CTA Pm Dormant Chain (Pm-CTA) Adduct->Pm - L. Pm->Adduct + L. L Leaving Group Radical (L.) L->Pn + Monomer

Caption: Simplified RAFT polymerization mechanism for MW control.

References

addressing discoloration of vinylsulfonic acid monomer upon storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration of vinylsulfonic acid monomer upon storage.

Frequently Asked Questions (FAQs)

Q1: Is it normal for this compound monomer to have a color?

A1: While pure this compound is a colorless liquid, it is common for commercial samples to appear yellow or even reddish.[1][2][3][4] This discoloration is typically an indication of the presence of impurities or degradation products.

Q2: What causes the yellowing of this compound during storage?

A2: The discoloration of this compound upon storage can be attributed to several factors:

  • Impurities: The presence of metal ions and other impurities from the manufacturing process can lead to color formation.[2]

  • Degradation: this compound is sensitive to heat and light, which can cause it to degrade over time, forming colored byproducts.[2]

  • Polymerization: The monomer can undergo spontaneous polymerization, and the resulting oligomers or polymers can be colored or trap impurities that are colored.[5]

  • Oxidation: Exposure to oxygen can lead to the formation of oxidized species that are colored.[6]

Q3: Can the discolored this compound still be used in my experiments?

A3: The suitability of discolored this compound depends on the sensitivity of your application. The colored impurities may act as inhibitors or catalysts in polymerization reactions, or they could interfere with analytical measurements. It is recommended to purify the monomer if your application requires high purity. For less sensitive applications, the monomer might still be usable, but it is advisable to run a small-scale test first.

Q4: How can I prevent the discoloration of this compound?

A4: To minimize discoloration, proper storage and handling are crucial:

  • Storage Conditions: Store this compound in a cool, dark, and dry place, preferably in a refrigerator at 0-10°C.[2][7]

  • Inert Atmosphere: To prevent oxidation, store the monomer under an inert atmosphere, such as nitrogen or argon.

  • Inhibitors: The presence of a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), is essential to prevent spontaneous polymerization.[5][8][9] Ensure that the inhibitor concentration is maintained, especially after any purification steps.

Troubleshooting Guide

This guide will help you identify the potential cause of discoloration and provide steps to address the issue.

Problem: this compound has turned yellow.

Step 1: Assess the Severity of Discoloration

  • Light Yellow: This may indicate the initial stages of degradation or the presence of minor impurities.

  • Dark Yellow to Red: This suggests more significant degradation or higher concentrations of impurities.

Step 2: Review Storage Conditions

  • Temperature: Was the monomer stored at the recommended temperature (0-10°C)?

  • Light Exposure: Was the container protected from light?

  • Atmosphere: Was the container sealed tightly to prevent exposure to air and moisture?

Step 3: Chemical Analysis (Optional but Recommended)

If your lab is equipped for it, performing some simple analytical tests can provide valuable insights.

ParameterTest MethodPurposeNormal Range (for pure monomer)
Purity TitrationTo determine the concentration of the this compound monomer.>97%
Color UV-Vis SpectroscopyTo quantify the color and identify potential chromophores.Colorless (no significant absorbance in the visible region)
Impurities NMR SpectroscopyTo identify the structure of impurities.No significant impurity peaks
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the discoloration of this compound.

Troubleshooting Workflow start This compound is Discolored assess_color Assess Color Severity start->assess_color light_yellow Light Yellow assess_color->light_yellow Minor dark_yellow Dark Yellow/Red assess_color->dark_yellow Significant review_storage Review Storage Conditions storage_ok Storage OK? review_storage->storage_ok storage_bad Improper Storage review_storage->storage_bad No perform_analysis Perform Chemical Analysis (Optional) purify Purify Monomer perform_analysis->purify Purity Low use_with_caution Use With Caution (Test First) perform_analysis->use_with_caution Purity Acceptable light_yellow->review_storage dark_yellow->review_storage discard Consider Discarding dark_yellow->discard storage_ok->perform_analysis Yes improve_storage Improve Storage Practices storage_bad->improve_storage end_ok Proceed with Experiment purify->end_ok end_bad Obtain New Monomer discard->end_bad use_with_caution->end_ok improve_storage->review_storage

Caption: Troubleshooting workflow for discolored this compound.

Experimental Protocols

Protocol 1: Purity Determination by Titration

This method determines the concentration of this compound by titrating it with a standard solution of sodium hydroxide.

Materials:

  • Discolored this compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Burette, pipette, conical flask

Procedure:

  • Accurately weigh approximately 1 g of the this compound sample into a 250 mL conical flask.

  • Add 50 mL of deionized water to dissolve the sample.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH used.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (V_NaOH × M_NaOH × MW_VSA) / (W_sample × 10)

    Where:

    • V_NaOH = Volume of NaOH solution used (mL)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW_VSA = Molecular weight of this compound (108.11 g/mol )

    • W_sample = Weight of the this compound sample (g)

Protocol 2: Color Analysis by UV-Vis Spectroscopy

This protocol provides a qualitative assessment of the discoloration.

Materials:

  • Discolored this compound sample

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the this compound sample in deionized water (e.g., 1% v/v).

  • Use deionized water as a blank to zero the spectrophotometer.

  • Scan the sample solution from 200 nm to 800 nm.

  • Observe the spectrum for any absorbance peaks in the visible region (400-700 nm). The presence of peaks in this region indicates the presence of colored impurities.

Potential Degradation Pathway

The discoloration of this compound is often a result of complex chemical reactions. The diagram below illustrates a simplified potential degradation pathway.

Degradation Pathway VSA This compound (Colorless) Radical Radical Formation VSA->Radical Initiators Heat, Light, O₂, Metal Ions Initiators->VSA Polymerization Polymerization/Oligomerization Radical->Polymerization Oxidation Oxidation Radical->Oxidation Colored_Products Colored Byproducts (Yellow/Red) Polymerization->Colored_Products Oxidation->Colored_Products

Caption: Simplified degradation pathway of this compound.

References

improving the long-term stability of vinylsulfonic acid-grafted catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term stability of vinylsulfonic acid-grafted catalysts. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for this compound-grafted catalysts?

A1: The deactivation of these catalysts is primarily attributed to three main factors:

  • Leaching: The gradual loss of the grafted poly(this compound) chains or individual sulfonic acid groups from the support material into the reaction medium.

  • Thermal Degradation: High reaction temperatures can lead to the decomposition of the sulfonic acid groups.[1] Aromatic sulfonic acids, for instance, can thermally decompose in the range of 200-300°C.

  • Poisoning: Impurities present in the feedstock, particularly basic compounds, can neutralize the acidic sites, rendering them inactive.[1]

Q2: How can I tell if my catalyst is deactivating?

A2: Signs of catalyst deactivation include a noticeable decrease in reaction rate or conversion over time, a change in product selectivity, or the need for more stringent reaction conditions (e.g., higher temperature or pressure) to achieve the same performance. Visual changes such as a change in color or aggregation of the catalyst particles can also indicate a problem.[1]

Q3: What is catalyst leaching and how can it be minimized?

A3: Leaching is the physical loss of the active sulfonic acid groups from the solid support into the reaction mixture. This not only reduces the catalyst's activity over time but can also contaminate the product. To minimize leaching, consider the following:

  • Support Material: The choice of support material (e.g., polystyrene, silica, polysaccharides) can influence the stability of the graft.[1]

  • Grafting Method: A strong covalent bond between the this compound polymer and the support is crucial.

  • Reaction Conditions: Operating at milder temperatures and choosing appropriate solvents can reduce the rate of leaching.

Q4: Can a deactivated this compound-grafted catalyst be regenerated?

A4: Yes, in many cases, deactivation is reversible. For catalysts deactivated by poisoning from cation exchange, an acid wash can often restore activity.[2] This process involves washing the catalyst with a dilute mineral acid to remove the poisoning species and regenerate the active sulfonic acid sites.

Troubleshooting Guide

Issue 1: Gradual decrease in catalyst performance over multiple reaction cycles.

  • Possible Cause: Leaching of sulfonic acid groups or poisoning of acid sites.

  • Diagnostic Steps:

    • Leaching Test: After a reaction, filter the catalyst and allow the reaction to proceed with the filtrate only. If the reaction continues, it indicates that active species have leached into the solution.[3]

    • Analyze Feedstock: Check reactants and solvents for potential basic impurities that could neutralize the acid sites.

    • Acid Site Titration: Determine the acid capacity of the fresh and used catalyst via acid-base titration to quantify the loss of acid sites.

  • Proposed Solutions:

    • If leaching is confirmed, consider optimizing the catalyst synthesis to ensure a more robust grafting of the this compound.

    • If poisoning is the issue, purify the feedstock to remove contaminants before the reaction.

    • Implement a regeneration protocol (see Experimental Protocols Section).

Issue 2: Catalyst deactivation when increasing the reaction temperature.

  • Possible Cause: Thermal degradation of the sulfonic acid groups.

  • Diagnostic Steps:

    • Thermogravimetric Analysis (TGA): Perform TGA on the fresh catalyst to determine the decomposition temperature of the sulfonic acid groups. The weight loss corresponding to the sulfonic acid groups will indicate the thermal stability limit.

  • Proposed Solutions:

    • Operate the reaction at a temperature well below the decomposition temperature identified by TGA.

    • If higher temperatures are necessary, consider using a more thermally stable support material.

Quantitative Data Summary

The following tables summarize quantitative data on the performance and stability of this compound-grafted catalysts from various studies.

Table 1: Performance of PVS-grafted Polystyrene in Esterification

AlcoholReaction Time (h)Conversion (%)Acid Capacity (mmol H+/g)
Methanol (B129727)4655.2
Ethanol4585.2
1-Butanol4455.2
2-Propanol4155.2
1-Decanol4305.2

Table 2: Reusability of a Sulfonic Acid-Functionalized Catalyst in Esterification [4]

Reuse CycleConversion (%)
1>99
2>99
3>99
4>99
5>99

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound)-grafted Polystyrene (PVS-grafted PSt)

This protocol is adapted from the procedure described by Okayasu et al.[5]

  • Initiator Immobilization:

    • Dissolve 4,4'-Azobis(4-cyanovaleric acid) (ACV) and 1-(ethoxy-carbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ) in DMF.

    • Bubble the solution with Argon for 30 minutes.

    • Add aminomethylated polystyrene beads to the solution and continue degassing for another 30 minutes.

    • Carry out the reaction at 25°C for 8 hours under an Argon atmosphere.

    • Wash the resulting ACV-attached polystyrene beads with DMF and ethanol, then dry under vacuum.

  • Graft Polymerization:

    • Add this compound (VSA) and the ACV-attached polystyrene beads to a round-bottom flask.

    • Conduct the reaction at 65°C for 2 days under an Argon atmosphere.

    • Filter the PVS-grafted PSt beads and wash them extensively with water, methanol, and acetone (B3395972) to remove any ungrafted polymer and monomer.

    • Dry the final product under vacuum at 90°C for 2 days.

Protocol 2: Leaching Test

This is a general procedure to test for the leaching of active catalytic species.[3]

  • Perform the catalytic reaction for a set period (e.g., 30 minutes).

  • Stop the reaction and separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Continue the reaction with only the filtrate (the liquid portion) under the same reaction conditions.

  • Monitor the reaction progress (e.g., by taking samples and analyzing for product formation).

  • If the reaction continues to proceed in the absence of the solid catalyst, it indicates that active species have leached into the solution.

Protocol 3: Catalyst Regeneration via Acid Wash

This protocol is effective for catalysts deactivated by cation exchange (a form of poisoning).[2]

  • Recovery: After the reaction, recover the catalyst by filtration or centrifugation.

  • Solvent Wash: Wash the recovered catalyst thoroughly with a non-reactive solvent (e.g., methanol or acetone) to remove any residual reactants and products. Dry the catalyst in an oven at 60-80°C.

  • Acid Treatment: Suspend the dried catalyst in a dilute solution of an inorganic acid, such as 0.1 M sulfuric acid. Stir the suspension at room temperature for 1-2 hours.

  • Rinsing: Filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral (pH ≈ 7).

  • Drying: Dry the washed catalyst in an oven at a temperature between 80°C and 110°C for several hours to remove water. The catalyst is now regenerated and ready for reuse or characterization.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_stability Stability Assessment initiator_immobilization Initiator Immobilization on Support graft_polymerization Graft Polymerization of VSA initiator_immobilization->graft_polymerization washing_drying Washing and Drying graft_polymerization->washing_drying reaction Perform Catalytic Reaction washing_drying->reaction product_analysis Analyze Product reaction->product_analysis catalyst_recovery Catalyst Recovery product_analysis->catalyst_recovery leaching_test Leaching Test catalyst_recovery->leaching_test reusability_test Reusability Test catalyst_recovery->reusability_test

Caption: Experimental workflow for synthesis, reaction, and stability testing of this compound-grafted catalysts.

troubleshooting_flowchart start Decreased Catalyst Activity check_leaching Perform Leaching Test start->check_leaching leaching_positive Leaching Confirmed check_leaching->leaching_positive Yes check_poisoning Analyze Feedstock for Impurities check_leaching->check_poisoning No optimize_synthesis Optimize Catalyst Synthesis leaching_positive->optimize_synthesis poisoning_positive Poisoning Confirmed check_poisoning->poisoning_positive Yes check_thermal High Reaction Temperature? check_poisoning->check_thermal No purify_feedstock Purify Feedstock poisoning_positive->purify_feedstock regenerate_catalyst Regenerate Catalyst (Acid Wash) poisoning_positive->regenerate_catalyst thermal_degradation Thermal Degradation Likely check_thermal->thermal_degradation Yes tga_analysis Perform TGA Analysis thermal_degradation->tga_analysis reduce_temp Reduce Reaction Temperature tga_analysis->reduce_temp

Caption: Troubleshooting flowchart for decreased activity of this compound-grafted catalysts.

References

Validation & Comparative

A Comparative Analysis of Vinylsulfonic Acid Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Vinylsulfonic acid (VSA) is a pivotal monomer in the synthesis of a wide array of polymers with applications spanning from electronics to pharmaceuticals. Its highly reactive vinyl group and strongly acidic sulfonic acid functionality make it a valuable building block for materials scientists and drug development professionals. The selection of an appropriate synthetic route to VSA is critical, as the method can significantly impact yield, purity, cost, and scalability. This guide provides a comparative analysis of the most common methods for synthesizing this compound, supported by available experimental data, to aid researchers in making informed decisions.

Performance Comparison of Synthesis Methods

The primary industrial and laboratory methods for synthesizing this compound each present a unique set of advantages and disadvantages. The following table summarizes the key quantitative metrics for the most prevalent methods.

Synthesis MethodKey ReactantsTypical Reaction ConditionsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Alkaline Hydrolysis of Carbyl Sulfate (B86663) Carbyl sulfate, Base (e.g., Ca(OH)₂, NaOH), Acid (e.g., H₂SO₄)30-50°C, pH 9-12 (hydrolysis); 0-8°C (acidification)> 85%90-95%High yield and purity, well-established industrial process.[1]Highly exothermic reaction requiring strict temperature and pH control.[1][2]
Sulfochlorination of Chloroethane (B1197429) Chloroethane, Sulfur dioxide, ChlorineMulti-step process involving sulfochlorination, dehydrohalogenation, and hydrolysis.~65%Not specified in literatureUtilizes readily available starting materials.Generates significant amounts of by-products (e.g., HCl), potentially leading to impurities and corrosion.[3]
Dehydration of Isethionic Acid Isethionic acid, Dehydrating agent (e.g., P₂O₅)Elevated temperatures (e.g., 180-200°C) under vacuum.[1]~70% (can be as low as 18%)70-75%Direct route to VSA.Requires harsh conditions, can lead to lower purity and degradation of the product.[1]
Reaction of Sulfur Trioxide with Ethanol Sulfur trioxide, Absolute ethanolNot detailed in literature~65%Not specified in literatureA viable laboratory-scale method.[1]Handling of sulfur trioxide can be hazardous.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and adapting synthesis methods in a research setting. Below are outlines of the procedures for the key synthesis routes.

Alkaline Hydrolysis of Carbyl Sulfate

This is the most common industrial method for producing this compound.[1][2][4]

Experimental Protocol:

  • Hydrolysis: An aqueous solution or suspension of a base, such as calcium hydroxide (B78521) or sodium hydroxide, is prepared in a reaction vessel equipped with cooling and a pH meter.[3]

  • Carbyl sulfate is gradually added to the basic solution while maintaining the temperature between 30°C and 50°C and the pH between 9 and 12. The highly exothermic nature of this step necessitates careful control of the addition rate and efficient cooling.[2][4]

  • The reaction mixture is typically heated to between 70°C and 150°C to ensure complete reaction.

  • Acidification: The resulting vinyl sulfonate salt solution is cooled to 0-8°C.[3]

  • A strong acid, such as concentrated sulfuric acid, is added to the solution to precipitate the corresponding salt (e.g., calcium sulfate) and yield free this compound in the aqueous phase.[2][3]

  • The precipitate is removed by filtration to obtain a solution of this compound.[3]

Sulfochlorination of Chloroethane

This multi-step process is another established industrial route.[1][2][5]

Experimental Protocol:

  • Sulfochlorination: Chloroethane is reacted with sulfur dioxide and chlorine to produce β-chloroethanesulfonyl chloride.

  • Dehydrohalogenation: The β-chloroethanesulfonyl chloride is then treated with a base to induce dehydrohalogenation, forming vinylsulfonyl chloride.

  • Hydrolysis: Finally, the vinylsulfonyl chloride is hydrolyzed to yield this compound.

Dehydration of Isethionic Acid

This method provides a more direct but often lower-purity route to this compound.[2]

Experimental Protocol:

  • Isethionic acid is mixed with a strong dehydrating agent, such as phosphorus pentoxide.[1]

  • The mixture is heated to high temperatures, typically in the range of 180-200°C, under reduced pressure.[1]

  • This compound is distilled directly from the reaction mixture.

  • Further purification of the collected this compound is often necessary to remove impurities.[1]

Visualizing the Synthesis Pathways

To better understand the relationships between the different synthesis methods and their key steps, the following diagrams are provided.

Synthesis_Methods_Comparison cluster_start Starting Materials cluster_process Synthesis Process cluster_intermediate Intermediate cluster_final Final Product Carbyl Sulfate Carbyl Sulfate Alkaline Hydrolysis Alkaline Hydrolysis Carbyl Sulfate->Alkaline Hydrolysis Chloroethane Chloroethane Sulfochlorination Sulfochlorination Chloroethane->Sulfochlorination Isethionic Acid Isethionic Acid Dehydration Dehydration Isethionic Acid->Dehydration Ethanol + SO3 Ethanol + SO3 Direct Reaction Direct Reaction Ethanol + SO3->Direct Reaction Vinyl Sulfonate Salt Vinyl Sulfonate Salt Alkaline Hydrolysis->Vinyl Sulfonate Salt Vinylsulfonyl Chloride Vinylsulfonyl Chloride Sulfochlorination->Vinylsulfonyl Chloride This compound This compound Dehydration->this compound Direct Reaction->this compound Acidification Acidification Vinyl Sulfonate Salt->Acidification Hydrolysis Hydrolysis Vinylsulfonyl Chloride->Hydrolysis Acidification->this compound Hydrolysis->this compound

Caption: Comparative workflow of major this compound synthesis routes.

Experimental_Workflow_Carbyl_Sulfate Start Start Prepare Basic Solution (e.g., Ca(OH)2) Prepare Basic Solution (e.g., Ca(OH)2) Start->Prepare Basic Solution (e.g., Ca(OH)2) Gradual Addition of Carbyl Sulfate Gradual Addition of Carbyl Sulfate Prepare Basic Solution (e.g., Ca(OH)2)->Gradual Addition of Carbyl Sulfate Control Temperature (30-50°C) & pH (9-12) Control Temperature (30-50°C) & pH (9-12) Gradual Addition of Carbyl Sulfate->Control Temperature (30-50°C) & pH (9-12) Heat to Complete Reaction (70-150°C) Heat to Complete Reaction (70-150°C) Control Temperature (30-50°C) & pH (9-12)->Heat to Complete Reaction (70-150°C) Cool to 0-8°C Cool to 0-8°C Heat to Complete Reaction (70-150°C)->Cool to 0-8°C Acidify with H2SO4 Acidify with H2SO4 Cool to 0-8°C->Acidify with H2SO4 Precipitate Salt (e.g., CaSO4) Precipitate Salt (e.g., CaSO4) Acidify with H2SO4->Precipitate Salt (e.g., CaSO4) Filter to Obtain VSA Solution Filter to Obtain VSA Solution Precipitate Salt (e.g., CaSO4)->Filter to Obtain VSA Solution End End Filter to Obtain VSA Solution->End

Caption: Experimental workflow for VSA synthesis via carbyl sulfate hydrolysis.

Conclusion

The synthesis of this compound can be approached through several distinct pathways, each with its own set of operational parameters and outcomes. For large-scale industrial production, the alkaline hydrolysis of carbyl sulfate remains the dominant method due to its high yield and the purity of the resulting product. However, the highly exothermic nature of the reaction demands stringent process control. The sulfochlorination of chloroethane offers an alternative using different starting materials, though it may present challenges with by-product management. For laboratory-scale synthesis, the dehydration of isethionic acid provides a more direct route, albeit with potential trade-offs in purity and yield. The choice of synthesis method will ultimately depend on the specific requirements of the researcher, including desired purity, scale of production, available equipment, and safety considerations. This comparative guide provides a foundational understanding to assist in navigating these critical decisions in the pursuit of novel materials and therapeutic agents.

References

comparing the acidity of polyvinylsulfonic acid with other polyacids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Acidity of Polyvinylsulfonic Acid and Other Polyacids

For researchers, scientists, and drug development professionals, understanding the acidic properties of polyelectrolytes is crucial for various applications, including drug delivery, biomaterial development, and formulation science. This guide provides a detailed comparison of the acidity of polythis compound (PVSA) with two other common polyacids: polystyrenesulfonic acid (PSSA) and polyacrylic acid (PAA).

Introduction to Polyacid Acidity

The acidity of a polyacid is determined by its tendency to donate protons, a property quantified by the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. Unlike simple acids, the acidity of polyacids can be influenced by factors such as the charge density along the polymer chain, the surrounding ionic strength, and the degree of polymerization.

Quantitative Comparison of Acidity

The table below summarizes the key differences in the acidic properties of PVSA, PSSA, and PAA based on available experimental data. PVSA and PSSA are strong polyacids due to their sulfonic acid groups, while PAA is a weak polyacid due to its carboxylic acid groups.

PolyacidRepeating UnitAcidic GrouppKa ValueClassificationFactors Influencing Acidity
Polythis compound (PVSA) Sulfonic Acid (-SO₃H)Not typically measured; monomer pKa is very low (-2.5 to -0.5)[1]Strong Polyacid[2][3]High charge density, solvent effects[1]
Polystyrenesulfonic acid (PSSA) Sulfonic Acid (-SO₃H)Not typically measured; considered a strong acidStrong Polyacid[4][5]Degree of polymerization, ring substitution[6]
Polyacrylic acid (PAA) Carboxylic Acid (-COOH)~4.2 - 6.5[7]Weak PolyacidDegree of ionization, ionic strength of the solution[7]

Note: Direct measurement of the pKa for strong polyacids like PVSA and PSSA in aqueous solutions is challenging due to their very strong acidity. The pKa of their respective monomers, this compound and styrenesulfonic acid, are very low, indicating that the polymers are also strong acids and are fully dissociated in most aqueous environments.

Experimental Determination of Polyacid Acidity

The most common method for determining the acidity of polyacids is through potentiometric titration. This involves titrating a solution of the polyacid with a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH), while monitoring the pH of the solution.

Experimental Protocol: Potentiometric Titration of Polyacids

This protocol provides a general framework for the titration of polyacids. Specific parameters may need to be optimized for each polymer.

Materials and Equipment:

  • Polyacid sample (PVSA, PSSA, or PAA)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Buret

  • Stir plate and stir bar

  • Beaker

  • Nitrogen gas supply (optional, to prevent CO₂ absorption)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the polyacid in a specific volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M based on the repeating monomer unit).

    • For weak polyacids like PAA, the solution should be stirred until the polymer is fully dissolved.

  • Titration Setup:

    • Place a known volume of the polyacid solution into a beaker with a magnetic stir bar.

    • If necessary, purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

    • Fill the buret with the standardized NaOH solution and record the initial volume.

  • Titration Process:

    • Begin stirring the polyacid solution at a moderate speed.

    • Add small increments of the NaOH titrant from the buret.

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH value.

    • Continue this process until the pH of the solution shows a significant and sustained increase, indicating that the equivalence point has been passed.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. For polyprotic acids, there may be multiple equivalence points.

    • For weak polyacids like PAA, the pKa can be determined from the pH at the half-equivalence point.

Structural Influence on Acidity

The chemical structure of the monomer unit is the primary determinant of a polyacid's strength. The following diagram illustrates the relationship between the polymer structure and the resulting acidity.

Acidity_Comparison cluster_strong Strong Polyacids cluster_weak Weak Polyacid cluster_group Acidic Functional Group cluster_acidity Resulting Acidity PVSA Polythis compound (PVSA) Sulfonic Sulfonic Acid (-SO3H) PVSA->Sulfonic contains PSSA Polystyrenesulfonic Acid (PSSA) PSSA->Sulfonic contains PAA Polyacrylic Acid (PAA) Carboxylic Carboxylic Acid (-COOH) PAA->Carboxylic contains Acidity_Strong Strong Acidity (Low pKa) Sulfonic->Acidity_Strong leads to Acidity_Weak Weak Acidity (Higher pKa) Carboxylic->Acidity_Weak leads to

Relationship between polymer structure and acidity.

Conclusion

Polythis compound and polystyrenesulfonic acid are strong polyacids due to the presence of sulfonic acid groups, leading to complete dissociation in aqueous solutions and very low pKa values. In contrast, polyacrylic acid is a weak polyacid with a pKa in the mid-range, and its degree of dissociation is highly dependent on the pH of the environment. The choice of polyacid for a specific application will, therefore, depend on the desired acidic strength and responsiveness to pH changes. The experimental protocol outlined provides a reliable method for characterizing and comparing the acidity of these and other polyelectrolytes.

References

A Comparative Guide to the Validation of Polyvinylsulfonic Acid Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular weight of polyvinylsulfonic acid (PVS), a versatile polyanion with applications ranging from antiviral agents to polymer electrolytes, is a critical parameter that dictates its physicochemical properties and biological activity. Accurate determination of its molecular weight and distribution is therefore paramount for quality control, batch-to-batch consistency, and meaningful structure-activity relationship studies. This guide provides an objective comparison of various analytical techniques used for the validation of PVS molecular weight, supported by experimental data and detailed protocols.

Comparison of Molecular Weight Determination Techniques

The selection of an appropriate analytical technique for determining the molecular weight of a polyelectrolyte like PVS is a crucial decision. Each method operates on a different physical principle and provides distinct advantages and limitations. The following table summarizes and compares the key techniques.

TechniquePrincipleAdvantagesDisadvantagesTypical Molecular Weight Data for PVS/PVSNa
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Separation based on hydrodynamic volume.[1][2]Provides molecular weight distribution (Mn, Mw, Mz, PDI). High throughput and reproducibility.[3]Relative method requiring calibration with standards.[3] Potential for non-ideal interactions (ionic exclusion/adsorption) with the stationary phase.Can be used to measure PVS impurities in other substances.[4]
Static Light Scattering (SLS) Measures the intensity of scattered light as a function of angle and concentration to determine absolute molecular weight.[1][5][6]Provides absolute weight-average molecular weight (Mw) without column calibration.[5] Can be coupled with SEC (SEC-MALS).Requires accurate refractive index increment (dn/dc). Sample clarification is critical to avoid interference from dust or aggregates.[6]Can be used to determine Mw of polyelectrolytes.[5][7]
¹H-NMR Spectroscopy Determines the number-average molecular weight (Mn) by comparing the integral of end-group protons to that of the repeating monomer units.[3]Provides an absolute Mn value.[3] Fast and requires a small amount of sample. Can provide structural information.Only suitable for polymers with distinct and well-resolved end-group signals.[3] Less accurate for high molecular weight polymers (>25 kDa) due to the low relative intensity of end-group signals.[3]An Mn of approximately 6000 g/mol was determined for PVSNa.[8]
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of ionized polymer chains to determine the absolute molecular weight of individual oligomers.Provides absolute molecular weight and distribution. High sensitivity and accuracy for lower molecular weight polymers. Can reveal complex structural details.[9]Potential for mass discrimination against higher molecular weight species.[10] Finding a suitable matrix for polyelectrolytes can be challenging.[11]A molecular weight of 2300 g/mol was obtained for PVS.[8]
Viscometry Measures the intrinsic viscosity of a polymer solution, which is related to the viscosity-average molecular weight (Mv) through the Mark-Houwink equation.[1]Simple, inexpensive, and can provide information about polymer conformation in solution.Relative method requiring Mark-Houwink constants (K and a). Mv is not an absolute molecular weight average.Can be used for the characterization of polysaccharides.
End-Group Analysis (Titration) Quantifies the number of polymer end-groups in a known mass of polymer to calculate Mn.[12][13]Absolute method for determining Mn.[12] Inexpensive and straightforward for polymers with titratable end-groups.Only applicable to polymers with known and reactive end-groups.[12][13] Becomes inaccurate for high molecular weight polymers where the end-group concentration is very low.[12]Can be used for polymers like PEG with alcohol end groups.[12]

Disclaimer: The quantitative data presented in this table are sourced from different studies and may not correspond to the same PVS sample. Therefore, this data should be considered illustrative of the capabilities of each technique rather than a direct comparison.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for validating the molecular weight of PVS and the relationship between the different analytical techniques and the information they provide.

G cluster_prep Sample Preparation cluster_analysis Molecular Weight Analysis cluster_data Data Analysis & Comparison PVS_Sample PVS Sample Dissolution Dissolution in Appropriate Solvent/Mobile Phase PVS_Sample->Dissolution Filtration Filtration (e.g., 0.22 µm filter) Dissolution->Filtration SEC Size-Exclusion Chromatography (SEC/GPC) Filtration->SEC SLS Static Light Scattering (SLS) Filtration->SLS NMR ¹H-NMR Spectroscopy Filtration->NMR MALDI MALDI-TOF MS Filtration->MALDI Viscometry Viscometry Filtration->Viscometry Mn Number-Average MW (Mn) SEC->Mn Mw Weight-Average MW (Mw) SEC->Mw PDI Polydispersity Index (PDI) SEC->PDI SLS->Mw NMR->Mn MALDI->Mn MALDI->Mw MALDI->PDI Comparison Comparative Analysis Mn->Comparison Mw->Comparison PDI->Comparison

Caption: Workflow for PVS molecular weight validation.

G cluster_methods Analytical Techniques cluster_averages Molecular Weight Averages SEC SEC/GPC Mn Mn (Number Average) Sensitive to small molecules SEC->Mn Mw Mw (Weight Average) Sensitive to large molecules SEC->Mw Distribution Molecular Weight Distribution (PDI = Mw/Mn) SEC->Distribution SLS SLS SLS->Mw NMR ¹H-NMR NMR->Mn MALDI MALDI-TOF MALDI->Mn MALDI->Mw MALDI->Distribution EndGroup End-Group Analysis EndGroup->Mn

Caption: Relationship between techniques and MW data.

Experimental Protocols

Size-Exclusion Chromatography (SEC)

This protocol is adapted for the analysis of PVS impurities in 2-(N-morpholino)ethanesulfonic acid (MES) and can be modified for direct PVS analysis.[4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and a charged aerosol detector (CAD).

  • Column: TSK-GEL G2500PWxl (7.8 mm x 30 cm).

  • Mobile Phase: 20 mM formic acid in water. The low pH helps to suppress ionic exclusion effects.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the PVS sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Calibration: Use a series of narrow polydispersity PVS standards or appropriate polyelectrolyte standards (e.g., polystyrene sulfonate) to generate a calibration curve of log(MW) versus elution volume.

  • Data Analysis: The number-average (Mn), weight-average (Mw), and z-average (Mz) molecular weights, as well as the polydispersity index (PDI = Mw/Mn), are calculated from the calibration curve.

¹H-NMR Spectroscopy

This protocol is based on the end-group analysis of PVSNa.[8]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve a precisely weighed amount of the PVS sample in D₂O.

  • Data Acquisition: Acquire the ¹H-NMR spectrum at room temperature.

  • Data Analysis: Identify the signals corresponding to the polymer backbone repeating units (e.g., -CH₂-CH(SO₃Na)-) and the end-groups. Calculate the degree of polymerization (DP) by comparing the integrated intensity of the end-group protons to the integrated intensity of the repeating unit protons. The number-average molecular weight (Mn) is then calculated using the formula: Mn = (DP × MW of monomer) + MW of end-groups.

MALDI-TOF Mass Spectrometry

This protocol is based on the analysis of PVS and PVSNa.[8]

  • Instrumentation: Voyager-DE™ PRO MALDI/TOF mass spectrometer with a nitrogen laser (337 nm).

  • Matrix: 3-Indole acrylic acid (20 mg/mL in a 1:1 v/v mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water) or 1,8-dihydroxy-10H-anthracene-9-one (Dithranol).

  • Sample Preparation: Mix the PVS solution (in water) with the matrix solution in a 1:10 (v/v) ratio. Spot 0.5-1.0 µL of the final mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectra in positive ion and reflector mode. The laser energy and acceleration voltage (19-25 kV) should be optimized for the sample.

  • Data Analysis: The mass spectrum will show a distribution of peaks, where each peak corresponds to a specific oligomer chain length. From this distribution, Mn, Mw, and PDI can be calculated.

Static Light Scattering (SLS)

This is a general protocol for the analysis of polyelectrolytes.[5][7]

  • Instrumentation: A light scattering instrument with a laser source (e.g., 641 nm) and detectors at multiple angles.

  • Solvent: An appropriate aqueous buffer with a known refractive index, often containing salt (e.g., 0.1 M NaCl) to screen charge effects.

  • Sample Preparation: Prepare a series of PVS solutions at different concentrations (e.g., 0.1 to 1 mg/mL) in the chosen solvent. All solutions must be meticulously filtered or centrifuged to remove dust particles.

  • Data Acquisition: Measure the intensity of scattered light at various angles (e.g., 40° to 140°) for each concentration. The differential refractive index increment (dn/dc) of PVS in the solvent must be determined separately using a differential refractometer.

  • Data Analysis: Construct a Zimm plot by plotting Kc/R(θ) versus sin²(θ/2) + k'c, where K is an optical constant, c is the concentration, R(θ) is the excess Rayleigh ratio, and k' is a constant. The weight-average molecular weight (Mw) is determined from the intercept at zero angle and zero concentration.

Conclusion

The validation of the molecular weight of polythis compound is a multi-faceted process that can be approached with a variety of analytical techniques. Size-Exclusion Chromatography is a powerful tool for determining the entire molecular weight distribution but relies on appropriate calibration standards. In contrast, Static Light Scattering, ¹H-NMR, and MALDI-TOF MS can provide absolute molecular weight values. Viscometry and end-group analysis offer simpler and more cost-effective, albeit less detailed, alternatives. For a comprehensive characterization of PVS, a combination of these methods is often recommended. For instance, SEC coupled with a MALS detector (SEC-MALS) can provide both the molecular weight distribution and the absolute weight-average molecular weight simultaneously. The choice of technique will ultimately depend on the specific information required, the available instrumentation, and the nature of the PVS sample.

References

Performance Showdown: Vinylsulfonic Acid-Based Catalysts in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for efficient, reusable, and environmentally benign catalysts is a cornerstone of modern chemistry, particularly in the synthesis of esters, which are pivotal intermediates in the pharmaceutical and chemical industries. This guide provides an objective comparison of the performance of a novel vinylsulfonic acid-based heterogeneous catalyst against traditional homogeneous and other solid acid catalysts in esterification reactions. The data presented is drawn from peer-reviewed research to aid in the selection of optimal catalytic systems.

Executive Summary

Poly(this compound) (PVS) grafted onto a polystyrene support (PVS-grafted PSt) has emerged as a highly effective solid acid catalyst for esterification. Experimental data reveals that this catalyst not only exhibits superior activity compared to other heterogeneous catalysts like Amberlyst 15 and Nafion® SAC-13 but also rivals the performance of conventional homogeneous catalysts such as sulfuric acid under certain conditions. Key advantages of the PVS-grafted PSt catalyst include its high acid density, excellent reusability, and minimal corrosive impact, positioning it as a compelling alternative for sustainable ester synthesis.

Performance Comparison of Acid Catalysts in Esterification

The following table summarizes the catalytic performance of various acid catalysts in the esterification of acetic acid with a range of alcohols. The data highlights the conversion percentages achieved under specific reaction conditions, offering a clear comparison of their efficacy.

Table 1: Comparative Performance of Various Catalysts in the Esterification of Acetic Acid with Alcohols

CatalystAlcoholReaction Time (h)Conversion (%)
PVS-grafted PSt Methanol365
Ethanol (B145695)658
1-Butanol (B46404)885
2-Propanol2412
1-Decanol2475
Sulfuric Acid (H₂SO₄) 1-Butanol888
This compound (VSA) 1-Butanol883
Methanesulfonic Acid 1-Butanol886
Benzenesulfonic Acid 1-Butanol884
Amberlyst® 15 1-Butanol871
Nafion® SAC-13 1-Butanol843
None 1-Butanol8<1

Reaction Conditions: Acetic acid and alcohol (molar ratio 1:1), catalyst (0.45 mmol of H⁺), 60°C.

Catalyst Reusability

A critical factor in the practical application of heterogeneous catalysts is their stability and reusability. The PVS-grafted PSt catalyst has demonstrated exceptional performance in this regard.

Table 2: Reusability of PVS-grafted PSt in the Esterification of Acetic Acid and 1-Butanol

CycleConversion (%)
185
285
384
485
584

Reaction Conditions: Acetic acid (50 mmol), 1-butanol (50 mmol), catalyst (0.1 g), 60°C, 8 h.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the synthesis and use of the PVS-grafted PSt catalyst.

Synthesis of PVS-grafted PSt Solid Acid Catalyst
  • Preparation of ACV-attached Polystyrene (PSt): 4,4'-Azobis(4-cyanovaleric acid) (ACV) and 1-(ethoxy-carbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ) are dissolved in DMF. Aminomethylated polystyrene beads are added to the solution, and the reaction is carried out under an argon atmosphere at 25°C for 8 hours. The resulting ACV-attached PSt beads are washed with DMF and ethanol and dried.

  • Graft Polymerization: this compound (VSA) and the ACV-attached PSt beads are placed in a round-bottom flask. The reaction is conducted at 65°C for 2 days under an argon atmosphere.

  • Washing and Drying: The PVS-grafted PSt beads are filtered and extensively washed with water, methanol, and acetone (B3395972) to remove any un-immobilized polymer and monomers. The final product is dried in a vacuum at 90°C.[1][2]

General Procedure for Esterification Reactions
  • A mixture of acetic acid (50 mmol), an alcohol (50 mmol), and the catalyst (containing 0.45 mmol of H⁺) is placed in a round-bottom flask equipped with a reflux condenser.

  • The flask is heated to a constant temperature of 60°C in an oil bath with magnetic stirring.

  • The progress of the reaction is monitored by gas chromatography (GC) by analyzing aliquots of the reaction mixture at specific time intervals.

  • For reusability tests, the catalyst is recovered by filtration after each cycle, washed with a suitable solvent (e.g., acetone), and dried before being used in the next cycle.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and application of the PVS-grafted PSt catalyst for esterification.

EsterificationWorkflow cluster_synthesis Catalyst Synthesis cluster_esterification Esterification Reaction cluster_recycling Catalyst Recycling PSt Aminomethylated Polystyrene Beads ACV ACV Initiator Attachment PSt->ACV Grafting Graft Polymerization ACV->Grafting VSA This compound Monomer VSA->Grafting PVS_PSt PVS-grafted PSt Catalyst Grafting->PVS_PSt Reaction Esterification (60°C) PVS_PSt->Reaction Catalyst Reactants Acetic Acid + Alcohol Reactants->Reaction Products Ester + Water Reaction->Products Analysis GC Analysis Products->Analysis Filtration Filtration Products->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Drying->PVS_PSt Reuse

Caption: Workflow for the synthesis, application, and recycling of PVS-grafted PSt catalyst.

Concluding Remarks

The data strongly supports the use of poly(this compound)-grafted polystyrene as a robust and highly active heterogeneous catalyst for esterification reactions. Its performance, particularly in terms of reusability and high conversion rates for various alcohols, makes it a superior alternative to many commercially available solid acid catalysts and a viable, greener substitute for corrosive homogeneous acids. For researchers and professionals in drug development and fine chemical synthesis, the adoption of such advanced catalytic systems can lead to more efficient, cost-effective, and sustainable manufacturing processes.

References

A Comparative Guide to the Biocompatibility of Vinylsulfonic Acid Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of vinylsulfonic acid (VSA) hydrogels with other commonly used hydrogel alternatives in drug delivery applications. The following sections present quantitative data from key biocompatibility assays, detailed experimental protocols for these assays, and a discussion of the cellular signaling pathways involved in the response to these biomaterials.

Data Presentation: Comparative Biocompatibility of Hydrogels

The biocompatibility of hydrogels is a critical factor in their application for drug delivery. Two of the most common in vitro assays to evaluate this are the hemolysis assay, which assesses the hydrogel's compatibility with red blood cells, and cytotoxicity assays like the MTT assay, which measures the metabolic activity and viability of cells exposed to the hydrogel. A lower hemolysis percentage and higher cell viability are indicative of better biocompatibility.

Hydrogel TypeHemolysis (%)Cell Viability (%) (MTT Assay)Reference Cell Line(s)
This compound (VSA) Hydrogels & Copolymers 2.54 ± 0.02Biocompatible up to 20 mg/mL (quantitative data not specified)ARPE-19, NIH 3T3, CHO
Polyethylene Glycol (PEG) Hydrogels < 1 - < 5>80 (often near 100)L929, HEK293
Polyvinyl Alcohol (PVA) Hydrogels < 283 - 1353T3L1, L929
Natural Polymer Hydrogels (Chitosan) 0.5 - 3.1> 80 (often >90)HEK293, NIH 3T3, HaCaT
Natural Polymer Hydrogels (Alginate) < 2> 85L929

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of hydrogel biocompatibility. Below are the methodologies for the hemolysis and MTT assays.

Hemolysis Assay Protocol

The hemolysis assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial. A hemolysis rate below 5% is generally considered acceptable for biomaterials.

  • Preparation of Erythrocyte Suspension:

    • Obtain fresh human or animal blood in a tube containing an anticoagulant.

    • Centrifuge the blood to separate the plasma and buffy coat.

    • Wash the remaining erythrocytes (red blood cells) multiple times with a sterile phosphate-buffered saline (PBS) solution until the supernatant is clear.

    • Resuspend the washed erythrocytes in PBS to a desired concentration (e.g., 2% v/v).

  • Incubation with Hydrogel:

    • Sterilize the hydrogel samples.

    • Place the hydrogel samples in test tubes.

    • Add the prepared erythrocyte suspension to the tubes containing the hydrogels.

    • Use a positive control (e.g., Triton X-100 or distilled water, which cause 100% hemolysis) and a negative control (erythrocyte suspension in PBS only).

    • Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • Quantification of Hemolysis:

    • After incubation, centrifuge the tubes to pellet the intact erythrocytes.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at a wavelength of 540 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released from lysed RBCs.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

MTT Assay Protocol for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. According to ISO 10993-5, a reduction of cell viability by more than 30% is considered a cytotoxic effect.

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 fibroblasts, NIH 3T3) in a 96-well plate at a predetermined density and culture for 24 hours to allow for cell attachment.

  • Preparation of Hydrogel Extracts:

    • Sterilize the hydrogel samples.

    • Incubate the hydrogels in a cell culture medium for 24-72 hours to create an extract containing any leachable substances.

  • Exposure of Cells to Hydrogel Extracts:

    • Remove the existing culture medium from the 96-well plate.

    • Add the prepared hydrogel extracts to the wells containing the cells.

    • Include a negative control (cells in fresh culture medium) and a positive control (cells exposed to a known cytotoxic substance).

    • Incubate the plate for 24-72 hours.

  • MTT Assay Procedure:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_neg_control) * 100

Mandatory Visualizations

Experimental Workflow for Biocompatibility Assessment

G cluster_0 Hydrogel Preparation cluster_1 In Vitro Biocompatibility Testing cluster_2 Data Analysis & Comparison Synthesis Hydrogel Synthesis & Sterilization Hemolysis Hemolysis Assay Synthesis->Hemolysis Incubate with RBCs Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Prepare Extracts Analysis Quantitative Analysis Hemolysis->Analysis Measure Hemoglobin Release Cytotoxicity->Analysis Measure Cell Viability Comparison Comparison with Alternative Hydrogels Analysis->Comparison

Workflow for assessing hydrogel biocompatibility.

Cellular Response to Biomaterials: Inflammatory Signaling Pathway

The interaction of a biomaterial with host tissues can trigger a cascade of cellular signaling events, primarily related to the inflammatory response. Macrophages play a central role in this process, and their polarization towards a pro-inflammatory (M1) or anti-inflammatory/pro-healing (M2) phenotype is critical for biocompatibility. The presence of specific chemical groups on the hydrogel surface, such as sulfonate groups, can influence these signaling pathways. Sulfonated molecules have been shown to impact cell adhesion, proliferation, and transmembrane signaling.[1]

G cluster_M1 Pro-inflammatory Response (M1) cluster_M2 Anti-inflammatory Response (M2) Biomaterial Hydrogel Biomaterial (e.g., with Sulfonate Groups) Protein Protein Adsorption Biomaterial->Protein Macrophage Macrophage Recognition Protein->Macrophage NFkB NF-κB Activation Macrophage->NFkB Activation STAT6 STAT6 Activation Macrophage->STAT6 Modulation Cytokines_M1 Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines_M1 Inflammation Inflammation & Foreign Body Response Cytokines_M1->Inflammation Cytokines_M2 Release of Anti-inflammatory Cytokines (IL-10, TGF-β) STAT6->Cytokines_M2 Healing Tissue Repair & Regeneration Cytokines_M2->Healing

Macrophage-mediated inflammatory signaling pathway.

References

A Researcher's Guide to the Quantitative Analysis of Sulfonation Degree in Vinylsulfonic Acid Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the sulfonation degree in vinylsulfonic acid copolymers is critical. This parameter significantly influences the physicochemical properties of the polymer, including its ion exchange capacity, hydrophilicity, and thermal stability, which are pivotal for applications ranging from drug delivery systems to proton exchange membranes.

This guide provides a comprehensive comparison of the most common analytical techniques for quantifying the degree of sulfonation. We will delve into the experimental protocols, present comparative data, and offer visualizations of the workflows to assist you in selecting the most suitable method for your research needs.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the sulfonation degree depends on several factors, including the nature of the copolymer (e.g., solubility), the required accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of the most widely used techniques.

Analytical Technique Principle Sample Type Advantages Limitations Typical Accuracy Typical Precision
Titration (Direct/Back) Neutralization of sulfonic acid groups with a standardized base.Soluble or dispersible polymersCost-effective, simple instrumentation.[1]Time-consuming, potential for interference from other acidic groups.[1]± 1-3%Good
¹H NMR Spectroscopy Integration of proton signals specific to the sulfonated and non-sulfonated monomer units.Soluble polymersHighly accurate and provides structural information.[1]Requires soluble samples and deuterated solvents, higher equipment cost.[1]± 1-2%Excellent
FTIR Spectroscopy Correlation of the intensity of characteristic absorption bands of the sulfonate group to a reference peak.Soluble and insoluble polymersVersatile, rapid, and non-destructive.[1][2]Often requires calibration with a primary method like NMR for accurate quantification.[1]± 2-5% (with calibration)Good
Elemental Analysis (EA) Determination of the sulfur-to-carbon ratio in the polymer.Solid polymersDirect measurement of elemental composition.Requires sample combustion, high equipment cost, assumes all sulfur is from sulfonation.± 0.3% (for S content)Excellent
Thermogravimetric Analysis (TGA) Measurement of weight loss associated with the thermal decomposition of sulfonic acid groups.Solid polymersProvides information on thermal stability.Can be influenced by other thermal events, may not be suitable for all polymers.VariableModerate
Ion Exchange Capacity (IEC) Measurement of the number of milliequivalents of ions per gram of dry polymer.Solid membranes or resinsDirectly related to the functional property of the material.Can be affected by the accessibility of the sulfonic acid groups.[3]± 2-4%Good

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.

Titration (Direct Method)

This method is based on the direct titration of the sulfonic acid protons with a standardized basic solution.

Protocol:

  • Accurately weigh 0.2-0.5 g of the dried sulfonated copolymer.

  • Dissolve the polymer in a suitable solvent (e.g., 50 mL of deionized water or a water/alcohol mixture). For insoluble polymers, a suspension can be used.[4]

  • Add 2-3 drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized 0.1 M NaOH solution until the endpoint is reached (indicated by a persistent color change).

  • Record the volume of NaOH solution used.

  • The degree of sulfonation (DS) can be calculated using the following formula:

    DS (%) = [(V × M) / (w / M_r)] × 100

    where:

    • V = volume of NaOH solution (L)

    • M = molarity of NaOH solution (mol/L)

    • w = weight of the polymer sample (g)

    • M_r = molecular weight of the repeating unit of the polymer ( g/mol )

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful technique for determining the degree of sulfonation in soluble copolymers by comparing the integrals of peaks corresponding to protons on the sulfonated and non-sulfonated monomer units.

Protocol:

  • Dissolve 10-20 mg of the dried sulfonated copolymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

  • Identify the characteristic peaks for the protons on the vinyl group and any aromatic protons in the copolymer backbone. The introduction of a sulfonate group typically causes a downfield shift of adjacent proton signals.[5]

  • Integrate the area of a peak unique to the sulfonated repeating unit (A_sulfonated) and a peak corresponding to a known number of protons on the non-sulfonated repeating unit (A_non-sulfonated).

  • The degree of sulfonation (DS) can be calculated using the following formula:

    DS (%) = [A_sulfonated / (A_sulfonated + A_non-sulfonated)] × 100

    Note: The exact integration regions and formula will depend on the specific copolymer structure.

FTIR Spectroscopy

FTIR spectroscopy can be used for a semi-quantitative or quantitative estimation of the sulfonation degree by comparing the absorbance of a characteristic sulfonate group peak to a reference peak that is unaffected by sulfonation.

Protocol:

  • Prepare the sample for analysis. This can be a thin film cast from a solution, a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the FTIR spectrum over a suitable range (e.g., 4000-650 cm⁻¹).

  • Identify the characteristic absorption bands for the sulfonic acid group (e.g., symmetric and asymmetric stretching of S=O around 1030 cm⁻¹ and 1170 cm⁻¹, respectively).[6]

  • Select a reference peak that does not change with the degree of sulfonation (e.g., a C-H stretching or aromatic ring vibration).

  • Calculate the ratio of the absorbance of the sulfonate peak to the reference peak.

  • To obtain quantitative results, a calibration curve must be generated by plotting this absorbance ratio against the degree of sulfonation determined by a primary method (e.g., ¹H NMR or elemental analysis) for a series of standards with known sulfonation degrees.

Visualizing the Workflow

Understanding the experimental workflow is essential for proper planning and execution. The following diagrams, generated using Graphviz, illustrate the key steps in the titration and ¹H NMR analytical procedures.

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_calc Calculation start Start weigh Weigh Copolymer start->weigh dissolve Dissolve/Disperse in Solvent weigh->dissolve indicator Add Indicator dissolve->indicator titrate Titrate with Standardized Base indicator->titrate endpoint Record Endpoint Volume titrate->endpoint calculate Calculate Sulfonation Degree endpoint->calculate end End calculate->end NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_calc Data Analysis start Start weigh Weigh Copolymer start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Characteristic Peaks process->integrate calculate Calculate Sulfonation Degree integrate->calculate end End calculate->end

References

A Comparative Analysis of Swelling Kinetics in Vinylsulfonic Acid and Acrylic Acid Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the swelling kinetics of hydrogels synthesized from vinylsulfonic acid (VSA) and acrylic acid (AA). Understanding the distinct swelling behaviors of these hydrogels is crucial for their application in various fields, including drug delivery, tissue engineering, and absorbent material development. This document summarizes key performance data, details experimental protocols, and visualizes the underlying principles of hydrogel swelling.

Executive Summary

Hydrogels derived from this compound and acrylic acid are both highly absorbent materials, yet their swelling characteristics differ significantly due to the nature of their respective functional groups. Acrylic acid hydrogels, containing carboxylic acid groups (-COOH), exhibit a pronounced pH-dependent swelling behavior. In contrast, this compound hydrogels, with their sulfonic acid groups (-SO₃H), are strong polyelectrolytes and display a more consistent and rapid swelling across a wider pH range. This guide will delve into the experimental data that substantiates these differences.

Data Presentation: Swelling Kinetics at Neutral pH

The following table summarizes representative swelling ratio data for acrylic acid hydrogels at a physiological pH of 7. Due to the limited availability of direct, time-course swelling data for pure this compound hydrogels in the public domain, a qualitative comparison is also provided based on existing literature.

Time (minutes)Acrylic Acid (AA) Hydrogel Swelling Ratio (g/g)This compound (VSA) Hydrogel Swelling Ratio (g/g)
15~50Expected to be higher than AA
30~80Expected to be higher than AA
60~120Expected to reach equilibrium faster than AA
120~150Expected to be at or near equilibrium
240~160 (approaching equilibrium)Expected to be at equilibrium

Note: The data for acrylic acid hydrogel is a composite representation from multiple sources and may vary based on specific synthesis parameters. The data for this compound hydrogel is a qualitative estimate based on the understanding that the strong acidic nature of the sulfonic group leads to faster and higher swelling compared to the weak acidic group of acrylic acid.

Comparative Analysis of Swelling Behavior

Acrylic Acid (AA) Hydrogels:

  • pH-Sensitivity: The swelling of poly(acrylic acid) (PAA) hydrogels is highly dependent on the pH of the surrounding medium.[1] At low pH, the carboxylic acid groups are protonated (-COOH), leading to hydrogen bonding between polymer chains and reduced swelling. As the pH increases above the pKa of acrylic acid (around 4.25), the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻).[1] This results in electrostatic repulsion between the polymer chains, leading to a significant increase in swelling.[1] Maximum swelling is typically observed at neutral to slightly alkaline pH.[1]

  • Swelling Kinetics: The swelling process in PAA hydrogels is initially rapid and then slows down as it approaches equilibrium. The kinetics are influenced by factors such as crosslinking density, with higher crosslinking leading to a lower and slower swelling.

This compound (VSA) Hydrogels:

  • Strong Polyelectrolyte Behavior: Poly(this compound) (PVSA) is a strong polyelectrolyte due to the presence of sulfonic acid groups, which are highly dissociated across a wide pH range. This intrinsic charge leads to strong electrostatic repulsion between the polymer chains, resulting in a high degree of swelling that is less dependent on the external pH compared to PAA hydrogels.

  • Enhanced Swelling: Studies on poly(acrylamide/vinylsulfonic acid) copolymers have shown that the incorporation of VSA leads to higher swelling compared to pure polyacrylamide hydrogels, indicating the significant contribution of the sulfonic acid group to water absorption.[2] It is inferred that a pure PVSA hydrogel would exhibit even more pronounced swelling.

  • Rapid Kinetics: The strong and persistent electrostatic repulsion in PVSA hydrogels is expected to drive a more rapid water uptake and faster attainment of swelling equilibrium compared to PAA hydrogels.

Experimental Protocols

Synthesis of Hydrogels

A common method for synthesizing both acrylic acid and this compound hydrogels is through free radical polymerization.

1. Synthesis of Poly(acrylic acid) (PAA) Hydrogel:

  • Materials: Acrylic acid (monomer), N,N'-methylenebisacrylamide (MBA) (crosslinker), and ammonium (B1175870) persulfate (APS) (initiator).

  • Procedure:

    • Acrylic acid is partially neutralized with a sodium hydroxide (B78521) solution.

    • The monomer solution is then mixed with the crosslinking agent (MBA).

    • The solution is purged with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.

    • The initiator (APS) is added to the solution.

    • The mixture is poured into a mold and placed in a water bath at a specific temperature (e.g., 60-80°C) to initiate polymerization.

    • The resulting hydrogel is then washed thoroughly with distilled water to remove any unreacted monomers, crosslinkers, or initiators.

    • The purified hydrogel is dried until a constant weight is achieved.

2. Synthesis of Poly(this compound) (PVSA) Hydrogel:

  • Materials: this compound sodium salt (monomer), N,N'-methylenebisacrylamide (MBA) (crosslinker), and a suitable radical initiator (e.g., 2,2′-azobis(2-methylpropanediamine) dihydrochloride).[3]

  • Procedure:

    • This compound sodium salt is dissolved in deionized water.

    • The crosslinking agent (MBA) is added to the monomer solution.

    • The solution is deoxygenated by bubbling nitrogen gas through it.

    • The initiator is added to the mixture.

    • The solution is then heated in a sealed container at a controlled temperature (e.g., 50°C) for a specific duration to allow for polymerization and crosslinking to occur.[3]

    • The synthesized hydrogel is purified by washing with distilled water to remove residual reactants.

    • The hydrogel is then dried to a constant weight.

Measurement of Swelling Kinetics

The swelling ratio of the hydrogels is typically determined gravimetrically.

  • Procedure:

    • A pre-weighed sample of the dry hydrogel (Wd) is immersed in a swelling medium (e.g., phosphate-buffered saline at pH 7.4) at a constant temperature.

    • At predetermined time intervals, the swollen hydrogel is removed from the medium, and excess surface water is carefully blotted away with filter paper.

    • The weight of the swollen hydrogel (Ws) is recorded.

    • The swelling ratio is calculated using the following formula: Swelling Ratio = (Ws - Wd) / Wd

    • This process is repeated until the hydrogel reaches its equilibrium swelling, where no further weight change is observed.

Visualizing the Comparison Workflow

The logical flow from hydrogel synthesis to the comparative analysis of their swelling kinetics can be visualized as follows:

SwellingKineticsComparison cluster_synthesis Hydrogel Synthesis cluster_swelling Swelling Kinetics Measurement cluster_analysis Data Analysis and Comparison VSA_Monomer This compound (VSA) Monomer VSA_Hydrogel PVSA Hydrogel VSA_Monomer->VSA_Hydrogel Free Radical Polymerization AA_Monomer Acrylic Acid (AA) Monomer AA_Hydrogel PAA Hydrogel AA_Monomer->AA_Hydrogel Free Radical Polymerization Crosslinker Crosslinker (e.g., MBA) Crosslinker->VSA_Hydrogel Crosslinker->AA_Hydrogel Initiator Initiator (e.g., APS) Initiator->VSA_Hydrogel Initiator->AA_Hydrogel Gravimetric_Method Gravimetric Analysis (Measure Ws at intervals) VSA_Hydrogel->Gravimetric_Method AA_Hydrogel->Gravimetric_Method Swelling_Medium Swelling Medium (e.g., PBS pH 7.4) Swelling_Medium->Gravimetric_Method Swelling_Ratio_Calc Calculate Swelling Ratio ((Ws - Wd) / Wd) Gravimetric_Method->Swelling_Ratio_Calc Kinetic_Plot Plot Swelling Ratio vs. Time Swelling_Ratio_Calc->Kinetic_Plot Comparison Comparative Analysis (Kinetics, Equilibrium Swelling) Kinetic_Plot->Comparison

Caption: Workflow for comparing hydrogel swelling kinetics.

Signaling Pathways and Logical Relationships

The swelling behavior of these hydrogels is governed by the interplay of osmotic pressure, electrostatic repulsion, and the elastic restoring force of the polymer network.

SwellingMechanism cluster_AA Acrylic Acid Hydrogel (PAA) cluster_VSA This compound Hydrogel (PVSA) cluster_common Common Factors pH_AA Increase in pH (above pKa) Deprotonation Deprotonation of -COOH to -COO⁻ pH_AA->Deprotonation Repulsion_AA Electrostatic Repulsion Deprotonation->Repulsion_AA Swelling_AA Hydrogel Swelling Repulsion_AA->Swelling_AA Elastic_Force Elastic Restoring Force of Polymer Network Swelling_AA->Elastic_Force Water_VSA Aqueous Environment Dissociation High Dissociation of -SO₃H to -SO₃⁻ Water_VSA->Dissociation Repulsion_VSA Strong Electrostatic Repulsion Dissociation->Repulsion_VSA Swelling_VSA Rapid & High Hydrogel Swelling Repulsion_VSA->Swelling_VSA Swelling_VSA->Elastic_Force Osmotic_Pressure Osmotic Pressure (Ion Concentration Gradient) Osmotic_Pressure->Swelling_AA Osmotic_Pressure->Swelling_VSA Equilibrium Swelling Equilibrium Elastic_Force->Equilibrium

References

comparative study of different crosslinkers for vinylsulfonic acid hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Crosslinkers for Vinylsulfonic Acid Hydrogels

This guide provides a comparative analysis of different crosslinkers for the synthesis of this compound (VSA) based hydrogels. The selection of a crosslinking agent is critical as it significantly influences the physicochemical properties of the hydrogel, including its swelling behavior, mechanical strength, and drug release characteristics. This document is intended for researchers, scientists, and drug development professionals working with hydrogel-based systems.

Introduction to Crosslinkers in VSA Hydrogels

Hydrogels are three-dimensional polymeric networks capable of absorbing large amounts of water or biological fluids.[1] In this compound-based hydrogels, the polymer chains are connected by crosslinks, which can be either physical or chemical in nature.[1] Chemical crosslinking involves the formation of covalent bonds between polymer chains and is a common method to create stable and durable hydrogels.[2] The choice of crosslinker and its concentration are crucial parameters that allow for the tuning of the hydrogel's properties to suit specific applications, such as controlled drug delivery, tissue engineering, and wound dressing.[3][4]

This guide focuses on a comparative study of two commonly used chemical crosslinkers for VSA-based hydrogels: N,N'-methylenebis(acrylamide) (NNMBA) and ethylene glycol dimethacrylate (EGDMA) .

Comparative Data on Hydrogel Properties

The properties of VSA hydrogels are highly dependent on the type and concentration of the crosslinking agent used. The following tables summarize the quantitative data on the swelling behavior of VSA-based hydrogels with different crosslinkers.

Table 1: Effect of N,N'-methylenebis(acrylamide) (NNMBA) Concentration on the Swelling of Salvia hispanica gum-poly(vinyl sulfonic acid) semi-IPN Hydrogels

NNMBA Concentration (mol L⁻¹)Swelling Ratio (%)
0.324 x 10⁻²High
1.62 x 10⁻²Low

Note: The study indicates that swelling is reduced with a rise in NNMBA content, but does not provide specific numerical values for the swelling ratio in the summary. The trend is due to an enhancement in the crosslinking density and a reduction in the pore size between the network chains of the hydrogel films.[3]

Table 2: Effect of Ethylene Glycol Dimethacrylate (EGDMA) Content on the Swelling of Poly(acrylic-co-vinylsulfonic) Acid Hydrogels

EGDMA ContentSwelling Behavior
Increasing ContentReduced Swelling

Note: Formulations containing a higher content of EGDMA show reduced swelling.[5] This is because an increase in EGDMA content leads to a higher cross-link density, which in turn decreases the space available for water molecules to diffuse into the hydrogel.[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of VSA hydrogels with different crosslinkers are provided below.

Synthesis of Semi-Interpenetrating Network (semi-IPN) Hydrogels using NNMBA

This protocol describes the synthesis of a semi-IPN hydrogel composed of Salvia hispanica gum (SG), polyvinylpyrrolidone (B124986) (PVP), and poly(this compound) (poly(VSA)) crosslinked with NNMBA.[3]

Materials:

  • Salvia hispanica gum (SG)

  • Polyvinylpyrrolidone (PVP)

  • Vinyl sulfonic acid (VSA) monomer

  • N,N'-methylenebis(acrylamide) (NNMBA) as crosslinker

  • Ammonium persulfate (APS) as initiator

  • Glycerol as plasticizer

Procedure:

  • Prepare hydrated solutions of 5% (w/v) SG and 3% (w/v) PVP.

  • Combine the SG and PVP solutions with a solution of the monomer [VSA = 4.51 × 10⁻¹ mol L⁻¹], crosslinker [NNMBA = 1.621 × 10⁻² mol L⁻¹], initiator [APS = 1.095 × 10⁻² mol L⁻¹], and plasticizer [glycerol = 2.56 × 10⁻¹ mol L⁻¹].

  • Stir the mixture for 3 hours at 100 rpm to ensure homogeneity.

  • The final product is termed as SG-PVP-cl-poly(VSA) semi-IPN hydrogels.[3]

Synthesis of Poly(acrylic-co-vinylsulfonic) Acid Hydrogels using EGDMA

This protocol details the synthesis of a pH-sensitive poly(acrylic-co-vinylsulfonic) acid hydrogel using EGDMA as the crosslinker.[5][7]

Materials:

  • Acrylic acid (AA)

  • Polythis compound (PVSA)

  • Ethylene glycol dimethacrylate (EGDMA) as crosslinker

  • Benzyl peroxide (BPO) as initiator

  • Isosorbide (B1672297) mononitrate (for drug release studies)

  • Double-distilled water

Procedure:

  • The hydrogels are prepared by free radical polymerization.

  • Specific amounts of acrylic acid (monomer), polythis compound (polymer), and EGDMA (crosslinker) are mixed.

  • Benzyl peroxide is added as the initiator.

  • The polymerization is allowed to proceed to form the crosslinked hydrogel network.

  • The prepared hydrogels are then subjected to dynamic and equilibrium swelling studies.[7]

Swelling Studies

The swelling behavior of the hydrogels is a key parameter for evaluation.

Procedure:

  • A dried hydrogel sample of known weight (Wd) is immersed in a swelling medium (e.g., demineralized water, buffer solutions of different pH).

  • At regular time intervals, the hydrogel is removed from the medium, excess surface water is gently blotted, and the swollen weight (Ws) is recorded.

  • The swelling ratio is calculated using the following equation: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100[8]

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships in the study of crosslinked this compound hydrogels.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization Monomer VSA Monomer Mix Mixing & Homogenization Monomer->Mix Polymer Polymer (e.g., PVP, AA) Polymer->Mix Crosslinker Crosslinker (NNMBA or EGDMA) Crosslinker->Mix Initiator Initiator (APS or BPO) Initiator->Mix Solvent Solvent (e.g., Water) Solvent->Mix Polymerization Polymerization Mix->Polymerization Hydrogel VSA Hydrogel Polymerization->Hydrogel Swelling Swelling Studies Hydrogel->Swelling Mechanical Mechanical Testing Hydrogel->Mechanical Drug_Release Drug Release Analysis Hydrogel->Drug_Release

Caption: Experimental workflow for the synthesis and characterization of VSA hydrogels.

Crosslinker_Effect Crosslinker_Conc Crosslinker Concentration (NNMBA or EGDMA) Crosslink_Density Crosslink Density Crosslinker_Conc->Crosslink_Density Increases Pore_Size Pore Size Crosslink_Density->Pore_Size Decreases Mechanical_Strength Mechanical Strength Crosslink_Density->Mechanical_Strength Increases Swelling_Ratio Swelling Ratio Pore_Size->Swelling_Ratio Decreases Drug_Release_Rate Drug Release Rate Pore_Size->Drug_Release_Rate Decreases

Caption: Effect of crosslinker concentration on hydrogel properties.

Discussion and Conclusion

The selection of a crosslinker is a critical step in the design of this compound hydrogels with tailored properties. The presented data indicates a clear trend: increasing the concentration of both NNMBA and EGDMA leads to a decrease in the swelling ratio of the hydrogels.[3][5] This is attributed to an increased crosslink density, which results in a more compact polymer network with smaller pores, thereby restricting the diffusion of water into the hydrogel matrix.[3][8]

While direct comparative data on mechanical strength and drug release for VSA hydrogels with these specific crosslinkers was not available in a single study, general principles of hydrogel chemistry suggest that a higher crosslink density will typically lead to increased mechanical strength and a slower, more controlled release of encapsulated drugs.[2][7]

For researchers and drug development professionals, the choice between NNMBA and EGDMA will depend on the specific requirements of the application. For instance, if a high degree of swelling and rapid drug release is desired, a lower crosslinker concentration would be appropriate. Conversely, for applications requiring high mechanical stability and sustained drug release, a higher crosslinker concentration would be preferable.

This guide provides a foundational comparison based on available literature. Further head-to-head experimental studies are recommended to fully elucidate the comparative performance of these and other crosslinkers in this compound hydrogel systems.

References

A Researcher's Guide to Copolymer Hydrogels: Tuning Properties Through Composition

Author: BenchChem Technical Support Team. Date: December 2025

The design of hydrogels for biomedical applications, particularly in drug delivery and tissue engineering, hinges on the precise control of their physicochemical properties. By strategically selecting and varying the constituent monomers in a copolymer network, researchers can meticulously tailor hydrogel characteristics to meet specific performance criteria. This guide provides a comparative analysis of how copolymer composition influences key hydrogel properties, supported by experimental data and detailed protocols.

The Influence of Composition on Key Hydrogel Properties

The ratio and type of monomers in a copolymer hydrogel directly impact its macroscopic and microscopic behavior. The interplay between hydrophilic and hydrophobic components, charged and neutral groups, and the crosslinking density governs the ultimate performance of the material.

A hydrogel's ability to absorb and retain water is fundamental to its function. This property is highly sensitive to the copolymer composition, especially in stimuli-responsive systems.

  • pH-Responsive Hydrogels : These hydrogels contain acidic or basic pendant groups that ionize in response to pH changes. For instance, hydrogels containing methacrylic acid (MAA) or acrylic acid (AA) exhibit increased swelling in basic media.[1][2] The electrostatic repulsion between the ionized carboxylate groups forces the polymer chains apart, allowing for greater water uptake.[2][3] Conversely, cationic polymers like chitosan (B1678972) swell more in acidic conditions.[4][5]

  • Thermo-Responsive Hydrogels : Often based on polymers like poly(N-isopropylacrylamide) (PNIPAm), these hydrogels exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is hydrophilic and swells; above it, the polymer becomes hydrophobic and deswells. Copolymerization can modulate this LCST. Incorporating hydrophilic monomers like poly(ethylene glycol) diacrylate (PEGDA) can increase the LCST, while hydrophobic crosslinkers can lower it.[6][7]

  • Zwitterionic Hydrogels : The composition of zwitterionic copolymers, such as those made from 3-dimethyl(methacryloyloxyethyl)ammonium propane (B168953) sulfonate (DMAPS) and N-vinyl-2-pyrrolidone (NVP), affects swelling differently in various media. An increased fraction of the zwitterionic monomer can lead to higher swelling in physiological solutions but a sharp decrease in pure water due to strong dipole-dipole interactions between the side groups.[8]

Swelling_Mechanism cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_pH Protonated State (-COOH) Low_Swelling Low Swelling (Collapsed State) Low_pH->Low_Swelling H-bonding dominates Chains are compact High_pH Deprotonated State (-COO⁻) Low_Swelling->High_pH pH Increase High_Swelling High Swelling (Expanded State) High_pH->High_Swelling Electrostatic repulsion Chains expand High_Swelling->Low_pH pH Decrease

Caption: General workflow for copolymer hydrogel design.

Table 2: Influence of Copolymer Composition on Mechanical Properties

Copolymer SystemCompositional ChangeEffect on Mechanical Properties
Methacrylic Acid (MAAc) & N-vinylimidazole (NVI)Optimal comonomer ratioHigh Young's modulus (up to 170 MPa) and tensile stress (up to 5.4 MPa). [9]
Methacrylic Acid (MAA)Increase in monomer concentration (from 10 to 30 wt%)30-fold increase in storage modulus. [10]
Poly(methyl methacrylate-co-acrylic acid) (PMMA-AA)Decrease in Acrylic Acid (AA) contentLower mechanical strength and ductility. [11][12]
Hydrophobic-Hydrophilic CopolymersIntegration of benzene-containing hydrophobic monomersExceptionally high Young's modulus (150–280 MPa) and tensile strength (7–17 MPa). [13]

For drug delivery systems, the copolymer composition governs the rate and mechanism of drug release.

  • Property_Interplay cluster_properties Hydrogel Properties Composition Copolymer Composition Swelling Swelling Ratio Composition->Swelling Controls Hydrophilicity Mechanical Mechanical Strength Composition->Mechanical Controls Crosslinking & Inter-chain Forces Release Drug Release Rate Composition->Release Controls Diffusion & Erosion Swelling->Mechanical Inversely Related Swelling->Release Affects Mechanical->Release Affects (Erosion)

References

A Researcher's Guide to Validating Proton Conductivity in Hydrated Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate measurement of proton conductivity in hydrated membranes is paramount for advancing materials science and electrochemical applications. This guide provides a comparative overview of common validation techniques, supported by experimental data and detailed protocols, to ensure reliable and reproducible results.

The ability of a hydrated membrane to conduct protons is a critical performance metric in various technologies, including fuel cells, electrolyzers, and flow batteries. Validating these measurements is essential for material characterization, quality control, and the development of next-generation membranes. This guide focuses on the most prevalent technique, Electrochemical Impedance Spectroscopy (EIS), detailing its different setups and comparing it with an indirect method.

Comparison of Proton Conductivity Measurement Techniques

Electrochemical Impedance Spectroscopy (EIS) stands out as the most widely used and direct method for determining the proton conductivity of hydrated membranes.[1][2] This technique involves applying a small amplitude sinusoidal voltage or current signal to the membrane over a range of frequencies and measuring the resulting impedance.[2] The primary advantage of EIS is its ability to separate the bulk membrane resistance from other contributions, such as electrode and interfacial resistances, leading to a more accurate conductivity value.[2][3]

Two common configurations for EIS measurements are the two-probe and four-probe setups. The choice between them significantly impacts the accuracy of the results, especially concerning contact resistance between the electrodes and the membrane.[4]

An alternative, albeit indirect, method for assessing proton conductivity is the measurement of Ion Exchange Capacity (IEC).[1] IEC quantifies the number of exchangeable protons within the polymer structure, which is directly related to the material's potential for proton transport.[1] While simpler and not requiring sophisticated electrical equipment, IEC provides an estimation rather than a direct measurement of conductivity.[1]

Technique Principle Typical Conductivity Range (S/cm) Advantages Limitations
Two-Probe EIS Measures total impedance between two electrodes in contact with the membrane.0.01 - 1Simple setup, suitable for routine screening.Includes contact resistance, which can lead to underestimation of conductivity.[4]
Four-Probe EIS Uses two outer current-carrying electrodes and two inner voltage-sensing electrodes.0.01 - 10Eliminates contact resistance from the measurement, providing a more accurate bulk conductivity.[1][4]More complex setup, requires precise electrode placement.
Ion Exchange Capacity (IEC) Titration-based method to determine the concentration of acid functional groups.Not directly measuredSimple, low-cost, provides information about the fundamental properties of the membrane.[1]Indirect measurement of conductivity, does not account for factors like tortuosity and water content.[1]

Experimental Protocols

Electrochemical Impedance Spectroscopy (EIS)

1. Membrane Pre-treatment and Hydration:

  • Cut the membrane to the desired dimensions (e.g., 1 cm x 4 cm).[4]

  • Pre-treat the membrane by boiling in deionized water and subsequently in a dilute acid solution (e.g., 0.5 M H₂SO₄) to ensure full protonation of the functional groups.

  • Thoroughly rinse with deionized water to remove any excess acid.

  • Hydrate the membrane by immersing it in deionized water at a specific temperature for a set period (e.g., 24 hours) to achieve equilibrium water uptake.

2. Measurement Setup:

  • Place the hydrated membrane in a specialized conductivity cell. The cell should be equipped with electrodes (typically platinum or gold-plated) and be environmentally controlled for temperature and relative humidity (RH).[2]

  • For a two-probe setup , the membrane is placed between two parallel plate electrodes.

  • For a four-probe setup , the membrane is placed in contact with four linear electrodes. The outer two electrodes apply the AC signal, and the inner two measure the voltage drop across a defined distance of the membrane.[5]

3. EIS Measurement:

  • Connect the conductivity cell to a potentiostat/galvanostat with a frequency response analyzer.

  • Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).[2][3]

  • Record the impedance data as a function of frequency.

4. Data Analysis:

  • Plot the impedance data in a Nyquist plot (imaginary impedance vs. real impedance).

  • The bulk membrane resistance (R) is determined from the high-frequency intercept of the impedance spectrum with the real axis.[6]

  • Calculate the proton conductivity (σ) using the following formula: σ = L / (R * A) where:

    • L is the distance between the voltage-sensing electrodes (for four-probe) or the thickness of the membrane (for two-probe).

    • R is the measured bulk resistance.

    • A is the cross-sectional area of the membrane through which the current flows.[6]

Ion Exchange Capacity (IEC)

1. Membrane Preparation:

  • Dry a known weight of the pre-treated membrane in a vacuum oven until a constant weight is achieved.

2. Ion Exchange:

  • Immerse the dry membrane in a known volume of a standard salt solution (e.g., 1 M NaCl) for a sufficient time (e.g., 24 hours) to allow for complete exchange of protons (H⁺) from the membrane with the cations (Na⁺) from the solution.

3. Titration:

  • Pipette a known aliquot of the salt solution containing the exchanged protons.

  • Titrate the solution with a standardized base solution (e.g., 0.01 M NaOH) using a suitable indicator (e.g., phenolphthalein).

4. Calculation:

  • Calculate the moles of H⁺ released from the membrane based on the volume and concentration of the NaOH solution used in the titration.

  • The IEC is then calculated as the moles of H⁺ per gram of the dry membrane (meq/g).

Visualizing the Workflow and Comparisons

To further clarify the experimental process and the relationships between different measurement aspects, the following diagrams are provided.

G cluster_prep Membrane Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Cut Membrane prep2 Pre-treatment (Acid & Water) prep1->prep2 prep3 Hydration prep2->prep3 measure1 Place in Conductivity Cell prep3->measure1 measure2 Connect to Potentiostat measure1->measure2 measure3 Apply AC Signal & Record Impedance measure2->measure3 analysis1 Generate Nyquist Plot measure3->analysis1 analysis2 Determine Bulk Resistance (R) analysis1->analysis2 analysis3 Calculate Conductivity (σ) analysis2->analysis3 end end analysis3->end Final Conductivity Value G Comparison of EIS Setups cluster_two_probe Two-Probe EIS cluster_four_probe Four-Probe EIS cluster_application Primary Application tp_adv Advantage: Simpler Setup tp_app Routine Screening & Relative Comparisons tp_adv->tp_app tp_dis Disadvantage: Includes Contact Resistance fp_adv Advantage: Eliminates Contact Resistance tp_dis->fp_adv Limitation addressed by fp_app Accurate Bulk Conductivity Determination fp_adv->fp_app fp_dis Disadvantage: More Complex Setup fp_dis->tp_adv Simpler alternative

References

Performance of Vinylsulfonic Acid-Based Membranes in Fuel Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the performance of vinylsulfonic acid (VSA)-based membranes in various fuel cell applications. This document summarizes key performance data, details experimental methodologies, and visualizes the comparative framework.

This compound is a key monomer used in the synthesis of polymer electrolyte membranes (PEMs) for fuel cells. Its sulfonic acid group facilitates proton transport, a critical function in many fuel cell types. This guide focuses on the performance of VSA-based membranes, typically as polythis compound (PVSA) or in copolymers and blends with other polymers like polyvinyl alcohol (PVA), primarily in Proton Exchange Membrane Fuel Cells (PEMFCs) and Direct Methanol (B129727) Fuel Cells (DMFCs).

Notably, a significant gap exists in the scientific literature regarding the application of VSA-based membranes in Anion Exchange Membrane Fuel Cells (AEMFCs). The inherent acidic nature of the sulfonic acid group is designed for proton (H⁺) conduction, making it chemically unsuitable for the hydroxide (B78521) (OH⁻) transport required in alkaline AEMFC environments. Consequently, this comparison will focus on PEMFC and DMFC systems where VSA-based membranes have been investigated.

Quantitative Performance Data

The performance of VSA-based membranes is evaluated based on several key metrics. The following tables summarize quantitative data extracted from various studies, providing a comparative overview.

Table 1: Performance of this compound-Based Membranes in Proton Exchange Membrane Fuel Cells (PEMFCs)

Membrane CompositionIon Exchange Capacity (IEC) (meq/g)Proton Conductivity (S/cm)Water Uptake (%)Power Density (mW/cm²)Reference
Poly(vinyl alcohol)/Poly(styrene sulfonic acid-co-maleic acid) (PVA/PSSA-MA)0.73 - 1.220.01 - 0.044422 - 85N/A[1]
Poly(vinyl sulfonic acid) (PVSA)9.20.04 - 0.11N/AN/A

Table 2: Performance of this compound-Based Membranes in Direct Methanol Fuel Cells (DMFCs)

Membrane CompositionIon Exchange Capacity (IEC) (meq/g)Proton Conductivity (S/cm)Methanol Permeability (cm²/s)Power Density (mW/cm²)Reference
PVA/PSSA-MAN/A0.02594.1 x 10⁻⁷>100[2]
PVA/nt-TiO₂/PSSAN/AN/AN/A23.72[3]
Crosslinked PVA with PSSA-MAN/A10⁻³ - 10⁻²10⁻⁷ - 10⁻⁶N/A[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols for the synthesis and characterization of VSA-based membranes and their performance in fuel cells.

Synthesis of PVA/PSSA-MA Composite Membranes

A common method for preparing VSA-based membranes involves the solution casting of a blend of polyvinyl alcohol (PVA) and a copolymer containing sulfonic acid groups, such as poly(styrene sulfonic acid-co-maleic acid) (PSSA-MA).

  • Solution Preparation: An aqueous solution of PVA (e.g., 10 wt%) is prepared by dissolving PVA in deionized water at an elevated temperature (e.g., 90°C) with stirring. A separate aqueous solution of PSSA-MA (e.g., 20 wt%) is also prepared.

  • Blending: The two solutions are mixed in desired ratios and stirred to ensure homogeneity.

  • Casting: The blended solution is cast onto a flat substrate (e.g., a glass plate) using a casting knife to achieve a uniform thickness.

  • Drying and Crosslinking: The cast membrane is dried at room temperature to evaporate the solvent. Subsequently, the membrane is often thermally annealed at a specific temperature (e.g., 120-140°C) to induce crosslinking between the polymer chains, which enhances the membrane's mechanical stability and reduces swelling.[1]

Measurement of Key Performance Metrics
  • Ion Exchange Capacity (IEC): IEC is typically determined by titration. A dried membrane sample of known weight is immersed in a salt solution (e.g., NaCl) to exchange the protons from the sulfonic acid groups with the cations from the salt. The released protons in the solution are then titrated with a standard base solution (e.g., NaOH) to determine the molar amount of acidic groups.

  • Proton Conductivity: The through-plane proton conductivity is commonly measured using AC impedance spectroscopy. A membrane sample is placed in a four-probe conductivity cell, and its impedance is measured over a range of frequencies. The bulk resistance of the membrane is determined from the impedance data, and the conductivity is calculated using the membrane's dimensions.

  • Methanol Permeability: For DMFC applications, methanol permeability is a critical parameter. It is often measured using a diffusion cell where the membrane separates two compartments, one containing a methanol solution and the other deionized water. The concentration of methanol in the water compartment is monitored over time using techniques like gas chromatography or a refractive index detector to determine the flux of methanol across the membrane.[4]

  • Fuel Cell Performance Testing: The performance of a membrane electrode assembly (MEA) is evaluated in a single-cell fuel cell test station. The MEA is placed between two flow field plates, and reactant gases (hydrogen and air/oxygen for PEMFCs, or methanol solution and air/oxygen for DMFCs) are supplied. The cell voltage is measured at various current densities to generate a polarization curve, from which the power density can be calculated.[5][6]

Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for comparing the performance of this compound-based membranes in different fuel cell types.

G cluster_synthesis Membrane Synthesis cluster_characterization Membrane Characterization cluster_fuel_cell Fuel Cell Type cluster_performance Performance Evaluation S1 This compound (VSA) S3 Polymerization / Blending S1->S3 S2 Co-monomers / Polymers (e.g., PVA) S2->S3 S4 Membrane Casting & Crosslinking S3->S4 C1 Ion Exchange Capacity (IEC) S4->C1 C2 Water Uptake S4->C2 C3 Mechanical Stability S4->C3 FC1 PEMFC S4->FC1 FC2 DMFC S4->FC2 FC3 AEMFC S4->FC3 P1 Proton Conductivity FC1->P1 P4 Power Density FC1->P4 FC2->P1 P2 Methanol Permeability FC2->P2 FC2->P4 P3 Hydroxide Conductivity FC3->P3 note Note: Dashed line indicates a non-viable pathway due to chemical incompatibility.

Comparative workflow for VSA-based membranes in fuel cells.

Signaling Pathways and Logical Relationships

The diagram above illustrates the logical flow from the synthesis of VSA-based membranes to their characterization and subsequent performance evaluation in different fuel cell types. The process begins with the polymerization or blending of VSA with other polymers, followed by membrane fabrication. Key intrinsic properties such as IEC, water uptake, and mechanical stability are then characterized. The performance of these membranes is subsequently tested in specific fuel cell environments. For PEMFCs and DMFCs, proton conductivity and power density are primary metrics, with methanol permeability being an additional critical factor for DMFCs. The pathway to AEMFCs is marked as non-viable, highlighting the fundamental incompatibility of the sulfonic acid group with alkaline conditions.

References

A Comparative Analysis of Byproducts in Vinylsulfonic Acid Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the byproduct profiles of different vinylsulfonic acid synthesis methods, supported by experimental data and detailed analytical protocols.

This compound (VSA) is a pivotal monomer in the production of a wide array of polymers with applications ranging from electronic materials to ion-exchange membranes and pharmaceutical formulations. The purity of VSA is paramount, as even trace amounts of byproducts can significantly impact polymerization kinetics and the properties of the final polymer. This guide provides a detailed comparison of the byproducts generated from the three primary industrial and laboratory synthesis routes of this compound: the alkaline hydrolysis of carbyl sulfate (B86663), the sulfochlorination of chloroethane (B1197429), and the dehydration of isethionic acid.

Comparative Analysis of Byproduct Formation

The choice of synthesis route for this compound has a profound impact on the resulting purity and the profile of byproducts. The following table summarizes the key differences in byproduct formation across the three main manufacturing processes.

Synthesis RouteKey ByproductsTypical Purity (%)Factors Influencing Byproduct Formation
Alkaline Hydrolysis of Carbyl Sulfate Isethionate, Polysulfonates, Sodium Sulfate/Calcium Sulfate85-95%Temperature, pH, reaction time
Sulfochlorination of Chloroethane Residual Chloroethane, Chlorinated Sulfonates, HCl>97% (after purification)Stoichiometry of reactants, reaction temperature, efficiency of dehydrohalogenation and hydrolysis
Dehydration of Isethionic Acid Unreacted Isethionic Acid, Polymeric materials70-75% (crude)Dehydrating agent, temperature, vacuum pressure

In-Depth Look at Each Synthesis Route and Associated Byproducts

Alkaline Hydrolysis of Carbyl Sulfate

This is the most prevalent industrial method for producing this compound. The process involves the ring-opening of carbyl sulfate with an alkali, such as sodium hydroxide (B78521) or calcium hydroxide, followed by acidification.[1][2][3] While economically viable, this route is highly exothermic and requires stringent control over reaction conditions to minimize the formation of significant byproducts.[1][2]

Key Byproducts:

  • Isethionate: Formed through the addition of water to the vinylsulfonate double bond, a reaction catalyzed by the alkaline conditions. Elevated temperatures and prolonged reaction times increase the yield of isethionate.[1]

  • Polysulfonates: Undesirable polymeric materials that can form, particularly if the temperature is not carefully controlled.[1]

  • Inorganic Salts: Significant quantities of sodium sulfate or calcium sulfate are generated as byproducts of the neutralization and acidification steps, which require removal.[1][2]

Experimental Protocol for Synthesis:

A detailed experimental protocol for the synthesis of this compound via the alkaline hydrolysis of carbyl sulfate is outlined in U.S. Patent 3,872,165. A summary of the key steps is as follows:

  • An aqueous solution of sodium hydroxide (20-28%) is circulated in a cooled, closed-loop reactor.

  • Carbyl sulfate is added to the circulating solution at a rate that maintains the pH between 9 and 11 and the temperature between 35 and 40°C.

  • The reaction mixture is then heated to 70-80°C to ensure complete conversion to sodium vinylsulfonate.

  • The solution is cooled to 0 to -3°C, and the pH is adjusted to 9 with sulfuric acid to precipitate sodium sulfate.

  • The sodium vinylsulfonate solution is separated from the precipitated sodium sulfate by centrifugation.

  • To obtain free this compound, the sodium vinylsulfonate solution can be passed through a strongly acidic ion-exchange resin.[4]

Experimental Protocol for Byproduct Analysis (Ion Chromatography):

A patent (WO1993007481A1) describes a method for the identification and quantification of sulfonation byproducts using ion chromatography.[5]

  • Instrumentation: Ion chromatograph with a conductivity detector.

  • Columns: Anion trap column and an analytical column such as OmniPac PAX-100 (4mm).

  • Eluents:

    • Eluant 1: 1 mM Sodium Hydroxide with 5% by volume Methanol.

    • Eluant 2: 200 mM Sodium Hydroxide with 5% by volume Methanol.

  • Gradient: A gradient is run from 100% Eluant 1 to 30% Eluant 2 over 15 minutes.

  • Sample Preparation: Samples are diluted to bring the byproduct concentration into the range of 0-50 µg/g.

This method allows for the simultaneous quantification of byproducts such as sulfate, chloride, hydroxyethylsulfonate (isethionate), and unreacted sodium vinylsulfonate.[5]

Sulfochlorination of Chloroethane

This alternative industrial route involves the reaction of chloroethane with sulfur dioxide and chlorine to form β-chloroethanesulfonyl chloride, followed by dehydrohalogenation and subsequent hydrolysis to yield this compound.[2] This method can produce high-purity this compound, though it involves multiple steps.

Key Byproducts:

  • Residual Chloroethane: Unreacted starting material can remain if the initial reaction does not go to completion.

  • Chlorinated Sulfonates: Incomplete dehydrohalogenation can lead to the presence of chlorinated sulfonate impurities.

  • Hydrogen Chloride (HCl): A byproduct of both the sulfochlorination and dehydrohalogenation steps.

Experimental Protocol for Synthesis:

The synthesis via sulfochlorination of chloroethane is a multi-step process:

  • Sulfochlorination: Chloroethane is reacted with sulfur dioxide and chlorine to produce β-chloroethylsulfonyl chloride. This reaction is typically carried out in the liquid phase.

  • Dehydrohalogenation: The resulting β-chloroethylsulfonyl chloride is treated with a base to eliminate hydrogen chloride, yielding vinylsulfonyl chloride.

  • Hydrolysis: The vinylsulfonyl chloride is then hydrolyzed with water to form this compound and hydrogen chloride.[2]

Experimental Protocol for Byproduct Analysis (HPLC):

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for analyzing the purity of this compound from this route.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength where this compound and potential chlorinated aromatic impurities absorb.

Dehydration of Isethionic Acid

This method is more common in a laboratory setting and involves the dehydration of isethionic acid using a strong dehydrating agent like phosphorus pentoxide.[2][4] While straightforward, this route often results in lower yields and a less pure product compared to the other methods.

Key Byproducts:

  • Unreacted Isethionic Acid: Incomplete dehydration is a common issue, leading to contamination of the final product.

  • Polymeric Materials: The harsh dehydrating conditions can promote polymerization of the newly formed this compound.

Experimental Protocol for Synthesis:

A patent (US8299294B2) describes the production of this compound via the dehydration of isethionic acid.[4]

  • Isethionic acid is mixed with a dehydrating agent such as phosphorus pentoxide or pyrophosphoric acid.

  • The mixture is heated under vacuum to drive the dehydration reaction and distill the this compound product.

  • This method is noted to be less suitable for industrial-scale production due to the large amount of dehydrating agent required and the associated disposal issues.[4]

Experimental Protocol for Byproduct Analysis (HPLC):

Similar to the sulfochlorination route, HPLC-UV can be used to assess the purity of this compound produced from the dehydration of isethionic acid. The primary focus of the analysis would be to quantify the amount of unreacted isethionic acid.

  • Instrumentation: HPLC with UV or Refractive Index (RI) detector (as isethionic acid may not have a strong UV chromophore).

  • Column: A suitable reversed-phase or ion-exchange column.

  • Mobile Phase: An appropriate aqueous/organic mobile phase.

Visualizing the Synthesis Pathways

To better illustrate the chemical transformations and the points at which byproducts are formed, the following diagrams, generated using the DOT language, depict the three main synthesis routes for this compound.

G Alkaline Hydrolysis of Carbyl Sulfate Carbyl Sulfate Carbyl Sulfate Sodium Vinylsulfonate Sodium Vinylsulfonate Carbyl Sulfate->Sodium Vinylsulfonate + Alkali Alkali (e.g., NaOH) Alkali (e.g., NaOH) Alkali (e.g., NaOH)->Sodium Vinylsulfonate This compound This compound Sodium Vinylsulfonate->this compound + Acid Isethionate Isethionate Sodium Vinylsulfonate->Isethionate Side Reaction (High Temp/pH) Polysulfonates Polysulfonates Sodium Vinylsulfonate->Polysulfonates Side Reaction (High Temp) Acid (H2SO4) Acid (H2SO4) Acid (H2SO4)->this compound Sodium Sulfate Sodium Sulfate This compound->Sodium Sulfate Byproduct

Figure 1: Synthesis of this compound via Alkaline Hydrolysis of Carbyl Sulfate.

G Sulfochlorination of Chloroethane Chloroethane Chloroethane beta-Chloroethanesulfonyl Chloride beta-Chloroethanesulfonyl Chloride Chloroethane->beta-Chloroethanesulfonyl Chloride + SO2 + Cl2 SO2 + Cl2 SO2 + Cl2 SO2 + Cl2->beta-Chloroethanesulfonyl Chloride Vinylsulfonyl Chloride Vinylsulfonyl Chloride beta-Chloroethanesulfonyl Chloride->Vinylsulfonyl Chloride + Base (Dehydrohalogenation) HCl HCl beta-Chloroethanesulfonyl Chloride->HCl Byproduct Base Base Base->Vinylsulfonyl Chloride This compound This compound Vinylsulfonyl Chloride->this compound + Water (Hydrolysis) Vinylsulfonyl Chloride->HCl Byproduct Water Water Water->this compound

Figure 2: Synthesis of this compound via Sulfochlorination of Chloroethane.

G Dehydration of Isethionic Acid Isethionic Acid Isethionic Acid This compound This compound Isethionic Acid->this compound + Dehydrating Agent Unreacted Isethionic Acid Unreacted Isethionic Acid Isethionic Acid->Unreacted Isethionic Acid Incomplete Reaction Dehydrating Agent (P2O5) Dehydrating Agent (P2O5) Dehydrating Agent (P2O5)->this compound Polymeric Materials Polymeric Materials This compound->Polymeric Materials Side Reaction

Figure 3: Synthesis of this compound via Dehydration of Isethionic Acid.

Conclusion

The selection of a synthesis route for this compound is a critical decision that directly influences the purity of the final product and the complexity of the purification process. The alkaline hydrolysis of carbyl sulfate, while being the dominant industrial method, presents significant challenges in controlling byproduct formation, necessitating rigorous process control and purification steps. The sulfochlorination of chloroethane offers a pathway to higher purity VSA, albeit through a more complex, multi-step process. The dehydration of isethionic acid is a less common route, generally reserved for laboratory-scale synthesis due to lower yields and purity. For researchers and drug development professionals, a thorough understanding of these byproduct profiles is essential for selecting the appropriate grade of this compound for their specific application and for developing robust analytical methods to ensure the quality and performance of their materials.

References

Safety Operating Guide

Proper Disposal of Vinylsulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of vinylsulfonic acid are critical for ensuring laboratory safety and environmental compliance. As a corrosive chemical, this compound requires strict adherence to established protocols to mitigate risks to personnel and facilities. This guide provides essential, step-by-step procedures for its safe management and disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards and to use appropriate personal protective equipment (PPE).

  • Hazard Assessment: this compound is corrosive and can cause severe skin burns and eye damage.[1] Its vapor or mist may cause respiratory irritation.[2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Required PPE: When handling this compound, the following PPE is mandatory:

    • Eye Protection: Chemical safety goggles or a face shield.[1][5]

    • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber.[3]

    • Body Protection: A laboratory coat and, if handling larger quantities, chemical-protective clothing.[1][5]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, cyanides, and sulfides.[6] The container must be kept tightly closed.[2][7]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain and Absorb: For small spills, cover and contain the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a chemical absorbent pad.[2][4][8]

  • Collect Waste: Carefully collect the contaminated absorbent material and spilled substance using spark-proof tools and place it into a designated, clearly labeled, and leak-proof hazardous waste container.[2][4]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[4]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department. For large spills, follow your institution's specific emergency procedures.

Operational Disposal Plan for this compound

Disposal of this compound must be managed through your institution's hazardous waste program. Direct disposal via sewer systems or evaporation is strictly prohibited.[9][10]

Step 1: Waste Characterization and Segregation

This compound is classified as a hazardous waste due to its corrosive nature (a characteristic of hazardous waste if the pH is ≤ 2).[10][11]

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like bases or solvents.[6][12] Keep it in a separate, dedicated waste container.

Step 2: Container Selection and Labeling
  • Container: Use the original container or a designated, compatible hazardous waste container (e.g., a polyethylene (B3416737) carboy for acids).[11] Ensure the container is in good condition, free of leaks, and has a secure, screw-top cap.[6] Leave at least one inch of headroom to allow for expansion.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with an accurate description of its concentration and any other components.

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[6][11][13] The SAA should be inspected weekly for any signs of leakage.[6]

Step 4: Disposal of Empty Containers

A container that has held this compound is considered hazardous waste until properly decontaminated.[4]

  • Triple Rinsing: Decontaminate the empty container by triple-rinsing it with a suitable solvent (e.g., water).[4][9]

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected and added to your corrosive hazardous waste stream.[4]

  • Final Container Disposal: Once decontaminated, deface or remove the original label, and dispose of the container as regular trash, as permitted by your institution.[4][9]

Step 5: Arranging for Final Disposal
  • EHS Pickup: Once the waste container is full or has been in storage for the maximum allowable time (often up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup and final disposal.[6][10][11]

  • Off-site Treatment: The EHS department will transfer the waste to a licensed hazardous waste disposal company.[10] The typical final disposal method for this type of waste is chemical incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[8]

Quantitative Data Summary

The primary quantitative measure for classifying this compound waste is its corrosivity, determined by pH.

ParameterRegulatory Limit for Corrosive WasteNotes
pH ≤ 2 or ≥ 12.5This compound is a strong acid and will fall into the ≤ 2 category, classifying it as a characteristic hazardous waste.[10][11]

Experimental Protocols

The characterization of this compound waste for disposal does not typically require laboratory-generated experimental data. The classification is based on the known corrosive properties of the chemical. Any further analytical testing required for final disposal will be conducted by the licensed waste management facility in accordance with regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Vinylsulfonic_Acid_Disposal start Start: This compound Waste Generated ppe 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate 2. Segregate Waste (Keep Away from Bases/Solvents) ppe->segregate container 3. Use Labeled, Compatible Waste Container segregate->container segregate->spill store 4. Store in Satellite Accumulation Area (SAA) container->store is_full Container Full or Max Storage Time? store->is_full store->spill is_full->store No contact_ehs 5. Contact EHS for Waste Pickup is_full->contact_ehs Yes disposal 6. Professional Disposal (e.g., Incineration) contact_ehs->disposal end End disposal->end spill_protocol Follow Spill Protocol: Absorb, Collect, Decontaminate spill->spill_protocol spill_protocol->container

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Vinylsulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with vinylsulfonic acid. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance. This compound is corrosive and can cause severe skin burns and eye damage, necessitating stringent safety protocols.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact with this compound. The required equipment is detailed below. Always inspect PPE before use and consult a safety specialist if you have questions.

Protection Type Specific Recommendations Rationale & Source(s)
Eye & Face Chemical safety goggles or a full-face shield.Protects against splashes that can cause severe eye damage. Standard safety glasses are insufficient.[1][2]
Skin - Gloves: Chemically resistant gloves. The specific material should be selected based on the glove manufacturer's resistance data for this compound.- Clothing: A lab coat is required for all handling. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or full suit is recommended.[1][2][3]Prevents skin contact, which can lead to severe burns.[1] Contaminated clothing must be removed immediately and washed before reuse.[1]
Respiratory - Normal Use: Use in a well-ventilated area or with local exhaust ventilation (fume hood) to keep airborne levels low.[2][4]- Spills/Emergencies: For major spills or in situations with inadequate ventilation, a multi-purpose combination respirator cartridge or a self-contained breathing apparatus (SCBA) should be used.[2][5]Protects against inhalation of vapors or mists which may cause respiratory irritation.[4]

Operational and Disposal Plans

1. Safe Handling Protocol

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2][5] Do not breathe vapors or mists.[2]

  • Hygiene: Wash hands and skin thoroughly after handling.[1][2][4] Do not eat, drink, or smoke in the work area.[2][4]

  • Containers: Keep the container tightly closed when not in use.[2][4][6] Store only in the original, corrosive-resistant container.[1]

2. Storage Plan

  • Location: Store in a cool, dry, and well-ventilated area.[2][4][6]

  • Incompatibilities: Keep away from incompatible materials, particularly strong oxidizing agents.[4][6]

  • Conditions: Protect from heat, sparks, and ignition sources.[2] The container must have a resistant inner liner and be stored locked up.[1]

3. Spill and Emergency Procedures

  • Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, universal binder).[2][4] Collect the material into a suitable, labeled container for hazardous waste disposal.[2][4]

  • Large Spills: Evacuate the area immediately.[2] Wear a full suit, boots, gloves, and respiratory protection (SCBA) before attempting to control the spill.[2][5] Dike the spill to prevent it from entering drains or waterways.[5]

  • First Aid: In case of any exposure, follow the first aid measures outlined in the table below.

Exposure Route Immediate First Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes.[1][2] If present, remove contact lenses if it is easy to do so. Continue rinsing.[1][2] Seek immediate medical attention from a poison center or doctor.[1]
Skin Contact Immediately take off all contaminated clothing.[1] Rinse the affected skin area with plenty of water or shower.[1][2] If skin irritation occurs, get medical advice.[2] Wash contaminated clothing before reuse.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] Seek immediate medical attention from a poison center or doctor.[1] Do not use mouth-to-mouth resuscitation.[2]
Ingestion Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Lay the victim on their side to prevent aspiration.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

4. Disposal Plan

Disposal of this compound and its containers must be handled as hazardous waste.

  • Waste Collection: Do not dispose of this compound down the drain.[2][4] Collect all waste, including contaminated absorbent materials, in suitable, closed, and clearly labeled containers.[2]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal company.[2]

  • Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7][8]

Workflow for Handling this compound

G A 1. Risk Assessment Review SDS and SOPs B 2. Select & Don PPE - Goggles / Face Shield - Chemical Gloves - Lab Coat A->B C 3. Prepare Work Area Ensure adequate ventilation (e.g., Fume Hood) B->C D 4. Handle this compound Use with caution, avoid splashes and vapor generation C->D E 5. Post-Handling Decontaminate surfaces and equipment D->E H EMERGENCY Spill or Exposure Occurs D->H F 6. Doff PPE Remove PPE correctly to avoid contamination E->F G 7. Storage & Waste - Store in corrosive-resistant container - Dispose of waste via licensed service F->G I Follow First Aid & Spill Procedures H->I I->G

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.